N-(2-Methoxybenzyl)-2-propanamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRRDWIVPFDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466464 | |
| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756474-36-9 | |
| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Methoxybenzyl)-2-propanamine
Abstract: This technical guide provides a comprehensive overview of N-(2-Methoxybenzyl)-2-propanamine, a key secondary amine intermediate. The document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis via reductive amination, and discusses its characterization, reactivity, and primary applications. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's attributes and handling.
Chemical Identity and Properties
This compound, also known as N-isopropyl-2-methoxybenzylamine, is a secondary amine that serves as a crucial building block in organic synthesis. Its structure features a benzyl group substituted with a methoxy group at the ortho position, and an isopropyl group attached to the nitrogen atom.
Molecular Structure and Key Features: The molecule's structure combines an aromatic ring with an aliphatic amine chain. The methoxy group (-OCH₃) on the benzene ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The secondary amine group is a key functional site, acting as a nucleophile and a base.
Caption: Molecular structure of this compound.
Below is a summary of its core chemical and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]propan-2-amine | [1] |
| CAS Number | 139306-10-8 (Note: This CAS number is sometimes ambiguously assigned. An alternative is 756474-36-9) | [2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₇NO | [1][7] |
| Molecular Weight | 179.26 g/mol | [1][7] |
| Appearance | Off-white to pale yellow crystalline solid | [2][3] |
| Melting Point | 87-88°C | [2] |
| Boiling Point | 241°C | [2] |
| Density | 1.021 g/cm³ | [2] |
| Flash Point | 97°C | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [6] |
Synthesis via Reductive Amination
The most efficient and common laboratory-scale synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with isopropylamine.[8][9] This one-pot reaction involves two key stages: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine.
Causality in Experimental Design:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[10] Unlike stronger agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and more selective for the protonated imine over the starting aldehyde. This selectivity is crucial as it allows the imine formation and reduction to occur concurrently without significant premature reduction of the aldehyde, thus maximizing the yield of the desired amine.[10] It is also less sensitive to moisture and does not generate gaseous byproducts, simplifying the reaction setup.
-
Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the reactants and do not interfere with the reducing agent or the imine intermediate.
-
Reaction Control: The reaction is typically run at room temperature. The initial formation of the imine is often rapid, and the subsequent reduction is the rate-limiting step, usually completing within a few hours.[10] Monitoring by Thin Layer Chromatography (TLC) is essential to ensure the consumption of the starting aldehyde.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 5-10 mL per gram of aldehyde).
-
Amine Addition: Add isopropylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This period allows for the formation of the iminium ion intermediate.[10]
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic, and portion-wise addition helps control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 2-methoxybenzaldehyde spot.
-
Work-up: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two additional times with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as an off-white solid.[2]
Spectroscopic and Analytical Characterization
To validate the successful synthesis and purity of this compound, a combination of spectroscopic methods is employed. While specific spectra are proprietary, the expected characteristic signals are described below based on the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Expect signals in the range of δ 6.8-7.3 ppm, corresponding to the four protons on the substituted benzene ring. The ortho, meta, and para positions relative to the methoxy and benzyl-amine groups will result in a complex splitting pattern.
-
Methoxy Group: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons (-OCH₃).
-
Benzyl CH₂: A singlet at approximately δ 3.7-3.9 ppm, integrating to two protons (-CH₂-Ar).
-
Isopropyl CH: A septet (or multiplet) around δ 2.8-3.0 ppm, integrating to one proton (-CH(CH₃)₂).
-
Isopropyl CH₃: A doublet at approximately δ 1.0-1.2 ppm, integrating to six protons (-CH(CH₃)₂).
-
Amine NH: A broad singlet, which may appear between δ 1.5-2.5 ppm. Its position can vary and it may exchange with D₂O.
-
-
Mass Spectrometry (MS):
-
In Electron Impact (EI) mode, a key fragment ion is expected at m/z 121, corresponding to the 2-methoxybenzyl cation ([C₈H₉O]⁺), formed by cleavage of the C-N bond.[11] Another significant ion would be observed at m/z 150, resulting from the loss of an ethyl group.[11] The molecular ion peak [M]⁺ at m/z 179 should be observable.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretching.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Aromatic C=C: Bends in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band for the aryl-alkyl ether at approximately 1240 cm⁻¹.[12]
-
Applications in Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of Nebivolol .[13][14]
-
Nebivolol Synthesis: Nebivolol is a third-generation beta-blocker used to treat hypertension.[13][15] Its complex structure contains four chiral centers. Many patented synthetic routes for Nebivolol rely on building distinct fragments of the molecule and then coupling them.[16][17] this compound can serve as a precursor or a protected form of one of the amine-containing fragments required for the final molecule assembly. The benzyl group often acts as a protecting group for the secondary amine, which is later removed via catalytic hydrogenation (debenzylation) in the final steps of the synthesis.[17]
-
Research in Medicinal Chemistry: The N-(2-methoxybenzyl) moiety is present in various classes of pharmacologically active compounds, including synthetic hallucinogens (NBOMe series) and other research chemicals.[11][18][19] As such, this compound can serve as a valuable building block or reference compound in the development and analytical characterization of these substances.[20][21]
Reactivity, Stability, and Handling
-
Reactivity: The secondary amine is nucleophilic and will react with electrophiles such as alkyl halides and acyl chlorides. The aromatic ring can undergo electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions.
-
Stability and Storage: The compound is a stable crystalline solid under standard conditions.[2] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation. Keep away from strong oxidizing agents.
-
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for complete handling and emergency information.
-
Conclusion
This compound is a well-characterized secondary amine with significant utility as a synthetic intermediate, most notably in the pharmaceutical industry for the production of Nebivolol. Its synthesis via reductive amination is a reliable and scalable process. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe use in research and development settings.
References
- PubChem. (n.d.). N-(2-Methoxybenzyl)propan-2-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). Nap-226-90. National Center for Biotechnology Information.
- Asaula, V. M., et al. (n.d.). Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. L. V.
- Google Patents. (n.d.). EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof.
- European Patent Office. (2009). An improved process for the preparation of nebivolol hydrochloride. EP2163551 A1.
- European Patent Office. (2022).
- Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(5), 1305-1313.
- Google Patents. (n.d.). US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.
- ResearchGate. (2020). Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives....
- PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-methyl-N-(1-methylethyl)- (CAS 10342-97-9).
- ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
- National Institute of Justice. (n.d.). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe).
- ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives....
- ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Google Patents. (n.d.). CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine.
- Wikipedia. (n.d.). Arylcyclohexylamine.
- PubMed. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).
Sources
- 1. N-(2-Methoxybenzyl)propan-2-amine | C11H17NO | CID 11458027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 139306-10-8 | CAS DataBase [m.chemicalbook.com]
- 3. 3-[(1S)-1-(Dimethylaminoethyl)]phenol | 139306-10-8 [chemicalbook.com]
- 4. CAS No. 139306-10-8 Specifications | Ambeed [ambeed.com]
- 5. Nap-226-90 | C10H15NO | CID 445892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 139306-10-8: 3-[(1S)-1-(Dimethylaminoethyl)]phenol [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe) | National Institute of Justice [nij.ojp.gov]
- 13. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 14. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
- 16. medkoo.com [medkoo.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. researchgate.net [researchgate.net]
- 19. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
N-(2-Methoxybenzyl)-2-propanamine synthesis protocol
<-3a _2.03e_2b_02>## An In-depth Technical Guide to the Synthesis of N-(2-Methoxybenzyl)-2-propanamine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, a secondary amine with significant applications in pharmaceutical research and development. The primary synthetic route detailed herein is the reductive amination of 2-methoxybenzaldehyde with isopropylamine, followed by reduction of the intermediate imine using sodium borohydride. This document offers a thorough examination of the reaction mechanism, a detailed step-by-step experimental procedure, characterization methodologies, and critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary technical insights for successful and safe synthesis.
Introduction and Significance
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted benzyl group attached to an isopropylamine moiety, is found in a range of molecules investigated for their therapeutic potential. The synthesis of this compound is a critical step in the development of new chemical entities and requires a robust and well-characterized protocol to ensure high purity and yield.
The chosen synthetic strategy, reductive amination, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] It offers a reliable and efficient method for the preparation of secondary amines from readily available aldehydes and primary amines.[1][2] This guide will elucidate the nuances of this reaction as applied to the specific synthesis of this compound.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through a two-step, one-pot reductive amination reaction. The overall transformation involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ with sodium borohydride to yield the target secondary amine.[3][4]
Step 1: Imine Formation
The initial step is the nucleophilic addition of the primary amine, isopropylamine, to the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This reaction is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfer steps. The addition of the amine to the aldehyde forms a hemiaminal intermediate.[4][5] This intermediate is unstable and readily undergoes dehydration to form a stable imine (also known as a Schiff base).[4][5] The equilibrium of this reaction is driven towards the formation of the imine by the removal of water, although in this one-pot procedure, the subsequent reduction step serves the same purpose by consuming the imine as it is formed.
Step 2: Imine Reduction
The second step involves the reduction of the C=N double bond of the imine to a C-N single bond. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[1][3] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the imine, breaking the pi bond and forming a new carbon-hydrogen bond. The resulting nitrogen anion is then protonated by the solvent (methanol) to give the final product, this compound.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Quantity | Supplier |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | - | 13.62 g (0.1 mol) | Sigma-Aldrich |
| Isopropylamine | C₃H₉N | 59.11 | - | 7.1 g (0.12 mol) | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | - | 5.67 g (0.15 mol) | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Anhydrous | 200 mL | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 300 mL | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated Aqueous | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.62 g (0.1 mol) of 2-methoxybenzaldehyde in 200 mL of anhydrous methanol.[6]
-
Imine Formation: To the stirred solution, add 7.1 g (0.12 mol) of isopropylamine.[7] Allow the reaction mixture to stir at room temperature for 1 hour. A color change to yellow is typically observed, indicating the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly and portion-wise, add 5.67 g (0.15 mol) of sodium borohydride to the cooled reaction mixture over a period of 30 minutes. Caution: The addition of sodium borohydride is exothermic and will cause the evolution of hydrogen gas. Ensure adequate ventilation and maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of dichloromethane and 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 2H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, Ar-CH₂), 2.80-2.90 (septet, 1H, CH(CH₃)₂), 1.10 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5, 130.5, 128.5, 120.5, 110.0, 55.2, 52.0, 48.5, 22.8 |
| Mass Spectrometry (EI) | m/z (%): 179 (M⁺), 164, 121 (100), 91, 77 |
| Infrared (IR) Spectroscopy (neat) | ν (cm⁻¹): 3300 (N-H stretch), 3060, 3000 (C-H aromatic), 2960, 2870, 2830 (C-H aliphatic), 1600, 1490 (C=C aromatic), 1240 (C-O stretch), 1030 (C-N stretch) |
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
Chemical Hazards
-
2-Methoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][8] Handle in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Isopropylamine: Extremely flammable liquid and vapor.[10][11] Causes severe skin and eye irritation and burns.[7] Harmful if swallowed or inhaled.[7] Use in a well-ventilated area away from ignition sources.[10][12] Wear chemical-resistant gloves, splash goggles, and a lab coat.[7][11]
-
Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[13] Handle under an inert atmosphere if possible and keep away from water and moisture.[13] Wear appropriate PPE, including a face shield and flame-retardant clothing.[13]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[13]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[13]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spills: For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[14] For larger spills, evacuate the area and contact emergency services.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal.
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently and safely prepare this valuable chemical intermediate for its various applications in drug discovery and development. The comprehensive characterization data provided will serve as a benchmark for ensuring the quality and purity of the synthesized compound.
References
- ISOPROPYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Sodium Borohydride SOP. (n.d.). The Ohio State University.
- Safety Data Sheet. (n.d.). Bio-Rad.
- Formation of imines and enamines. (2025, March 8). University of Calgary.
- CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024, June 17). YouTube.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2025, August 5). ResearchGate.
- Isopropylamine. (n.d.). PubChem.
- Reductive amination. (n.d.). Wikipedia.
- Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. (n.d.). L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine.
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
- Schematic of the 25I-NBOMe synthesis process. (n.d.). ResearchGate.
- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2025, August 6). ResearchGate.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses.
- Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives. (n.d.). ResearchGate.
- Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4- Methoxybenzyl Analogues - Part II. (n.d.). ResearchGate.
- Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook.
- 2-Methoxybenzaldehyde. (n.d.). Wikipedia.
- N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (n.d.). Liverpool John Moores University Research Online.
- Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. (n.d.). Diva-portal.org.
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr). (n.d.). Psilosybiini.info.
- An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. (2025, August 10). ResearchGate.
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents.
- How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the... (n.d.). Homework.Study.com.
- 2-Methoxybenzaldehyde. (n.d.). PubChem.
- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022, February 18). ChemRxiv.
- Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook.
- Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. (n.d.). ResearchGate.
- Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. (2015, September 16). PubMed Central.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. amherst.edu [amherst.edu]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. bio.vu.nl [bio.vu.nl]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. ISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. nj.gov [nj.gov]
Foreword: Navigating the Uncharted Territory of a Novel Benzylamine
An In-Depth Technical Guide to N-(2-Methoxybenzyl)-2-propanamine (CAS Number 756474-36-9)
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on this compound, a compound situated at the intersection of synthetic chemistry and potential pharmacology. With the CAS number 756474-36-9, this secondary amine is structurally intriguing, yet conspicuously absent from mainstream scientific literature. This guide, therefore, ventures into a degree of predictive science, building upon established principles of organic synthesis, analytical chemistry, and the known bioactivities of closely related analogues. Our objective is to provide a robust framework for researchers and drug development professionals who may encounter this molecule, whether as a synthetic intermediate, a novel scaffold, or a compound of toxicological interest. We will delve into its probable synthetic pathways, propose a detailed protocol for its characterization, and explore its potential biological significance by drawing parallels with well-documented pharmacologically active molecules. It is imperative to note that where direct experimental data for this compound is unavailable, this guide will rely on reasoned extrapolation from its constituent moieties and structural analogues, with all such instances being clearly delineated.
Section 1: Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically approached via reductive amination, a robust and widely employed method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, 2-methoxybenzaldehyde and isopropylamine are the logical precursors.
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds in two key stages: the formation of an intermediate imine from the condensation of 2-methoxybenzaldehyde and isopropylamine, followed by the in-situ reduction of this imine to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with sodium borohydride being a common and effective choice for laboratory-scale synthesis due to its selectivity and ease of handling.[2]
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1.0 equivalent) and a suitable solvent such as methanol.
-
Imine Formation: While stirring, add isopropylamine (1.2 equivalents) to the solution. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C to control the exothermic reaction.
-
Reaction Completion and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. The resulting aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Causality of Experimental Choices
-
Excess Isopropylamine: A slight excess of the amine is used to drive the equilibrium towards imine formation.
-
Controlled Addition of Reducing Agent: The portion-wise addition of sodium borohydride at low temperatures is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts.
-
Solvent Choice: Methanol is a common solvent for reductive aminations as it effectively dissolves the reactants and the borohydride reducing agent.
Potential Impurities and Side Reactions
The primary impurity to consider is the unreacted starting material. Additionally, over-alkylation leading to the formation of a tertiary amine is a possibility, though less likely with a sterically hindered secondary amine like the target compound. Aldol condensation of the starting aldehyde can also occur under basic conditions.
Caption: Key analytical signatures for the characterization of this compound.
Section 3: Potential Biological and Pharmacological Significance
While there is no direct research on the biological activity of this compound, its structural components suggest potential pharmacological relevance, primarily through its relationship to the NBOMe class of psychoactive substances.
The N-(2-Methoxybenzyl) Moiety and 5-HT₂ₐ Receptor Affinity
The N-(2-methoxybenzyl) group is a key pharmacophore in the NBOMe series of potent hallucinogens. The addition of this group to phenethylamine "2C" compounds dramatically increases their affinity and agonist activity at the serotonin 5-HT₂ₐ receptor. This enhanced potency is a critical factor in the profound psychoactive effects of NBOMe compounds. Given that this compound shares this N-(2-methoxybenzyl) moiety, it is plausible that it could also interact with serotonergic systems, although its overall pharmacological profile would be significantly different due to the absence of the dimethoxyphenyl ring characteristic of the 2C series.
Structural Analogy to N-Isopropylbenzylamine and Potential for Toxicity
This compound is a derivative of N-isopropylbenzylamine, a compound that has been identified as a cutting agent in illicit methamphetamine. [3]While not considered to have significant stimulant properties itself, N-isopropylbenzylamine is not without biological effects and has reported toxicities. [3]Therefore, it is reasonable to hypothesize that this compound may also possess a degree of toxicity. Studies on other N-substituted benzylamines have shown a range of biological activities, from antifungal properties to cytotoxicity. [4][5][6]
Caption: Conceptual diagram of the potential structure-activity relationships of this compound.
Conclusion: A Call for Further Investigation
This compound represents a molecule of scientific interest primarily due to its structural relationship to compounds with significant and often dangerous pharmacological activity. This guide has provided a theoretical and practical framework for its synthesis and characterization, based on established chemical principles. The exploration of its potential biological effects is, at this stage, speculative but grounded in the known activities of its structural analogues. The lack of empirical data underscores the need for further research to fully elucidate the chemical, pharmacological, and toxicological profile of this compound. Such studies would be invaluable in determining whether this compound is a benign synthetic intermediate or a compound with the potential for unforeseen biological consequences.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
- Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56.
- Mojena, M., Povo-Retana, A., González-Ramos, S., Fernández-García, V., Regadera, J., Zazpe, A., Artaiz, I., Martín-Sanz, P., Ledo, F., & Boscá, L. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 923.
- Asaula, V. M., Omelian, I. V., Gavrilenko, K. S., Pariiska, O. O., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (n.d.). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. Physical Chemistry, 113.
- LookChem. (n.d.). N-benzylpropan-2-amine;hydrochloride.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
- Gao, J., Reibenspies, J. H., & Burgess, K. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370–378.
- Vogl, C., Giera, M., Scherer, M., Belter, B., Proksch, P., Vollmar, A. M., & Bracher, F. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, e2300381.
- Papp, G., Csorba, J., Fazekas, P., Boros, B., Farkas, V., Sohajda, T., & Joó, F. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11351–11357.
- Wikipedia. (n.d.). N-isopropylbenzylamine.
- PubChem. (n.d.). N-benzylpropan-2-amine;hydrochloride.
- Homework.Study.com. (n.d.). How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the...
- Wuttig, A., & Surendranath, Y. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv.
- Wikipedia. (n.d.). Benzylamine.
- Vaskiluoto, S., Øiestad, E. L., & Ripel, A. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(9), 2184.
- Askeland, E., Hansen, T. V., & Sydnes, L. K. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 69, 449–456.
- Sigma-Aldrich. (n.d.). N-Benzyl-N-isopropylpropan-2-amine.
- Gauf, Y. R., Pariiska, O. O., Gavrilenko, K. S., Ryabukhin, S. V., Volochnyuk, D. M., & Kolotilov, S. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
Sources
- 1. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N-(2-Methoxybenzyl)-Substituted Amines
A Senior Application Scientist's Synthesis of Preclinical Data and Methodological Insights for Researchers and Drug Development Professionals
Introduction: Unveiling the Potent Pharmacophore
The N-(2-methoxybenzyl) moiety has emerged as a critical pharmacophore in medicinal chemistry, dramatically amplifying the potency and selectivity of various psychoactive compounds. While N-(2-Methoxybenzyl)-2-propanamine itself is not extensively documented in mainstream pharmacological literature, its structural congeners, the N-(2-methoxybenzyl)-phenethylamines (commonly known as NBOMe compounds), have been the subject of intense investigation. This guide will dissect the mechanism of action attributable to the N-(2-methoxybenzyl) substitution, drawing heavily from the well-established pharmacology of the NBOMe class to infer the actions of this compound. For the researcher, this guide provides a foundational understanding of the molecular interactions and downstream signaling cascades. For the drug development professional, it offers insights into the structure-activity relationships that govern the potency of this chemical class.
Core Mechanism of Action: Potent Serotonin 5-HT2A Receptor Agonism
The primary mechanism of action for N-(2-methoxybenzyl)-substituted amines is their function as potent and selective agonists of the serotonin 5-HT2A receptor.[1][2][3] The addition of the N-(2-methoxybenzyl) group to a phenethylamine core, for instance, has been shown to increase the affinity for the 5-HT2A receptor by several orders of magnitude compared to the parent compound.[4][5] This dramatic increase in affinity is the cornerstone of their profound pharmacological effects.
Receptor Binding Profile: A High-Affinity Interaction
The N-(2-methoxybenzyl) substitution confers a unique binding profile. While the primary target is the 5-HT2A receptor, these compounds also exhibit affinity for other serotonergic receptors, including 5-HT2B and 5-HT2C, as well as adrenergic α1 receptors and the trace amine-associated receptor 1 (TAAR1).[1][6] Notably, the affinity for dopaminergic (D1-3) and histaminergic (H1) receptors is also enhanced, though typically to a lesser extent than for the 5-HT2A receptor.[1][6]
| Receptor Subtype | Binding Affinity (Ki) of NBOMe Compounds | Key Functional Role |
| 5-HT2A | Very High (low nM to sub-nM) [1][4] | Primary target for hallucinogenic effects |
| 5-HT2C | High (nM range)[1] | Modulation of mood, appetite, and psychosis |
| 5-HT2B | High (nM range)[1] | Regulation of cardiac function and vasoconstriction |
| Adrenergic α1 | Moderate (sub-µM to µM)[1] | Vasoconstriction, potential for stimulant effects |
| TAAR1 | Moderate (sub-µM to µM)[1] | Modulation of monoaminergic systems |
| Dopamine D1-3 | Low (>1 µM)[1] | Generally weak interaction |
| Histamine H1 | Low to Moderate[6] | Sedative and other CNS effects |
Signaling Cascade: Activation of Gq/11 and Downstream Effectors
As agonists of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR), N-(2-methoxybenzyl)-substituted amines initiate a well-defined intracellular signaling cascade.
Figure 1: Simplified 5-HT2A receptor signaling pathway activated by N-(2-methoxybenzyl) agonists.
Upon binding, the activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including the modulation of ion channel activity and gene expression. A key consequence of this pathway's activation in the prefrontal cortex is an increase in the release of the excitatory neurotransmitter glutamate.[5][7]
Experimental Protocols for Mechanistic Elucidation
The characterization of the mechanism of action for novel N-(2-methoxybenzyl)-substituted amines relies on a suite of established in vitro and in vivo assays. The following protocols represent a logical workflow for such an investigation.
Workflow for Characterizing a Novel N-(2-Methoxybenzyl) Amine
Figure 2: A tiered experimental workflow for characterizing the mechanism of action.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT2A receptor expressed in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well)
-
Radioligand (e.g., [³H]ketanserin at a final concentration near its Kd)
-
Increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of the test compound as a 5-HT2A receptor agonist.
Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11-coupled 5-HT2A receptor.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The increase in fluorescence is proportional to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound. Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion: A Powerful Tool in Neuroscience Research and a Potential Scaffold for Drug Discovery
The N-(2-methoxybenzyl) substitution imparts a remarkable and specific pharmacological profile, transforming parent amine compounds into highly potent 5-HT2A receptor agonists. The mechanism of action, centered on the activation of the Gq/11 signaling pathway, leads to profound downstream effects on neuronal activity, most notably an increase in cortical glutamate release. This understanding, derived from extensive studies on NBOMe compounds, provides a robust framework for predicting the activity of this compound and other novel analogs. The detailed experimental protocols provided herein offer a clear path for researchers to validate these predictions and further elucidate the intricate pharmacology of this fascinating class of molecules. As our understanding of the 5-HT2A receptor's role in both neuropsychiatric disorders and normal brain function deepens, compounds bearing the N-(2-methoxybenzyl) pharmacophore will undoubtedly continue to be valuable tools for both basic science research and the development of novel therapeutics.
References
- Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560–573. [Link]
- Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr.
- Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240-250. [Link]
- DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile).
- Herian, M., Kiec-Kononowicz, K., & S-Sokolowska, N. (2019). The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine...
- PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. [Link]
- ResearchGate. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) | Request PDF. [Link]
- Semantic Scholar. (n.d.). [PDF] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [Link]
- BioHippo. (n.d.). 2-Methoxybenzylamine.
- Herian, M., Wieronska, J. M., Szewczyk, B., & Pilc, A. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity research, 35(4), 933–944. [Link]
- Wikipedia. (n.d.). 25I-NBOMe.
- ResearchGate. (n.d.). (PDF) Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl)
- LJMU Research Online. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]
- DeRuiter, J., & Holston, P. L. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(7), 563–569. [Link]
- Wikipedia. (n.d.). Arylcyclohexylamine.
- Papoutsis, I., Nikolaou, P., Stefanidou, M., Spiliopoulou, C., & Athanaselis, S. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. International journal of clinical pharmacology and therapeutics, 53(4), 271–280. [Link]
Sources
- 1. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psilosybiini.info [psilosybiini.info]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of N-(2-methoxybenzyl) Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(2-methoxybenzyl) moiety is a versatile structural motif that imparts a diverse range of pharmacological activities to small molecules. This technical guide provides a comprehensive overview of the pharmacological profiles of N-(2-methoxybenzyl) compounds, moving beyond the widely recognized psychedelic N-(2-methoxybenzyl)phenethylamines (NBOMes) to explore their significant potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as modulators of sigma receptors. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this chemical scaffold for a variety of disease states, including chronic pain and neurological disorders.
Introduction: The N-(2-methoxybenzyl) Scaffold - A Privileged Structure in Pharmacology
The N-(2-methoxybenzyl) group is an important pharmacophore in modern medicinal chemistry. Its unique electronic and steric properties allow for specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. While the most notorious examples of N-(2-methoxybenzyl) compounds are the NBOMe series of potent 5-HT₂A receptor agonists with powerful hallucinogenic properties, this guide will focus on the less-explored but equally promising therapeutic applications of this scaffold.[1][2][3][4][5][6][7]
This guide will provide an in-depth analysis of two key areas where N-(2-methoxybenzyl) compounds have shown significant promise:
-
TRPV1 Receptor Antagonism: As a critical mediator of nociception, the TRPV1 channel is a prime target for the development of novel analgesics. Certain N-(2-methoxybenzyl) derivatives have emerged as potent TRPV1 antagonists, offering a potential therapeutic avenue for the management of chronic pain.
-
Sigma Receptor Modulation: The sigma-1 and sigma-2 receptors are implicated in a range of neurological and psychiatric disorders. The N-(2-methoxybenzyl) scaffold has been incorporated into ligands that exhibit affinity and selectivity for these receptors, suggesting their potential for the treatment of conditions such as neurodegenerative diseases and addiction.
Synthetic Strategies for N-(2-methoxybenzyl) Compounds
The synthesis of N-(2-methoxybenzyl) compounds typically involves the reductive amination of a primary amine with 2-methoxybenzaldehyde. This versatile reaction allows for the introduction of the N-(2-methoxybenzyl) group onto a wide variety of molecular scaffolds.
General Synthetic Scheme:
Alternative strategies include the nucleophilic substitution of a suitable precursor with 2-methoxybenzylamine. The choice of synthetic route depends on the nature of the starting materials and the desired final compound.
Pharmacological Profiles of N-(2-methoxybenzyl) Compounds
N-(2-methoxybenzyl) Compounds as TRPV1 Receptor Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the transmission of pain signals.[8] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions. Antagonists of the TRPV1 receptor are therefore of great interest for the development of new analgesic drugs.
A notable example of an N-(2-methoxybenzyl) compound with potent TRPV1 antagonist activity is JYL-1421 (SC0030) .[9]
JYL-1421 is a thiourea derivative that has been shown to be a more selective and potent TRPV1 receptor antagonist than the classical antagonist, capsazepine.[9] It effectively inhibits capsaicin-induced responses both in vitro and in vivo.[9]
Structure-Activity Relationship (SAR) Insights:
The development of TRPV1 antagonists has revealed several key structural features that are important for activity. Many potent antagonists, including JYL-1421, contain a urea or thiourea moiety.[10] The N-benzyl group, particularly with a methoxy substituent at the 2-position, appears to contribute significantly to the binding and antagonist activity at the TRPV1 receptor.
Data Summary: TRPV1 Antagonist Activity
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| JYL-1421 | Rat TRPV1 | Capsaicin-induced Ca²⁺ influx | 9.2 µM (stated as IC50 of 9.2 µM for capsaicin induced responses) | [8] |
| BCTC | Rat TRPV1 | Capsaicin-induced responses | 6-35 | [8] |
N-(2-methoxybenzyl) Compounds as Sigma Receptor Modulators
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins that are not related to opioid receptors. They are involved in a variety of cellular functions and are considered therapeutic targets for a range of central nervous system (CNS) disorders.
While specific examples of potent and selective N-(2-methoxybenzyl) sigma receptor modulators are less documented in the readily available literature compared to TRPV1 antagonists and 5-HT₂A agonists, the N-benzyl scaffold is a known feature in many sigma receptor ligands. For instance, N-benzyl substitution on certain scaffolds has been shown to improve σ₁ receptor affinity.
Structure-Activity Relationship (SAR) Insights:
Research into sigma receptor ligands has shown that an electron-donating methoxy group on a benzamide-isoquinoline scaffold can significantly improve selectivity for the σ₂ receptor over the σ₁ receptor.[11] This suggests that the electronic properties of the benzyl ring in N-(2-methoxybenzyl) compounds could be fine-tuned to achieve selectivity for a particular sigma receptor subtype.
The NBOMe Series: Potent 5-HT₂A Receptor Agonists
For completeness, it is essential to discuss the most well-known class of N-(2-methoxybenzyl) compounds: the N-(2-methoxybenzyl)phenethylamines, or NBOMes. These compounds are highly potent agonists of the serotonin 5-HT₂A receptor and are known for their powerful hallucinogenic effects.[1][2][3][4][5][6][7] The N-(2-methoxybenzyl) substitution dramatically increases the affinity of the parent phenethylamine for the 5-HT₂A receptor.[5][7]
Key Experimental Protocols for Evaluation
Protocol 1: In Vitro TRPV1 Antagonist Assay (Calcium Imaging)
This protocol describes a common method for assessing the functional antagonism of the TRPV1 channel using a fluorescent calcium indicator in cultured sensory neurons.
Rationale: This assay directly measures the ability of a test compound to inhibit the influx of calcium into cells upon activation of the TRPV1 channel by an agonist like capsaicin. The use of primary sensory neurons (e.g., from trigeminal ganglia) provides a physiologically relevant system.
Step-by-Step Methodology:
-
Cell Culture: Culture primary trigeminal ganglion cells from rats on sterile glass coverslips.
-
Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.
-
Baseline Fluorescence Measurement: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging and record the baseline fluorescence ratio (e.g., 340/380 nm excitation) before the addition of any compounds.
-
Compound Application: Perfuse the cells with a solution containing the N-(2-methoxybenzyl) test compound at various concentrations for a defined pre-incubation period.
-
Agonist Challenge: While continuing to record the fluorescence ratio, apply a known concentration of the TRPV1 agonist capsaicin to the cells.
-
Data Analysis: Measure the peak increase in the fluorescence ratio following capsaicin application in the presence and absence of the test compound. Calculate the percentage inhibition of the capsaicin response at each concentration of the test compound and determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for in vitro TRPV1 antagonist calcium imaging assay.
Protocol 2: Radioligand Binding Assay for Sigma-1 Receptors
This protocol outlines a standard method to determine the binding affinity of N-(2-methoxybenzyl) compounds for the sigma-1 receptor.
Rationale: This assay quantifies the direct interaction of a test compound with the sigma-1 receptor by measuring its ability to displace a radioactively labeled ligand with known high affinity for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) or from cells expressing the recombinant human sigma-1 receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., -pentazocine), and varying concentrations of the unlabeled N-(2-methoxybenzyl) test compound in a binding buffer.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Workflow for sigma-1 receptor radioligand binding assay.
Structure-Activity Relationship (SAR) Summary
The pharmacological activity of N-(2-methoxybenzyl) compounds is highly dependent on the nature of the molecular scaffold to which the N-(2-methoxybenzyl) group is attached.
Signaling Pathway Diagram:
Caption: Diverse signaling pathways of N-(2-methoxybenzyl) compounds.
Future Directions and Therapeutic Potential
The N-(2-methoxybenzyl) scaffold represents a privileged structure with significant therapeutic potential beyond its well-known psychedelic effects. The development of selective TRPV1 antagonists and sigma receptor modulators based on this scaffold holds promise for the treatment of a variety of disorders.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the structure of N-(2-methoxybenzyl) compounds to enhance their selectivity for either TRPV1 or specific sigma receptor subtypes, while minimizing off-target effects, particularly at the 5-HT₂A receptor.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease models where TRPV1 or sigma receptors are implicated, such as inflammatory disorders and certain types of cancer.
-
Improving Pharmacokinetic Properties: Optimizing the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.
By continuing to explore the rich pharmacology of N-(2-methoxybenzyl) compounds, the scientific community can unlock new therapeutic opportunities for a range of unmet medical needs.
References
- Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030)
- TRPV1: A Target for Next Gener
- TRPV1: A Potential Drug Target for Tre
- Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights. Wiley Online Library. [Link]
- Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)
- Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. PubMed. [Link]
- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.
- NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences. [Link]
- Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists. PubMed. [Link]
- Vanilloid trpv1 receptor antagonists.
- A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PubMed Central. [Link]
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. [Link]
- Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists. Research With Rutgers. [Link]
- Dark Classics in Chemical Neuroscience: NBOMes. PubMed Central. [Link]
- Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. PubMed Central. [Link]
- NBOMes–Highly Potent and Toxic Altern
- Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists. PubMed. [Link]
- Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. PubMed. [Link]
- Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
- 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. PubMed. [Link]
- Radiosynthesis of (E)-N-(2-[11C]methoxybenzyl)-3-phenyl-acrylamidine, a novel subnanomolar NR2B subtype-selective NMDA receptor antagonist. PubMed. [Link]
- Modulation of the neuronal response to N-methyl-D-aspartate by selective sigma2 ligands. PubMed. [Link]
- Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 5. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Pharmacological and Toxicological Evaluation of N-(2-Methoxybenzyl)-2-propanamine: A Technical Guide
Foreword
The landscape of psychoactive substance research is in a perpetual state of evolution, with novel molecular entities continually emerging. N-(2-Methoxybenzyl)-2-propanamine represents one such entity, whose structural characteristics suggest a potential for significant biological activity. Its core structure, featuring a methoxybenzyl group attached to a propanamine backbone, bears a resemblance to classes of compounds known to interact with the central nervous system. This guide provides a comprehensive framework for the in-vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not merely a recitation of protocols but a logically structured investigation, beginning with fundamental safety assessments and progressing to detailed mechanistic studies. The methodologies outlined herein are intended to establish a foundational understanding of this compound's pharmacological and toxicological profile, thereby guiding future research endeavors.
Introduction and Rationale
This compound is an aromatic amine whose in-vitro activity has not been extensively documented in publicly available literature. Structurally, it shares features with known psychoactive compounds, particularly the N-benzylphenethylamines (NBOMes), which are potent agonists at serotonin 5-HT2A receptors.[1][2][3][4][5] The presence of the N-(2-methoxybenzyl) group, in particular, has been shown to confer high affinity for these receptors in related compounds.[3][4] Therefore, a systematic in-vitro evaluation is warranted to elucidate its potential biological targets and cytotoxic properties.
This technical guide outlines a multi-tiered experimental plan to characterize this compound. The proposed workflow is designed to be self-validating, with initial cytotoxicity assays informing the concentration ranges for subsequent, more specific pharmacological investigations. We will explore its potential interactions with key components of the monoaminergic system, including serotonin receptors, monoamine transporters, and monoamine oxidase enzymes, all of which are common targets for psychoactive substances.[6][7]
Preliminary In-Vitro Cytotoxicity Assessment
Before delving into specific pharmacological targets, it is imperative to establish the cytotoxic profile of this compound. This initial screen determines the concentration range at which the compound can be studied without inducing significant cell death, thereby ensuring that observations in subsequent assays are due to specific pharmacological interactions rather than general toxicity. Aromatic amines, as a class, can exhibit cytotoxicity, and their metabolites may be genotoxic.[8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol utilizes the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by metabolically active cells to assess cell viability.
-
Cell Culture:
-
Human embryonic kidney 293 (HEK293) cells and human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a humidified 5% CO2 incubator. The use of a neuronal cell line like SH-SY5Y provides more specific neurotoxicity data.[11]
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of serial dilutions in cell culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include vehicle-only controls.
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 (half-maximal effective concentration) value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | EC50 (µM) |
| HEK293 | [Example Value] |
| SH-SY5Y | [Example Value] |
Investigation of Monoaminergic Targets
Based on the structural similarities to the NBOMe class of compounds, the primary hypothesis is that this compound will interact with serotonin receptors.[1][3][5] Additionally, its amine structure suggests potential interactions with monoamine transporters and metabolic enzymes.
Serotonin Receptor Binding and Functional Assays
The 5-HT2A receptor is a key target for many hallucinogenic phenethylamines.[1][7] Therefore, determining the binding affinity and functional activity of this compound at this receptor is of paramount importance.
Caption: Principle of the fluorescence-based MAO inhibition assay.
This protocol measures the activity of MAO-A and MAO-B by monitoring the conversion of a non-fluorescent substrate (kynuramine) to a fluorescent product (4-hydroxyquinoline). [12]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine dihydrobromide (substrate).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
This compound.
-
Known MAO inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~400 nm).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the appropriate reagent to each well:
-
Blank: 50 µL of buffer.
-
Control (100% activity): 50 µL of MAO-A or MAO-B enzyme solution.
-
Test Compound: 50 µL of MAO-A or MAO-B enzyme solution pre-incubated with the desired concentration of this compound for 15 minutes at 37°C.
-
Positive Control: 50 µL of MAO-A or MAO-B enzyme solution pre-incubated with a known selective inhibitor.
-
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. [12]
-
Data Presentation: MAO Inhibition Profile
| Enzyme | IC50 (µM) |
| MAO-A | [Example Value] |
| MAO-B | [Example Value] |
Data Synthesis and Future Directions
The culmination of these in-vitro assays will provide a comprehensive pharmacological and toxicological profile of this compound. The cytotoxicity data will establish its safety window, while the receptor binding and functional assays will identify its primary molecular targets and mechanism of action. The transporter and MAO inhibition assays will further refine our understanding of its influence on monoaminergic neurotransmission.
Should this compound demonstrate potent and selective activity at a particular target, such as the 5-HT2A receptor, with low cytotoxicity, further investigation would be warranted. This could include more detailed in-vitro studies to determine its agonist, antagonist, or allosteric modulator properties, followed by in-vivo studies in animal models to assess its behavioral effects and pharmacokinetic profile. [13]Conversely, high cytotoxicity at low concentrations would flag this compound as a potential toxicological risk, directing research towards understanding its mechanisms of toxicity.
This structured, hypothesis-driven approach ensures that the in-vitro characterization of this compound is both thorough and efficient, providing a solid foundation for any subsequent research and development efforts.
References
- Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793:411-424. [Link]
- Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
- Herraiz, T., & Guillén, H. (2021). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2269:141-154. [Link]
- Tirella, A., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Gucky, T., et al. (2021). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. Molecules, 26(11), 3293. [Link]
- Thompson, P. A., et al. (2004). Monocyclic aromatic amines as potential human carcinogens: old is new again. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 549(1-2), 1-13. [Link]
- Bäckberg, M., et al. (2020). In vitro characterization of new psychoactive substances at the serotonin transporters and 5-HT1A, 5-HT2A, CB1 and µ-opioid receptors.
- Vianello, R. P. (2013). In silico predictions of genotoxicity for aromatic amines. Future Medicinal Chemistry, 5(6), 649-675. [Link]
- Hiemke, C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(15), 10426-10433. [Link]
- Workman, K. (2022). How to Test for New Psychoactive Substances. Lab Manager. [Link]
- Today's Clinical Lab. (2021).
- ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]
- Agilent. Testing For Novel Psychoactive Substances. [Link]
- Neumann, H. G. (2009). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
- Ahlberg, E., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Mutagenesis, 30(1), 15-25. [Link]
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]
- Casale, J. F., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. Journal of Forensic Sciences, 60(2), 433-441. [Link]
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info. [Link]
- Kyzar, E. J., et al. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research, 35(4), 925-935. [Link]
- ResearchGate. The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine... [Link]
- Costa, J. L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(15), 12345. [Link]
- Costa, J. L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues.
- Custodio, J. B., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Psychopharmacology, 236(11), 3191-3204. [Link]
- ResearchGate. Scheme 1.
- Kała, M., & Szebesta, R. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 45(1), 1-10. [Link]
- Custodio, J. B., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Psychopharmacology, 236(11), 3191-3204. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psilosybiini.info [psilosybiini.info]
- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clinicallab.com [clinicallab.com]
Synthesis of N-(2-methoxybenzyl) substituted phenethylamines
An In-Depth Technical Guide to the Synthesis of N-(2-methoxybenzyl) Substituted Phenethylamines
Introduction
The phenethylamine scaffold is a cornerstone in medicinal chemistry and pharmacology, forming the basis for numerous endogenous neurotransmitters, hormones, and synthetic psychoactive compounds. While N-alkylation of phenethylamines with simple groups like methyl or ethyl has historically led to diminished pharmacological activity, the introduction of a benzyl group, specifically an N-(2-methoxybenzyl) substituent, was found to dramatically enhance both the binding affinity and functional potency at serotonin 5-HT₂A receptors.[1] This discovery gave rise to the "NBOMe" class of compounds, which are some of the most potent serotonergic psychedelics known.[2][3][4]
These "superpotent" 5-HT₂A agonists, such as 25I-NBOMe, exhibit subnanomolar affinity for their target receptor, a significant increase compared to their primary amine precursors (the "2C-X" series).[2][5] This remarkable potency has made them valuable tools in neuroscience for probing the structure and function of the 5-HT₂A receptor. For instance, radiolabeled variants like [¹¹C]Cimbi-36 are now employed in positron emission tomography (PET) studies to visualize these receptors in the brain.[3] However, their extreme potency also necessitates careful handling and precise synthetic control, as illicit distribution has led to numerous cases of severe toxicity.[6][7]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the primary synthetic methodologies for preparing N-(2-methoxybenzyl) substituted phenethylamines, focusing on the mechanistic principles, practical experimental protocols, and rigorous analytical validation required for unambiguous characterization.
Section 1: Core Synthetic Strategy: Reductive Amination
The most direct and widely employed method for synthesizing N-(2-methoxybenzyl) phenethylamines is reductive amination. This robust reaction forms a new carbon-nitrogen bond by coupling a primary amine with an aldehyde, followed by the reduction of the resulting imine intermediate to a secondary amine.
Mechanistic Underpinnings
The process occurs in two principal stages:
-
Imine Formation: The nucleophilic primary amine (the phenethylamine precursor) attacks the electrophilic carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a Schiff base, or imine. This step is often catalyzed by mild acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).
-
Reduction: The C=N double bond of the imine is then reduced to a single bond to form the target secondary amine. This is achieved using a selective reducing agent that can reduce the imine without affecting other functional groups in the molecule.
The causality behind this choice of strategy is its efficiency and high functional group tolerance. It allows for the direct coupling of the two key structural fragments in a single operational sequence.
Diagram of the Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
Section 2: Experimental Protocol and Workflow
This section provides a representative, field-proven protocol for the synthesis of N-(2-methoxybenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (25I-NBOMe), a hallmark compound of this class.[8]
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and validation.
Detailed Step-by-Step Protocol: Synthesis of 25I-NBOMe
Disclaimer: The synthesis of these compounds should only be performed by qualified professionals in a controlled laboratory setting, adhering to all safety regulations. These compounds are extremely potent and pose significant health risks if handled improperly.
Materials:
-
2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) hydrochloride
-
2-Methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (ethanolic or ethereal solution, for salt formation)
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2C-I hydrochloride in a minimal amount of methanol. Add a slight excess (1.1 equivalents) of 2-methoxybenzaldehyde. Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The solution will typically turn a pale yellow color.
-
Reduction: Cool the flask in an ice bath to 0°C. Cautiously add sodium borohydride (NaBH₄) (approx. 1.5 equivalents) portion-wise over 15-20 minutes. Causality: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions. NaBH₄ is a robust and cost-effective choice for reducing the imine in a protic solvent like methanol.[8][9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Extraction: Quench the reaction by slowly adding water. Reduce the volume of methanol under reduced pressure. Add dichloromethane (DCM) and a saturated sodium bicarbonate solution to the flask. Transfer the mixture to a separatory funnel. The aqueous layer is extracted three times with DCM. Causality: The bicarbonate solution neutralizes any remaining acid and ensures the product is in its freebase form, which is soluble in the organic solvent (DCM).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product as an oil or waxy solid.
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient elution system of DCM and methanol.
-
(Optional) Salt Formation: For improved stability and handling, the purified freebase can be converted to its hydrochloride salt. Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., ether or acetone) and add a solution of HCl (in ethanol or ether) dropwise until precipitation is complete. Collect the resulting solid by filtration and dry under vacuum.
Section 3: Analytical Validation and Characterization
Rigorous analytical characterization is a self-validating system that is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. It is especially critical for differentiating the desired N-(2-methoxybenzyl) product from its 3- and 4-methoxybenzyl positional isomers, which may have different pharmacological profiles.[6][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton spectrum provides key diagnostic signals. A quick inspection of the aromatic region can easily differentiate the 2-methoxybenzyl isomer from the 3- and 4-methoxy isomers.[11] The benzylic protons (Ar-CH₂ -N) typically appear as a singlet around 3.7-3.9 ppm.
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. For N-(2-methoxybenzyl) derivatives, 12 distinct aromatic peaks are expected, whereas the more symmetric 4-methoxybenzyl isomer will show only 10.[10] The benzylic carbon signal is typically found around 46-50 ppm.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
GC-EI-MS: Electron impact ionization often leads to extensive fragmentation. The mass spectra are typically dominated by an iminium cation at m/z=121 (from the 2-methoxybenzyl moiety) and another at m/z=150.[12]
-
LC-ESI-QTOF-MS: Electrospray ionization is a softer technique that allows for the clear observation of the protonated molecular ion [M+H]⁺, confirming the molecular formula with high accuracy.[12][13]
Data Presentation: Key Analytical Signatures
| Technique | Signature for N-(2-methoxybenzyl) Phenethylamines | Rationale for Trustworthiness |
| ¹H NMR | Complex aromatic multiplet patterns; distinct benzylic CH₂ singlet. | Differentiates from 3- and 4-methoxy isomers which have different aromatic splitting patterns.[11] |
| ¹³C NMR | 12 aromatic carbon signals (for asymmetric substitution). | Confirms the lack of symmetry inherent to the 2-substituted benzyl ring.[10] |
| MS | Accurate mass of [M+H]⁺; characteristic fragment ion at m/z 121. | Confirms molecular formula and the presence of the 2-methoxybenzyl fragment.[12] |
| FTIR | Absence of C=O stretch (~1700 cm⁻¹); presence of N-H stretch (~3300 cm⁻¹). | Confirms complete reduction of the aldehyde/imine starting materials. |
Conclusion
The synthesis of N-(2-methoxybenzyl) substituted phenethylamines represents a significant area of study, bridging synthetic organic chemistry with molecular pharmacology. The reductive amination pathway stands as the most efficient and reliable method for their preparation, offering high yields and operational simplicity. The profound impact of the N-(2-methoxybenzyl) moiety on 5-HT₂A receptor affinity underscores the importance of precise synthetic control and highlights how subtle structural modifications can lead to dramatic changes in biological activity.[1] The rigorous application of modern analytical techniques, particularly NMR and high-resolution mass spectrometry, is paramount to ensure the structural integrity and purity of these exceptionally potent compounds, forming a self-validating system essential for any subsequent pharmacological investigation.[10][12]
References
- Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6217-6221.
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560-571.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57.
- Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-methoxybenzyl analogues. Microgram Journal, 9(2), 84-109.
- Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(4), 1049-1057.
- Hansen, M., et al. (2017). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 8(9), 1831-1842.
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info.
- Hays, P. A., & Casale, J. F. (2013). Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl₃. Microgram Journal, 10(1-4), 3-27.
- Hays, P. A., & Casale, J. F. (2013). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part II. ResearchGate.
- Kuś, P., & Szarlip, P. (2020). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. Forensic Science International, 312, 110304.
- Hays, P. A., & Casale, J. F. (2013). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. ResearchGate.
- Zuba, D. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate.
- Scientific Diagram. (2020). Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... ResearchGate.
- Zawilska, J. B., & Wojcieszak, J. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience, 14, 123.
- Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences, 19(17), 3270-3281.
- Kamińska, K., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947-956.
- Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
- Wikipedia. (n.d.). 25I-NBOMe.
Sources
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 5. psilosybiini.info [psilosybiini.info]
- 6. forendex.southernforensic.org [forendex.southernforensic.org]
- 7. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of N-(2-Methoxybenzyl) Amine Derivatives
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by N-(2-methoxybenzyl) amine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Significance of the N-(2-Methoxybenzyl) Moiety
The N-benzyl substitution on amine scaffolds is a well-established strategy in medicinal chemistry to enhance ligand-receptor interactions. Specifically, the introduction of an N-(2-methoxybenzyl) group has been shown to dramatically improve the binding affinity and functional activity of various parent amine compounds.[1][2][3] This enhancement is often attributed to the unique electronic and steric properties conferred by the methoxy group at the ortho position of the benzyl ring. This substituent can influence the conformation of the molecule, potentially locking it into a more favorable orientation for receptor binding, and can also participate in key hydrogen bonding or other non-covalent interactions within the target's binding pocket.
The impact of this substitution is profound, particularly in the realm of neuroscience, where N-(2-methoxybenzyl) derivatives of phenethylamines (often termed 'NBOMes') exhibit a significant increase in potency and affinity for serotonin 5-HT₂A receptors compared to their parent compounds.[2][3][4] This guide delves into the multifaceted biological activities of this structural class, extending beyond their well-known psychoactive properties to explore their potential as anticancer, antimicrobial, and neuroprotective agents.
Core Biological Activities and Mechanisms of Action
Neurological and Psychoactive Properties
The most extensively studied activity of N-(2-methoxybenzyl) amine derivatives is their potent agonism at serotonin 5-HT₂A receptors.[2][5] This interaction is the primary driver of their hallucinogenic effects.
-
Mechanism of Action: These compounds act as highly potent partial or full agonists at 5-HT₂A receptors.[3][5] The N-(2-methoxybenzyl) group increases binding affinity by orders of magnitude compared to the unsubstituted phenethylamine precursors.[3][4][6] This leads to the activation of intracellular signaling cascades, such as the Gq/11 pathway, resulting in the hydrolysis of phosphatidylinositol and a subsequent increase in intracellular calcium levels.[3]
-
Structure-Activity Relationship (SAR):
-
The N-(2-methoxybenzyl) substitution dramatically improves both binding affinity and functional activity for 5-HT₂A receptors.[1]
-
Replacing the 2-methoxy group with a 2-hydroxy group can, in some cases, lead to even higher functional potency and selectivity.[1]
-
Variations on the phenethylamine portion of the molecule also significantly impact activity, but the N-(2-methoxybenzyl) moiety is a key driver of high potency.[1][2]
-
The high potency of these compounds has also led to concerns about toxicity, including sympathomimetic effects like vasoconstriction, hypertension, and tachycardia, which may be linked to interactions with adrenergic α₁ receptors.[5][6]
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by N-(2-methoxybenzyl) amine derivatives at the 5-HT₂A receptor.
Caption: 5-HT₂A receptor signaling cascade initiated by N-(2-methoxybenzyl) amine derivatives.
Anticancer Activity
Emerging research has identified anticancer properties in various N-benzyl amine derivatives, including those with methoxy substitutions.
-
Mechanism of Action: The precise mechanisms are varied and depend on the overall molecular scaffold. Some derivatives act as potent inhibitors of specific enzymes crucial for cancer cell survival and proliferation. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for non-small cell lung cancer.[7][8] Other N,N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives have been shown to induce cell cycle arrest and apoptosis in lung, breast, and prostate cancer cell lines, potentially through the disruption of the mitochondrial membrane potential.[9]
-
Observed Efficacy: Certain pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide structure have demonstrated potent antitumor activity against non-small cell lung cancer (NSCLC), with IC₅₀ values as low as 71 nM, outperforming standard drugs like Gefitinib in some cases.[10] Similarly, (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has shown efficacy against leukemia (K562) and breast cancer cell lines.[11]
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |
| Pyrimidine-N-methoxybenzamide (5h) | NSCLC | 71 nM | [10] |
| Pyrimidine-N-methoxybenzamide (5d) | NSCLC | 95 nM | [10] |
| (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | Leukemia (K562) | 15.5 µM | [11] |
| N,N′-Bis(5-bromo-2-hydroxybenzyl)-ethylenediamine (7) | S. enterica | LC₅₀: 11.6 µM | [12] |
| N,N′-Bis(5-chloro-2-hydroxybenzyl)-ethylenediamine (8) | S. enterica | LC₅₀: 8.79 µM | [12] |
Antimicrobial Activity
Derivatives featuring the N-methoxybenzyl amine scaffold have demonstrated notable activity against a range of bacterial and protozoan pathogens.
-
Mechanism of Action: The proposed mechanisms often involve the disruption of essential cellular processes. For some N-(4-methoxybenzyl)amide derivatives, molecular docking studies suggest an interaction with microbial DNA, potentially interfering with replication and transcription.[13] In the case of leishmaniasis, a N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine derivative was found to inhibit the parasite's arginase enzyme, induce the production of reactive oxygen species (ROS), and cause significant ultrastructural damage, including mitochondrial disorganization, leading to apoptosis.[14]
-
Spectrum of Activity:
-
Antibacterial: A N'-(2-methoxybenzylidene)-4-hydroxy benzohydrazide derivative showed potent activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm.[15] Other synthesized nicotinonitrile derivatives have also been assayed against both Gram-positive and Gram-negative bacteria.[16]
-
Antiprotozoal: A benzimidazole derivative containing the N-(2-methoxyphenyl) amine moiety displayed significant in vivo activity against Leishmania mexicana, reducing the parasite load by 71% in an experimental model of cutaneous leishmaniasis.[14]
-
Other Therapeutic Areas
-
Lipoxygenase Inhibition: 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed as potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme.[17] This enzyme is implicated in inflammation, diabetes, and cancer, making these derivatives potential therapeutic agents for these conditions.[17]
-
Neuroprotection: While distinct from the psychoactive properties, some methoxybenzyl amine derivatives show promise in protecting neurons from damage. One chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, protects against glutamate-induced excitotoxicity by exhibiting marked antioxidant activity and enhancing the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival.[18] Another compound, a synthetic salidroside analog, exerts neuroprotective effects in ischemic stroke models by regulating energy homeostasis and O-GlcNAcylation.[19]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following section details standardized protocols for evaluating the biological activities discussed.
General Workflow for Synthesis and Evaluation
The development and testing of novel N-(2-methoxybenzyl) amine derivatives typically follow a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow from synthesis to lead optimization for novel derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[20]
Causality and Rationale: The broth microdilution method is a gold standard for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. Using a standardized inoculum ensures that the results are comparable and reproducible. Serial dilution allows for the precise determination of the lowest concentration that inhibits growth.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the N-(2-methoxybenzyl) amine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, add culture broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to all wells.
-
Serial Dilution: Add a calculated volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate to achieve a range of desired concentrations (e.g., 250 µg/mL down to <2 µg/mL).[20]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]
-
Inoculation and Controls: Add the prepared inoculum to all wells containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).[20]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of a compound to reduce the viability of cancer cells, providing an IC₅₀ value.
Causality and Rationale: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the N-(2-methoxybenzyl) amine derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO, if used).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The N-(2-methoxybenzyl) amine scaffold is a privileged structure in medicinal chemistry, imparting potent biological activity across a range of therapeutic targets. While initially recognized for their profound effects on the central nervous system via 5-HT₂A receptor agonism, the scope of their activity is clearly much broader. Current research highlights their significant potential as anticancer agents targeting novel pathways like deubiquitinase inhibition, as antimicrobials effective against challenging pathogens like Leishmania, and as selective enzyme inhibitors for inflammatory conditions.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the molecular structure to enhance selectivity for desired targets (e.g., specific cancer-related enzymes) while minimizing off-target effects (e.g., 5-HT₂A receptor activity) to improve the therapeutic index.
-
Elucidating Mechanisms: Deeper investigation into the molecular mechanisms underlying the anticancer and antimicrobial activities to identify novel targets and biomarkers.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of lead compounds and guide their development into viable clinical candidates.[17]
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and powerful class of chemical compounds.
References
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.
- Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines. ACS Fall 2022. [Link]
- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
- N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]
- 25-NB. Wikipedia. [Link]
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed. [Link]
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Psilosybiini.info. [Link]
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
- 2,4,5-Trimethoxyphenethylamine. Wikipedia. [Link]
- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. [Link]
- Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives.
- 2-(4-Methoxyphenyl)
- Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2- phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Semantic Scholar. [Link]
- Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. PubMed. [Link]
- Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]
- Organic Letters Ahead of Print.
Sources
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines - American Chemical Society [acs.digitellinc.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. psilosybiini.info [psilosybiini.info]
- 5. 25-NB - Wikipedia [en.wikipedia.org]
- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2- phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 17. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Spectroscopic Characterization of N-(2-Methoxybenzyl)-2-propanamine
Abstract
This technical guide provides a detailed spectroscopic analysis of N-(2-Methoxybenzyl)-2-propanamine (Molecular Formula: C₁₁H₁₇NO, Molecular Weight: 179.26 g/mol ). As a molecule incorporating a secondary amine, an isopropyl group, and a methoxy-substituted aromatic ring, its structural confirmation relies on a multi-technique approach. This document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Electron Ionization Mass Spectrometry (EI-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The predicted spectral characteristics are derived from established principles of spectroscopy and data from structurally analogous compounds. We provide not only the interpreted data but also the underlying scientific rationale and detailed, field-proven protocols for data acquisition, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Introduction to Spectroscopic Analysis
The unequivocal identification and purity assessment of a synthesized chemical entity is a cornerstone of chemical research and development. This compound presents a unique combination of functional groups whose electronic and steric environments must be precisely mapped. Spectroscopic methods provide a non-destructive means to probe the molecular structure at various levels:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity and stereochemical relationships through chemical shifts, spin-spin coupling, and integration.
-
Mass Spectrometry (MS) provides the molecular weight and offers structural clues through controlled fragmentation of the molecule, acting as a molecular fingerprint.
-
Infrared (IR) Spectroscopy identifies the specific functional groups present by detecting their characteristic vibrational frequencies.
This guide is structured to walk the user through each of these techniques, presenting predicted data based on well-understood principles and analysis of related structures, followed by robust protocols designed for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The choice of experiment, solvent, and concentration are critical decisions that directly impact spectral quality.
Theoretical Basis & Experimental Rationale
A ¹H NMR experiment maps the chemical environment of each proton. The chemical shift (δ) is influenced by the electron density around the nucleus, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For ¹³C NMR, the chemical shift provides insight into the type of carbon atom (aliphatic, aromatic, etc.).
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are essential to avoid overwhelming the spectrum with solvent protons and to provide a deuterium signal for the instrument's field-frequency lock.[1][2]
-
Sample Concentration: A concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of solvent typically provides a good balance between signal-to-noise and avoiding line broadening from excessive concentration.[1][3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak located upfield from most organic signals.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. Predictions are based on the analysis of N-(methoxybenzyl) derivatives and related amines.[4][5]
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-c (CH₃)₂ | 1.10 | Doublet (d) | 6H |
| N-H | ~1.50 | Broad Singlet (br s) | 1H |
| H-b CH(CH₃)₂ | 2.85 | Septet (sept) | 1H |
| H-a Ar-CH₂-N | 3.75 | Singlet (s) | 2H |
| H-d O-CH₃ | 3.85 | Singlet (s) | 3H |
| H-Ar | 6.85-7.30 | Multiplet (m) | 4H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides a count of unique carbon environments.
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂ | 22.5 |
| CH(CH₃)₂ | 48.9 |
| Ar-CH₂-N | 51.5 |
| O-CH₃ | 55.3 |
| C-Ar (Aromatic) | 110.2 |
| C-Ar (Aromatic) | 120.5 |
| C-Ar (C-CH₂) | 128.0 |
| C-Ar (Aromatic) | 128.6 |
| C-Ar (Aromatic) | 130.8 |
| C-Ar (C-OCH₃) | 157.6 |
Standard Operating Protocol for NMR Data Acquisition
-
Sample Preparation: a. Accurately weigh 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% TMS. c. Agitate the vial until the sample is fully dissolved. Filtering through a small plug of glass wool in a pipette can remove any particulate matter.
-
Tube Filling: a. Transfer the homogenous solution into a clean, unscratched 5 mm NMR tube to a height of 4-5 cm.[3][6] b. Cap the tube securely and label it clearly.
-
Instrument Setup: a. Insert the sample into the spectrometer's autosampler or manual probe. b. Load a standard parameter set for ¹H acquisition on a 400 MHz (or higher) instrument. c. Lock the instrument onto the deuterium signal of the CDCl₃. d. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: a. Acquire the ¹H spectrum (typically 8-16 scans). b. Acquire the ¹³C spectrum (typically requires a longer acquisition time, e.g., 1024 scans or more).
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. c. Integrate the peaks in the ¹H spectrum and analyze chemical shifts and multiplicities.
Workflow Diagram for NMR Analysis
Caption: Predicted EI-MS fragmentation of the target molecule.
Standard Operating Protocol for GC-MS Analysis
-
Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as Methanol or Ethyl Acetate.
-
Instrument Setup: a. Use a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-1 or equivalent). b. Set the injector temperature to 280°C and operate in split mode (e.g., 20:1) to avoid overloading the column. c. Program the GC oven with a temperature ramp (e.g., start at 100°C, ramp at 10°C/min to 280°C). d. Set the MS transfer line to 280°C and the ion source to ~230°C.
-
Data Acquisition: a. Inject 1 µL of the prepared sample. b. Acquire data in full scan mode over a mass range of m/z 30-550.
-
Data Analysis: a. Identify the chromatographic peak corresponding to the compound. b. Analyze the mass spectrum associated with this peak. c. Identify the molecular ion peak and compare the fragmentation pattern to the predicted values and library data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for qualitative functional group analysis. [7]
Theoretical Basis & Vibrational Mode Analysis
The key functional groups in this compound and their expected vibrational modes are:
-
N-H Bond (Secondary Amine): A single, moderate-to-weak stretching band is expected. [8]* C-H Bonds: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Bonds (Aromatic): Characteristic stretching vibrations within the aromatic ring.
-
C-O Bond (Aromatic Ether): A strong, characteristic asymmetric stretching vibration. [9]* C-N Bond: Stretching vibrations that can help confirm the amine structure. [8]
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
| 3350 - 3310 | Weak-Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Strong | Aliphatic C-H Stretch |
| 1600, 1495 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250 - 1230 | Strong | Asymmetric Ar-O-C Stretch |
| 1250 - 1020 | Weak-Medium | Aliphatic C-N Stretch |
| 750 | Strong | C-H Out-of-plane bend (ortho-substitution) |
Standard Operating Protocol for FTIR Analysis
-
Sample Preparation (Neat Liquid/Thin Film): a. If the sample is a liquid, place one small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. b. If the sample is a solid, a small amount can be pressed against the ATR crystal. Alternatively, dissolve the solid in a volatile solvent, spot onto the crystal, and allow the solvent to evaporate.
-
Background Collection: a. Ensure the ATR crystal is clean. b. Collect a background spectrum. This is a critical self-validating step to subtract the absorbance of air (CO₂, H₂O) and the instrument itself.
-
Sample Spectrum Acquisition: a. Place the prepared sample on the crystal. b. Acquire the sample spectrum (typically an average of 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Analysis: a. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. b. Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.
Summary and Conclusion
The structural identity of this compound can be confidently established through the combined application of NMR, MS, and FTIR spectroscopy. The key predicted spectroscopic signatures include:
-
¹H NMR: Distinct signals for the isopropyl group (a doublet at ~1.10 ppm and a septet at ~2.85 ppm), the methoxy group (a singlet at ~3.85 ppm), and the benzylic methylene protons (a singlet at ~3.75 ppm).
-
Mass Spectrum: A molecular ion peak at m/z 179 and a characteristic base peak at m/z 121, corresponding to the stable 2-methoxybenzyl cation.
-
FTIR Spectrum: A characteristic N-H stretch around 3330 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a very strong Ar-O-C ether stretch around 1240 cm⁻¹.
By following the detailed protocols within this guide, researchers can reliably acquire and interpret high-quality spectroscopic data to confirm the synthesis and purity of this compound.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- All About Chemistry. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube.
- Wikipedia. (2023). Mass spectral interpretation.
- PubChem. (n.d.). 2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- PubMed. (2002). [Influence of solvents on IR spectrum of aromatic amines].
- Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
- ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine.
- Valdosta State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- DiVA Portal. (2016). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe.
- LJMU Research Online. (2014). N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
- ResearchGate. (n.d.). Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl3.
- NIST WebBook. (n.d.). 2-Propanamine, 1-methoxy-.
- National Institute of Justice. (n.d.). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe).
- Wikipedia. (n.d.). 25I-NBOMe.
- SWGDRUG.org. (2014). 25I-NB4OMe Monograph.
- ResearchGate. (n.d.). Mass spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine....
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
Investigating the Psychedelic Potential of NBOMe Analogs: A Technical Guide for Researchers
Abstract
The N-benzylphenethylamine (NBOMe) class of compounds represents a group of ultra-potent synthetic psychedelics derived from the 2C-x family of phenethylamines.[1][2] Their high affinity and potent agonism at the serotonin 5-HT2A receptor make them valuable tools for interrogating the neurobiology of psychedelic action.[2][3] However, their narrow therapeutic window and significant toxicity necessitate a cautious and well-informed approach to their study.[4][5] This technical guide provides an in-depth overview of the core principles and methodologies for investigating the psychedelic potential of NBOMe analogs, intended for researchers, scientists, and drug development professionals. We will delve into their chemical structures, molecular pharmacology, and the in vitro and in vivo techniques required for their characterization, with a strong emphasis on safety and scientific rigor.
Introduction: The Double-Edged Sword of NBOMe Compounds
The quest to understand consciousness and develop novel therapeutics for mental health disorders has led to a resurgence of interest in psychedelic compounds. Among the vast array of psychoactive molecules, the NBOMe series stands out for its exceptionally high potency.[6] The addition of an N-benzyl group to the 2C-x phenethylamine scaffold dramatically increases affinity for the serotonin 5-HT2A receptor, the primary target for classic psychedelics like LSD and psilocybin.[6][7] This structural modification results in compounds that are active at sub-milligram doses.[4]
While this potency makes NBOMe analogs powerful research tools for probing the 5-HT2A receptor system, it is also the source of their significant danger.[8] Numerous cases of severe toxicity and fatalities have been reported following their recreational use, often due to misrepresentation as LSD.[4][5] Therefore, any scientific investigation of these compounds must be undertaken with the utmost caution and a thorough understanding of their pharmacological and toxicological profiles.
This guide will provide the necessary technical foundation for researchers to safely and effectively study NBOMe analogs, with the goal of harnessing their scientific value while mitigating their risks.
Chemical Structure and Structure-Activity Relationships (SAR)
The core structure of NBOMe compounds is a phenethylamine backbone with methoxy groups at the 2 and 5 positions of the phenyl ring, characteristic of the 2C-x series.[9] The defining feature of the NBOMe class is the N-(2-methoxybenzyl) substitution on the amine group.[3]
Key Structural Features:
-
Phenethylamine Core: The fundamental scaffold responsible for interaction with monoamine receptors.
-
2,5-Dimethoxy Substitution: A common feature in many potent phenethylamine psychedelics.
-
N-(2-methoxybenzyl) Group: This addition is crucial for the dramatic increase in 5-HT2A receptor affinity and potency compared to their 2C-x precursors.[6]
Substitutions at the 4-position of the phenyl ring give rise to the most well-known analogs, such as 25I-NBOMe (iodine), 25C-NBOMe (chlorine), and 25B-NBOMe (bromine).[9] The nature of this halogen substituent influences the compound's affinity and efficacy at the 5-HT2A receptor.
Molecular Pharmacology: The Intricate Dance with Serotonin Receptors
The psychedelic effects of NBOMe compounds are primarily mediated by their potent agonist activity at the serotonin 5-HT2A receptor.[2] However, their interactions with other receptors contribute to their complex pharmacological profile and toxicity.
The Primary Target: The 5-HT2A Receptor
NBOMe compounds are full agonists at the 5-HT2A receptor with sub-nanomolar binding affinities, making them some of the most potent ligands for this receptor.[6][8] This high affinity is significantly greater than their 2C-x counterparts.[8]
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) |
| 25I-NBOMe | 0.044 - 0.6 | 1.03 - 4.6 | 1.91 - 130 |
| 25B-NBOMe | ~0.5 | ~1.7 - 6.2 | ~1.7 - 10 |
| 25C-NBOMe | ~0.6 | ~4.6 | - |
Note: Ki values can vary between studies due to different experimental conditions.[8][10]
Downstream Signaling Pathways and Biased Agonism
Activation of the 5-HT2A receptor by an agonist like an NBOMe analog initiates intracellular signaling cascades. The two primary pathways are:
-
Gαq/Phospholipase C (PLC) Pathway: This canonical pathway leads to the hydrolysis of PIP2 into IP3 and DAG, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11]
-
β-Arrestin Pathway: This pathway is involved in receptor desensitization and internalization, but also initiates G-protein independent signaling.[11]
The concept of biased agonism is critical in understanding the pharmacology of NBOMe compounds.[11] This refers to the ability of a ligand to preferentially activate one signaling pathway over another. The specific signaling profile of an NBOMe analog can significantly influence its psychedelic effects and toxicological profile.
Caption: In vitro workflow for characterizing NBOMe analogs.
In Vivo Assessment of Psychedelic-Like Effects
While in vitro assays provide crucial molecular data, in vivo studies are necessary to assess the behavioral effects of NBOMe compounds.
The Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in mice and rats is a rapid, involuntary head movement that is a well-established and predictive behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans. [12]The potency of a compound in inducing HTR correlates well with its hallucinogenic potency in humans.
Experimental Protocol: Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitches in mice following the administration of an NBOMe analog.
Materials:
-
Adult male C57BL/6J mice.
-
Test NBOMe compound dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
A video recording system or an automated HTR detection system.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room and observation chambers for at least 30 minutes before the experiment.
-
Administration: Administer various doses of the test NBOMe compound (and a vehicle control) via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Observation: Place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Scoring: Manually or automatically count the number of head-twitches for each mouse. A head-twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior.
-
Data Analysis: Plot the mean number of head-twitches against the dose of the test compound to generate a dose-response curve and calculate the ED50 (the dose that produces 50% of the maximal response).
Other Behavioral Models and Their Limitations
Other behavioral paradigms, such as prepulse inhibition of the startle reflex and drug discrimination studies, can provide additional insights into the psychoactive effects of NBOMe compounds. [12]However, it is important to acknowledge the inherent limitations of animal models in fully recapitulating the complex subjective experience of psychedelics in humans. [12][13]
Analytical Chemistry and Synthesis
Analytical Characterization
The identification and quantification of NBOMe compounds in biological matrices are typically performed using highly sensitive analytical techniques such as:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantifying NBOMe compounds in serum and urine. [14]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the identification of NBOMe compounds.
Synthetic Approaches
The synthesis of NBOMe compounds generally involves the N-alkylation of the corresponding 2C-x phenethylamine with a 2-methoxybenzyl halide. [15][16]Due to the controlled status of these substances, detailed synthetic protocols are not provided here. All synthesis should be performed in compliance with local regulations and by qualified chemists in appropriate facilities.
Toxicology and Safety Considerations: A Critical Warning
The high potency of NBOMe compounds is mirrored by their significant toxicity. [3]It is imperative for researchers to be aware of and prepared for the potential adverse effects.
Documented Adverse Effects in Humans
Recreational use of NBOMe compounds has been associated with a wide range of severe and life-threatening effects, including:
-
Sympathomimetic Toxidrome: Tachycardia, hypertension, agitation, and hyperthermia. [4]* Neurological Effects: Seizures, confusion, and hallucinations. [3][4]* Rhabdomyolysis and Acute Kidney Injury: Breakdown of muscle tissue leading to kidney failure. [4][6]* Fatalities: Numerous deaths have been attributed to NBOMe ingestion. [5] There is no specific antidote for NBOMe overdose, and treatment is primarily supportive. [8]
Potential Mechanisms of Toxicity
The toxicity of NBOMe compounds is likely multifactorial:
-
Intense 5-HT2A Receptor Activation: Overstimulation of the 5-HT2A receptor system can lead to excitotoxicity and other adverse neurological effects.
-
Adrenergic and Serotonergic Storm: Combined activation of adrenergic and serotonergic receptors can result in a life-threatening sympathomimetic crisis.
-
Off-Target Receptor Interactions: As previously mentioned, interactions with receptors like 5-HT2B could have long-term health consequences.
Conclusion: Potent Tools Requiring Profound Respect
NBOMe analogs are undeniably potent and valuable tools for dissecting the complexities of the 5-HT2A receptor system and the neurobiology of psychedelic action. Their high affinity and agonist efficacy allow for precise pharmacological studies that can advance our understanding of G-protein coupled receptor signaling and its role in perception and cognition.
However, the scientific promise of these compounds is inextricably linked to their potential for harm. The narrow line between a psychoactive dose and a toxic dose demands a level of caution and respect that exceeds that for classic psychedelics. Researchers venturing into the study of NBOMe analogs must do so with a comprehensive understanding of their pharmacology and toxicology, stringent safety protocols, and a commitment to responsible scientific conduct. By adhering to these principles, the scientific community can unlock the valuable insights these compounds offer while ensuring the safety of all involved.
References
- 25I-NBOMe - Wikipedia. (n.d.).
- Halberstadt, A. L., & Geyer, M. A. (2011). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 2(10), 549–560).
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956–1964).
- Halberstadt, A. L. (2015). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 6(1), 2–5).
- Suzuki, J., Dekker, M. A., Valenti, E. S., & Arps, K. J. (2015). Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: a review of the literature. Psychosomatics, 56(2), 129–139).
- Halberstadt, A. L., & Geyer, M. A. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current topics in behavioral neurosciences, 32, 339–364).
- Kaźmierska, E., & Gąsior, M. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity research, 35(4), 863–874).
- Miliano, C., De Luca, M. A., & Di Chiara, G. (2020). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International journal of molecular sciences, 21(18), 6886).
- 25-NB - Wikipedia. (n.d.).
- Jefsen, M., Yanakieva, S., & Knudsen, G. M. (2023). Animal Behavior in Psychedelic Research. Biological Psychiatry, 93(10), 862-872).
- Zuba, D., Byrska, B., & Maciów, M. (2017). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. Forensic science international, 273, e1–e18).
- Zuba, D. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology, 11, 146).
- Hesselink, M. K., & de Boer, S. F. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS chemical neuroscience, 11(1), 12–23).
- Rosenbaum, C. D., & Carreiro, S. P. (2022). NBOMe Toxicity and Fatalities: A Review of the Literature. The Journal of emergency medicine, 62(3), 353–359).
- van der Zee, L., & Kuipers, D. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 795-805).
- Rosenbaum, C. D., & Carreiro, S. P. (2022). NBOMe Toxicity and Fatalities: A Review of the Literature. The Journal of emergency medicine, 62(3), 353–359).
- Zuba, D. (2020). Chemical structures of main classes of psychedelics. [Figure]. In NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology.
- van der Zee, L., & Kuipers, D. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 795-805).
- Hughes, V. (2023). Psychedelics research in rodents has a behavior problem. The Transmitter.
- Cameron, L. P., & Olson, D. E. (2022). Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. bioRxiv.
- Hill, S. L., & Thomas, S. H. (2014). Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 10(3), 309–311).
- 2,4,5-Trimethoxyphenethylamine - Wikipedia. (n.d.).
- Majumdar, S., & Panda, G. (2013). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences, 125(2), 335-345).
- Ameline, A., & Kintz, P. (2016). A Case Review of the First Analytically Confirmed 25I-NBOMe-Related Death in Washington State. Journal of analytical toxicology, 40(3), 240–244).
- van der Zee, L., & Kuipers, D. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 795-805).
- DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.
- Miliano, C., De Luca, M. A., & Di Chiara, G. (2020). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International journal of molecular sciences, 21(18), 6886).
- Dong, C., & Olson, D. E. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(16), 4247–4260.e15).
- Mardal, M., Miserez, B., & Andreasen, M. F. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of labelled compounds & radiopharmaceuticals, 57(6), 405–412).
- Stellpflug, S. J., Kealey, S. E., & Hegarty, C. B. (2014). A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 10(1), 101–104).
- Kaźmierska, E., & Gąsior, M. (2016). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity research, 30(4), 589–600).
- Dong, C., & Olson, D. E. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(16), 4247–4260.e15).
- Process for the preparation of phenethylamine derivatives. (2006). Google Patents.
- A process for preparation of phenethylamine derivative. (2010). Google Patents.
- Shanks, K. G., & Behonick, G. S. (2016). Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology. Journal of analytical toxicology, 40(8), 683–684).
- Wallach, J., & Adejare, A. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International journal of molecular sciences, 24(16), 12674).
- Fenethylline - Wikipedia. (n.d.).
- Wallach, J., & Adejare, A. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International journal of molecular sciences, 24(16), 12674).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 4. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarcommons.towerhealth.org [scholarcommons.towerhealth.org]
- 6. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. | CoLab [colab.ws]
- 8. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychedelics research in rodents has a behavior problem | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Methoxybenzyl)-2-propanamine: A Structural Analysis and its Relationship to 2C Psychedelics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of N-(2-Methoxybenzyl)-2-propanamine, a secondary amine that has garnered interest due to its structural relationship to the potent psychedelic phenethylamines of the 2C and NBOMe families. While the N-(2-methoxybenzyl) moiety is a key pharmacophore in the NBOMe series, its attachment to a simple isopropylamine backbone in this compound presents a significant structural deviation. This guide will dissect the chemical architecture of these molecules, explore potential synthetic pathways, and discuss the pharmacological implications of these structural differences. The absence of the 2,5-dimethoxyphenethylamine core in this compound is critical to its pharmacological profile, distinguishing it from the highly psychoactive and scheduled NBOMe compounds. This document aims to provide a clear, evidence-based understanding of this compound for professionals in chemical research and drug development, emphasizing its distinct nature from its psychoactive relatives.
Introduction: The Nexus of Structure and Function
The landscape of psychoactive substance research is continually evolving, with novel molecular structures emerging and demanding rigorous scientific scrutiny. Within this dynamic field, the phenethylamine class, particularly the 2C series, has been a focal point of extensive research due to its profound effects on the central nervous system, primarily mediated by the serotonin 5-HT2A receptor. The subsequent development of the N-benzylmethoxy (NBOMe) derivatives of 2C compounds marked a significant leap in potency, with the N-(2-methoxybenzyl) substitution dramatically increasing affinity for the 5-HT2A receptor.[1][2]
This guide focuses on a related but structurally distinct molecule: This compound . While it shares the N-(2-methoxybenzyl) group with the highly potent NBOMe psychedelics, it critically lacks the 2,5-dimethoxyphenethylamine core that is the hallmark of the 2C and NBOMe series. Instead, its nitrogen atom is bonded to an isopropyl group (2-propanamine). This seemingly subtle difference in the amine substituent has profound implications for its chemical properties and, most importantly, its expected pharmacological activity.
The purpose of this document is to provide a detailed technical examination of this compound, elucidating its relationship to the 2C family of compounds from a chemical, synthetic, and pharmacological perspective. By understanding these relationships, researchers can better contextualize the significance of this and similar molecules in the broader field of neuropharmacology and medicinal chemistry.
Comparative Structural Analysis: A Tale of Two Backbones
The key to understanding the relationship between this compound and the 2C/NBOMe compounds lies in a direct comparison of their molecular structures.
The 2C and NBOMe Framework: A Psychedelic Scaffold
The 2C family of compounds are substituted phenethylamines, characterized by a phenyl ring with methoxy groups at the 2 and 5 positions, and a two-carbon chain leading to a primary amine. The general structure of a 2C compound is depicted below.
The NBOMe series are N-benzyl derivatives of the 2C compounds, where a methoxybenzyl group is attached to the nitrogen atom of the phenethylamine side chain. This N-substitution is the defining feature of the NBOMe class and is responsible for their dramatically increased potency.[1]
Diagram 1: Chemical Structures of 2C-I and 25I-NBOMe
Caption: The molecular structure of this compound. [3]
This structural difference is paramount. The 2,5-dimethoxyphenyl ring of the 2C/NBOMe series is the essential pharmacophore for interaction with the 5-HT2A receptor, leading to the characteristic psychedelic effects. [2]The absence of this substituted phenyl ring in this compound strongly suggests a significantly different, and likely non-psychedelic, pharmacological profile.
Synthesis and Potential Precursor Role
Reductive Amination: A Probable Synthetic Route
The synthesis of this compound is not extensively detailed in publicly available literature, likely due to its status as a chemical intermediate rather than a compound of significant pharmacological interest. However, a common and efficient method for the synthesis of secondary amines is reductive amination .
This process would involve the reaction of isopropylamine with 2-methoxybenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced to the final secondary amine product.
Diagram 3: Proposed Synthesis of this compound
Caption: Reductive amination pathway for this compound synthesis.
This synthetic pathway is analogous to the production of NBOMe compounds, where a 2C-phenethylamine is reacted with 2-methoxybenzaldehyde. This highlights the potential for this compound to be a byproduct or an impurity in clandestine laboratories attempting to synthesize other substances, although there is no direct evidence to suggest it is a primary precursor for NBOMe synthesis.
Pharmacological and Toxicological Considerations
Predicted Pharmacological Activity
As previously stated, the absence of the 2,5-dimethoxyphenethylamine moiety in this compound makes it highly unlikely to possess the potent 5-HT2A agonist activity characteristic of the NBOMe compounds. [2][4] However, it is important to consider the pharmacology of structurally similar compounds. N-isopropylbenzylamine , which lacks the methoxy group on the benzyl ring, has been identified as a diluent or substitute for illicitly manufactured methamphetamine. [5]While not considered to have significant stimulant effects on its own, anecdotal reports and some studies suggest it may have some biological activity and abuse potential, albeit much lower than methamphetamine. [6]N-isopropylbenzylamine has also been shown to exhibit toxicity in vitro. [5] Given this, it is plausible that this compound may possess some, likely weak, central nervous system activity. The methoxy group could potentially influence its metabolic profile and ability to cross the blood-brain barrier. However, without specific pharmacological studies, any discussion of its effects remains speculative. The general toxicity of N-substituted benzylamines can be significant, with some compounds causing skin and eye irritation, and acute toxicity upon ingestion or inhalation. [5]
A Clear Distinction from NBOMe Toxicity
The NBOMe compounds are known for their high potency and significant toxicity, with numerous reports of severe adverse events and fatalities. [1]This toxicity is linked to their potent agonism at the 5-HT2A receptor and potential activity at other receptors. [1]It is crucial to reiterate that the predicted pharmacological profile of this compound does not suggest a similar level of risk.
Legal Status
The legal status of this compound is not explicitly defined in many jurisdictions. It is not currently listed as a scheduled substance by the U.S. Drug Enforcement Administration (DEA). [7]However, the legal landscape surrounding novel psychoactive substances is complex. The Controlled Substance Analogue Enforcement Act of 1986 in the United States allows for the prosecution of individuals who manufacture, distribute, or possess substances that are substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance. [7] Given that this compound lacks the core phenethylamine structure of the scheduled 2C and NBOMe compounds, it is unlikely to be considered a direct analogue under this act. The NBOMe compounds themselves, such as 25I-NBOMe, are explicitly listed as Schedule I substances. [8][9][10]
Conclusion
This compound is a molecule of interest primarily due to its shared N-(2-methoxybenzyl) group with the highly potent NBOMe class of psychedelic drugs. However, a thorough structural analysis reveals a critical difference: the absence of the 2,5-dimethoxyphenethylamine backbone. This distinction is fundamental to its predicted pharmacological profile, which is expected to be devoid of the potent 5-HT2A agonism that defines the 2C and NBOMe compounds.
While it may possess some limited biological activity, based on data from structurally similar compounds, there is currently no scientific evidence to suggest it is a psychoactive substance of concern. Its synthesis is likely achievable through standard reductive amination procedures.
For researchers, scientists, and drug development professionals, it is imperative to recognize the profound impact of seemingly minor structural modifications on pharmacological activity. This compound serves as an excellent case study in this regard, highlighting that the presence of a single pharmacophore, in this case, the N-(2-methoxybenzyl) group, is not solely predictive of a compound's effects. The entire molecular scaffold must be considered. This guide underscores the importance of precise chemical understanding in the classification and assessment of novel chemical entities.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11458027, N-(2-Methoxybenzyl)propan-2-amine.
- Wikipedia. (2024). Isopropylbenzylamine.
- Federal Register. (2016). Schedules of Controlled Substances: Placement of Three Synthetic Phenethylamines Into Schedule I.
- Lu, Y., Li, J., Li, F., Wang, X., & You, Z. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. British Journal of Pharmacology, 181(4), 543-556.
- DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile).
- Schedules of Controlled Substances: Placement of Three Synthetic Phenethylamines Into Schedule I. Final rule. (2016). Federal Register, 81(187), 66181-4.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10251906, 25I-NBOMe.
- Lawn, W., Barratt, M., Williams, M., Horne, A., & Winstock, A. (2014). The NBOMe hallucinogenic drug series: Patterns of use, characteristics of users and self-reported effects in a large international sample. Journal of Psychopharmacology, 28(7), 636-646.
- Rickli, A., Luethi, D., Reinmann, J., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 57-66.
- Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N, N-dimethylamine. Drug and chemical toxicology, 8(1-2), 43-56.
- Wikipedia. (2024). 25I-NBOMe.
- DEA.gov. (n.d.). Drug Scheduling.
- Halberstadt, A. L., & Geyer, M. A. (2014). Neuropharmacology of 25I-NBOMe, a potent and selective 5-HT2A receptor agonist. Neuropharmacology, 82, 1-8.
- Rickli, A., Luethi, D., Reinmann, J., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 57-66.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1833, 2C-I.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6850-57-3, 2-Methoxybenzylamine.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8122, Isopropylamine.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Stellpflug, S. J., Kealey, S. E., Hegarty, C. B., & Janis, G. C. (2014). 2-(4-Iodo-2, 5-dimethoxyphenyl)-N-[(2-methoxyphenyl) methyl] ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of medical toxicology, 10(1), 45-50.
Sources
- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. dea.gov [dea.gov]
- 8. Federal Register :: Schedules of Controlled Substances: Placement of Three Synthetic Phenethylamines Into Schedule I [federalregister.gov]
- 9. Schedules of Controlled Substances: Placement of Three Synthetic Phenethylamines Into Schedule I. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Initial Characterization of Novel N-Benzylpropanamine Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the initial characterization of novel N-benzylpropanamine compounds, a chemical class with significant potential for modulating central nervous system (CNS) activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities. We will delve into the critical aspects of chemical synthesis, analytical validation, in vitro pharmacological profiling, and in vivo behavioral assessment. The methodologies presented herein are designed to establish a foundational understanding of a novel compound's properties, laying the groundwork for further preclinical and clinical development. Our approach emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to empower researchers in their decision-making processes.
Introduction: The N-Benzylpropanamine Scaffold - A Privileged Structure in Neuropharmacology
The N-benzylpropanamine core structure is a recurring motif in a variety of biologically active molecules, including both therapeutic agents and novel psychoactive substances. Its structural similarity to endogenous monoamines and established psychostimulants, such as phenethylamine and amphetamine, suggests a high likelihood of interaction with monoaminergic systems in the CNS.[1][2][3][4] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects while minimizing off-target activities. Research into N-benzylpropanamide derivatives has already revealed promising anticonvulsant and other CNS-related activities. This guide will provide a systematic approach to unlock the therapeutic potential of novel N-benzylpropanamine analogs.
Chemical Synthesis and Structural Analysis: From Conception to Confirmation
The journey of a novel compound begins with its synthesis and rigorous structural confirmation. The choice of synthetic route can significantly impact yield, purity, and the impurity profile of the final compound.
Synthetic Strategy: Reductive Amination as a Primary Route
A robust and versatile method for the synthesis of N-benzylpropanamines is the one-pot reductive amination of a suitable propanone precursor with benzylamine.[5][6][7] This method is often preferred due to its efficiency and the commercial availability of a wide variety of starting materials.
Objective: To synthesize N-benzyl-1-phenylpropan-2-amine via reductive amination.
Materials:
-
1-Phenyl-2-propanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 1-phenyl-2-propanone (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCM at room temperature, add acetic acid (1.2 eq).
-
Stir the reaction mixture for 30 minutes to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-1-phenylpropan-2-amine.
Alternative Synthetic Route: N-Acylation Followed by Reduction
Structural Confirmation: A Multi-Technique Approach
The unambiguous confirmation of the synthesized compound's structure and purity is paramount. A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are essential for assessing the purity of the compound and for identifying any potential impurities or byproducts from the synthesis.
In Vitro Pharmacological Characterization: Unveiling the Molecular Targets
The initial in vitro pharmacological characterization aims to identify the primary biological targets of the novel N-benzylpropanamine compound and to quantify its potency and efficacy at these targets. Given the structural similarity to phenethylamines, the primary focus should be on monoamine transporters and G-protein coupled receptors (GPCRs).
Primary Target Screening: A Focused Panel Approach
A targeted screening panel is a cost-effective and efficient way to identify the most likely molecular targets.
| Target Class | Specific Targets | Assay Type |
| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Radioligand Binding Assay (Inhibition) & Functional Uptake Assay |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C | Radioligand Binding Assay (Affinity) & Functional Assay (e.g., Calcium Flux, cAMP) |
| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ | Radioligand Binding Assay (Affinity) & Functional Assay (e.g., cAMP) |
| Adrenergic Receptors | α₁, α₂, β₁, β₂ | Radioligand Binding Assay (Affinity) & Functional Assay |
Quantitative In Vitro Assays: Determining Potency and Efficacy
Once primary targets are identified, dose-response studies are conducted to determine key pharmacological parameters.
Objective: To determine the binding affinity (Ki) of a novel compound for a specific receptor (e.g., the human serotonin 5-HT₂ₐ receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing h5-HT₂ₐ)
-
Radioligand (e.g., [³H]-Ketanserin)
-
Non-specific binding control (e.g., Mianserin)
-
Assay buffer
-
Test compound stock solution
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
| Compound | Target | Kᵢ (nM) | Functional Assay | EC₅₀/IC₅₀ (nM) | Eₘₐₓ (%) |
| Novel Compound X | 5-HT₂ₐ | 15.5 | Calcium Flux | 25.2 (EC₅₀) | 85 |
| DAT | 120.3 | Dopamine Uptake | 250.7 (IC₅₀) | N/A | |
| D₂ | 85.6 | cAMP | 150.1 (EC₅₀) | 60 | |
| Reference: Serotonin | 5-HT₂ₐ | 5.2 | Calcium Flux | 8.1 (EC₅₀) | 100 |
| Reference: Cocaine | DAT | 250.0 | Dopamine Uptake | 450.0 (IC₅₀) | N/A |
| Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific compound.[11][12][13][14][15][16][17][18] |
Mechanism of Action: Elucidating Downstream Signaling
Understanding the downstream signaling pathways activated by receptor engagement is crucial for predicting the physiological effects of a novel compound.
Caption: Dopamine D1 receptor signaling cascade.[4][19][20]
Caption: Serotonin 5-HT₂ₐ receptor signaling cascade.[1][21][22][23][24]
In Vivo Behavioral Analysis: From Molecular Targets to Physiological Responses
In vivo behavioral assays are essential for understanding the integrated physiological and psychological effects of a novel compound. These studies provide crucial information on the compound's CNS activity, potential therapeutic efficacy, and abuse liability.
Locomotor Activity Assay: A Primary Indicator of CNS Effects
Changes in spontaneous locomotor activity are a sensitive measure of a compound's stimulant or depressant effects.[25][26][27][28][29]
Objective: To assess the effect of a novel N-benzylpropanamine compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6J mice
-
Locomotor activity chambers equipped with infrared beams
-
Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline)
-
Vehicle control
-
Positive control (e.g., d-amphetamine)
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituate the mice to the locomotor activity chambers for 30-60 minutes on the day prior to testing.
-
On the test day, administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).
-
Immediately place the mouse in the center of the locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) for 60-120 minutes in 5- or 10-minute bins.
-
Clean the chambers thoroughly between each animal.
-
Analyze the data using a repeated-measures ANOVA to assess the effects of treatment over time.
Drug Discrimination Assay: Assessing Subjective Effects and Abuse Potential
The drug discrimination paradigm is a powerful tool for evaluating the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse.[30][31][32][33][34]
Caption: Workflow for a drug discrimination study.
Preliminary Safety and Toxicological Assessment: The First Look at ADME/Tox
Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity is critical for identifying liabilities that could halt development.
In Vitro Metabolic Stability: Predicting In Vivo Clearance
Incubation of the novel compound with liver microsomes provides a rapid assessment of its metabolic stability.[3][35][36][37]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a novel compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37 °C.
-
Initiate the reaction by adding the test compound to the HLM suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (acetonitrile with internal standard).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t₁/₂ = 0.693 / k).
-
Calculate the intrinsic clearance (CLᵢₙₜ).
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Novel Compound X | 45.2 | 30.7 | Moderate |
| Reference: Verapamil | 15.8 | 87.9 | High |
| Reference: Diazepam | 120.5 | 11.5 | Low |
| Note: The data presented in this table is for illustrative purposes only. |
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach for the initial characterization of novel N-benzylpropanamine compounds. By following the described methodologies for chemical synthesis and analysis, in vitro pharmacological profiling, in vivo behavioral assessment, and preliminary ADME/Tox evaluation, researchers can build a robust data package to support the advancement of promising candidates. The insights gained from these initial studies are critical for making informed decisions in the drug discovery pipeline and for designing subsequent, more in-depth preclinical studies. The N-benzylpropanamine scaffold holds considerable promise, and a thorough and logical characterization process is the key to unlocking its full therapeutic potential.
References
- 5-HT2A receptor - Wikipedia. (n.d.).
- González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 12, 125–136. [Link]
- Dahri, R., & Al-Shehri, S. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 2340, pp. 189–204). Humana, New York, NY. [Link]
- Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]
- Gerfen, C. R., & Surmeier, D. J. (2011). Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective.
- Halberstadt, A. L., & Geyer, M. A. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1435–1441. [Link]
- Halberstadt, A. L. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Progress in Neurobiology, 126, 30–35. [Link]
- Trantham-Davidson, H., & Seamans, J. K. (2012). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience, 32(29), 10017–10031. [Link]
- Drug discrimination - Wikipedia. (n.d.).
- Li, Y., et al. (2023). Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity. Toxicology and Applied Pharmacology, 459, 116353. [Link]
- Borroto-Escuela, D. O., et al. (2021). Signaling pathways of D1-and D2-like dopamine receptors: molecular mechanisms of activation and regulation of the expression of trophic factors and changes in microglial phenotypic changes. Journal of Molecular Medicine, 99(6), 737-751. [Link]
- REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor.
- Wu-Nan, W., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 163-181). Humana Press. [Link]
- Kim, K. M., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 551–560. [Link]
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Upreti, V. V., & Eddington, N. D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.24. [Link]
- Ator, N. A. (2025). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Journal of Psychopharmacology, 39(4), 355-364. [Link]
- So, E. C., & Isoherranen, N. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 48(8), 645–654. [Link]
- Kim, K. M., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 551-560. [Link]
- Asghar, M., et al. (2023). Biochemistry, Dopamine Receptors. In StatPearls.
- Gatch, M. B. (2012). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
- Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 822424. [Link]
- Yan, Q. (2024).
- Perry, E. B., et al. (2018). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. eNeuro, 5(4), ENEURO.0195-18.2018. [Link]
- Med Associates Inc. (n.d.). Drug Discrimination Protocol.
- Lee, H. S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(4), 344–352. [Link]
- Mamedov, V. A., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Arkivoc, 2008(9), 42-51. [Link]
- Lee, H. S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(4), 344-352. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination, and How It Works [Video]. YouTube. [Link]
- Rothman, R. B., et al. (2012). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.
- Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a naturally available reusable clay. International Journal of ChemTech Research, 6(6), 3369-3375. [Link]
- 2,5-Dimethoxyamphetamine - Wikipedia. (n.d.).
- 2C-B - Wikipedia. (n.d.).
- Ramachandran, P. V., & Gagare, P. D. (2025). Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9096–9109. [Link]
- Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606–631. [Link]
- Boros, B., et al. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
Sources
- 1. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 18. 2C-B - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 20. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reprocell.com [reprocell.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. va.gov [va.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. Drug discrimination - Wikipedia [en.wikipedia.org]
- 31. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 34. med-associates.com [med-associates.com]
- 35. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 36. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Unlocking the Brain's Therapeutic Potential: A Technical Guide to 5-HT2A Receptor Agonists
A Senior Application Scientist's Perspective on Navigating the Complexities and Promises of a Revolutionary Class of Neuromodulators
The serotonin 2A (5-HT2A) receptor, a key player in the intricate symphony of the central nervous system, has emerged from the shadows of psychedelic research to become a focal point of modern drug discovery.[1][2] Its profound influence on mood, perception, and cognition has positioned it as a promising target for a new generation of therapeutics aimed at treating some of the most challenging neuropsychiatric disorders, including depression, anxiety, and addiction.[3][4][5] This guide provides an in-depth exploration of the therapeutic potential of 5-HT2A receptor agonists, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the nuanced pharmacology of these compounds, dissect the complexities of their signaling pathways, and outline the critical experimental methodologies required to unlock their full therapeutic promise while navigating the inherent challenges.
The 5-HT2A Receptor: A Gateway to Neuroplasticity and Therapeutic Intervention
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex, particularly in high-level processing regions like the prefrontal cortex.[1][6] Its activation by the endogenous neurotransmitter serotonin, or by exogenous agonists, triggers a cascade of intracellular events that modulate neuronal excitability and synaptic plasticity.[1] This ability to remodel neural circuits, often referred to as promoting "neuroplasticity," is believed to be a cornerstone of the therapeutic effects observed with 5-HT2A agonists.[1][4]
The Canonical Signaling Pathway and Beyond: A World of Functional Selectivity
Traditionally, the 5-HT2A receptor was known to couple primarily to the Gq/G11 signaling pathway.[6][7] Agonist binding initiates the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][8] This, in turn, stimulates the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), culminating in a range of cellular responses.[8]
However, the signaling repertoire of the 5-HT2A receptor is far more complex. It exhibits "functional selectivity" or "biased agonism," a phenomenon where different agonists, upon binding to the same receptor, can preferentially activate distinct downstream signaling pathways.[6][9] Beyond the canonical Gq pathway, 5-HT2A receptors can also engage other signaling cascades, including the recruitment of β-arrestins and the activation of phospholipase A2 (PLA2), which leads to the release of arachidonic acid.[7][8][10]
This functional selectivity is of paramount importance in drug development. It is hypothesized that the therapeutic effects of 5-HT2A agonists may be mediated by one set of signaling pathways, while the hallucinogenic or psychedelic effects are driven by another.[11][12] For instance, some research suggests that Gq signaling efficacy is a key predictor of psychedelic potential, while β-arrestin-biased agonists may block these effects.[11] This opens the exciting possibility of designing "non-psychedelic" 5-HT2A agonists that retain the therapeutic benefits without inducing altered states of consciousness.[3][4]
Caption: A streamlined experimental workflow for the discovery and characterization of novel 5-HT2A receptor agonists.
In Vivo Validation: From Bench to Behavior
Objective: To assess the potential psychedelic-like effects of a test compound in rodents.
Principle: The HTR is a rapid, involuntary head movement in mice and rats that is specifically mediated by the activation of 5-HT2A receptors and is a reliable predictor of hallucinogenic potential in humans. [11][13] Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Compound Administration: Administer the test compound (typically via intraperitoneal or subcutaneous injection) at various doses.
-
Observation: Place the mice in individual observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).
-
HTR Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches.
-
Data Analysis: Plot the mean number of head twitches against the drug dose to determine the dose-response relationship.
Challenges and Future Directions
Despite the immense therapeutic promise, the development of 5-HT2A agonists is not without its challenges.
-
Receptor Selectivity: The 5-HT2A receptor shares high homology with other serotonin receptor subtypes, particularly 5-HT2B and 5-HT2C. [14][15]Off-target effects, especially at the 5-HT2B receptor, can lead to serious cardiovascular side effects like valvulopathy. [16]Achieving high selectivity is therefore a critical challenge.
-
Translational Validity of Preclinical Models: While the HTR is a robust model for psychedelic potential, more sophisticated models are needed to fully predict the complex therapeutic effects in humans.
-
Regulatory Landscape: The historical association of 5-HT2A agonists with psychedelic drugs presents unique regulatory hurdles that require careful navigation.
The future of 5-HT2A agonist development lies in the rational design of biased ligands that can selectively activate therapeutic signaling pathways. [17][18]Advances in structural biology, computational modeling, and our understanding of GPCR pharmacology will be instrumental in creating a new generation of safer and more effective treatments for a wide range of debilitating neuropsychiatric and other disorders. [19]
References
- Wikipedia. (n.d.). 5-HT2A receptor.
- González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf.
- Kuypers, K. P. C., & Halberstadt, A. L. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
- Kaplan, A. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221.
- Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor agonists and how do they work?
- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84.
- REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor.
- Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist.
- O'Brien, L. D., & Reekie, T. A. (2025). Neuropsychopharmacology of hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. British Journal of Pharmacology.
- Sherwood, A. M., et al. (2024). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. bioRxiv.
- Sherwood, A. M., et al. (2025). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British Journal of Pharmacology.
- ClinicalTrials.gov. (2025, June 30). Mood Effects of Serotonin Agonists: Depression.
- GlobeNewswire. (2025, January 22). 5-HT2 Agonist Clinical Trial Pipeline Appears Robust With 20+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight.
- Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor inverse agonists and how do they work?
- Bryson, A., et al. (2017). 5-HT2A Agonists: A Novel Therapy for Functional Neurological Disorders? Psychedelic Medicine.
- Wallach, J., et al. (2025). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry.
- Pottie, E., et al. (2023). Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2821-2838.
- Puig-Bosch, X., et al. (2024). Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. British Journal of Pharmacology, 181(8), 1147-1161.
- Sherwood, A. M., et al. (2025). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British Journal of Pharmacology.
- SB Drug Discovery. (n.d.). Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors.
- Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting 5-HT2A?
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- AZoNetwork. (2025, November 13). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models.
- Kaplan, A. A., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv.
- FirstWord Pharma. (2025, May 27). Gilgamesh touts lasting antidepressive effect with 5-HT2A agonist.
- ResearchGate. (2024, June 16). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics.
- Patsnap Synapse. (2025, March 20). What's the latest update on the ongoing clinical trials related to 5-HT2A?
- ResearchGate. (2025, October 9). (PDF) 5-HT2A Receptors: Pharmacology and Functional Selectivity.
- ACS Publications. (2025, August 7). Novel Compounds as 5-HT2A Agonists for Treating Depression.
- Sanders-Bush, E., & Breeding, M. (1991). Regulation of central 5-HT2A receptors: a review of in vivo studies. Psychopharmacology, 103(2), 151-5.
- Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting 5-HT2A?
- Chmielarz, P., et al. (2022). Overcoming Depression with 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 23(19), 11831.
- ResearchGate. (2025, October 9). (PDF) Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology.
- ACS Spring 2025. (2025, March 23). Targeting a hidden conformation to design safer psychedelic therapies.
- Misane, I., & Ogren, S. O. (2003). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Neurotoxicity Research, 5(1-2), 11-26.
- Andersen, J., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 179(7), 1477-1500.
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
- ACS Publications. (2023, October 19). Small-Molecule Heterocyclic Compounds: Gq-Biased Agonists for the 5-HT2A Receptor in Neuropsychiatric Treatment.
- Google Patents. (n.d.). US10028944B2 - Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases.
- MDPI. (2023). Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(21), 15891.
- ACS Publications. (2023, July 11). The Synergistic Effects of 5-HT2A and TRP Agonism/Antagonism in Reducing Inflammation for Enhanced Mental and Physical Health.
- ResearchGate. (n.d.). (PDF) A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins.
- Yu, B., et al. (2008). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. Cardiovascular & Haematological Agents in Medicinal Chemistry, 6(4), 263-269.
- Gumpper, R. H., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
Sources
- 1. What are 5-HT2A receptor agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 4. Neuropsychopharmacology of hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2 Agonist Clinical Trial Pipeline Appears Robust With [globenewswire.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the key players in the pharmaceutical industry targeting 5-HT2A? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeting a hidden conformation to design safer psychedelic therapies - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Note & Protocol Guide: Advanced Analytical Strategies for the Detection and Quantification of N-(2-Methoxybenzyl)-2-propanamine
Authored by: A Senior Application Scientist
Abstract
N-(2-Methoxybenzyl)-2-propanamine is a substituted phenethylamine derivative. As with many novel chemical entities, its emergence necessitates the development of robust and validated analytical methods for its unambiguous identification and quantification in various matrices. This document provides a comprehensive guide for researchers, forensic scientists, and drug development professionals, detailing advanced analytical protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies herein are designed to be self-validating systems, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge
This compound belongs to a broad class of compounds with potential applications in research and pharmaceutical development, but also with potential for misuse. Its structure, featuring a methoxybenzyl group attached to a propanamine moiety, presents specific analytical considerations. The presence of a secondary amine and a methoxy group influences its polarity, volatility, and mass spectrometric fragmentation.
The primary challenge in analyzing such compounds is often the lack of certified reference materials and established methods. Therefore, the protocols detailed below are built upon first principles of analytical chemistry and best practices for the analysis of novel psychoactive substances (NPS) and related research chemicals. The objective is to provide a clear pathway for developing and validating methods that are sensitive, specific, and reliable.
Core Analytical Principles: Technique Selection Rationale
The choice between GC-MS and LC-MS/MS depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis, potentially after derivatization of the secondary amine to improve peak shape and thermal stability, although direct analysis is often feasible. GC-MS provides excellent chromatographic resolution and characteristic electron ionization (EI) mass spectra that can be used for library matching and structural elucidation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it suitable for trace-level detection in complex biological matrices without extensive sample cleanup. Electrospray ionization (ESI) is typically used, and the tandem MS capabilities (e.g., Multiple Reaction Monitoring or MRM) allow for highly selective quantification, minimizing matrix interference.
Workflow for Analytical Method Development
The logical flow for analyzing this compound involves a systematic progression from sample receipt to final data analysis. This workflow ensures that all critical steps are addressed, leading to a validated result.
Caption: General workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is optimized for the identification and semi-quantitative screening of this compound in solid or non-aqueous samples.
Sample Preparation
-
Standard Preparation: Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions in methanol to prepare working standards (e.g., 100, 50, 10, 1 µg/mL).
-
Sample Preparation (Solid): Homogenize the sample powder. Accurately weigh 10 mg of the sample into a vial, add 10 mL of methanol, and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.
Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless, 250 °C | Ensures efficient volatilization of the analyte. A split ratio of 20:1 is a good starting point for screening. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, non-polar column that provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | The temperature program is designed to elute the analyte efficiently while separating it from potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Temperature | Source: 230 °C, Quadrupole: 150 °C | Prevents condensation of the analyte and contaminants within the mass spectrometer. |
| Scan Range | 40-500 m/z | Covers the expected molecular ion and key fragment ions of the target analyte. |
| Data Acquisition | Full Scan Mode | Collects all mass spectral data, which is crucial for identifying unknown compounds and confirming the identity of the target. |
Expected Results & Interpretation
The primary identification is based on the retention time and the EI mass spectrum. The mass spectrum of this compound is expected to show a molecular ion (if stable enough) and characteristic fragment ions. Key expected fragments would arise from the cleavage of the benzylic C-N bond and the loss of the isopropyl group. The resulting spectrum should be compared against a reference standard or a validated spectral library.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the highly sensitive and selective quantification of this compound in complex matrices like plasma or urine.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Standard Preparation: Prepare stock and working standards in a 50:50 methanol:water mixture. Prepare a calibration curve in the target matrix (e.g., blank plasma) by spiking with the working standards.
-
Internal Standard (IS): Select a suitable deuterated analog if available (e.g., N-(2-Methoxybenzyl-d7)-2-propanamine). If not, a structurally similar compound with a different mass can be used (e.g., N-(3-Methoxybenzyl)-2-propanamine). Spike all samples, standards, and blanks with the IS.
-
SPE Protocol (Mixed-Mode Cation Exchange): a. Condition an SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water. b. Pre-treat the sample (e.g., 0.5 mL of plasma) by adding 0.5 mL of 4% phosphoric acid. c. Load the pre-treated sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol. e. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. g. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Caption: Step-by-step workflow for Solid-Phase Extraction.
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | UPLC systems provide high resolution and fast analysis times, improving throughput and sensitivity. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | A C18 stationary phase is suitable for retaining and separating moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes ionization (protonation) of the analyte in ESI positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min | A gradient elution ensures that the analyte is eluted with a good peak shape and is separated from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| MS System | Sciex Triple Quad™ 6500+ or equivalent | A high-sensitivity triple quadrupole mass spectrometer is essential for trace-level quantification using MRM. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The secondary amine is readily protonated, making positive mode ESI the ideal choice. |
| MRM Transitions | Precursor Ion (Q1): [M+H]+ of analyte. Product Ions (Q3): At least two stable, high-intensity fragment ions. | MRM provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways unique to the analyte. |
| Source Params. | Optimize using infusion of a standard solution (e.g., IonSpray Voltage: 5500 V, Temperature: 500 °C) | Instrument-specific optimization is critical to maximize signal intensity. |
Method Validation
A full method validation should be performed according to established guidelines (e.g., FDA Bioanalytical Method Validation) to ensure the reliability of the data.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity & Range | Calibration curve with r² > 0.99 using at least 6 non-zero standards. | Demonstrates a proportional response of the instrument to the concentration of the analyte. |
| Accuracy & Precision | Replicate analysis (n=5) of QC samples at 3 levels. Accuracy: ±15% of nominal. Precision (CV): ≤15%. | Ensures the method provides results that are both correct (accurate) and reproducible (precise). |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision. | The lowest concentration of analyte that can be reliably quantified. |
| Selectivity | Analysis of blank matrix samples from multiple sources to check for interferences at the analyte's RT. | Confirms that matrix components do not interfere with the detection or quantification of the analyte. |
| Matrix Effect | Post-extraction spike analysis to assess ion suppression or enhancement. Should be within ±15%. | Evaluates the impact of co-eluting matrix components on the ionization of the analyte. |
| Stability | Freeze-thaw, short-term, and long-term stability of the analyte in the matrix. | Ensures that the analyte does not degrade during sample storage and processing. |
Conclusion
The GC-MS and LC-MS/MS protocols outlined in this application note provide a robust framework for the reliable detection and quantification of this compound. The GC-MS method serves as an excellent tool for screening and initial identification, while the LC-MS/MS method offers the high sensitivity and selectivity required for quantitative analysis in complex biological matrices. Adherence to the principles of method validation is paramount to ensure that the data generated is scientifically sound and defensible. These methodologies can be adapted for other novel psychoactive substances and research chemicals, providing a template for proactive analytical response.
References
- Title: Analytical methodologies for the detection of new psychoactive substances (NPS). Source: TrAC Trends in Analytical Chemistry. URL:[Link]
- Title: Gas chromatography–mass spectrometry (GC-MS) in forensic toxicology. Source: Analytical and Bioanalytical Chemistry. URL:[Link]
- Title: The role of liquid chromatography–mass spectrometry in forensic toxicology. Source: Journal of Analytical Toxicology. URL:[Link]
Mass spectrometry fragmentation of N-(2-methoxybenzyl) compounds.
Application Notes and Protocols
Topic: Mass Spectrometry Fragmentation of N-(2-methoxybenzyl) Compounds Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of N-(2-methoxybenzyl) Compounds
The N-(2-methoxybenzyl) group is a crucial structural motif in medicinal chemistry and a versatile protecting group in organic synthesis. Its characterization is paramount, and mass spectrometry (MS) is the definitive tool for this purpose. Understanding its unique fragmentation behavior, which is heavily influenced by the ortho-positioned methoxy group, is essential for accurate structural elucidation, metabolite identification, and purity assessment. This guide provides an in-depth analysis of these fragmentation pathways, complete with detailed experimental protocols and field-proven insights.
The Decisive Influence of the Ortho-Methoxy Group
While N-benzyl compounds generally undergo facile benzylic C-N bond cleavage to produce a stable benzyl cation (m/z 91), the presence of a methoxy substituent on the ring, particularly at the ortho position, introduces unique and diagnostically significant fragmentation channels. This phenomenon, often termed the "ortho effect," arises from the through-space interaction of the adjacent methoxy and benzylic amine groups upon ionization and collisional activation.[1][2] This interaction dictates a fragmentation signature distinct from its meta and para isomers.[3][4]
The primary fragmentation events for protonated N-(2-methoxybenzyl) compounds, typically observed under Electrospray Ionization (ESI) conditions, are dominated by two competing pathways originating from the initial benzylic cleavage.
Key Fragmentation Pathways
-
Primary Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-N bond, leading to the formation of a resonance-stabilized 2-methoxybenzyl cation at m/z 121 . This ion is often the base peak or one of the most abundant ions in the MS/MS spectrum.
-
Formation of the Tropylium Ion: The 2-methoxybenzyl cation (m/z 121) readily undergoes a characteristic rearrangement and elimination of formaldehyde (CH₂O, 30 Da) to form the highly stable tropylium cation at m/z 91 . The observation of this m/z 121 → m/z 91 transition is a strong indicator of a methoxybenzyl moiety.[3]
-
Ortho Effect-Driven Water Loss: In certain cases, particularly under Electron Ionization (EI) conditions, the radical cation can undergo an intramolecular hydrogen transfer from the benzylic position to the methoxy group, followed by the elimination of a neutral methanol (CH₃OH) molecule. However, a more common interaction involves the elimination of water, which points to a complex rearrangement facilitated by the proximity of the interacting groups.[5]
-
McLafferty-Type Rearrangements: For compounds with a sufficiently long alkyl chain attached to the nitrogen, a McLafferty-type rearrangement can occur, though this is often less favorable than the primary benzylic cleavage. This pathway involves a gamma-hydrogen transfer to the aromatic system or the nitrogen, leading to a neutral loss that is dependent on the compound's specific structure.[3]
The interplay of these pathways provides a rich fingerprint for identifying the N-(2-methoxybenzyl) scaffold.
Caption: Primary fragmentation pathways for N-(2-methoxybenzyl) compounds.
Detailed Experimental Protocols
The choice of analytical technique depends on the analyte's properties. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is ideal for most non-volatile drug molecules and metabolites, while Gas Chromatography-Mass Spectrometry (GC-MS) with EI is suited for smaller, more volatile, or derivatized compounds.[6][7]
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol ensures that the analyte is in a suitable solvent system for reverse-phase chromatography and ESI.
Materials:
-
Compound of interest
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for aiding protonation)
-
Vortex mixer and autosampler vials
Methodology:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile. Ensure complete dissolution, using a vortex mixer if necessary.[8]
-
Working Solution (1-10 µg/mL): Dilute the stock solution with a solvent mixture that mirrors the initial mobile phase conditions of your LC method (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion upon injection.[8]
-
Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter before transferring it to an autosampler vial.
-
Quality Control: Prepare a "blank" sample using only the dilution solvent to run between samples to check for carryover.
Protocol 2: LC-MS/MS Analysis via ESI
This method is designed to identify the parent ion and generate a fragmentation spectrum to confirm the N-(2-methoxybenzyl) moiety.
Instrumentation & Parameters:
| Parameter | Setting | Rationale |
| LC Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of drug-like molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid aids in protonation for positive ion mode ESI, improving signal intensity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase elutes the compound from the column. |
| Gradient Program | 5% to 95% B over 5-10 minutes | A typical starting point; must be optimized for the specific analyte to ensure good peak shape and separation from impurities.[9] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Ionization Mode | ESI, Positive | The nitrogen atom in the target compound is basic and readily accepts a proton to form [M+H]⁺.[9] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation.[8] |
| Source Temperature | 120 - 150 °C | Maintains the analyte in the gas phase without causing thermal degradation.[8] |
| Desolvation Gas Flow | 8 - 12 L/min (Nitrogen) | Facilitates solvent evaporation from the charged droplets. |
| MS1 Scan Range | m/z 100 - 1000 | A broad range to ensure the detection of the protonated molecular ion [M+H]⁺. |
| MS2 Scan (CID) | Isolate the [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV) | The applied energy induces fragmentation. A stepped collision energy experiment is recommended to capture both low-energy (e.g., m/z 121) and high-energy (e.g., m/z 91) fragments. |
Data Interpretation: A Summary of Key Fragments
Accurate identification relies on recognizing the characteristic ions and neutral losses associated with the N-(2-methoxybenzyl) group.
| m/z Value | Proposed Structure | Origin | Diagnostic Importance |
| 121.06 | 2-Methoxybenzyl Cation | Primary C-N benzylic cleavage of the [M+H]⁺ ion. | High. This is the hallmark fragment for this moiety. Its presence is a strong confirmation. |
| 91.05 | Tropylium Cation | Neutral loss of formaldehyde (CH₂O, 30.01 Da) from the m/z 121 fragment. | High. The observation of the m/z 121 → m/z 91 transition provides extremely high confidence in the assignment.[3] |
| [M+H-120]⁺ | Remaining molecular core | Corresponds to the loss of the 2-methoxybenzyl group. | Medium. Helps to confirm the mass of the rest of the molecule attached to the nitrogen. |
Application Workflow: Drug Metabolite Profiling
A primary application for this analysis is in drug development, where identifying metabolic pathways is critical. The fragmentation patterns allow for rapid differentiation between metabolism on the core molecule versus metabolism on the N-(2-methoxybenzyl) group itself (e.g., O-demethylation).
The workflow involves acquiring high-resolution MS data and then using data mining tools to search for predicted metabolites and their characteristic fragments.[10][11]
Caption: Workflow for identifying drug metabolites using characteristic fragments.
By following this logical workflow, a researcher can efficiently determine the site of metabolic modification. For instance, if a metabolite shows a +16 Da mass shift but its MS/MS spectrum still contains the signature m/z 121 and m/z 91 ions, the hydroxylation occurred on the main drug scaffold. Conversely, if the m/z 121 peak shifts to m/z 107 (loss of CH₂ from the methoxy group, indicative of O-demethylation), the metabolism occurred on the protecting group itself.
This detailed understanding of the fragmentation of N-(2-methoxybenzyl) compounds empowers scientists to characterize molecules with higher confidence, accelerate research, and ensure the quality and safety of developmental compounds.
References
- Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed.
- Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions. ResearchGate.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. OSTI.GOV.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. NIH.
- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. NIH.
- The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed.
- Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed.
- Benzylamine. NIST WebBook.
- Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.
- The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate.
- The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University.
- GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Human Metabolome Database.
- Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- (PDF) Ortho effects: A mechanistic study. ResearchGate.
- Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed.
- (PDF) “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate.
- Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. PubMed.
- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE.
- Article - Semantic Scholar.
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Mass Spectrometry.
- p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.
- Metabolite Profiling of Drugs using Mass Spectrometry. DiVA.
- Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. NIH.
Sources
- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: NMR Spectroscopy Analysis of N-(2-methoxybenzyl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-(2-methoxybenzyl) Moiety
The N-(2-methoxybenzyl) group is a crucial structural motif in a wide array of pharmacologically active compounds and synthetic intermediates. Its presence influences molecular conformation, receptor binding affinity, and metabolic stability. Accurate and unambiguous structural characterization is therefore paramount in the development of drug candidates containing this moiety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of these molecules in solution.
This comprehensive guide provides a detailed framework for the NMR analysis of N-(2-methoxybenzyl) derivatives. It moves beyond a simple listing of techniques to explain the underlying principles and rationale, empowering researchers to not only acquire high-quality data but also to interpret it with confidence. We will cover everything from meticulous sample preparation to the strategic application of one- and two-dimensional NMR experiments for unequivocal signal assignment.
Foundational Principles: Understanding the N-(2-methoxybenzyl) Spectral Signature
The characteristic NMR spectrum of an N-(2-methoxybenzyl) derivative is governed by the electronic environment of each nucleus. The ortho-methoxy group (-OCH₃) is an electron-donating group, which significantly influences the chemical shifts of the aromatic protons and carbons through resonance and inductive effects. This leads to increased electron density, particularly at the ortho and para positions relative to the methoxy group, causing their corresponding nuclei to be more shielded (shifted upfield).[1]
Key structural features to analyze are:
-
The Methoxy Group (-OCH₃): A sharp singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.
-
The Benzylic Methylene Group (-CH₂-N): A key linkage whose protons and carbon provide information about the substituent on the nitrogen.
-
The Aromatic System: A complex four-proton spin system that requires careful analysis, often necessitating 2D NMR techniques for unambiguous assignment.
-
The Amine Proton (-NH): If present, this proton's signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3]
Protocol 1: Rigorous Sample Preparation for High-Quality NMR Data
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.[4]
Objective: To prepare a homogeneous, particulate-free solution of the N-(2-methoxybenzyl) derivative in a suitable deuterated solvent at an appropriate concentration.
Materials:
-
N-(2-methoxybenzyl) derivative sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5]
-
High-quality 5 mm NMR tubes (clean, unscratched)[6]
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)[5][6]
-
Glass Pasteur pipette and bulb
-
Small vial for pre-dissolving
-
Lint-free tissue
Step-by-Step Protocol:
-
Analyte Weighing: Accurately weigh 5-25 mg of the purified N-(2-methoxybenzyl) derivative for standard ¹H NMR analysis.[5][7] If ¹³C or more complex 2D NMR experiments are planned, a higher concentration (25-50 mg or more) is advisable.[5]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with labile protons like N-H, DMSO-d₆ can be used to slow down exchange rates, resulting in sharper signals.[8]
-
Sample Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][5] This allows you to visually confirm complete dissolution before transferring to the NMR tube.
-
Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small cotton or glass wool plug in the pipette.[5]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a permanent marker or a securely wrapped label; do not use tape that can form a "flag".[9]
-
Final Check: Invert the tube gently to ensure the solution is homogeneous. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Analysis Workflow Part I: 1D NMR Spectroscopy (¹H and ¹³C)
One-dimensional NMR is the cornerstone of structural analysis, providing primary information on the chemical environment and connectivity of atoms.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (H3, H4, H5, H6) | 6.8 – 7.4 | d, t, dd | A complex, overlapping region. The electron-donating -OCH₃ group shields these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm). Specific assignments require 2D NMR.[1] |
| Benzylic (-CH₂-N) | ~3.8 – 4.8 | s or d | Appears as a singlet (s) if there is no adjacent proton. If coupled to an N-H proton, it may appear as a doublet (d). The exact shift is sensitive to the substituent on the nitrogen.[10][11][12] |
| Methoxy (-OCH₃) | ~3.8 – 3.9 | s (singlet) | A characteristic sharp singlet integrating to 3 protons.[10][13] |
| Amine (-NH) | 0.5 – 5.0 (highly variable) | bs (broad singlet) | Position and shape are highly dependent on solvent, concentration, and temperature.[3] May not be observed or may be very broad. A D₂O shake experiment can confirm its presence.[3] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.
Expected Chemical Shifts:
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic C-O (C2) | ~157 – 159 | Quaternary carbon, deshielded by the directly attached oxygen. Its shift is characteristic of methoxy-substituted aromatic carbons.[10] |
| Aromatic Quaternary (C1) | ~125 – 132 | Quaternary carbon, ipso to the benzylamine group. |
| Aromatic CH (C3, C4, C5, C6) | ~110 – 131 | The carbon ortho to the methoxy group (C3) is significantly shielded (~110 ppm). The para carbon (C5) is also shielded (~121 ppm).[10][14] |
| Benzylic (-CH₂-N) | ~40 – 65 | The chemical shift is influenced by the electronegativity of the nitrogen substituent. For a simple amine, it's typically in the 40-50 ppm range.[3] For comparison, the benzylic carbon in 2-methoxybenzyl alcohol is ~62 ppm.[15] |
| Methoxy (-OCH₃) | ~55 – 56 | A typical value for an aromatic methoxy group.[10][14][16][17] Unusual conformations can sometimes cause this to shift downfield to ~62 ppm.[16][17][18][19] |
Analysis Workflow Part II: 2D NMR for Unambiguous Assignment
For complex molecules like N-(2-methoxybenzyl) derivatives, 1D NMR spectra often contain overlapping signals, particularly in the aromatic region. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities by revealing correlations between nuclei.
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to final structure confirmation involves a series of sequential experiments and interpretations.
Caption: Workflow for NMR-based structural elucidation.
Protocol 2: COSY (Correlation Spectroscopy) Analysis
Objective: To identify protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This is instrumental in mapping out the proton-proton network within the aromatic ring.
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum and optimize spectral parameters (pulse width, receiver gain).
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width to encompass all proton signals.
-
Acquire the 2D data set. Typically, 2-4 scans per increment over 256 increments is sufficient for moderately concentrated samples.
-
Process the data using a sine-squared window function in both dimensions and perform Fourier transformation.
Interpretation:
-
The 1D ¹H spectrum appears along the diagonal.
-
Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the F1 (y-axis) and F2 (x-axis) are coupled.
-
For the N-(2-methoxybenzyl) aromatic system, you will trace the connectivity: H6 is coupled to H5, H5 is coupled to H4, and H4 is coupled to H3. This allows you to "walk" around the ring and assign each proton signal definitively.[20][21]
Protocol 3: HSQC (Heteronuclear Single Quantum Coherence) Analysis
Objective: To identify which protons are directly attached to which carbon atoms by correlating their chemical shifts through one-bond (¹J) coupling.[22][23]
Experimental Protocol:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Load a standard HSQC pulse sequence program (e.g., hsqcedetgpsisp on Bruker instruments, which also provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Set the ¹H spectral width (F2 axis) and the ¹³C spectral width (F1 axis) to cover all relevant signals.
-
Acquire the 2D data set. HSQC is a sensitive experiment, so data acquisition is relatively fast.
-
Process the data using appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1).
Interpretation:
-
The ¹H spectrum is on the F2 (x-axis) and the ¹³C spectrum is on the F1 (y-axis).
-
Each cross-peak indicates a direct bond between a proton and a carbon at the corresponding chemical shifts.
-
This experiment will show a clear correlation between the methoxy protons (~3.8 ppm) and the methoxy carbon (~55 ppm), and between the benzylic protons (~4.2 ppm) and the benzylic carbon (~45 ppm).
-
Crucially, it will correlate each assigned aromatic proton (from COSY) to its directly attached carbon, completing the assignment of the aromatic system.
Visualizing 2D NMR Correlations
This diagram illustrates the key expected correlations for an N-(2-methoxybenzyl) core structure in COSY and HSQC spectra.
Caption: Key COSY (H-H) and HSQC (C-H) correlations.
Conclusion
The structural elucidation of N-(2-methoxybenzyl) derivatives is a systematic process achievable with modern NMR spectroscopy. By combining meticulous sample preparation with a strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, researchers can gain unambiguous and comprehensive insight into their molecular architecture. This guide provides the protocols and interpretive framework necessary to confidently characterize these important compounds, facilitating the advancement of research and development in medicinal chemistry and materials science.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Perrone, F. A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669.
- Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
- Hirota, M., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (12), 1539-1544.
- Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?
- Perrone, F. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.
- Georgia Institute of Technology NMR Center. (2023). Small molecule NMR sample preparation.
- Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. Journal of the American Chemical Society, 115(16), 7214-7218.
- Ali, M. A., & Haque, M. M. (2011). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Fulmer, G. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5345-5353.
- University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation.
- Supporting Information for an article. (n.d.).
- The Royal Society of Chemistry. (2016). Supporting information.
- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 265-275.
- JoVE. (2024). Video: NMR Spectroscopy Of Amines.
- ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... [Table].
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??
- The Royal Society of Chemistry. (2021). Supporting Information.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen.
- The Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. cris.unibo.it [cris.unibo.it]
- 14. rsc.org [rsc.org]
- 15. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR [m.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Application Note: Quantitative Analysis of NBOMe Compounds in Biological Matrices using HPLC-MS/MS
Introduction: The Analytical Challenge of NBOMe Compounds
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. Among these, the N-benzyl-phenethylamine (NBOMe) series of potent hallucinogens has gained notoriety for its high potency and association with severe intoxication and fatalities.[1][2] These compounds are typically consumed in very low doses, often on blotter paper, leading to exceedingly low concentrations in biological specimens.[3][4] This necessitates highly sensitive and specific analytical methods for their detection and quantification.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the analysis of NBOMe compounds due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[1][5][6] This application note provides a comprehensive and detailed protocol for the quantification of various NBOMe compounds in biological matrices, including blood, serum, and oral fluid. The methodologies described herein are grounded in established scientific literature and are designed to ensure analytical rigor and trustworthy results.
The accurate quantification of NBOMe compounds is critical for both clinical management of intoxications and forensic investigations. Due to the structural similarity among NBOMe analogues and their positional isomers, chromatographic separation is a pivotal aspect of the analytical method to ensure unambiguous identification.[7][8] This guide will address these challenges and provide field-proven insights to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical workflow.
Experimental Workflow Overview
The overall analytical workflow for the quantification of NBOMe compounds by HPLC-MS/MS is a multi-step process that requires careful attention to detail at each stage to ensure accurate and reproducible results. The process begins with sample collection and preparation, followed by instrumental analysis, and concludes with data processing and interpretation.
Caption: High-level overview of the analytical workflow for NBOMe quantification.
Materials and Reagents
Chemicals and Solvents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (ACS grade)
Standards
-
Certified reference materials (CRMs) of target NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe, 25B-NBOMe)
-
Isotopically labeled internal standards (IS), such as 25I-NBOMe-d3 or 25H-NBOMe.[5][9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.
Consumables
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
HPLC column: A C8 or C18 reversed-phase column is typically used. For example, a Luna 3µ C8(2) 100Å 100x2.0 mm column has been shown to be effective.[1][5]
-
Autosampler vials and caps
-
Pipette tips and other standard laboratory consumables
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
Rationale: The preparation of accurate calibration standards and QCs is fundamental for the quantification of the target analytes. Stock solutions should be prepared in a non-aqueous solvent like methanol or ethanol and stored at low temperatures (-20°C) to ensure stability.[5]
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the CRM of each NBOMe analyte and dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with methanol or a suitable solvent to create a series of working standards at concentrations appropriate for spiking into the blank matrix.
-
Internal Standard Working Solution: Prepare a working solution of the isotopically labeled internal standard at a concentration that will yield a consistent and robust signal in all samples (e.g., 10 ng/mL).[5]
-
Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into a blank biological matrix (e.g., drug-free serum, blood, or oral fluid) to create a calibration curve over the desired concentration range (e.g., 10 pg/mL to 2000 pg/mL).[5] Prepare at least three levels of QCs (low, medium, and high) in the same manner.
Sample Preparation from Biological Matrices
Causality: The choice of sample preparation technique is dictated by the complexity of the biological matrix and the need to remove interferences that can cause ion suppression or enhancement in the MS source.[10]
-
Solid Phase Extraction (SPE) for Serum/Blood: SPE is a highly effective technique for cleaning up complex matrices like blood and serum, providing high recovery and reduced matrix effects.[5][11]
Protocol:
-
To 1 mL of serum or blood sample, add the internal standard solution.
-
Add 1 mL of 100 mM phosphate buffer (pH 6) and vortex.[11]
-
Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by deionized water, and then the phosphate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by 100 mM acetic acid, and then methanol to remove interferences.[11]
-
Dry the cartridge under vacuum.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[11]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
Supported Liquid Extraction (SLE) for Oral Fluid: SLE offers a simpler and faster alternative to traditional liquid-liquid extraction for cleaner matrices like oral fluid.[9]
Protocol:
-
To 150 µL of oral fluid, add the internal standard and a small volume of 0.1% ammonium hydroxide.[9]
-
Load the sample onto the SLE+ cartridge and wait for 5 minutes for the sample to be absorbed.[9]
-
Elute the analytes with an organic solvent such as methyl tert-butyl ether (MTBE).[9]
-
Evaporate the eluate and reconstitute in the mobile phase.
-
HPLC-MS/MS Instrumental Analysis
Expertise & Experience: The key to a successful NBOMe analysis is achieving baseline chromatographic separation of isomers and ensuring optimal ionization and fragmentation in the mass spectrometer.
HPLC Conditions:
-
Column: As mentioned, a C8 or C18 column is suitable. A shorter column with smaller particles can be used for faster analysis times.[3][12]
-
Mobile Phase: A gradient elution is typically employed using:
-
Gradient Program: The gradient should be optimized to separate the target analytes from each other and from matrix components. A representative gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.[5]
-
Flow Rate: A flow rate of 0.3-0.7 mL/min is common for analytical scale columns.[2][12]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.[14]
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used for NBOMe compounds.[1][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][11] This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
-
MRM Transitions and Collision Energies: These parameters must be optimized for each NBOMe compound by infusing a standard solution into the mass spectrometer. The most abundant and specific transitions should be chosen for quantification and qualification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier | Reference |
| 25I-NBOMe | 428 | 121 | 26 | 91 | 50 | [5][11] |
| 2CC-NBOMe | 336 | 121 | 26 | 91 | 60 | [5] |
| 25H-NBOMe (IS) | 302 | 121 | 28 | 91 | 70 | [5][11] |
| 25B-NBOMe | 382/384 | 121 | - | 91 | - | [7] |
| 25C-NBOMe | 336/338 | 121 | - | 91 | - | [8] |
Note: The table above provides examples of MRM transitions. It is imperative to experimentally optimize these parameters on the specific instrument being used. For halogenated compounds like 25B-NBOMe and 25C-NBOMe, the characteristic isotopic pattern should be considered.[7]
Method Validation
Trustworthiness: A robust method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. The validation should be performed according to established guidelines, such as those from the US Food & Drug Administration (FDA) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[15][16]
Caption: Logical flow for a comprehensive analytical method validation.
Key validation parameters to assess include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[15] This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the concentration and the instrument response over a defined range. A correlation coefficient (r²) > 0.99 is typically desired.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[5] The LOQ for NBOMe compounds is often in the low pg/mL range.[3]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentration levels (QCs) within the calibration range. Acceptance criteria are typically within ±15-20% of the nominal value.[15][16]
-
Extraction Recovery and Matrix Effect: These experiments are crucial to understand the efficiency of the sample preparation process and the influence of the biological matrix on the ionization of the analytes.[5]
-
Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) should be evaluated.[17]
Conclusion
This application note has outlined a detailed and robust HPLC-MS/MS method for the quantification of NBOMe compounds in various biological matrices. By following the described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, laboratories can achieve the high sensitivity and specificity required for the analysis of these potent substances. The emphasis on thorough method validation ensures the generation of reliable and defensible data, which is paramount in both clinical and forensic settings. The provided insights into the causality behind experimental choices and the challenges of NBOMe analysis are intended to empower scientists to develop and implement similar methods in their own laboratories with confidence.
References
- Grumezescu, A. M. (Ed.). (2013). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum.
- Shanks, K. G., & Behonick, G. S. (2013). High-performance liquid chromatography tandem mass spectrometry method for the determination of 2CC-NBOMe and 25I-NBOMe in human serum.
- Poklis, J. L., et al. (2014). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death.
- Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of mass spectra. Forensic Chemistry, 14, 100160. [Link]
- Johnson, R. D., et al. (2014). An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability. Journal of Analytical Toxicology, 38(8), 479–486. [Link]
- Spectra Analysis. (n.d.). Analysis of NBOMe Isomers by Solid Phase GC-IR. Spectra Analysis. [Link]
- Ríos-López, A., et al. (2023). Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 415(16), 3693–3704. [Link]
- Waldman, W., et al. (2018). Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method. Przeglad Lekarski, 75(10), 568-571. [Link]
- Phytronix. (n.d.). A Novel SLE-LDTD-MS/MS Method for the Screening of NBOMe Designer Drugs in Oral Fluid. Phytronix. [Link]
- Calò, F., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 439. [Link]
- Johnson, R. D., et al. (2014). An Evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC–MS-MS: Method Validation and Analyte Stability. Journal of Analytical Toxicology, 38(8), 479-486. [Link]
- Gerace, E., et al. (2019). A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 43(1), 48–55. [Link]
- Castaneto, M. S., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis, 7(3), 183–205. [Link]
- De-La-Torre, V., et al. (2018). Application of a urine and hair validated LC-MS-MS method to determine the effect of hair color on the incorporation of 25B-NBOMe, 25C-NBOMe and 25I-NBOMe into hair in the rat. Forensic Toxicology, 36(2), 374–386. [Link]
- de-Andrade, P. H. V., et al. (2023). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences, 68(5), 1639-1650. [Link]
- Hasegawa, K., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 196–215. [Link]
- Lin, C. C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(1), 125–141. [Link]
- Al-Asmari, A. I., & Al-Amri, A. Y. (2018). Development and validation of a sensitive LC–MS/MS method to analyze NBOMes in dried blood spots: evaluation of long-term stability. International Journal of Legal Medicine, 132(4), 1083–1092. [Link]
- Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]
- Aderemi, A. V., et al. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. Mass Spectrometry Reviews, 37(6), 743–764. [Link]
- Romo, A. S., et al. (2016). Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS. Journal of Analytical Toxicology, 40(7), 567–572. [Link]
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
- Impey, G., Schreiber, A., & Hunter, C. (2010). A New Perspective on the Challenges of Mass Spectrometry.
- American Association for Clinical Chemistry. (2019). Growing Pains in LC-MS/MS Testing. AACC. [Link]
- Hage, D. S. (2013). Challenges in implementing clinical liquid chromatography-tandem mass spectrometry methods--the light at the end of the tunnel. Journal of Mass Spectrometry, 48(7), 755–767. [Link]
Sources
- 1. High-performance liquid chromatography tandem mass spectrometry method for the determination of 2CC-NBOMe and 25I-NBOMe in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectra-analysis.com [spectra-analysis.com]
- 5. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov.tw [fda.gov.tw]
- 15. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Mobilization Assays for 5-HT2A Receptor Activation
Introduction: The Significance of 5-HT2A Receptor and Calcium Signaling
The serotonin 2A (5-HT2A) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal target in neuroscience and pharmacology.[1][2] Its involvement in a vast array of physiological and pathological processes, including cognition, mood, and perception, has rendered it a focal point for the development of therapeutics for psychiatric disorders such as schizophrenia, depression, and anxiety.[1][3][4][5] Notably, the 5-HT2A receptor is the primary target for classic psychedelic compounds like psilocybin and LSD, which have shown promise in clinical trials for treating various mental health conditions.[3][4]
A hallmark of 5-HT2A receptor activation is the mobilization of intracellular calcium ([Ca2+]).[6][7] This process is initiated through the receptor's canonical coupling to the Gq/11 family of G proteins.[1][6][8] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6][7] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[6][7] This transient increase in intracellular [Ca2+] serves as a critical signaling event that can be precisely measured to quantify receptor activation.
Calcium mobilization assays offer a robust, sensitive, and high-throughput compatible method to screen for and characterize ligands targeting the 5-HT2A receptor.[6][9] By utilizing fluorescent calcium indicators, researchers can monitor real-time changes in intracellular [Ca2+] upon compound addition, providing valuable data on agonist potency (EC50) and efficacy.[6] This guide provides a detailed, experience-driven protocol for conducting calcium mobilization assays for the 5-HT2A receptor, emphasizing the scientific rationale behind each step to ensure reliable and reproducible results.
The Underlying Principle: From Receptor Activation to a Measurable Signal
The core of this assay lies in converting a biological event (receptor activation) into a quantifiable physical signal (fluorescence). This is achieved using cell-permeant fluorescent dyes, such as Fluo-4 AM, that exhibit a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[6][9][10]
Here's the causality chain:
-
Ligand Binding: An agonist binds to the 5-HT2A receptor expressed on the cell surface.
-
GPCR Activation & G-Protein Coupling: The receptor undergoes a conformational change, activating the associated Gq/11 protein.
-
Second Messenger Production: The activated Gq/11 protein stimulates PLC, leading to the generation of IP3.
-
Calcium Release: IP3 triggers the release of Ca2+ from intracellular stores (endoplasmic reticulum).
-
Fluorescence: The released Ca2+ binds to the pre-loaded fluorescent indicator (e.g., Fluo-4), causing a dramatic increase in its fluorescence emission.
-
Detection: A fluorescence plate reader detects this change in real-time, generating a kinetic curve that reflects the dynamics of receptor activation.
This entire cascade happens within seconds, providing a rapid and direct measure of receptor function.
Visualizing the Pathway and Workflow
To better understand the sequence of events, the following diagrams illustrate the 5-HT2A signaling pathway and the experimental workflow.
Caption: 5-HT2A Receptor Canonical Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol: A Self-Validating System
This protocol is optimized for a 96-well or 384-well plate format and is suitable for high-throughput screening (HTS).[6] The key to a trustworthy assay is the inclusion of proper controls, which are integrated throughout this protocol.
Materials and Reagents
| Component | Description & Rationale |
| Cells | HEK293 or CHO cells stably expressing the human 5-HT2A receptor. These cell lines have low endogenous 5-HT receptor expression and are robust for transfection and growth, providing a clean system to study the specific receptor of interest.[6] |
| Cell Culture Medium | DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). The selection antibiotic ensures the maintenance of receptor expression. |
| Assay Plates | Black-walled, clear-bottom 96-well or 384-well microplates. The black walls minimize well-to-well crosstalk and background fluorescence, while the clear bottom allows for cell visualization and bottom-reading fluorescence detection. |
| Calcium Assay Kit | A commercial "no-wash" calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).[10][11] These kits provide optimized formulations of the dye and buffers, increasing reproducibility and simplifying the workflow by eliminating wash steps that can stress or detach cells. |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. This buffer maintains physiological pH and osmolarity during the assay, which is critical for cell health and receptor function. |
| Reference Agonist | Serotonin (5-Hydroxytryptamine) or a known selective 5-HT2A agonist (e.g., DOI). This is essential for establishing a positive control and for normalizing the data to a maximal response. |
| Reference Antagonist | A known 5-HT2A antagonist (e.g., Ketanserin, M100907). This serves as a negative control to confirm that the observed calcium signal is specifically mediated by the 5-HT2A receptor. |
| Calcium Ionophore | Ionomycin or A23187. This is used as a maximal signal control. By directly transporting Ca2+ across the cell membrane, it provides the maximum possible fluorescence signal, which is useful for assessing cell health and dye loading efficiency. |
| Probenecid | (Optional, but recommended). An inhibitor of organic anion transporters.[12][13] Some cell lines (like CHO) actively pump the fluorescent dye out of the cytoplasm. Probenecid blocks this efflux, ensuring better dye retention and a stronger, more stable signal.[12][13] |
Step-by-Step Methodology
Part 1: Cell Plating (Day 1)
-
Cell Preparation: Harvest healthy, sub-confluent cells (typically 70-90% confluency). It is crucial to use cells that are in a logarithmic growth phase to ensure uniformity and optimal health.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cells in culture medium to the optimized seeding density. Plate the cells into the black-walled, clear-bottom microplates.
-
96-well plate: 40,000 to 80,000 cells per well in 100 µL.[10][14]
-
384-well plate: 10,000 to 20,000 cells per well in 25 µL.[10][14]
-
Expert Insight: The optimal cell number must be determined empirically for each cell line to achieve a 90-100% confluent monolayer on the day of the assay.[12][13] Over-confluency can lead to contact inhibition and altered receptor signaling, while sparse cultures will yield a weak signal.
-
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂. This allows the cells to adhere and form a uniform monolayer.
Part 2: Dye Loading (Day 2)
-
Prepare Dye-Loading Solution: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[10][14] This typically involves diluting a DMSO stock of Fluo-4 AM into the provided assay buffer, which may contain probenecid.
-
Causality Check: The "AM" ester group makes the dye lipophilic, allowing it to cross the cell membrane. Once inside, cellular esterases cleave this group, trapping the now hydrophilic and active Fluo-4 dye in the cytoplasm.[10]
-
-
Load Cells: Remove the culture medium from the cell plate. Gently add the dye-loading solution to each well.
-
96-well plate: 100 µL per well.
-
384-well plate: 25 µL per well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][14]
-
Expert Insight: The initial 37°C incubation facilitates active dye uptake and de-esterification. The subsequent room temperature incubation allows for complete de-esterification, reducing background fluorescence and ensuring a stable baseline. If the assay itself will be run at 37°C, this room temperature step can be omitted.[10][12][13]
-
Part 3: Compound Preparation and Assay Execution (Day 2)
-
Prepare Compound Plate: While the cells are incubating with the dye, prepare a separate "compound plate." This involves making serial dilutions of your test compounds, reference agonist, and reference antagonist in the assay buffer at a concentration that is 2x to 5x the final desired concentration (this depends on the injection volume of your plate reader).[12]
-
Self-Validation System: Your plate map should always include:
-
Vehicle Control: (e.g., 0.1% DMSO in assay buffer) to define the baseline response.
-
Reference Agonist Dose-Response: (e.g., Serotonin) to determine the maximal response (Emax) and potency (EC50) for assay validation.
-
Reference Antagonist: To confirm inhibition of the reference agonist response.
-
Maximal Signal Control: (e.g., Ionomycin) to confirm cell viability and proper dye loading.
-
-
-
Instrument Setup: Equilibrate the fluorescence plate reader (e.g., FLIPR™, FlexStation®) to the desired assay temperature (typically room temperature or 37°C). Set up the instrument parameters:
-
Wavelengths: Excitation ~490 nm, Emission ~525 nm.[10]
-
Kinetic Read: Set up a timed read sequence. A typical setup is:
-
10-20 seconds of baseline reading before compound addition.
-
Automated addition of compounds from the compound plate.
-
90-180 seconds of post-addition reading.
-
-
Expert Insight: The kinetic read is crucial. It allows you to capture the peak response and observe the dynamics of the calcium flux, which can differ between ligands—a concept known as "functional selectivity" or "biased agonism".[15][16]
-
-
Run the Assay: Place the cell plate and the compound plate into the instrument. Initiate the automated protocol. The instrument will add the compounds and immediately begin recording the fluorescence intensity from each well over time.
Data Analysis and Interpretation
-
Data Extraction: The primary output is a kinetic curve of fluorescence intensity versus time for each well. For analysis, you will typically extract the maximum fluorescence signal minus the baseline fluorescence (Max-Min) or the area under the curve (AUC).
-
Normalization: To compare data across different plates and experiments, it is essential to normalize the responses.
-
The response in each well is typically expressed as a percentage of the maximal response produced by the reference agonist.
-
Normalized Response (%) = [(Response_Sample - Response_Vehicle) / (Response_MaxAgonist - Response_Vehicle)] * 100
-
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the potency (EC50 for agonists) and inhibitory potency (IC50 for antagonists).
-
Quality Control - The Z'-Factor: For HTS, the quality and robustness of the assay can be quantified using the Z'-factor.
-
Z' = 1 - [ (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| ]
-
Where Mean_Max and SD_Max are the mean and standard deviation of the maximal signal (reference agonist), and Mean_Min and SD_Min are for the minimal signal (vehicle).
-
An assay with a Z'-factor > 0.5 is considered excellent for screening.
-
| Parameter | Typical Value | Interpretation |
| Reference Agonist EC50 | Consistent with literature values | Confirms assay is performing as expected. |
| Z'-Factor | > 0.5 | Indicates a robust assay with a large signal window, suitable for HTS. |
| Antagonist Inhibition | Complete inhibition of agonist response | Confirms the signal is 5-HT2A receptor-mediated. |
| Ionomycin Response | Strong, saturating signal | Confirms cells are healthy and dye is loaded correctly. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Incomplete de-esterification of Fluo-4 AM.- Cell death or leaky membranes.- Autofluorescent compounds. | - Ensure the 30-minute room temperature incubation is performed.- Check cell viability; optimize cell seeding density.- Run a compound-only plate to check for autofluorescence. |
| Low or no signal with agonist | - Low receptor expression.- Cells are not healthy or are desensitized.- Incorrect agonist concentration or degradation. | - Verify receptor expression via another method (e.g., radioligand binding, western blot).- Use cells at a lower passage number; consider serum starvation for a few hours before the assay.[17]- Prepare fresh agonist solutions; verify the concentration range. |
| High well-to-well variability | - Uneven cell seeding.- "Edge effects" in the microplate.- Inconsistent dye loading or compound addition. | - Ensure a homogenous cell suspension before plating; allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even settling.- Avoid using the outer wells of the plate, or fill them with buffer/media.- Ensure pipetting is accurate and consistent; use an automated liquid handler if possible. |
| Signal observed with antagonist alone | - The antagonist may be an "inverse agonist." | - This is a valid pharmacological finding. 5-HT2A receptors can exhibit constitutive (agonist-independent) activity.[18][19] An inverse agonist will decrease this basal signaling, which can be detected as a drop in baseline fluorescence.[18][19][20] |
Conclusion: A Powerful Tool in Drug Discovery
The calcium mobilization assay is an indispensable tool for investigating 5-HT2A receptor pharmacology. Its combination of sensitivity, scalability, and direct functional readout makes it ideal for primary screening, lead optimization, and mechanistic studies. By understanding the scientific principles behind each step and incorporating a robust, self-validating experimental design, researchers can generate high-quality, reproducible data to accelerate the discovery of novel therapeutics targeting this critical receptor. The insights gained from these assays, particularly regarding agonist efficacy and functional selectivity, are crucial for developing next-generation medicines with improved efficacy and reduced side effects.[15]
References
- Title: Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC Source: National Center for Biotechnology Information URL
- Title: Application Notes and Protocols for 5-HT2A Receptor Agonist Screening via Calcium Mobilization Assay - Benchchem Source: BenchChem URL
- Title: 5-HT2A receptor - Wikipedia Source: Wikipedia URL:[Link]
- Title: 5-HT2A receptors: Pharmacology and functional selectivity - PubMed Source: PubMed URL:[Link]
- Title: Serotonin 2A (5-HT2A)
- Title: 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: (PDF)
- Title: Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL Source: REPROCELL URL:[Link]
- Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol Source: Bio-protocol URL:[Link]
- Title: Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed Source: PubMed URL:[Link]
- Title: Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells - PubMed Source: PubMed URL:[Link]
- Title: Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed Source: PubMed URL:[Link]
- Title: An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed Source: PubMed URL:[Link]
- Title: Ca2+ Mobilization Assay - Creative Bioarray Source: Cre
- Title: (PDF)
- Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic, - Bio-protocol Source: Bio-protocol URL:[Link]
- Title: An overview of Ca 2+ mobilization assays in GPCR drug discovery - Taylor & Francis Online Source: Taylor & Francis Online URL:[Link]
- Title: Creation of a constitutively activated state of the 5-HT2A receptor by site-directed mutagenesis: revelation of inverse agonist activity of antagonists - PubMed Source: PubMed URL:[Link]
- Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PubMed Central Source: PubMed Central URL:[Link]
- Title: What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages?
- Title: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay - ResearchGate Source: ResearchG
- Title: Why fluo4-AM Calcium assay is not working?
- Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: National Center for Biotechnology Inform
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Fluo-4 NW Calcium Assay Kit 10個のマイクロプレート | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. content.abcam.com [content.abcam.com]
- 15. Agonist-directed trafficking of signalling at serotonin 5-HT2A, 5-HT2B and 5-HT2C-VSV receptors mediated Gq/11 activation and calcium mobilisation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Creation of a constitutively activated state of the 5-HT2A receptor by site-directed mutagenesis: revelation of inverse agonist activity of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays: Characterizing the Binding of N-(2-Methoxybenzyl)-2-propanamine to the Human Serotonin 5-HT2A Receptor
Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Derivative
N-(2-Methoxybenzyl)-2-propanamine is a phenethylamine derivative sharing structural similarities with the N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) series of potent hallucinogens. The N-(2-methoxybenzyl) substitution in the NBOMe class is a critical determinant for high-affinity binding to the serotonin 5-HT2A receptor, a key G-protein coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[1][2][3][4] Given this structural precedent, it is hypothesized that this compound also interacts with the 5-HT2A receptor.
These application notes provide a comprehensive and detailed protocol for characterizing the binding affinity of this compound at the human 5-HT2A receptor using radioligand binding assays. This "gold standard" technique is renowned for its robustness and sensitivity in quantifying ligand-receptor interactions.[5][6] We will delineate two fundamental types of radioligand binding experiments: saturation assays to determine the equilibrium dissociation constant (Kd) and receptor density (Bmax) of a specific radioligand, and competition assays to determine the inhibitory constant (Ki) of the unlabeled test compound, this compound.[5][7][8]
The successful execution of these protocols will furnish crucial insights into the pharmacological profile of this compound, paving the way for further functional studies and potential therapeutic applications.
Principle of Radioligand Binding Assays
Radioligand binding assays are founded on the law of mass action, which describes the reversible interaction between a ligand and its receptor.[9][10] In these assays, a radiolabeled ligand (a ligand tagged with a radioactive isotope, such as tritium [³H] or iodine [¹²⁵I]) is incubated with a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates). The amount of radioligand bound to the receptor is then quantified.
Saturation binding assays involve incubating the receptor preparation with increasing concentrations of the radioligand until receptor saturation is achieved. This allows for the determination of the radioligand's affinity for the receptor (Kd) and the total number of binding sites (Bmax).[5][7]
Competition binding assays are employed to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound). In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its inhibitory concentration (IC50) and, subsequently, its inhibitory constant (Ki) can be calculated.[5]
Experimental Workflow Overview
The general workflow for conducting radioligand binding assays is a multi-step process that demands precision and careful optimization.
Caption: General Experimental Workflow for Radioligand Binding Assays.
Materials and Reagents
Key Components
| Component | Description | Recommended Source (Example) |
| Receptor Source | Membranes from HEK293 cells stably expressing the human 5-HT2A receptor. | Commercially available or prepared in-house. |
| Radioligand | [³H]-Ketanserin | A widely used and commercially available high-affinity antagonist for the 5-HT2A receptor. |
| Unlabeled Ligand | This compound | Synthesized and purified in-house or custom synthesis. |
| Non-specific Binding Control | Mianserin or another high-affinity 5-HT2A ligand structurally distinct from the radioligand. | Sigma-Aldrich or equivalent. |
Buffers and Solutions
| Buffer/Solution | Composition | pH |
| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA | 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl | 7.4 |
Detailed Experimental Protocols
Protocol 1: Saturation Binding Assay with [³H]-Ketanserin
This assay is crucial for determining the Kd of [³H]-Ketanserin and the Bmax of the 5-HT2A receptor in your membrane preparation. These values are essential for designing and interpreting the competition binding assay.
Step-by-Step Methodology:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [³H]-Ketanserin in binding buffer. A typical concentration range would be 0.1 to 20 nM, spanning below and above the expected Kd.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of varying concentrations of [³H]-Ketanserin and 150 µL of the receptor membrane preparation (typically 10-20 µg of protein per well).
-
Non-specific Binding (NSB): Add 50 µL of varying concentrations of [³H]-Ketanserin, 50 µL of a high concentration of a non-specific competitor (e.g., 10 µM Mianserin), and 100 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[11]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[11]
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[11][12]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM from wells with excess unlabeled ligand) from the total binding (CPM from wells without excess unlabeled ligand) at each radioligand concentration.
-
Convert CPM to fmol/mg of protein.
-
Plot specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax.[7][8]
-
Protocol 2: Competition Binding Assay with this compound
This assay will determine the affinity (Ki) of this compound for the 5-HT2A receptor.
Step-by-Step Methodology:
-
Prepare Test Compound Dilutions: Prepare a serial dilution of this compound in binding buffer. A wide concentration range is recommended to generate a complete inhibition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-Ketanserin (at a fixed concentration, typically at or near its Kd value), 50 µL of binding buffer, and 150 µL of the receptor membrane preparation.
-
Competition: 50 µL of [³H]-Ketanserin, 50 µL of varying concentrations of this compound, and 150 µL of the receptor membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-Ketanserin, 50 µL of a high concentration of a non-specific competitor (e.g., 10 µM Mianserin), and 150 µL of the receptor membrane preparation.
-
-
Incubation, Filtration, and Scintillation Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation :[13]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand (determined from the saturation binding assay).
-
-
Data Presentation and Interpretation
Saturation Binding Data
The results of the saturation binding assay should be presented in a table summarizing the key parameters and a graph showing the binding curve.
| Parameter | Value | Units |
| Kd | (Determined Value) | nM |
| Bmax | (Determined Value) | fmol/mg protein |
digraph "Saturation Binding Curve" { graph [fontname="Arial", fontsize=10]; node [shape=point, color="#4285F4"]; edge [color="#4285F4", style=invis];// Nodes for the curve n1 [pos="0,0!"]; n2 [pos="1,1.5!"]; n3 [pos="2,2.5!"]; n4 [pos="3,3!"]; n5 [pos="4,3.2!"]; n6 [pos="5,3.3!"]; n7 [pos="6,3.35!"];
// Draw the curve n1 -> n2 -> n3 -> n4 -> n5 -> n6 -> n7 [style=solid, arrowhead=none];
// Axes xaxis [label="[Radioligand] (nM)", pos="3,-0.5!"]; yaxis [label="Specific Binding (fmol/mg protein)", pos="-1,1.75!", shape=plaintext];
// Bmax line bmax_point [pos="6.5,3.35!", shape=none, label="Bmax"]; bmax_line_start [pos="0,3.35!", shape=point, style=invis]; bmax_line_end [pos="6,3.35!", shape=point, style=invis]; bmax_line_start -> bmax_line_end [style=dashed, color="#5F6368", arrowhead=none];
// Kd point kd_y [pos="0,1.675!", shape=point, style=invis]; kd_x_intersect [pos="1.5,1.675!", shape=point, style=invis]; kd_x [pos="1.5,0!", shape=point, style=invis]; kd_y -> kd_x_intersect -> kd_x [style=dashed, color="#5F6368", arrowhead=none]; kd_label [pos="1.5,-0.3!", shape=none, label="Kd"]; }
Caption: Representative Saturation Binding Curve.
Scatchard Analysis
A Scatchard plot is a linearization method that can also be used to determine Kd and Bmax from saturation binding data.[6][14][15] It involves plotting the ratio of bound to free radioligand (B/F) against the concentration of bound radioligand (B).
-
Slope = -1/Kd
-
X-intercept = Bmax
While non-linear regression is now more commonly used, the Scatchard plot can be a useful diagnostic tool. A linear plot suggests a single class of binding sites, whereas non-linear Scatchard plots can indicate multiple binding sites or cooperativity.[6][10]
Caption: Idealized Scatchard Plot for a Single Binding Site.
Competition Binding Data
The results of the competition binding assay should be presented in a table summarizing the IC50 and calculated Ki values and a graph showing the inhibition curve.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | (Determined Value) | (Calculated Value) |
digraph "Competition Binding Curve" { graph [fontname="Arial", fontsize=10]; node [shape=point, color="#34A853"]; edge [color="#34A853", style=invis];// Nodes for the curve n1 [pos="0,4!"]; n2 [pos="1,4!"]; n3 [pos="2,3.8!"]; n4 [pos="3,2!"]; n5 [pos="4,0.2!"]; n6 [pos="5,0!"]; n7 [pos="6,0!"];
// Draw the curve n1 -> n2 -> n3 -> n4 -> n5 -> n6 -> n7 [style=solid, arrowhead=none];
// Axes xaxis [label="Log [this compound] (M)", pos="3,-0.5!"]; yaxis [label="% Specific Binding", pos="-1,2!", shape=plaintext];
// IC50 line ic50_y [pos="0,2!", shape=point, style=invis]; ic50_x_intersect [pos="3,2!", shape=point, style=invis]; ic50_x [pos="3,0!", shape=point, style=invis]; ic50_y -> ic50_x_intersect -> ic50_x [style=dashed, color="#5F6368", arrowhead=none]; ic50_label [pos="3,-0.3!", shape=none, label="IC50"]; }
Caption: Representative Competition Binding Curve.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental data, several control measures should be implemented:
-
Protein Quantification: Accurately determine the protein concentration of the membrane preparation to normalize binding data (e.g., using a BCA or Bradford assay).
-
Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium by performing time-course experiments.
-
Radioligand Stability: Ensure the radiochemical purity of the radioligand, as degradation can affect binding parameters.
-
Data Reproducibility: Perform all experiments with appropriate replicates (triplicates are recommended) and repeat the entire experiment on different days to ensure reproducibility.
-
Positive Control: Include a known high-affinity unlabeled ligand as a positive control in the competition assay to validate the assay performance.
Conclusion
These detailed protocols provide a robust framework for the characterization of the binding of this compound to the human 5-HT2A receptor. By meticulously following these steps and incorporating the principles of scientific integrity, researchers can obtain high-quality, reproducible data that will elucidate the pharmacological properties of this novel compound. The determination of the Ki value will be a critical first step in understanding its potential as a modulator of the serotonergic system and will guide future structure-activity relationship studies and functional assays.
References
- The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad.
- Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. In Methods in Molecular Biology (Vol. 132, pp. 275-296). Humana Press.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
- Derivation of Binding Constants by Scatchard Analysis. (n.d.).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). ChemHelp ASAP [Video]. YouTube. [Link]
- Radioligand Binding Assays and Their Analysis. (n.d.). ResearchGate.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual.
- How to draw Scatchard plot, using data of fluorescence intensity and concentrations of ligands and protein only? (2018, January 22). ResearchGate.
- Scatchard Analysis. (2023, October 19). BME 221 [Video]. YouTube. [Link]
- The Scatchard plot.pptx. (n.d.). SlideShare.
- Custodio, J. H. M., et al. (2020). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.
- N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (n.d.). LJMU Research Online.
- 25I-NBOMe. (n.d.). Wikipedia.
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. (n.d.). Psilosybiini.info.
- Schematic of the 25I-NBOMe synthesis process. (n.d.). ResearchGate.
- Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... (n.d.). ResearchGate.
- DeRoux, S. J., et al. (2013). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death. Journal of analytical toxicology, 37(8), 555-559.
- 25I-NBOMe. (n.d.). PubChem.
- Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psilosybiini.info [psilosybiini.info]
- 4. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. its.caltech.edu [its.caltech.edu]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Use of N-(2-Methoxybenzyl) Phenethylamines (NBOMes) in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clarifying the Compound Class
While the query specified N-(2-Methoxybenzyl)-2-propanamine, the vast body of relevant neuroscience research focuses on a closely related and highly significant class of compounds: the N-(2-methoxybenzyl)phenethylamines , commonly known as NBOMes . This guide will focus on these compounds, as they represent the scientifically pertinent application of the N-(2-methoxybenzyl) moiety in neuroscience.
The NBOMe series are synthetic derivatives of the 2C family of psychedelic phenethylamines. The addition of the N-(2-methoxybenzyl) group dramatically increases the affinity and potency of these molecules, particularly at the serotonin 2A receptor (5-HT₂AR).[1][2][3][4] Compounds such as 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe are among the most potent 5-HT₂AR agonists known.[1][2][5][6] This property makes them invaluable as research tools for probing the serotonergic system, but also classifies them as dangerous substances of abuse.[5][7][8][9] This document provides an in-depth guide to their mechanism of action and application in controlled research settings.
Part 1: Core Mechanism of Action
The primary pharmacological action of NBOMe compounds is their function as high-potency agonists at the 5-HT₂A receptor.[1][5][6] This interaction is the principal driver of their profound effects on perception and cognition.
1.1. Receptor Binding and Activation
The N-methoxybenzylation of 2C compounds markedly enhances their binding affinity for the 5-HT₂A receptor, in some cases by over an order of magnitude compared to their parent compounds.[1][2] While the 5-HT₂A receptor is their primary target, NBOMes also exhibit significant affinity for the 5-HT₂C receptor and, unlike many other psychedelics, for adrenergic α₁ receptors.[1][6][7] Their interaction with dopaminergic receptors is generally low.[6]
1.2. Downstream Signaling Cascade
Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), by an NBOMe compound initiates a canonical signaling cascade. This process is fundamental to understanding their cellular effects.
-
Gq/11 Protein Activation: Agonist binding induces a conformational change in the 5-HT₂A receptor, leading to the activation of the associated Gαq subunit.
-
Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a key measurable outcome of receptor activation.[1][2]
This signaling pathway ultimately modulates the activity of numerous downstream targets, leading to changes in neuronal excitability and gene expression.
Caption: Canonical signaling pathway of NBOMe-induced 5-HT₂A receptor activation.
1.3. Impact on Neurotransmitter Systems
The activation of cortical 5-HT₂A receptors by NBOMes leads to a significant increase in the release of excitatory neurotransmitters, particularly glutamate, in brain regions like the medial prefrontal cortex (mPFC).[7] This glutamatergic surge is considered a common mechanism for the action of hallucinogens.[7] Furthermore, studies have demonstrated that NBOMes can increase extracellular dopamine levels in reward-related areas such as the nucleus accumbens, which may contribute to their abuse potential.[5][8][10]
Part 2: Applications & Experimental Protocols
NBOMe compounds serve as powerful tools in various neuroscience research applications, from fundamental receptor pharmacology to complex in vivo behavioral studies.
2.1. Summary of Receptor Binding & Potency Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for representative NBOMe compounds at key monoamine receptors. Lower values indicate higher affinity/potency.
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | 5-HT₁A Ki (nM) | α₁A Adrenergic Ki (nM) |
| 25I-NBOMe | 0.044[5] | 0.46[6] | 4.6[1] | 80[6] | 29[6] |
| 25C-NBOMe | 0.05[6] | 0.50[6] | 1.8[6] | 120[6] | 30[6] |
| 25B-NBOMe | 0.13[6] | 0.40[6] | 2.0[6] | 150[6] | 40[6] |
| LSD (for comparison) | 1.1[6] | 2.9[6] | 1.0[6] | 1.1[6] | 170[6] |
Data compiled from multiple sources; specific values may vary based on assay conditions.[1][5][6]
2.2. Protocol 1: In Vitro Calcium Mobilization Assay
This protocol details the use of NBOMes to quantify 5-HT₂A receptor activation in a cell-based functional assay. The principle is to measure the transient increase in intracellular calcium following receptor agonism.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of an NBOMe compound at the human 5-HT₂A receptor.
-
System: HEK293 cells stably transfected with the human 5-HT₂A receptor (h5-HT₂AR).
-
Rationale: This assay provides a direct functional readout of Gq/11 pathway activation. It is a standard method for characterizing the pharmacological profile of novel ligands.[1][2]
Step-by-Step Methodology:
-
Cell Culture: Plate h5-HT₂AR-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to ~90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove growth media from cells, wash once with HBSS/HEPES.
-
Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the NBOMe compound in DMSO.
-
Perform a serial dilution in HBSS/HEPES to create a range of concentrations (e.g., from 1 pM to 10 µM). Prepare a vehicle control (DMSO in HBSS/HEPES) and a positive control (e.g., 10 µM serotonin).
-
-
Assay Execution (FLIPR or similar instrument):
-
Wash the cells twice with HBSS/HEPES to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Place the cell plate and the compound plate into the instrument.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound dilutions (50 µL) to the corresponding wells.
-
Continue recording fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence signal.
-
Normalize the data by setting the response to the vehicle control as 0% and the response to a saturating concentration of a full agonist as 100%.
-
Plot the normalized response versus the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
2.3. Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice
The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.[1][5][7]
-
Objective: To assess the in vivo 5-HT₂A receptor-mediated activity of an NBOMe compound.
-
System: C57BL/6J mice or Sprague-Dawley rats.
-
Rationale: The HTR is a discrete, quantifiable behavior that is almost exclusively mediated by 5-HT₂A receptor activation. Its frequency is dose-dependent on agonist administration, making it a reliable model for assessing in vivo potency.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Step-by-Step Methodology:
-
Animal Handling: Allow male C57BL/6J mice (8-10 weeks old) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation:
-
Dissolve the NBOMe compound (e.g., 25I-NBOMe) in a vehicle of 0.9% sterile saline. Sonication may be required for complete dissolution.
-
Prepare doses ranging from 0.01 to 1.0 mg/kg.[2][8] The injection volume should be consistent (e.g., 5 mL/kg).
-
For validation, prepare a cohort to be pre-treated with a selective 5-HT₂A antagonist like M100907 (0.1 mg/kg, intraperitoneal) 30 minutes before NBOMe administration.[1]
-
-
Administration: Administer the prepared doses or vehicle via subcutaneous (s.c.) injection.
-
Observation:
-
Immediately after injection, place each mouse individually into a clean, standard polycarbonate cage.
-
Allow a 5-minute habituation period.
-
Begin the observation period, which typically lasts for 30-60 minutes.
-
A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal over the observation period.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the dose groups to the vehicle control.
-
Confirm that pre-treatment with the 5-HT₂A antagonist significantly attenuates or abolishes the HTR, validating the mechanism of action.
-
Part 3: Safety, Handling, and Toxicology
CRITICAL SAFETY NOTICE: NBOMe compounds are extremely potent and have been associated with severe adverse events, including fatalities, in non-research settings.[8][9] They should be handled only by trained personnel in a controlled laboratory environment with appropriate engineering controls and personal protective equipment (PPE).
3.1. Hazard Identification
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11]
-
Corrosivity/Irritation: Causes severe skin burns and serious eye damage.[12][13]
-
Systemic Effects: Sympathomimetic toxicity, including tachycardia, hypertension, agitation, seizures, and hyperthermia.[5][9]
-
Cardiotoxicity: Some NBOMes have been shown to inhibit hERG potassium channels and prolong the QT interval, suggesting a risk of cardiac arrhythmias.
3.2. Handling and Storage Protocol
-
Designated Area: All work with NBOMe compounds (weighing, dissolving, aliquoting) must be performed in a designated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A dedicated, buttoned lab coat.
-
-
Handling Powder: Use appropriate ventilation (fume hood) to avoid inhalation of airborne particles. Do not breathe dust/fume/gas/mist/vapors/spray.[12]
-
Storage: Store locked up in a cool, dry, well-ventilated area.[12] Keep containers tightly closed. Store away from incompatible materials like strong acids and oxidizing agents.[12][13]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Waste Disposal: Dispose of all waste (unused compound, contaminated materials) through an approved hazardous waste disposal program, in accordance with local and national regulations.
References
- Title: Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
- Title: The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine...
- Title: Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice Source: MDPI URL:[Link]
- Title: 25I-NBOMe - Wikipedia Source: Wikipedia URL:[Link]
- Title: 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo Source: PubMed URL:[Link]
- Title: Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in R
- Title: 2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine | C21H29NO3 | CID - PubChem Source: PubChem URL:[Link]
- Title: Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
- Title: Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine using GC-MS, LC-MS(n)
- Title: Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) Source: PubMed URL:[Link]
- Title: Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl)
- Title: N-(2-methoxybenzyl)ethanamine (25I-NBOMe) Source: LJMU Research Online URL:[Link]
- Title: 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review Source: PubMed URL:[Link]
- Title: Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr Source: Psilosybiini.info URL:[Link]
- Title: 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential Source: PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. psilosybiini.info [psilosybiini.info]
- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: N-benzylphenethylamines as Probes for Serotonin Receptors
Introduction: The Serotonin System and the Need for Selective Probes
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network that modulates a vast array of physiological and psychological processes, including mood, cognition, and perception.[1] Its complexity arises from a diverse family of at least 14 receptor subtypes, each with a unique distribution in the central nervous system and distinct signaling pathways.[2] Consequently, these receptors are major targets for therapeutic interventions in a range of disorders such as depression, anxiety, and schizophrenia.[1] To unravel the precise roles of these receptor subtypes in health and disease, and to develop more targeted therapeutics, researchers require highly selective and potent molecular probes.
N-benzylphenethylamines have emerged as a powerful class of chemical tools for studying serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3][4] The addition of an N-benzyl group to the phenethylamine scaffold can dramatically increase binding affinity and functional activity at these receptors.[5] Notably, derivatives such as the "NBOMe" compounds (N-(2-methoxybenzyl)phenethylamines) exhibit subnanomolar affinity and high selectivity for the 5-HT2A receptor, making them exceptional candidates for use as research probes.[5][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of N-benzylphenethylamines as probes for serotonin receptors. It is intended for researchers, scientists, and drug development professionals seeking to leverage these potent and selective ligands in their work.
I. Synthesis and Characterization of N-benzylphenethylamine Derivatives
The synthesis of N-benzylphenethylamines is typically achieved through a straightforward and efficient method known as reductive amination.[3][7] This two-step, one-pot reaction involves the formation of an imine intermediate from a substituted phenethylamine and a substituted benzaldehyde, followed by its reduction to the corresponding secondary amine.
Protocol 1: Synthesis of N-benzylphenethylamines via Reductive Amination
Rationale: This protocol is chosen for its high yields and the commercial availability of a wide variety of starting materials, allowing for the generation of a diverse library of N-benzylphenethylamine analogs. The use of sodium borohydride as a reducing agent is advantageous due to its mild nature and ease of handling.
Materials:
-
Substituted phenethylamine hydrochloride
-
Substituted benzaldehyde
-
Triethylamine (Et3N)
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (CH2Cl2)
-
Deionized water (H2O)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask, suspend the substituted phenethylamine hydrochloride (1.0 mmol) and the desired substituted benzaldehyde (1.1 equiv) in anhydrous ethanol (10 mL).
-
Add triethylamine (1.0 equiv) to the suspension to liberate the free base of the phenethylamine.
-
Stir the reaction mixture at room temperature. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes to 3 hours.[3]
-
-
Reduction of the Imine:
-
Once imine formation is complete, carefully add sodium borohydride (2.0 mmol) to the reaction mixture in small portions.
-
Continue stirring for an additional 30 minutes at room temperature.
-
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane (30 mL) and deionized water (30 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (15 mL each).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine free base.
-
-
Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
For ease of handling and storage, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol) and precipitate the hydrochloride salt by the dropwise addition of a solution of HCl in the same solvent.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8]
Caption: Workflow for the synthesis of N-benzylphenethylamines.
II. Radiolabeling for In Vivo and In Vitro Applications
For use as probes in techniques such as Positron Emission Tomography (PET) and in vitro radioligand binding assays, N-benzylphenethylamines must be labeled with a radionuclide.[9][10] Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are commonly used positron emitters for PET imaging due to their suitable half-lives.[10] For in vitro assays, tritium (³H) or iodine-125 (¹²⁵I) are often employed.
Protocol 2: ¹¹C-Labeling of N-benzylphenethylamines for PET Imaging
Rationale: This protocol describes a common method for introducing a ¹¹C-methyl group onto a precursor molecule. The use of [¹¹C]methyl iodide or [¹¹C]methyl triflate is a versatile and high-yielding method for radiolabeling. The short half-life of ¹¹C (20.4 minutes) necessitates a rapid and efficient synthesis and purification process.[10]
Materials:
-
Des-methyl precursor of the N-benzylphenethylamine (e.g., a phenolic or amine precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
A suitable base (e.g., NaOH, K₂CO₃, or a non-nucleophilic base)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetone)
-
HPLC system for purification
-
Sterile, pyrogen-free formulation solution (e.g., saline with a small percentage of ethanol)
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve the des-methyl precursor (0.5-1.0 mg) in a small volume of anhydrous solvent in a shielded hot cell. Add the appropriate base.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at an elevated temperature (e.g., 80-120 °C). The reaction time is typically short, on the order of 5-10 minutes.
-
Purification:
-
Quench the reaction with a small volume of the HPLC mobile phase.
-
Inject the reaction mixture onto a semi-preparative HPLC column to separate the radiolabeled product from unreacted precursor and byproducts.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired radiolabeled compound.
-
Remove the HPLC solvent under a stream of sterile nitrogen or by solid-phase extraction.
-
Formulate the final product in a sterile, pyrogen-free solution for injection.
-
-
Quality Control:
-
Confirm the radiochemical purity and identity of the final product by analytical HPLC.
-
Measure the specific activity (radioactivity per unit mass).
-
Perform tests for sterility and pyrogenicity before in vivo use.
-
Caption: Workflow for the radiolabeling of N-benzylphenethylamines.
III. In Vitro Characterization: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) and selectivity of a novel compound for its target receptors.[1] These assays are typically performed using cell membranes expressing the receptor of interest.
Protocol 3: Competitive Radioligand Binding Assay
Rationale: This protocol allows for the determination of the inhibitory constant (Ki) of an unlabeled test compound (the N-benzylphenethylamine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. This is a robust and widely used method for characterizing ligand-receptor interactions.[1][11]
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A)
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, or a custom-tritiated N-benzylphenethylamine)
-
Unlabeled test compounds (N-benzylphenethylamine derivatives) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[11]
-
Non-specific binding determinator (a high concentration of a known ligand for the target receptor, e.g., 10 µM unlabeled ketanserin)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Procedure:
-
Plate Setup:
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding wells: Assay buffer, radioligand, cell membranes, and the non-specific binding determinator.
-
Competition wells: Assay buffer, radioligand, cell membranes, and the unlabeled test compound at various concentrations.
-
-
-
Incubation:
-
Add the cell membrane preparation (typically 50-120 µg of protein per well) to all wells.[11]
-
Add the radioligand at a concentration near its Kd value.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding CPM from the total binding CPM and the competition CPM.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A/5-HT2C Selectivity |
| 25B-NBOMe | ~0.2 | ~2.0 | >1000 | ~10-fold |
| 25C-NBOMe | ~0.5 | ~3.5 | >1000 | ~7-fold |
| 25I-NBOMe | ~0.04 - 0.6 | ~1.0 - 4.6 | >1000 | ~16-fold |
| 25CN-NBOH | ~0.1 | ~10.0 | >1000 | ~100-fold |
| Note: These are approximate values compiled from various sources for illustrative purposes.[4][9][12] |
IV. In Vivo and Ex Vivo Applications
A. Positron Emission Tomography (PET) Imaging
PET is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor density and occupancy in the living brain.[10] N-benzylphenethylamines radiolabeled with positron emitters like ¹¹C or ¹⁸F can be used as PET tracers to study serotonin receptors in both preclinical and clinical settings.[9][13]
General Protocol Outline for a Preclinical PET Study:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. A tail vein catheter is typically inserted for radiotracer injection.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled N-benzylphenethylamine.
-
Dynamic PET Scan: Acquire dynamic PET data over a period of 60-90 minutes.[14]
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with an anatomical MRI or CT scan. Delineate regions of interest (ROIs) on the anatomical image and project them onto the PET data to generate time-activity curves (TACs) for different brain regions.
-
Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models to quantify receptor binding, often expressed as the binding potential (BP_ND).
B. Ex Vivo Autoradiography
Autoradiography provides a high-resolution map of the distribution and density of radioligand binding sites in tissue sections.[15][16] It can be performed in vitro on slide-mounted tissue sections or ex vivo on tissues from animals previously dosed with a radiolabeled compound.
Protocol 4: In Vitro Receptor Autoradiography
Rationale: This technique allows for the detailed anatomical localization of serotonin receptors within brain slices. By incubating tissue sections with a radiolabeled N-benzylphenethylamine, one can visualize the precise regions where the target receptors are expressed.[17][18]
Materials:
-
Frozen brain tissue from the species of interest
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Radiolabeled N-benzylphenethylamine
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Unlabeled compound for non-specific binding determination
-
Phosphor imaging plates or X-ray film
-
Image analysis software
Step-by-Step Procedure:
-
Tissue Sectioning:
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in buffer for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous ligands.[17]
-
-
Incubation:
-
Incubate the slides with the radiolabeled N-benzylphenethylamine in incubation buffer. The concentration of the radioligand should be near its Kd.
-
For non-specific binding, incubate an adjacent set of slides in the same solution containing a high concentration of an unlabeled competitor.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature.[17]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or X-ray film in a light-tight cassette. Include calibrated radioactive standards for quantification.
-
Expose for a period determined by the specific activity of the radioligand and the density of the receptors (can range from hours to weeks).
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate or develop the film.
-
Quantify the signal intensity in different brain regions using image analysis software, referencing the calibrated standards to convert signal intensity to units of radioactivity per unit area or mass of tissue.
-
Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.
-
Caption: Workflow for in vitro receptor autoradiography.
V. Functional Assays
While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine its efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist). For Gq-coupled receptors like 5-HT2A, functional activity can be assessed by measuring the accumulation of second messengers such as inositol phosphates or the mobilization of intracellular calcium.[2][19]
Protocol 5: Calcium Mobilization Assay
Rationale: Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes, providing a real-time readout of receptor activation.[19]
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (N-benzylphenethylamine derivatives)
-
A reference agonist (e.g., serotonin)
-
A plate reader capable of fluorescence measurements
Step-by-Step Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Add the test compounds or reference agonist at various concentrations.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time, before and after the addition of the compounds.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of the test compound.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBOMes-Highly Potent and Toxic Alternatives of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines - American Chemical Society [acs.digitellinc.com]
- 9. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 10. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Convergent 18F-labeling and evaluation of N-benzyl-phenethylamines as 5-HT2A receptor PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Autoradiography [fz-juelich.de]
- 19. innoprot.com [innoprot.com]
Application Notes: A Comprehensive Guide to the Synthesis of N-(2-methoxybenzyl) Amines via Reductive Amination
<
Abstract
This document provides a detailed protocol and technical guidance for the synthesis of N-(2-methoxybenzyl) amines from 2-methoxybenzaldehyde and a corresponding primary or secondary amine via reductive amination. Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and broad applicability in forming carbon-nitrogen bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] This one-pot procedure is particularly valuable as it avoids the common pitfalls of direct alkylation, such as overalkylation.[1][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, offer troubleshooting advice, and detail methods for the purification and characterization of the final product.
Introduction: The Significance of Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[5][6][7][8] The reaction proceeds through the initial formation of a carbinolamine intermediate from a carbonyl compound (an aldehyde or ketone) and an amine.[1] This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine), which is subsequently reduced to the target amine.[1][5][9] This method is widely favored in medicinal chemistry due to its reliability and the prevalence of amine functionalities in pharmaceutical drugs.[2]
The synthesis of N-(2-methoxybenzyl) amines is of particular interest as this structural motif is present in a variety of pharmacologically active compounds. The 2-methoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule and is a common substituent in medicinal chemistry research.
Reaction Mechanism and Key Reagents
The reductive amination process can be conceptualized as a two-stage reaction occurring in a single pot: imine/iminium ion formation and subsequent reduction.[9][10]
Stage 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine or iminium ion.[9] This step is typically catalyzed by mild acid.[9]
Stage 2: Reduction
The formed imine or iminium ion is then reduced by a hydride-donating reagent. The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion much faster than the starting aldehyde.[11]
Choosing the Right Reducing Agent:
Several reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common choices for one-pot procedures.[4][12]
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[13][14] Its reduced reactivity, owing to the electron-withdrawing and sterically hindering acetoxy groups, allows it to coexist with the aldehyde in the reaction mixture without significant reduction of the carbonyl group.[1][13] It is effective for a wide range of aldehydes and ketones with both primary and secondary amines.[15] STAB is sensitive to water and is not compatible with methanol.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): NaBH₃CN is another mild reducing agent that is effective for reductive aminations.[16] Its reactivity is pH-dependent; it is more selective for the reduction of iminium ions over carbonyls at mildly acidic pH (4-7).[5][11] A significant drawback of NaBH₃CN is the potential for the release of toxic hydrogen cyanide gas, especially during acidic workup.[5][10][17]
For this protocol, we will focus on the use of sodium triacetoxyborohydride (STAB) due to its high selectivity and the avoidance of toxic cyanide byproducts.[6]
Figure 1. General workflow for reductive amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich | |
| Primary or Secondary Amine | ≥98% | Various | |
| Sodium triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich | Handle in a fume hood, moisture sensitive. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or freshly distilled. |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Sigma-Aldrich | Alternative solvent to DCM.[13] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous workup. |
| Brine (Saturated NaCl solution) | For aqueous workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | For drying the organic layer. | |
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | For column chromatography. |
| Hexanes | ACS Reagent | Fisher Scientific | For column chromatography. |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | Optional, for chromatography of basic amines. |
Detailed Experimental Protocol
This protocol is a general procedure for the reductive amination of 2-methoxybenzaldehyde with a primary or secondary amine on a 1.0 mmol scale. Adjustments may be necessary for specific amines.
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzaldehyde (1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5-10 mL).[13][15]
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
In a separate vial, weigh sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Add the STAB portion-wise to the stirred reaction mixture over 5-10 minutes. An initial exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
Workup Procedure:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel.[18]
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with an appropriate solvent system, typically a gradient of ethyl acetate in hexanes.
-
For strongly basic amines that may streak on silica gel, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent or use an amine-functionalized stationary phase.[18][19][20]
-
Load the adsorbed crude product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-methoxybenzyl) amine.
Figure 2. Experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive STAB due to moisture exposure. - Insufficient reaction time. - Poor imine/iminium ion formation. | - Use fresh, anhydrous STAB. - Extend the reaction time and continue monitoring. - Add a catalytic amount of acetic acid (1-5 mol%) to facilitate imine formation. |
| Presence of Unreacted Aldehyde | - Incomplete reaction. - Insufficient reducing agent. | - Extend the reaction time. - Add an additional portion of STAB (0.2-0.5 eq). |
| Formation of Alcohol Byproduct (2-methoxybenzyl alcohol) | - Reduction of the aldehyde by STAB. This is more likely with less reactive amines. | - Ensure the amine is added before the STAB. - Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Difficult Purification (Streaking on TLC/Column) | - The basic nature of the amine product strongly interacts with the acidic silica gel. | - Add 0.5-1% triethylamine to the eluent. - Use an amine-functionalized silica column.[19][21] - Consider reversed-phase chromatography with a suitable mobile phase.[22] |
Characterization of N-(2-methoxybenzyl) Amines
The structure and purity of the synthesized N-(2-methoxybenzyl) amine should be confirmed by standard analytical techniques.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of both the 2-methoxybenzyl group and the amine substituent. The benzylic methylene protons (Ar-CH₂-N) typically appear as a singlet or a multiplet in the range of 3.5-4.5 ppm.[24][25] The methoxy group (O-CH₃) will be a sharp singlet around 3.8 ppm.
-
¹³C NMR: Look for the benzylic carbon signal around 45-55 ppm and the methoxy carbon at approximately 55 ppm.[24]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for these compounds. The expected [M+H]⁺ ion should be observed to confirm the molecular weight of the product.[24]
-
-
Infrared (IR) Spectroscopy:
-
Look for a C-N stretching vibration in the region of 1250-1020 cm⁻¹. If the starting material was a primary amine, the N-H stretch of the secondary amine product will appear as a single, sharp peak around 3300-3500 cm⁻¹.
-
Safety Precautions
-
2-Methoxybenzaldehyde: May cause skin and eye irritation.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is also a skin and eye irritant. Handle in a fume hood away from moisture.
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are volatile and potentially carcinogenic solvents. All manipulations should be performed in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- University of Rochester. (n.d.). Reductive Amination - Common Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Wikipedia. (n.d.). Reductive amination.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- University of Rochester. (n.d.). Sodium Cyanoborohydride.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
- Biotage. (2023, February 10).
- Myers, A. G. (n.d.). Myers Chem 115: Reductive Amination. Harvard University.
- Kozinski, R. (2023, October 17).
- Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Labflow.
- Teledyne ISCO. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Amination.
- Science Forums. (2011, August 29).
- Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1547-1562. [Link]
- The Open Medicinal Chemistry Journal. (2023, March 31). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
- Integrated Organic Chemistry. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
- ACS Green Chemistry Institute. (n.d.). Reductive Amination.
- Wang, Y., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(3), 569-573. [Link]
- Iali, W., Rayner, P. J., & Duckett, S. B. (2018). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. [Link]
- Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotage.com [biotage.com]
- 20. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 21. teledyneisco.com [teledyneisco.com]
- 22. biotage.com [biotage.com]
- 23. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 25. rsc.org [rsc.org]
Application Note: High-Confidence Identification and Differentiation of NBOMe Positional Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
The proliferation of novel psychoactive substances (NPS), particularly potent synthetic hallucinogens like the NBOMe series, presents a significant analytical challenge to forensic, clinical, and research laboratories.[1][2] Distinguishing between positional isomers of NBOMe compounds is of paramount importance, as subtle shifts in substituent positions on the N-benzyl ring can dramatically alter pharmacological activity and legal status.[2] This application note provides a comprehensive guide and a robust protocol for the unambiguous identification and differentiation of NBOMe positional isomers (ortho-, meta-, and para-) using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic basis for chromatographic separation and mass spectral differentiation, providing field-proven insights to ensure trustworthy and reproducible results.
Introduction: The Challenge of Isomeric Similarity
The NBOMe (N-benzylmethoxy) compounds are N-(2-methoxybenzyl) derivatives of the 2C family of psychedelic phenethylamines.[3][4] Common examples include 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.[4][5] From an analytical standpoint, the primary difficulty lies in the high degree of similarity in the electron ionization (EI) mass spectra of their positional isomers (ortho-, meta-, para-).[1] This similarity arises because the core fragmentation pathways are largely dictated by the stable methoxybenzyl and dimethoxyphenethylamine moieties, which are common to all isomers.
Consequently, successful differentiation relies on a synergistic approach combining high-resolution gas chromatographic separation with a nuanced interpretation of mass spectral data. This guide will demonstrate that while mass spectra may appear qualitatively identical, subtle, reproducible differences in fragment ion abundances, when coupled with predictable chromatographic elution patterns, provide a self-validating system for positive identification.
Foundational Principles: Chromatography and Mass Spectrometry
Gas Chromatographic Separation: A Predictable Elution Order
The cornerstone of NBOMe isomer differentiation by GC-MS is achieving baseline chromatographic separation.[1] The elution order of the ortho-, meta-, and para-isomers on standard non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5), is consistent and predictable.[2]
-
Ortho-isomer: Typically elutes first.
-
Meta-isomer: Elutes after the ortho-isomer.
This predictable elution order provides the first layer of identification. The slight differences in volatility and interaction with the stationary phase, driven by the position of the methoxy group on the benzyl ring, are sufficient to enable this separation.
Mass Spectral Fragmentation: The "Ortho Effect" and Key Ions
Under electron ionization (EI), NBOMe compounds undergo characteristic fragmentation. The molecular ion is often of very low abundance or entirely absent.[6] The fragmentation is dominated by cleavage of the benzylic C-N bond and the bond beta to the nitrogen atom.[1][7]
The most significant fragments for identification include:
-
m/z 121 (Methoxybenzyl cation): This is the base peak for virtually all NBOMe isomers.[1][2] It arises from the cleavage of the Cβ-N bond of the ethylamine side chain, yielding the stable methoxybenzyl cation.
-
m/z 91 (Tropylium ion): While present in all isomers, its relative abundance is a key diagnostic feature. A phenomenon known as the "ortho effect" results in a significantly higher relative abundance of the tropylium ion for the ortho-isomer compared to its meta- and para- counterparts.[1] This is a critical observation for confirming the identity of the early-eluting peak.
-
m/z 150: This fragment is also crucial for differentiation among the isomers.[2]
-
Halogen-containing fragments: For compounds like 25B-NBOMe, fragments showing the characteristic bromine isotopic pattern (e.g., m/z 258/260) will be present in all isomers.[1]
Experimental Workflow and Protocols
This section outlines a validated, step-by-step protocol for the analysis of NBOMe positional isomers. Adherence to these steps is critical for achieving the necessary chromatographic resolution and mass spectral quality.
Sample Preparation
The goal of sample preparation is to extract the NBOMe compounds from their matrix (e.g., blotter paper, powder) and prepare a solution suitable for GC-MS injection.
Protocol 1: Sample Preparation
-
Extraction:
-
For blotter paper samples, excise a portion of the paper and place it in a glass vial.
-
Add 1.0 mL of a suitable solvent, such as methanol or ethyl acetate.[1]
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction of the analyte.
-
-
Filtration/Dilution:
-
Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample as necessary with the extraction solvent to a final concentration of approximately 1 µg/mL to 100 µg/mL. High concentrations can lead to peak broadening and source contamination.
-
-
Standard Preparation:
-
Prepare individual standard solutions of the ortho-, meta-, and para-isomers of the target NBOMe compound (e.g., 25C-NBOMe) at a concentration of approximately 10 µg/mL in the same solvent as the unknown sample.
-
Prepare a mixed standard containing all three isomers to verify chromatographic separation and elution order.
-
GC-MS Instrumentation and Parameters
The choice of GC column and temperature program is critical for achieving the necessary separation. A standard 30-meter, 5% phenyl-methylpolysiloxane column is highly effective.[2]
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent separation for semi-volatile compounds like NBOMes. |
| Injection Volume | 1 µL | Standard volume to avoid overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Split Ratio | 40:1 or higher | Prevents column overloading and improves peak shape.[2] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial temp 150 °C, ramp at 15 °C/min to 280 °C, hold for 3 min | Optimized ramp rate to ensure separation of closely eluting isomers.[2] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Ion Source Temp | 250 °C | Reduces analyte condensation in the source.[2] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[2] |
| Scan Range | m/z 40-500 | Covers the expected mass range of NBOMe fragments. |
| Solvent Delay | 3-4 minutes | Prevents the solvent peak from saturating the detector. |
Analytical Workflow Diagram
The overall analytical process can be visualized as follows:
Caption: Experimental workflow for NBOMe isomer analysis.
Data Analysis and Interpretation
Chromatographic Data: Confirming Elution Order
First, analyze the Total Ion Chromatogram (TIC). The elution order of the reference standards should be confirmed as ortho-, meta-, and then para-isomer. The retention times of the peaks in the unknown sample can then be compared to these standards. A study by Davidson and Jackson (2019) established reliable retention indices for 25C-NBOMe and 25I-NBOMe isomers on 5% diphenyl columns, which can be used for further confirmation.[2]
Mass Spectral Data: Identifying Key Ion Ratios
For each chromatographically separated peak, examine the corresponding mass spectrum.
Table 2: Key Diagnostic Ions for NBOMe Positional Isomers (Example: 25C-NBOMe)
| Ion (m/z) | Description | Ortho-Isomer | Meta-Isomer | Para-Isomer | Causality/Insight |
| 121 | Methoxybenzyl cation | Base Peak (~100%) | Base Peak (~100%) | Base Peak (~100%) | The most stable fragment, common to all isomers.[1][2] |
| 91 | Tropylium ion | High Abundance | Low Abundance | Low Abundance | The "ortho effect" promotes a rearrangement leading to increased formation of this ion.[1] |
| 150 | Moderate Abundance | Higher Abundance | Lower Abundance | The relative abundance of this ion provides an additional point of differentiation.[2] |
Note: Relative abundances are illustrative. Exact values will depend on instrument tuning but the relative trends are consistent.
Fragmentation Pathway
The primary fragmentation pathways are illustrated below. The key difference for the ortho-isomer is the enhanced pathway leading to the m/z 91 ion.
Caption: Key fragmentation pathways for NBOMe compounds.
Method Validation and Trustworthiness
To ensure the trustworthiness of this analytical scheme, a self-validating system is employed. The identification of an unknown isomer should be based on the convergence of two independent data points:
-
Retention Time Match: The retention time of the unknown peak must match that of a known reference standard (e.g., the first eluting peak matches the ortho-standard).
-
Mass Spectrum Confirmation: The mass spectrum of that peak must exhibit the expected fragmentation pattern (e.g., the first eluting peak shows an enhanced m/z 91 ion abundance).
When both the chromatographic behavior and the mass spectral characteristics align with the expected pattern for a specific isomer, a high-confidence identification can be made. For method validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy should be established according to recognized guidelines.[8][9][10][11][12]
Conclusion
The successful differentiation of NBOMe positional isomers by GC-MS is readily achievable through a systematic approach that leverages both chromatographic separation and mass spectral interpretation. While the mass spectra of the isomers are highly similar, they are not identical. The predictable elution order (ortho < meta < para) combined with the diagnostic "ortho effect" (enhanced m/z 91 ion) provides a robust and scientifically sound basis for unambiguous identification. This application note provides the necessary protocol and interpretive framework for researchers, scientists, and drug development professionals to confidently analyze these challenging compounds, ensuring scientific integrity and accurate reporting.
References
- Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences (Switzerland), 8(7), 1022.
- Office of Justice Programs. (n.d.). Gas chromatography with dual cold electron ionization mass spectrometry and vacuum ultraviolet detection for the analysis of phenylethylamine analogues.
- National Taiwan Normal University. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry.
- Takayama, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11136-11143.
- Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra. Forensic Chemistry, 14, 100160.
- PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
- PubMed. (2015). Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS.
- PubMed Central. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper.
- The Center for Forensic Science Research & Education. (2019). Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS.
- ResearchGate. (2018). Method Development for Identification and Differentiation of Synthetic Cannabinoids Using TLC, FTIR, and GC-MS.
- Zuba, D. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review.
- ResearchGate. (n.d.). TIC and mass spectrum of standard of 25-C-NBOMe.
- ResearchGate. (n.d.). Developing a method on GC-MS to identify and differentiation positional isomers of a chosen set of nine synthetic cannabinoids standards.
- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- Egorov, D., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(10), 3510-3520.
- Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2665.
- ResearchGate. (n.d.). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry.
- ResearchGate. (n.d.). (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- De Kesel, P., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Analytical Toxicology, 45(6), 579-589.
- ResearchGate. (n.d.). Comparison of mass spectra of (a) 25C-NBOMe standard and sample EMP 26.
- ResearchGate. (n.d.). GC–MS analysis of methylenedioxybenzyl analogues of the serotonin receptor agonists 25X-NBOMe drugs.
- PubMed Central. (2015). Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS.
- Spectra Analysis. (n.d.). Analysis of NBOMe Isomers by Solid Phase GC-IR.
- PubMed Central. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization.
- ACS Publications. (2023). Gas Chromatography–Mass Spectrometry Analysis of Cannabis: Undergraduate Organic Chemistry Laboratory Exercise.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- ResearchGate. (n.d.). (PDF) Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.
- ResearchGate. (2018). Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method.
- PubMed. (2017). Retrospective Demonstration of 25I-NBOMe Acute Poisoning Using Hair Analysis.
- PubMed. (2020). NBOMes-Highly Potent and Toxic Alternatives of LSD.
- National Institute of Justice. (2020). Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe.
- Lin, D. L., et al. (2016). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 24(1), 1-15.
- PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. Letter to the Editor – NBOH Derivatization for the Analysis of Seized Drug Casework by GC-MS [cfsre.org]
- 4. NBOMes-Highly Potent and Toxic Alternatives of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectra-analysis.com [spectra-analysis.com]
- 7. mdpi.com [mdpi.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
Cell-based functional assays for novel psychoactive substances
Application Notes & Protocols
Topic: Cell-Based Functional Assays for Novel Psychoactive Substances (NPS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rapid emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and forensic toxicology.[1][2] Traditional analytical methods can identify these compounds, but they fail to characterize their biological activity, which is critical for understanding their potential for abuse and toxicity. Cell-based functional assays bridge this gap by providing a powerful platform to elucidate the mechanisms of action of NPS at their molecular targets. This guide offers a detailed exploration of key functional assays tailored for the major classes of NPS, moving beyond mere procedural steps to explain the scientific rationale behind experimental design. We provide step-by-step protocols for assays targeting monoamine transporters, G-protein coupled receptors (GPCRs), and ligand-gated ion channels, complete with data interpretation guidelines and visualizations to empower researchers in this dynamic field.
Introduction: The Challenge of a Moving Target
Novel Psychoactive Substances (NPS) are a heterogeneous group of compounds designed to mimic the effects of controlled drugs like cannabis, cocaine, and opioids, while evading legal regulations.[2][3] Their constant structural evolution means that standard toxicological screens, particularly immunoassays, are often rendered obsolete, as they lack the specific antibodies to detect these new chemical entities.[1][2][4] Consequently, identifying a substance provides no immediate information about its pharmacological potency or its specific mechanism of action.
This is where cell-based functional assays become indispensable. Unlike purely analytical techniques, functional assays measure the biological response elicited by a compound in a living cell system. This approach allows us to answer critical questions: Does this synthetic cathinone block the dopamine transporter like cocaine, or does it cause dopamine release like amphetamine?[5][6][7] Is a new synthetic cannabinoid a potent agonist at the CB1 receptor? Does a novel opioid activate the same signaling pathways as fentanyl? By characterizing the functional pharmacology of NPS, these assays provide crucial data for hazard assessment, clinical management of intoxications, and informing public policy.[2][8]
The Landscape of NPS: Primary Molecular Targets
The pharmacological effects of NPS are dictated by their interactions with specific proteins in the central nervous system. Understanding these primary targets is the first step in selecting an appropriate assay.
-
Synthetic Cathinones ("Bath Salts"): These stimulants primarily target the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][7][9] Their effects depend on whether they act as uptake inhibitors (preventing neurotransmitter reabsorption) or releasers (promoting neurotransmitter efflux).[7][10]
-
Synthetic Cannabinoid Receptor Agonists (SCRAs): These compounds mimic THC by acting as agonists at cannabinoid receptors, primarily CB1 and CB2.[11][12] These are G-protein coupled receptors (GPCRs) that couple to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase.[11][13]
-
Synthetic Opioids (e.g., Fentanyl Analogs): This highly potent class of NPS acts primarily as agonists at the μ-opioid receptor (MOR), another Gαi/o-coupled GPCR.[14][15] Downstream effects include the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[14][16]
-
Psychedelic NPS (e.g., NBOMes, Tryptamines): Many psychedelic compounds are potent agonists at serotonin receptors, particularly the 5-HT2A receptor, which couples through the Gαq pathway to mobilize intracellular calcium.[17]
-
Dissociative NPS (e.g., Ketamine Analogs): These substances typically act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel involved in glutamatergic neurotransmission.[18][19]
Core Functional Assay Protocols
This section provides detailed methodologies for characterizing the functional activity of NPS at their primary targets. The choice of assay is dictated by the target protein and the specific biological question being addressed.
Assays for Monoamine Transporters (Target: Synthetic Cathinones)
The key pharmacological distinction for synthetic cathinones is whether they act as transporter blockers or substrates (releasers).[5][9] A comprehensive evaluation requires performing both uptake inhibition and release assays.
This assay measures the ability of an NPS to block the normal function of monoamine transporters, which is to reabsorb neurotransmitters from the synaptic cleft. Potency is determined as an IC50 value (the concentration of NPS that inhibits 50% of transporter activity). This protocol uses a fluorescent substrate, offering a non-radioactive alternative.[6][8]
Principle of Causality: This assay is based on competition. The NPS competes with a fluorescent substrate that is recognized and transported by DAT, NET, or SERT. A potent inhibitor will prevent the substrate from entering the cell, resulting in a low fluorescence signal. The use of cells stably expressing a single human transporter (e.g., HEK293-hDAT) ensures that the observed effect is specific to the target of interest.[7][20]
Step-by-Step Methodology:
-
Cell Culture: Plate Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter into 96-well black, clear-bottom microplates at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the NPS test compounds in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubation: Wash the cells with assay buffer. Add the NPS dilutions to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.[20] Include wells with buffer only (100% activity control) and wells with a known potent inhibitor like cocaine or GBR-12909 (0% activity control).
-
Uptake Initiation: Add a fluorescent transporter substrate (e.g., from a commercially available kit) to all wells to initiate the uptake reaction.[6][8] Incubate for a predetermined time (e.g., 10-30 minutes) at the appropriate temperature.
-
Signal Detection: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission filters. Some protocols may include a wash step or the addition of a masking dye to quench extracellular fluorescence.[6][8]
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the NPS concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
By combining binding affinity (Ki), uptake inhibition (IC50), and release (EC50) data, a clear pharmacological profile emerges.
| NPS Example | Target | Binding Ki (nM) | Uptake IC50 (nM) | Release EC50 (nM) | Classification |
| MDPV | DAT | 2.5 | 5.2 | >10,000 | Potent Blocker |
| SERT | 3,380 | 2,250 | >10,000 | Weak Blocker | |
| Mephedrone | DAT | 1,200 | 450 | 180 | Substrate/Releaser |
| SERT | 2,500 | 850 | 98 | Substrate/Releaser |
Data are illustrative and compiled from various sources for comparative purposes.[5][7] A potent blocker will have low Ki and IC50 values but a very high or non-existent EC50 for release. A substrate/releaser will have measurable potency across all three assays.[7]
Assays for G-Protein Coupled Receptors (GPCRs)
GPCRs are the most common targets for NPS outside of the stimulants. Functional characterization involves measuring the downstream consequences of receptor activation.
This assay is the workhorse for characterizing SCRAs and synthetic opioids. Since their target receptors (CB1, MOR) are Gαi-coupled, their activation leads to an inhibition of cAMP production.[12][21] To measure this decrease, the cell's basal adenylyl cyclase activity is first stimulated with forskolin.
Principle of Causality: Forskolin directly activates adenylyl cyclase, causing a large increase in intracellular cAMP. In the presence of a Gαi-coupled receptor agonist (the NPS), the activated Gαi subunit will inhibit adenylyl cyclase, counteracting the effect of forskolin and leading to a measurable drop in cAMP levels.[21] The magnitude of this drop is proportional to the efficacy and potency of the NPS.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-hMOR or AtT20-hCB1) into a 384-well plate.
-
Compound Plating: Prepare serial dilutions of the NPS test compounds.
-
Stimulation: Add the NPS dilutions to the cells, immediately followed by a solution of forskolin (a concentration of 3-10 µM is common) to stimulate cAMP production.[22] Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved FRET) or AlphaScreen.[23][24] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.[23]
-
Data Analysis: Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the NPS concentration to calculate EC50 (potency) and Emax (efficacy) values.
Some ligands can activate a GPCR in a way that preferentially engages G-protein signaling or β-arrestin signaling. This phenomenon, known as "biased agonism," can have significant implications for a drug's therapeutic and adverse effects.[17][25] Assays that measure the recruitment of β-arrestin to the activated receptor are therefore crucial for a complete pharmacological profile.
Principle of Causality: The Tango assay is a common format.[17] In this system, the GPCR is fused to a transcription factor linked by a protease cleavage site. β-arrestin is fused to a protease. When the NPS agonist binds the receptor, β-arrestin is recruited, bringing the protease close to its cleavage site. The protease cleaves and releases the transcription factor, which translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.[17][26] The resulting luminescent signal is a direct measure of receptor-arrestin engagement.
Step-by-Step Methodology:
-
Cell Culture: Use a commercially available cell line engineered for the Tango assay (or similar formats like split TEV) expressing the GPCR of interest.[27] Plate cells in 384-well white, solid-bottom plates.
-
Compound Addition: Add serial dilutions of the NPS test compounds and incubate for a specified period (e.g., 5 hours or overnight) to allow for reporter gene transcription and translation.
-
Signal Detection: Add the luciferase substrate solution to the wells.
-
Read Luminescence: Measure the light output on a luminometer.
-
Data Analysis: Plot the luminescent signal against the NPS concentration to determine EC50 and Emax values for β-arrestin recruitment.
By comparing the potency (EC50) and efficacy (Emax) of an NPS across a G-protein pathway (cAMP) and the β-arrestin pathway, one can identify biased ligands.
| NPS Example | Pathway | EC50 (nM) | Emax (% of Ref. Agonist) | Bias Profile |
| Compound A | cAMP Inhibition | 10 | 100% | Balanced Agonist |
| β-Arrestin | 12 | 95% | ||
| Compound B | cAMP Inhibition | 25 | 90% | G-protein Biased |
| β-arrestin | 350 | 40% | ||
| Compound C | cAMP Inhibition | 500 | 30% | β-arrestin Biased |
| β-arrestin | 45 | 85% |
Data are illustrative. A balanced agonist will activate both pathways with similar potency and efficacy. A biased agonist will show a significant preference for one pathway over the other.
Assays for Ligand-Gated Ion Channels (Target: Dissociative NPS)
For dissociatives that target the NMDA receptor, the most common functional readout is the modulation of ion flow, particularly calcium (Ca2+), through the channel.
This assay measures the ability of an NPS to block the influx of calcium through the NMDA receptor channel when it is opened by its co-agonists, NMDA and glycine.
Principle of Causality: NMDA receptors are permeable to Ca2+. When the channel opens, Ca2+ flows into the cell down its electrochemical gradient. A fluorescent calcium indicator dye (like Fluo-4 AM) is pre-loaded into the cells. This dye is non-fluorescent until it binds to free Ca2+, at which point its fluorescence intensity increases dramatically. An NPS that acts as an antagonist will block the channel, preventing Ca2+ influx and thus preventing the increase in fluorescence.[28]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cortical neurons or an engineered cell line) onto 96-well black, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM for 30-60 minutes at 37°C. Wash the cells to remove excess extracellular dye.
-
Compound Pre-incubation: Add serial dilutions of the dissociative NPS and incubate for 10-20 minutes.
-
Stimulation and Detection: Place the plate in a fluorescence imaging plate reader (e.g., a FLIPR). Initiate reading to establish a baseline fluorescence. Inject a solution of NMDA and glycine (co-agonists) to open the channels and record the resulting change in fluorescence intensity over time.
-
Data Analysis: Calculate the maximum fluorescence response for each well. Plot the percent inhibition of the agonist-stimulated calcium response against the NPS concentration to determine the IC50 value.
Self-Validation and Trustworthiness in NPS Assays
Every protocol must incorporate self-validating systems to ensure data integrity.
-
Positive and Negative Controls: Always include a known potent agonist/antagonist for the target as a positive control and a vehicle (e.g., DMSO) as a negative control. This validates that the assay system is responding correctly.
-
Reference Compounds: Run a full concentration-response curve for a reference compound in every experiment. The potency of this standard should be consistent across experiments, ensuring run-to-run reproducibility.
-
Orthogonal Assays: Whenever possible, confirm findings with a different assay that measures a distinct biological event. For example, a hit from a cAMP assay for a MOR agonist can be confirmed with a GIRK channel activation assay.[14] This demonstrates that the observed activity is not an artifact of a single detection technology.
-
Counter-screens: To ensure target specificity, test active compounds against parental cells that do not express the receptor or transporter of interest. An active compound should be inactive in this counter-screen.
Conclusion
The dynamic and unpredictable nature of the NPS market requires robust, adaptable, and mechanistically informative analytical tools. Cell-based functional assays are paramount in this effort, transforming our capability from simple identification to pharmacological characterization. By employing a strategic combination of assays for monoamine transporters, GPCR second messenger signaling, β-arrestin recruitment, and ion channel flux, researchers can build a comprehensive functional fingerprint for any new substance. This detailed understanding of potency, efficacy, and mechanism of action is the cornerstone of effective public health response, clinical toxicology, and the ongoing effort to mitigate the harms caused by these emerging substances.
References
- Mark D. Connor, Marton D. Fekete, MacDonald J. Christie. (2014). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. Methods in Molecular Biology. [Link]
- Sara Odoardi, et al. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. Journal of Mass Spectrometry. [Link]
- Sara Odoardi, et al. (2015). High-throughput screening for new psychoactive substances (NPS) in whole blood by DLLME extraction and UHPLC-MS/MS analysis.
- Raphaël Lh M. J. G. U. D. L. P. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology. [Link]
- Michael H. Baumann, et al. (2014).
- EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
- Innoprot. CB1 Cannabinoid Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Nicholas V. Cozzi, et al. (2003). Methcathinone is a substrate for the serotonin uptake transporter. Pharmacology & Toxicology. [Link]
- A. Zwartsen, et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. [Link]
- Yu-Hsiang Chen, et al. (2022). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry. [Link]
- B. G. Desai. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology. [Link]
- H. T. Lu. (2018). Characterization of dissociative anesthetics acting at the NMDA receptor site. Stockholm University. [Link]
- M. Wang, Z. G. Wang. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
- Aaron J. Eshleman, et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- S. L. Foster, et al. (2002). Acute dissociation for analyses of NMDA receptor function in cortical neurons during aging. Journal of Neuroscience Methods. [Link]
- Francesco G. Zizzari, et al. (2021). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. Molecules. [Link]
- Joey Davis. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. [Link]
- G. S. Kiran, et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience. [Link]
- Anke Zwartsen, et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. [Link]
- B. A. D. L. S. J. A. O. S. F. T. A. X. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies. [Link]
- L. Kosar, et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
- C. M. Cameron, et al. (2018). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current Topics in Behavioral Neurosciences. [Link]
- A. G. M. A. M. L. L. D. C. (2020). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British Journal of Clinical Pharmacology. [Link]
- Aaron J. Eshleman, et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.
- Request PDF. (2022). NPS pharmacology and toxicology.
- Joana Silva, et al. (2022).
- B. A. D. L. S. J. A. O. S. F. T. A. X. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
- H. T. Zhang, K. A. Jacobson. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
- Parisa Shah-Heidari, et al. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences. [Link]
- M. D. T. G. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. [Link]
- M. Lee, et al. (2022). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Archives of Toxicology. [Link]
- SOFT NPS Committee. NPS Resources. Soft-Tox.org. [Link]
- A. E. Kalyuzhny. (2002).
- S. Dowden, et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
- A. Montandon, et al. (2016). G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids. Anesthesiology. [Link]
- M. L. Munoz, et al. (2015). GIRK Channels Modulate Opioid-Induced Motor Activity in a Cell Type- and Subunit-Dependent Manner. Journal of Neuroscience. [Link]
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
- Reaction Biology. GPCR Assay Services. Reaction Biology. [Link]
- A. J. Schulte, et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. [Link]
- C. M. L. E. A. (2011). Opioid agonist activation of GIRK channels is differentially affected...
- SCIEX. Novel Psychoactive Substances (NPS) analysis. SCIEX. [Link]
- S. G. P. L. H. S. V. (2018). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)...
Sources
- 1. High-throughput screening for new psychoactive substances (NPS) in whole blood by DLLME extraction and UHPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPS Resources [soft-tox.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. Acute dissociation for analyses of NMDA receptor function in cortical neurons during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis in Neurotransmitter Level Analysis
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
In vivo microdialysis is a powerful, dynamic technique for sampling the extracellular fluid of tissues, providing a near real-time window into the neurochemical milieu of the brain in awake, freely moving subjects.[1][2] This method is indispensable in neuroscience research and pharmaceutical development for elucidating the mechanisms of neurotransmission, the pathophysiology of neurological disorders, and the pharmacodynamic effects of novel therapeutics.[3] By implanting a semi-permeable probe into a specific brain region, endogenous molecules, including neurotransmitters, diffuse into a perfusate that is then collected and analyzed.[1][4] This guide provides a comprehensive overview of the principles of in vivo microdialysis, detailed, field-tested protocols for its application in rodent models, and critical insights into data interpretation and validation, designed to ensure the scientific rigor and reproducibility of your findings.
Introduction: The Principle of In Vivo Microdialysis
The foundational principle of in vivo microdialysis is the passive diffusion of substances across a semi-permeable membrane along their concentration gradient, a concept governed by Fick's law of diffusion.[3] A microdialysis probe, essentially a miniature artificial blood capillary, is stereotactically implanted into a target brain region.[1][4] This probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a low, constant flow rate.[2] Neurotransmitters and other small molecules present in the extracellular space diffuse through the pores of the probe's membrane into the aCSF. This analyte-containing solution, now termed the dialysate, is collected downstream for subsequent chemical analysis.[4]
One of the key advantages of this technique is its ability to sample the extracellular environment without significant fluid removal from the tissue, thus minimizing perturbation of the local environment.[5] Furthermore, the dialysis membrane excludes larger molecules like proteins and enzymes, which simplifies the analytical process.[1] This technique is not only for sampling; by including a substance in the perfusate, it can be locally delivered to a specific brain region through a process known as retrodialysis or reverse dialysis.[3][6]
The versatility of in vivo microdialysis allows for the continuous monitoring of neurotransmitter dynamics in response to various stimuli, including pharmacological challenges, behavioral tasks, or in models of disease.[2][3] When coupled with highly sensitive analytical methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it provides invaluable data on neurochemical changes over time.[7][8]
The Microdialysis System: Components and Considerations
A successful microdialysis experiment hinges on the proper selection and setup of its core components. Each element plays a critical role in the quality and reliability of the data obtained.
-
Microdialysis Probes: The choice of probe is dictated by the target brain region and the analyte of interest. Probes are characterized by the length of their semi-permeable membrane, the membrane's molecular weight cut-off (MWCO), and their overall design (e.g., concentric, linear).[4][9] The MWCO should be significantly larger than the molecular weight of the target neurotransmitter to ensure efficient diffusion.[6]
-
Syringe Pump: A high-precision syringe pump is essential for delivering the perfusion fluid at a stable and low flow rate, typically between 0.5 and 2 µL/min.[2] Inconsistent flow rates can significantly impact the recovery of the analyte and introduce variability in the data.
-
Liquid Swivel (for freely moving animals): To prevent the tubing from twisting and causing stress to the animal, a liquid swivel is incorporated into the system. This allows the animal to move freely while maintaining a continuous flow of the perfusate.[4]
-
Fraction Collector: For offline analysis, a refrigerated fraction collector is used to automatically collect the dialysate into small vials at predetermined intervals. Refrigeration is crucial to prevent the degradation of labile neurotransmitters.
-
Analytical System: The collected dialysate contains low concentrations of neurotransmitters, often in the nanomolar to picomolar range, necessitating highly sensitive analytical techniques.[7][8] HPLC with electrochemical detection (HPLC-ECD) is a widely used method for the analysis of monoamines like dopamine and serotonin.[7][10] For a broader range of analytes or increased specificity, LC-MS/MS is the preferred method.[11]
Experimental Workflow: A Step-by-Step Guide
The following diagram and protocol outline the key stages of a typical in vivo microdialysis experiment in a rodent model.
Caption: Workflow of an In Vivo Microdialysis Experiment.
Protocol 1: Surgical Implantation of Guide Cannula (Rat Model)
Rationale: The guide cannula serves as a durable port for the later insertion of the delicate microdialysis probe, minimizing tissue damage on the day of the experiment. A recovery period post-surgery is essential for the resolution of acute inflammation and tissue stabilization.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Suturing material
-
Post-operative analgesics
Procedure:
-
Anesthesia: Anesthetize the rat according to approved institutional protocols.[2] Place the animal in the stereotaxic frame, ensuring the head is level.[2]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.[2]
-
Craniotomy: Using a stereotaxic atlas, identify the coordinates for the target brain region. Drill a small burr hole through the skull at this location.[2][12]
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.[2][12]
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two anchor screws.[2][12]
-
Closure and Recovery: Suture the incision and insert a dummy cannula into the guide to maintain patency.[12] Administer post-operative analgesics and allow the animal to recover for a minimum of 5-7 days before the microdialysis experiment.[2]
Protocol 2: Microdialysis Experiment and Sample Collection
Rationale: An equilibration period is critical to allow the tissue to stabilize after probe insertion and to obtain a stable neurochemical baseline before any experimental manipulation.
Materials:
-
Microdialysis probe
-
Syringe pump and syringe filled with aCSF
-
Tubing, connectors, and a liquid swivel
-
Freely moving animal enclosure
-
Refrigerated fraction collector
-
Collection vials (may contain an antioxidant like perchloric acid)[2]
Procedure:
-
System Setup: On the day of the experiment, place the rat in the freely moving enclosure.[2]
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.[2]
-
Perfusion: Connect the probe inlet to the syringe pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[2][12] A typical aCSF composition is (in mM): 147 NaCl, 4.0 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.[2]
-
Equilibration: Allow the system to equilibrate for at least 60-120 minutes to achieve a stable baseline of neurotransmitter levels.[2][12]
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).[2]
-
Pharmacological Intervention: Administer the drug of interest via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Collection: Continue collecting dialysate samples for the desired duration to monitor the drug's effect on neurotransmitter levels.[2]
Data Analysis and Interpretation: The Importance of Calibration
A critical aspect of microdialysis is understanding that the concentration of an analyte in the dialysate is not equal to its absolute concentration in the extracellular fluid. The in vivo recovery of the probe, which is the efficiency of analyte extraction, must be determined to accurately quantify extracellular concentrations.[13]
In Vivo Calibration Methods: Several methods exist to estimate the in vivo recovery of a microdialysis probe.[14][15] It's important to note that in vitro recovery often underestimates in vivo recovery due to factors like tissue tortuosity and active reuptake mechanisms.[13]
-
No-Net-Flux (Zero Net Flux): This method involves perfusing the probe with several different known concentrations of the analyte. By plotting the difference between the concentration in and out of the probe against the inlet concentration, the point of no net flux (where the line crosses the x-axis) represents the absolute extracellular concentration.[14]
-
Retrodialysis (Reverse Dialysis): A known concentration of the analyte (or a stable isotope-labeled version) is added to the perfusate.[13][16] The rate of loss of this calibrator from the probe is used to estimate the recovery of the endogenous analyte.
-
Extrapolation to Zero Flow: By perfusing the probe at several slow flow rates and extrapolating the dialysate concentrations to a theoretical zero flow rate, the absolute extracellular concentration can be estimated.[14]
Data Presentation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline average. This normalization accounts for inter-animal variability and differences in probe recovery.
Table 1: Representative Data for Dopamine Response to Amphetamine
| Time Point (min) | Treatment Group | Extracellular Dopamine (% of Baseline ± SEM) |
| -40 to 0 | Baseline | 100 ± 8 |
| 0 to 20 | Amphetamine (1 mg/kg, i.p.) | 250 ± 25 |
| 20 to 40 | " | 450 ± 40 |
| 40 to 60 | " | 600 ± 55 |
| 60 to 80 | " | 400 ± 38 |
| 80 to 100 | " | 250 ± 22 |
| 100 to 120 | " | 150 ± 15 |
Note: This data is illustrative and represents a typical dopaminergic response to a psychostimulant.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | Probe clogging; Incorrect probe placement; Analyte degradation | Check for leaks in the system; Verify probe placement with histology; Ensure samples are kept cold and contain an antioxidant. |
| High Variability in Baseline | Insufficient equilibration time; Animal stress; Inconsistent flow rate | Extend the equilibration period; Ensure animals are well-acclimated; Check the syringe pump for proper function. |
| Drifting Baseline | Ongoing tissue response to probe; Changes in animal's physiological state | Ensure a sufficient post-surgical recovery period; Monitor animal's behavior for signs of distress. |
| Air Bubbles in the System | Loose connections; Degassing of the perfusate | Ensure all connections are tight; Degas the aCSF before use. |
Advanced Applications and Future Directions
The field of in vivo microdialysis is continually evolving. Recent advancements include:
-
High-Temporal Resolution Microdialysis: By coupling microdialysis with faster analytical methods, sampling intervals can be reduced to as little as one minute, allowing for the study of more rapid neurochemical events.[17][18]
-
Coupling with Other Techniques: Microdialysis can be combined with techniques like optogenetics to selectively stimulate specific neuronal populations while monitoring the resulting neurotransmitter release.[10] It can also be used in conjunction with electroencephalography (EEG) to correlate neurochemical changes with brain activity.
-
Large Molecule Sampling: The development of probes with higher molecular weight cut-offs has enabled the sampling of larger molecules like neuropeptides and proteins, opening new avenues for research.[19]
Conclusion
In vivo microdialysis remains a cornerstone technique in neuropharmacology and neuroscience.[3] Its ability to provide dynamic chemical information from the brain of an awake animal is unparalleled.[1] By adhering to rigorous surgical and experimental protocols, implementing appropriate calibration methods, and coupling the technique with sensitive analytical instrumentation, researchers can obtain reliable and reproducible data. This, in turn, will continue to drive our understanding of brain function and aid in the development of novel therapies for neurological and psychiatric disorders.
References
- Journal of Neurochemistry. (n.d.). International Society for Neurochemistry.
- Journal of Neuroscience Methods. (n.d.). Elsevier.
- Nature Protocols. (n.d.). Nature Publishing Group.
- Menacherry, S., Hubert, G. W., & Justice, J. B., Jr. (1992). In vivo calibration of microdialysis probes for exogenous compounds. Analytical chemistry, 64(6), 577–583.
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, Chapter 7, Unit 7.2.
- Ungerstedt, U. (1991). Microdialysis--principles and applications for studies in animals and man. Journal of internal medicine, 230(4), 365–373.[1]
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 447–462.[3]
- Yamada, K., & Takeda, S. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 57869.[10][20]
- Thompson, A. C., & Zapata, A. (2010). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit 7.2.[4]
- News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis.
- Chaurasia, C. S. (1999). In vivo microdialysis sampling: theory and applications.
- Zestos, A. G., Loder, M. K., & Kennedy, R. T. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 85(15), 7339–7346.[18]
- Kennedy, R. T. (2013). In vivo calibration of microdialysis probes. Current opinion in chemical biology, 17(5), 860–866.[14]
- Bungay, P. M., Newton-Vinson, P., Isele, W., Dykstra, K. H., & Lunte, C. E. (2003). Microdialysis of cefazolin in a large animal model: in vivo recovery and the effect of a competitive transport inhibitor. Journal of pharmaceutical sciences, 92(5), 1054–1064.[17]
- Shiraishi, H., Tojo, K., & Miyamoto, Y. (1998). In-vivo Calibration of Microdialysis Probe by Use of Endogenous Glucose as an Internal Recovery Marker. The Journal of pharmacy and pharmacology, 50(12), 1341–1346.[16]
- Thompson, A. C., & Zapata, A. (2010). Microdialysis in rodents. Current protocols in neuroscience, Chapter 7, Unit 7.2.[9]
- Elmquist, W. F., & Sawchuk, R. J. (1997). Application of microdialysis in pharmacokinetic studies. Pharmaceutical research, 14(3), 267–288.[37]
- Gerhardt, G. A., & Burmeister, J. J. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse (New York, N.Y.), 38(4), 460–470.[38]
- Hascup, K. N., & Hascup, E. R. (2016). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 7(5), 553–561.[19]
- Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery.
- Thompson, A. C. (2010). Overview of Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1.[39]
- Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(9), 299A–305A.[40]
- Cogan, S. F. (2008). Neural stimulation and recording electrodes. Annual review of biomedical engineering, 10, 275–309.[12]
- Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA.[11]
- Bio-protocol. (2024). In vivo microdialysis.
- Chen, K. C., & Chen, Y. C. (2013). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. Micromachines, 4(1), 104–116.[42]
Sources
- 1. Microdialysis--principles and applications for studies in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Area [microdialysis.com]
- 6. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
Electrophysiological Characterization of N-(2-methoxybenzyl) Compounds on Neural Circuits: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
N-(2-methoxybenzyl)-substituted phenethylamines, often referred to as NBOMe compounds, represent a class of synthetic molecules known for their potent interactions with specific neural receptors.[1][2][3][4] Initially explored for their high affinity to serotonin 5-HT2A receptors, these compounds serve as powerful tools for probing the function and modulation of neural circuits.[2][3] Understanding how these molecules alter the electrical properties of individual neurons and the collective activity of neuronal networks is crucial for neuroscience research and the development of novel therapeutics targeting the central nervous system.
The N-(2-methoxybenzyl) substitution significantly enhances the potency and selectivity of these compounds for certain receptors compared to their parent phenethylamine analogs (2C drugs).[2][3] For example, this substitution can increase binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as adrenergic α1 receptors, while reducing affinity for 5-HT1A receptors.[3] This potent and selective activity makes them valuable for dissecting the role of these specific receptor systems in controlling neuronal excitability, synaptic transmission, and network oscillations.
Electrophysiology is the gold standard for investigating these effects with high temporal and spatial precision.[5][6][7] Techniques such as patch-clamp recordings can reveal how a compound modulates ion channel function in a single neuron, while extracellular field potential recordings can show how these changes scale up to affect synaptic plasticity and network-level activity.[7][8][9] This guide provides a detailed framework and step-by-step protocols for researchers aiming to characterize the electrophysiological impact of N-(2-methoxybenzyl) compounds on neural circuits, from single-cell analysis to network dynamics.
Experimental Design: Models, Techniques, and Controls
A robust experimental design is fundamental to generating reliable and interpretable data. The choice of model system and electrophysiological technique should be directly guided by the scientific question.
Selecting the Appropriate Model System
| Model System | Advantages | Disadvantages | Primary Application |
| Cultured Neurons (Primary or iPSC-derived) | High-throughput; excellent for single-cell analysis (patch-clamp); precise control over the cellular environment.[10][11] | Lack of native circuit architecture; potential developmental differences compared to in vivo. | Characterizing effects on intrinsic membrane properties and specific ion channels. |
| Acute Brain Slices | Preserves local synaptic circuitry; allows for targeted recordings from specific brain regions (e.g., hippocampus, cortex). | Limited viability (hours); circuitry is severed from long-range inputs. | Studying effects on synaptic transmission (LTP/LTD) and local network oscillations. |
| In Vivo Recordings | Represents the most physiologically relevant context in an intact, living organism; allows correlation of neural activity with behavior.[8][12][13][14] | Technically challenging; difficult to achieve stable single-cell recordings; drug delivery can be complex. | Investigating compound effects on network activity during specific behavioral states. |
Choosing the Electrophysiological Technique
The diagram below outlines a decision-making process for selecting the appropriate electrophysiological approach based on the primary research question.
Sources
- 1. researchgate.net [researchgate.net]
- 2. psilosybiini.info [psilosybiini.info]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. Investigating neural correlates of behavior through in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of N-Alkylation of 2-Propanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of 2-propanamine (isopropylamine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Given the steric hindrance of the isopropyl group, achieving high yields requires careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the N-alkylation of 2-propanamine.
Q1: My reaction shows low or no conversion to the desired N-alkylated product. What are the most common causes and how can I fix them?
Answer: Low conversion is a frequent challenge in the N-alkylation of sterically hindered secondary amines like 2-propanamine.[1] The primary factors to investigate are steric hindrance, the reactivity of your electrophile, the choice of base and solvent, and the reaction conditions.
Here is a systematic approach to troubleshoot your reaction:
-
Evaluate the Alkylating Agent's Reactivity: The nature of the leaving group is critical. Reactivity follows the order: Iodide > Bromide > Chloride > Tosylate. If you are using an alkyl chloride or bromide with a low conversion rate, consider switching to the corresponding alkyl iodide. A catalytic amount of sodium iodide can be added to in situ generate the more reactive alkyl iodide from a bromide or chloride.[2]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier presented by the isopropyl group.[1] If your reaction is sluggish at room temperature, consider heating it. High-boiling point polar aprotic solvents like DMF or DMSO are excellent choices for higher-temperature reactions.
-
Optimize the Base and Solvent System:
-
Base Strength & Solubility: A common issue is the use of a base that is too weak or is insoluble in the reaction solvent.[1][3] For example, potassium carbonate (K₂CO₃) is a good, non-hindered base, but its low solubility in solvents like acetone can stall the reaction.[1][3][4] Switching to a more soluble base like cesium carbonate or using a solvent where the base is more soluble, such as DMF, can dramatically improve the rate.[3][4] For weakly nucleophilic amines or less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, but this increases the risk of side reactions.[1]
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF, acetonitrile, acetone) are generally preferred as they effectively solvate the cations, leaving the base's anion more reactive, and can help stabilize the charged transition state of the SN2 reaction.[4][5]
-
-
Prolong Reaction Time: Highly hindered reactions may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours) before concluding that it has failed.[1]
Q2: How do I select the optimal base and solvent for a direct alkylation of 2-propanamine?
Answer: The choice of base and solvent are interconnected and critical for success.
| Base | Typical Use Case & Rationale | Common Solvents |
| K₂CO₃ / Cs₂CO₃ | Workhorse bases. Mild, inexpensive, and minimize elimination side reactions. [2][4]Cesium carbonate is more expensive but has much higher solubility in organic solvents, often leading to faster reactions. [4] | DMF, Acetonitrile, Acetone |
| NaHCO₃ | Very weak base. Used when substrates are highly sensitive to stronger bases or when the alkylating agent is very reactive. | DMF, Acetonitrile |
| NaH | Strong, non-nucleophilic base. Used for deprotonating less acidic N-H bonds or with unreactive alkylating agents. Increases risk of elimination. [1]Requires anhydrous conditions. | THF, DMF |
| DIPEA / Et₃N | Organic bases. Act as acid scavengers. Useful for homogenous reactions, but their resulting ammonium salts can sometimes complicate purification. | DCM, Acetonitrile, THF |
| Solvent | Properties & Rationale |
| DMF | Excellent choice. High boiling point, polar aprotic. Solubilizes most amines and many inorganic bases well. [4]Can be difficult to remove during workup. |
| Acetonitrile (ACN) | Good alternative to DMF. Polar aprotic, lower boiling point makes it easier to remove. [4]K₂CO₃ has limited solubility. |
| Acetone | Useful for reactions near room temperature. Economical and easy to remove. Poor solubility for inorganic bases is a major drawback. [3][4] |
| THF / DCM | Less polar. Generally used with organic bases (like Et₃N) for homogenous reactions, typically at or below room temperature. |
Expert Tip: For a standard alkylation of 2-propanamine with an alkyl bromide, a robust starting point is potassium carbonate in DMF at 60-80 °C .
Q3: How can I effectively monitor the reaction's progress?
Answer: Proper reaction monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts from overheating or extended reaction times.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the crude reaction mixture against your starting materials. 2-propanamine and the product will have different Rf values. Since amines can be hard to see under UV light, staining the TLC plate is necessary. A ninhydrin stain is excellent for this purpose, as it will stain the secondary amine starting material (typically pink/purple) but will not stain the tertiary amine product, giving a clear indication of consumption.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of the starting material peak and the appearance of the product peak, confirming the mass of the desired compound simultaneously. [6][7]This is the gold standard for reaction monitoring in a drug development setting.
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Bromide
This protocol describes a general procedure for the mono-N-alkylation of 2-propanamine with a generic alkyl bromide.
Materials:
-
2-Propanamine (1.2 equiv)
-
Alkyl Bromide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the finely powdered potassium carbonate.
-
Add anhydrous DMF to the flask to create a slurry (concentration of alkyl bromide should be approx. 0.5 M).
-
Add the 2-propanamine to the stirred slurry.
-
Add the alkyl bromide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Quench the filtrate by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine. [7]
Protocol 2: Reductive Amination using a Ketone
This protocol describes a general procedure using a ketone and the preferred reducing agent, sodium triacetoxyborohydride (STAB). [7] Materials:
-
2-Propanamine (1.0 equiv)
-
Ketone (e.g., cyclohexanone) (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 2-propanamine and the ketone in anhydrous DCM (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Add the sodium triacetoxyborohydride in portions to the solution. The reaction may be slightly exothermic.
-
Stir the mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours). [7]5. Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [7]
References
- Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022-03-03).
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate.
- Methods for mono‐selective N‐alkylation of amines using alcohols as... - ResearchGate.
- N-Dealkylation of Amines - PMC - NIH.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019-11-06).
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023-02-01).
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. (2023-11-30).
- Alkylation Reactions | Development, Technology - Mettler Toledo.
- Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020-11-02).
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
- Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. (2015-05-20).
- Catalytic reductive N-alkylation of amines using carboxylic acids - RSC Publishing.
- Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... - ResearchGate.
- Ch22: Alkylation of Amines.
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01).
- Reductive amination - Wikipedia.
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017-05-26).
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing).
- N-alkylation of secondary amine? - ResearchGate. (2017-03-21).
- A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. - ResearchGate.
- Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction" | Scientific.Net.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021-03-17).
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing.
- A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.
- US3864402A - Purification of secondary alkyl amines - Google Patents.
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of N-(2-methoxybenzyl) Amines
Welcome to the technical support center for the purification of N-(2-methoxybenzyl) amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with the purification of this important class of compounds. The unique electronic properties conferred by the ortho-methoxy group on the benzyl ring can introduce unexpected hurdles in purification. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying N-(2-methoxybenzyl) amines?
The purification of N-(2-methoxybenzyl) amines is often complicated by several factors:
-
Co-elution with Starting Materials: The polarity of N-(2-methoxybenzyl) amines can be very similar to that of the parent amine or the 2-methoxybenzyl halide starting material, leading to difficult chromatographic separations.
-
Protecting Group Instability: The 2-methoxybenzyl (2-MOB) group is known to be labile under acidic conditions.[1][2] This can lead to premature deprotection during purification steps that involve acidic mobile phases or workups.
-
Formation of Side-Products: Over-alkylation can lead to the formation of tertiary amines or even quaternary ammonium salts, which can be challenging to separate from the desired secondary amine.[3]
-
Oxidation: Amines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities that are difficult to remove.[3][4]
-
Streaking on Silica Gel: The basic nature of amines can cause strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant streaking during column chromatography and poor separation.[3]
Q2: What analytical techniques are best suited for assessing the purity of N-(2-methoxybenzyl) amines?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for initial reaction monitoring and for developing conditions for flash column chromatography. Staining with ninhydrin can be specific for primary and secondary amines.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both reverse-phase and normal-phase methods can be developed. For mass spectrometry-compatible methods, volatile mobile phase modifiers like formic acid should be used instead of phosphoric acid.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable N-(2-methoxybenzyl) amines. Derivatization may be necessary to improve volatility and chromatographic performance.[7][8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for both qualitative and quantitative analysis, providing molecular weight information that is crucial for impurity identification.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying impurities.[9][11]
Troubleshooting Guides
Problem 1: My N-(2-methoxybenzyl) amine is streaking badly on the silica gel column, and I'm getting poor separation.
Underlying Cause: The basic nitrogen atom of your amine is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in band broadening and streaking.
Solutions:
-
Option A: Mobile Phase Modification (Base Additive)
-
Rationale: Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your amine.
-
Protocol:
-
Start by adding 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[12]
-
Equilibrate your column with the modified mobile phase before loading your sample.
-
Monitor the separation by TLC, using the same modified mobile phase.
-
-
-
Option B: Alternative Stationary Phases
-
Rationale: Using a less acidic or a basic stationary phase can eliminate the problematic interactions.
-
Recommendations:
-
Basic Alumina: A good alternative to silica gel for the purification of basic compounds.[5]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which allows for the use of less polar and non-basic mobile phases like hexane/ethyl acetate.[12]
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective method for purifying amines, especially when dealing with polar impurities.
-
-
Workflow for Troubleshooting Amine Streaking on Silica Gel
Caption: Troubleshooting workflow for amine streaking.
Problem 2: I am observing a significant amount of the deprotected parent amine in my final product.
Underlying Cause: The 2-methoxybenzyl group is known to be more acid-labile than the simple benzyl group due to the electron-donating effect of the methoxy group, which stabilizes the benzylic carbocation intermediate formed during cleavage.[1][2] Exposure to acidic conditions during your workup or purification can lead to unintended deprotection.
Solutions:
-
Neutral or Basic Workup:
-
Rationale: Avoid acidic washes during your extraction process.
-
Protocol:
-
-
Avoid Acidic Mobile Phases in Chromatography:
-
Rationale: If using normal-phase chromatography, avoid mobile phase modifiers like acetic acid.
-
Recommendation: As mentioned in Problem 1, use a basic modifier like triethylamine or switch to a basic or neutral stationary phase.
-
-
Oxidative Cleavage as an Alternative (for protecting group removal):
-
Rationale: If the 2-methoxybenzyl group is being used as a protecting group, consider cleavage under oxidative conditions, which are orthogonal to many acid-sensitive functionalities.
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly used for the selective cleavage of p-methoxybenzyl (and by extension, o-methoxybenzyl) ethers and amines.[15][16][17]
-
Mechanism of Acid-Catalyzed Deprotection of N-(2-methoxybenzyl) Amine
Caption: Acid-catalyzed deprotection pathway.
Problem 3: My purified N-(2-methoxybenzyl) amine is a yellow or brown oil/solid, suggesting the presence of impurities.
Underlying Cause: The coloration is likely due to the presence of oxidized impurities. Amines are susceptible to air oxidation, which can be accelerated by heat and light.[3][4]
Solutions:
-
Recrystallization:
-
Rationale: An effective method for removing colored impurities from solid amines.[11] The key is to find a suitable solvent system where the desired amine has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Protocol:
-
Dissolve the impure amine in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
-
Solvent Selection: Common solvents for recrystallization of amines include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexanes.
-
-
Activated Carbon Treatment:
-
Rationale: Activated carbon can effectively adsorb colored impurities.
-
Protocol:
-
Dissolve the impure amine in a suitable organic solvent.
-
Add a small amount of activated carbon (e.g., 1-5% by weight).
-
Stir the mixture for a short period (15-30 minutes).
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
-
-
Acid-Base Extraction:
-
Rationale: This technique can be used to separate the basic amine from neutral or acidic impurities.[13][14]
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will then precipitate out or can be extracted back into an organic solvent.[13][18]
-
-
Data Summary Table: Purification Methods for N-(2-methoxybenzyl) Amines
| Purification Method | Principle of Separation | Best For | Potential Issues |
| Flash Chromatography (Silica Gel) | Adsorption | General purification | Streaking, deprotection with acidic mobile phases |
| Flash Chromatography (Alumina/Amine-Functionalized) | Adsorption | Basic amines | Lower resolution with alumina |
| Recrystallization | Differential Solubility | Solid amines, removing colored impurities | Finding a suitable solvent, yield loss |
| Acid-Base Extraction | Differential Solubility (based on pKa) | Separating from neutral/acidic impurities | Potential for emulsion formation |
| Distillation (Vacuum) | Boiling Point | Thermally stable, liquid amines | Potential for thermal degradation |
References
- Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Amine workup : r/Chempros - Reddit. (2022).
- Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.).
- Acid–base extraction - Wikipedia. (2023).
- Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008).
- Amine Plant Troubleshooting and Optimization - Scribd. (n.d.).
- Case studies of troubleshooting amine treating foaming—Part 1 - Gas Processing & LNG. (2019).
- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed. (2012).
- Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University. (2015).
- Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022).
- Protecting group - Wikipedia. (2023).
- Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - The Royal Society of Chemistry. (n.d.).
- N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine - NIH. (n.d.).
- Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines - The Royal Society of Chemistry. (n.d.).
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
- p-Methoxybenzyl (PMB) Protective Group - Chem-Station Int. Ed. (2014).
- 2-Methoxyaniline - PubChem. (n.d.).
- Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry - ResearchGate. (2019).
- Separation of 4-Methoxyaniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- General experimental procedures - Wiley-VCH. (n.d.).
- PMB Protecting Group: PMB Protection & Deprotection Mechanism - Total Synthesis. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023).
- p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. (n.d.).
- Recrystallization Paired with Benchtop NMR - Nanalysis. (2024).
- How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. (2021).
- Purification of secondary alkyl amines - Google Patents. (n.d.).
- Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. (2022).
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - MDPI. (2023).
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (2021).
- Process for the purification of amines - Google Patents. (n.d.).
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography - EPA. (n.d.).
- Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recrystallization Paired with Benchtop NMR — Nanalysis [nanalysis.com]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. youtube.com [youtube.com]
Stability issues of N-(2-Methoxybenzyl)-2-propanamine in solution
Technical Support Center: N-(2-Methoxybenzyl)-2-propanamine
A Guide to Understanding and Preventing Solution Instability for Researchers and Drug Development Professionals
Introduction
This compound is a secondary amine whose structural motifs are common in medicinal chemistry and materials science. As with many complex organic molecules, its stability in solution is not absolute and is a critical parameter for ensuring experimental reproducibility, accuracy in analytical quantification, and the overall integrity of research data. This guide provides a comprehensive technical overview of the potential stability issues associated with this compound in solution. It is designed to serve as a primary resource for researchers, offering both foundational knowledge and practical, actionable troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common initial questions regarding the handling and stability of this compound solutions.
Q1: What are the primary environmental factors that can degrade this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of factors, largely stemming from its secondary amine and methoxy-substituted benzyl functionalities. The key environmental stressors are:
-
Oxidation: The lone pair of electrons on the secondary amine nitrogen is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[1][2] This is often the most significant degradation pathway for amines.[3]
-
Light Exposure (Photodegradation): The methoxybenzyl group can make the molecule susceptible to photodegradation. Methoxy-substituted aromatic compounds are known to undergo photosubstitution or photooxidation reactions upon exposure to UV or even ambient light.[4][5]
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. Storing solutions at elevated temperatures will invariably shorten their shelf-life.[6]
-
pH Extremes: While many amines are formulated as salts to improve solubility and stability, exposure to strongly acidic or basic conditions can promote hydrolysis or other degradation reactions. Forced degradation studies under such conditions are a standard part of pharmaceutical development.[7]
Q2: What are the likely chemical degradation pathways?
A2: Based on its structure, the most probable degradation pathways include:
-
Oxidative Degradation: The initial step is often the abstraction of a hydrogen atom from the N-H bond or the adjacent C-H bonds, forming a radical intermediate.[1] This can lead to a cascade of products, including the formation of an imine, which may subsequently hydrolyze to form 2-methoxybenzaldehyde and 2-propanamine.
-
Photolytic Cleavage: The benzyl-nitrogen bond can be susceptible to cleavage upon exposure to light, leading to the formation of various photoproducts.
Q3: What are the ideal storage conditions for stock solutions of this compound?
A3: To maximize the shelf-life of this compound solutions, we recommend the following conditions, summarized in the table below. These are based on best practices for handling structurally related and oxygen-sensitive compounds.[8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential degradation reactions.[6] |
| Light | Store in amber vials or protect from light | Prevents photodegradation initiated by the methoxybenzyl moiety.[4][5] |
| Atmosphere | Purge with an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation.[2] |
| Container | Tightly sealed, high-quality glass vial | Prevents solvent evaporation and contamination. |
Q4: How can I visually or analytically detect if my solution has degraded?
A4:
-
Visual Inspection: The first sign of degradation may be a change in the solution's appearance. Look for a color change (e.g., development of a yellow or brown tint, which can indicate oxidation) or the formation of precipitate.
-
Analytical Confirmation: Visual inspection is not sufficient. The gold standard is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] Degradation is confirmed by a decrease in the peak area of the parent compound and/or the appearance of new peaks corresponding to degradation products.
Q5: Which solvents are best for preparing stable solutions?
A5: The choice of solvent is critical.
-
Recommended: Acetonitrile and high-purity Methanol are generally good choices for preparing stock solutions for LC-MS analysis. They are polar, volatile, and less prone to participating in degradation reactions compared to other solvents.
-
Use with Caution: Dimethyl sulfoxide (DMSO) is an excellent solvent but can promote oxidation of sensitive compounds. If DMSO must be used, store solutions frozen (-20°C or -80°C), use only high-purity, anhydrous grade, and minimize headspace.
-
Aqueous Solutions: Unbuffered aqueous solutions are not recommended for long-term storage due to potential pH fluctuations. If aqueous solutions are required, use a buffered system (e.g., pH 5-7) and prepare it fresh.
Section 2: Troubleshooting Guide: Investigating Solution Instability
This section provides a systematic approach to diagnosing and resolving stability issues encountered during experiments.
Problem Statement: My analytical results show a progressive loss of the parent compound and the emergence of unexpected peaks over a short period. I suspect my solution is unstable.
This workflow provides a logical sequence of steps to identify the root cause of the observed instability.
Caption: A logical workflow for troubleshooting solution instability.
Detailed Troubleshooting Steps
Step 1: Verify the Analytical Method Before investigating the solution, ensure your analytical method is not the source of degradation.
-
For GC-MS: High inlet temperatures can cause thermal degradation of labile compounds. Try lowering the inlet temperature.
-
For LC-MS: Certain mobile phase additives or pH conditions can cause on-column or in-source degradation. Analyze a freshly prepared sample immediately to establish a baseline.
Step 2: Review Solution Handling and Storage Cross-reference your current procedure with the best practices outlined in the FAQ (Section 1, Q3).
-
Was the solution stored at 2-8°C?
-
Was it consistently protected from light?
-
Was high-purity solvent used?
-
If the solution was used multiple times, was the vial purged with inert gas after each use?
Step 3: Conduct a Forced Degradation Study A forced degradation (or stress testing) study is the definitive way to identify the vulnerabilities of the molecule.[7][11] This involves intentionally exposing the compound to harsh conditions to rapidly produce degradation products. A detailed protocol is provided in Section 3.2.
Step 4: Analyze Results and Identify the Degradation Pathway Analyze the samples from the forced degradation study using a validated, stability-indicating method (e.g., HPLC).
-
If significant degradation occurs only in the sample treated with an oxidizing agent (e.g., H₂O₂), oxidation is the primary pathway.
-
If degradation is most pronounced in the light-exposed sample, photostability is the main concern.
-
By comparing the chromatograms of the stressed samples to your unstable experimental sample, you can often match the degradation peaks and confirm the cause.
Step 5: Implement Corrective Actions Based on your findings, modify your protocol.
-
If Oxidation is the issue: Rigorously use inert gas. Consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) if compatible with your downstream application.
-
If Photodegradation is the issue: Exclusively use amber vials and minimize exposure to ambient light during handling.
-
If Thermal Degradation is the issue: Ensure solutions are not left at room temperature for extended periods and are stored refrigerated or frozen.
Section 3: Key Protocols and Workflows
Protocol 3.1: Recommended Preparation and Storage of Stock Solutions
This protocol is designed to maximize the stability of this compound stock solutions for analytical use.
-
Preparation Environment: Work in an area with subdued lighting.
-
Solvent Selection: Choose a high-purity, HPLC or MS-grade solvent (e.g., Acetonitrile). If possible, sparge the solvent with nitrogen or argon for 15 minutes prior to use to remove dissolved oxygen.
-
Weighing: Accurately weigh the solid compound using an analytical balance.
-
Dissolution: Add the solid to a volumetric flask (amber glass is preferred). Add approximately half the final volume of solvent and sonicate briefly to dissolve. Once dissolved, fill to the mark with solvent.
-
Aliquoting: Immediately aliquot the stock solution into smaller volume, amber glass autosampler vials or cryovials. This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to air.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with a stream of inert gas (e.g., nitrogen) for 10-15 seconds.
-
Sealing and Labeling: Immediately cap each vial tightly. Label clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Place the labeled vials in a designated, light-protected container (e.g., a cardboard box) and store in a refrigerator at 2-8°C. For long-term storage (>1 month), consider storage at -20°C.
Protocol 3.2: Basic Workflow for a Forced Degradation Study
This protocol outlines a standard approach for stress testing as recommended by ICH guidelines.[12]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare Stock: Prepare a ~1 mg/mL solution of this compound in a mixture of acetonitrile and water (50:50 v/v).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:
-
Acid: Add an equal volume of 0.2 M HCl to yield a final acid concentration of 0.1 M.
-
Base: Add an equal volume of 0.2 M NaOH to yield a final base concentration of 0.1 M.
-
Oxidation: Add a calculated volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Keep the vial as is.
-
Photolytic: Place the solution in a clear vial inside a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it next to the test sample.
-
Control: Keep one aliquot at 2-8°C, protected from light.
-
-
Incubation: Place the Acid, Base, and Thermal vials in a water bath or oven at 60°C. Keep the Oxidation and Control samples at room temperature.
-
Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each vial. The goal is to achieve approximately 10-20% degradation; if degradation is too rapid, shorten the time points.[7]
-
Quenching and Analysis:
-
Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Analyze all samples by a stability-indicating HPLC method.
-
Section 4: The Chemistry of Degradation
A deeper understanding of the chemical mechanisms at play can aid in proactively designing stable formulations and experiments.
Oxidative Degradation Pathway
The oxidation of secondary amines is a well-documented process.[1][3] It typically proceeds through a free-radical mechanism, which can be initiated by trace metals or oxygen.[13]
Caption: A potential oxidative degradation pathway for this compound.
This pathway shows how an initial oxidative event can lead to the formation of an iminium ion intermediate. In aqueous or protic solutions, this highly reactive intermediate can readily hydrolyze, cleaving the molecule into 2-methoxybenzaldehyde and 2-propanamine.
Potential for Photodegradation
The aromatic ring is substituted with a methoxy group, which is an electron-donating group. Such groups can activate the aromatic ring towards nucleophilic photosubstitution reactions, where a nucleophile present in the solution (including the solvent itself) could displace another group on the ring.[5] Additionally, UV radiation can provide the energy to homolytically cleave the C-N bond between the benzyl group and the nitrogen atom, leading to a complex mixture of radical-derived products.
References
- Clean Energy, Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]
- ResearchGate. (2013).
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
- ACS Publications. (1981). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. [Link]
- PubMed. (2015). Photodegradation of methoxy substituted curcuminoids. [Link]
- ResearchGate. (2013). (PDF)
- IUPAC. (1971).
- ResearchGate. (2009). Oxidative degradation mechanisms for amines in flue gas capture. [Link]
- University of Calgary. CHAPTER 21: AMINES. [Link]
- MedCrave. (2016).
- Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
- YouTube. (2024). Basicity order of amines? Primary | secondary | tertiary. [Link]
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
- LJMU Research Online. (2014). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]
- National Institutes of Health (NIH). (2014).
- ScienceDirect. (1973).
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. [Link]
- ResearchGate. (2015). (PDF) Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl)
- West Virginia University Research Repository. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe)
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. acdlabs.com [acdlabs.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Overcoming poor selectivity in N-benzyl amine synthesis
A Guide to Overcoming Poor Selectivity and Maximizing Yield
Welcome to the Technical Support Center for N-benzyl amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor selectivity in their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My primary issue is over-alkylation, leading to significant formation of the tertiary N,N-dibenzyl amine. Why is this happening and how can I prevent it?
A1: Over-alkylation is a frequent challenge in N-benzyl amine synthesis, particularly through direct alkylation methods.[1] It occurs because the desired N-benzyl amine product is often more nucleophilic than the starting primary amine, making it more likely to react with the benzyl halide.[2][3] This leads to a "runaway" reaction, diminishing the yield of your target secondary amine and complicating purification.[1]
Troubleshooting Strategies:
-
Method Selection: Reductive amination is generally more selective towards the mono-alkylated product compared to direct benzylation.[2] This method involves reacting a primary amine with benzaldehyde to form an imine intermediate, which is then reduced in situ.[1]
-
Stoichiometric Control (for Direct Alkylation): If you must use direct alkylation, using a large excess of the primary amine can statistically favor the reaction with the benzyl halide over the secondary amine product.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by decreasing the rate of the second alkylation.[2]
Q2: I'm performing a reductive amination, but I'm seeing a significant amount of benzyl alcohol as a byproduct. What's the cause?
A2: The formation of benzyl alcohol during reductive amination indicates that your reducing agent is reducing the starting benzaldehyde before it can form the imine intermediate with the amine.[2] This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄).[2][4]
Troubleshooting Strategies:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the iminium ion intermediate over the aldehyde.[2][5] Sodium cyanoborohydride (NaBH₃CN) is also effective at selectively reducing imines in the presence of aldehydes, but it is toxic.[4][6]
-
Stepwise Addition: If using sodium borohydride is necessary, allow sufficient time for the imine to form before adding the reducing agent.[4][6] This can be monitored by techniques like TLC.
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[4] At this pH, the carbonyl is activated towards nucleophilic attack by the amine. However, if the solution is too acidic, the amine will be protonated and become non-nucleophilic.[4]
Q3: My reaction yield is consistently low, and I have a lot of unreacted starting materials. What factors should I investigate?
A3: Low yields with significant starting material remaining can stem from several issues related to reaction equilibrium and conditions.
Troubleshooting Strategies:
-
Imine Formation Equilibrium: The formation of the imine from the aldehyde and amine is a reversible reaction that produces water.[7] To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, you might need to increase the reaction time or gently increase the temperature.[2]
-
Catalysis: A catalytic amount of acetic acid can be used to promote imine formation, especially with less reactive amines.[6][8]
Troubleshooting Guide: Reductive Amination Workflow
This workflow provides a structured approach to diagnosing and solving common problems encountered during the reductive amination for N-benzyl amine synthesis.
Caption: Troubleshooting workflow for reductive amination.
Key Experimental Protocols
Protocol 1: Selective Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized for high selectivity and is suitable for a broad range of primary amines and benzaldehyde derivatives.
Step-by-Step Methodology:
-
To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M), add benzaldehyde (1.0-1.2 eq.) at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate imine formation. For less reactive amines, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.[6]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. Note that the reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Comparative Data on Reducing Agents
The choice of reducing agent is critical for the success of a reductive amination reaction. The following table summarizes the performance of common reducing agents.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Reactivity | pH Stability | Comments |
| Sodium Borohydride (NaBH₄) | Low | High | Unstable in acid | Can reduce the starting aldehyde, leading to benzyl alcohol byproduct.[2][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Moderate | Stable in mild acid | Selective for imines, but highly toxic.[4][7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | Mild | Stable in mild acid | Reagent of choice for many applications due to its high selectivity and lower toxicity.[5][9] |
Reaction Pathway: Reductive Amination
The following diagram illustrates the key steps in the reductive amination process for the synthesis of N-benzyl amines.
Caption: General reaction pathway for reductive amination.
References
- Master Organic Chemistry. (2017, September 1).
- Wikipedia. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- YouTube. (2020, September 10).
- Chem-Station. (2014, May 3).
- Bull, S. D., Davison, E. G., Jones, S., & Wisedale, R. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
- National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation of NBOMe Isomers
Welcome to the technical support center for the chromatographic analysis of NBOMe compounds. This guide is designed for researchers, analytical scientists, and professionals in drug development and forensic toxicology who are working with these potent, structurally similar phenethylamine derivatives. The separation of NBOMe isomers presents a significant analytical challenge due to their subtle structural differences. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to help you achieve robust and reproducible HPLC separations.
Introduction: The Challenge of NBOMe Isomer Separation
The NBOMe series of compounds are potent hallucinogens that are derivatives of the 2C family of phenethylamines. A key structural feature is the N-(2-methoxybenzyl) group, which confers high affinity for the serotonin 5-HT2A receptor. From an analytical perspective, the primary difficulty lies in separating positional isomers, where substituents on the phenyl ring differ in their location (e.g., 25I-NBOMe vs. positional isomers not yet widely distributed) and in separating compounds with different substituents at the same position (e.g., 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe). These subtle variations require highly selective chromatographic methods to achieve baseline resolution, which is critical for accurate identification and quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of NBOMe isomers in a practical question-and-answer format.
Issue 1: Poor Resolution Between NBOMe Isomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for different NBOMe isomers (e.g., 25I-NBOMe and 25C-NBOMe). How can I improve the separation?
A: Achieving resolution between structurally similar isomers is a matter of enhancing the selectivity of your chromatographic system. Here’s a systematic approach to improving resolution:
-
Evaluate Your Stationary Phase:
-
Standard C18 Columns: While C18 columns are a common starting point in reversed-phase chromatography, they may not provide sufficient selectivity for NBOMe isomers. The separation on a C18 is primarily driven by hydrophobicity, and the small differences in polarity between isomers may not be enough for adequate separation.
-
Phenyl-Hexyl and Biphenyl Columns: For aromatic compounds like NBOMes, stationary phases with phenyl ligands are often more effective.[1][2] These phases can induce π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the NBOMe analytes, offering a different selectivity mechanism compared to the hydrophobic interactions on a C18 phase.[1] A Restek Allure Biphenyl column has been successfully used for the separation of multiple NBOMe derivatives.[3]
-
Fluorinated Stationary Phases: Phenyl phases with fluorine groups can offer alternative selectivity for positional isomers.[2]
-
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity.[1] Acetonitrile and methanol have different properties; methanol is a proton donor and acceptor, while acetonitrile has a strong dipole moment.[1] Systematically evaluate both solvents to see which provides better resolution for your specific set of isomers.
-
Mobile Phase Additives: The addition of buffers and ion-pairing reagents can be crucial. Since NBOMe compounds are basic, adding a small amount of an acid like formic acid (0.1%) to the mobile phase will protonate the amine group, leading to sharper peaks and more consistent retention times.[4] Ammonium acetate or ammonium formate (e.g., 10 mM) are commonly used buffers to control the pH and improve peak shape.[3][4]
-
-
Adjust Instrumental Parameters:
-
Temperature: Changing the column temperature can affect selectivity.[1] While higher temperatures generally decrease retention times, the effect on isomer resolution can be unpredictable and should be evaluated empirically.[1]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[1]
-
Issue 2: Peak Tailing
Q: I'm observing significant peak tailing for my NBOMe analytes. What is causing this, and how can I fix it?
A: Peak tailing for basic compounds like NBOMes is often caused by secondary interactions with active sites on the silica backbone of the stationary phase, specifically acidic silanol groups.
-
Use High-Purity Silica Columns: Modern HPLC columns are typically packed with high-purity silica, which has a reduced concentration of acidic silanol groups, thereby minimizing peak tailing for basic compounds.[5]
-
Mobile Phase pH Control: Ensure your mobile phase is adequately buffered at a pH that keeps the NBOMe analytes in a consistent protonated state and minimizes interactions with residual silanols. A pH between 2 and 4 is generally effective for basic compounds. The use of 0.1% formic acid in the mobile phase is a common and effective strategy.[3][4]
-
Sample Solvent Compatibility: Dissolve your sample in a solvent that is of equal or lesser strength than your initial mobile phase.[1] Injecting a sample in a much stronger solvent can cause peak distortion and tailing.
Issue 3: Irreproducible Retention Times
Q: My retention times are shifting between injections or between different days. What are the likely causes?
A: Unstable retention times are a common problem in HPLC and can usually be traced back to a few key areas:
-
Mobile Phase Preparation: In reversed-phase chromatography, retention is highly sensitive to the percentage of the organic modifier.[6] Ensure your mobile phase is prepared accurately and consistently. If using an online mixing system, verify that the pumps are delivering the correct proportions.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuations: If your HPLC system does not have a column thermostat, ambient temperature changes in the laboratory can cause retention time drift. Using a column oven is highly recommended for reproducible chromatography.
-
Column Contamination: Over time, strongly retained compounds from the sample matrix can build up on the column, leading to changes in retention. Regularly flushing the column with a strong solvent is good practice.[7] The use of a guard column can also help protect the analytical column from contamination.[6]
Experimental Protocols & Data
General Protocol for HPLC-MS/MS Method Development for NBOMe Isomers
This protocol provides a robust starting point for developing a separation method for various NBOMe compounds.
-
Column Selection:
-
Initial Column: Start with a Biphenyl or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size). A C8 column has also been shown to be effective.[4]
-
-
Mobile Phase Preparation:
-
Initial Gradient Elution:
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: Mass Spectrometry (MS) is preferred for its sensitivity and selectivity.[8] UV detection is also possible, but may lack the required sensitivity for trace analysis.
-
Gradient Program: Start with a scouting gradient to determine the elution window of the isomers (e.g., 20% B to 95% B over 10 minutes).[4]
-
-
Method Optimization:
-
Based on the results of the scouting gradient, adjust the gradient slope to improve the resolution of closely eluting peaks. If isomers are still not resolved, switch the organic modifier (e.g., from acetonitrile to methanol) and repeat the process.
-
Sample Preparation for Biological Matrices (Serum/Urine)
For the analysis of NBOMes in biological fluids, a sample clean-up step is essential to remove matrix components that can interfere with the analysis and contaminate the HPLC system.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for extracting and concentrating NBOMes from complex matrices like serum and urine.[4][9][10] A common approach involves using a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE column with methanol, followed by water, and then a buffer at a specific pH (e.g., 100 mM phosphate buffer at pH 6).[10]
-
Loading: Load the pre-treated sample onto the column.
-
Washing: Wash the column with water, a weak acid (e.g., 100 mM acetic acid), and then methanol to remove interferences.[4]
-
Elution: Elute the NBOMe compounds with a mixture of a non-polar solvent, a polar solvent, and a base (e.g., dichloromethane/isopropanol/ammonia).[4][10]
-
Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for injection.[10]
-
Table 1: Example HPLC-MS/MS Conditions for NBOMe Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Luna 3µ C8(2) 100Å 100x2.0 mm[4] | Restek Allure Biphenyl 5 µm 100 × 3.2 mm[3] |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid[4] | DI Water with 10 mM ammonium acetate and 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile[4] | Methanol[3] |
| Gradient | 20% B to 33% B over 6.9 min[4] | Specific gradient not detailed, but used for separation of 9 NBOMe derivatives[3] |
| Flow Rate | Not specified, but typical for a 2.0 mm ID column would be 0.2-0.4 mL/min | Not specified, but typical for a 3.2 mm ID column would be 0.5-1.0 mL/min |
| Detection | Triple Quadrupole MS/MS (MRM mode)[4] | Triple Quadrupole MS/MS[3] |
Visualizing the Troubleshooting Workflow
Diagram 1: Troubleshooting Poor Resolution of NBOMe Isomers
Caption: A logical workflow for troubleshooting poor resolution of NBOMe isomers.
Diagram 2: Workflow for Investigating Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving peak tailing issues.
References
- Caspar, A., Helfer, A. G., & Meyer, M. R. (2018). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of analytical toxicology, 42(6), 418–424. [Link]
- Ewald, A. H., & Ehlers, D. (2014). High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens. Journal of analytical toxicology, 38(2), 71–77. [Link]
- Ewald, A. H., & Ehlers, D. (2014). High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens. Oxford Academic. [Link]
- Walterscheid, J. P., Phillips, G. T., & Hall, J. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(7), 543–548. [Link]
- Johnson, R. D., Botch-Jones, V., & Kmodes, K. (2014). An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability. Journal of analytical toxicology, 38(8), 479–484. [Link]
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5). [Link]
- Rose, S. R., Poklis, J. L., & Poklis, A. (2013). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death.
- S. R. R. (n.d.). HPLC Troubleshooting. University of Rhode Island. [Link]
- IJSDR. (2021). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 6(5). [Link]
- Hichrom. (n.d.). HPLC Troubleshooting Guide. Hichrom. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. lcms.cz [lcms.cz]
- 7. ijsdr.org [ijsdr.org]
- 8. An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of N-benzyl Compounds from Biological Matrices
Welcome to the technical support center for the bioanalysis of N-benzyl compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with achieving high, reproducible recovery of N-benzyl compounds from complex biological matrices such as plasma, urine, and tissue homogenates. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring you can confidently adapt and optimize your methods.
The Challenge with N-benzyl Compounds
N-benzyl compounds, a common structural motif in pharmaceuticals and drug candidates, often present a unique set of challenges during extraction from biological matrices. Their physicochemical properties—moderate hydrophobicity, basicity from the nitrogen atom, and potential for non-specific binding—can lead to significant analyte loss during sample preparation. This guide will walk you through a systematic approach to diagnosing and resolving low recovery issues.
Physicochemical Properties of Representative N-benzyl Compounds
Understanding the properties of your analyte is the first step in developing a robust extraction method. The table below summarizes key physicochemical properties for common N-benzyl-containing structures, which influence their behavior during extraction.
| Compound | Molecular Weight ( g/mol ) | LogP | pKa (most basic) | Comments |
| Benzylamine | 107.15 | 1.09 | 9.34 | Primary amine, relatively polar. |
| N-benzylpiperazine (BZP) | 176.26 | 1.83 | 9.8 (piperazine N) | Piperazine moiety introduces a second basic center.[1][2] |
| Paroxetine | 329.37 | 3.8 | 9.8 | A selective serotonin reuptake inhibitor (SSRI) with a secondary amine. |
| Verapamil | 454.6 | 3.8 | 8.9 | A calcium channel blocker with a tertiary amine.[3] |
Note: LogP and pKa values are estimates from common chemical databases and can vary slightly depending on the prediction software and experimental conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering low recovery of N-benzyl compounds.
Q1: I'm seeing consistently low recovery of my N-benzyl compound using Liquid-Liquid Extraction (LLE). Where should I start troubleshooting?
A1: Low recovery in LLE is often related to incorrect pH or a suboptimal choice of extraction solvent. N-benzyl compounds are typically basic, so you need to ensure the sample pH is adjusted to suppress the ionization of the amine group, rendering the compound neutral and more soluble in the organic phase.[4][5] A good starting point is to adjust the aqueous sample pH to be at least 2 units above the pKa of the benzylamine nitrogen.[4] Also, consider the hydrophobicity (LogP) of your compound when selecting an extraction solvent; a more hydrophobic compound will partition better into a less polar solvent like methyl tert-butyl ether (MTBE) or hexane, while a more polar N-benzyl compound might require a solvent like dichloromethane or ethyl acetate.[4][6]
Q2: My Solid-Phase Extraction (SPE) recovery is poor and inconsistent. What are the likely causes?
A2: Inconsistent and low SPE recovery can stem from several steps in the process.[7] The most common culprits are:
-
Inappropriate Sorbent Choice: For basic N-benzyl compounds, a mixed-mode sorbent (e.g., strong cation exchange with reversed-phase) often provides the best results due to its dual retention mechanism.[8] This allows for more stringent washing steps, leading to cleaner extracts.[8]
-
Cartridge Drying Out: It's critical to prevent the sorbent bed from drying out after conditioning and equilibration, but before sample loading.[9][10] A dry sorbent bed can lead to channeling and poor analyte retention.[9]
-
Incorrect pH during Loading: For cation exchange SPE, the sample pH should be at least 2 units below the analyte's pKa to ensure it is charged and retained.[3]
-
Wash Solvent is Too Strong: Your wash solvent might be prematurely eluting the analyte.[8] Try decreasing the organic content in the wash step for reversed-phase or ensuring the pH maintains the ionic interaction for mixed-mode SPE.[8]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb your compound. For cation exchange, the elution solvent's pH must be high enough to neutralize the analyte's charge, and it should contain an organic component to disrupt hydrophobic interactions.
Q3: Could non-specific binding be the reason for my low recovery, even at the standard preparation stage?
A3: Absolutely. Non-specific binding (NSB) is a common and often underestimated issue, particularly for basic and/or hydrophobic compounds at low concentrations.[11][12][13] N-benzyl compounds can adsorb to the surfaces of glass and plastic consumables like pipette tips, vials, and plates through electrostatic and hydrophobic interactions.[11][13] This can lead to an underestimation of the analyte's concentration.[12] To mitigate NSB, consider using low-binding consumables, adding a small percentage of an organic solvent (like acetonitrile or methanol) or a surfactant to your stock and working solutions, or using a carrier protein in your blank matrix for calibration standards.[12]
Q4: I suspect matrix effects are suppressing my signal in LC-MS/MS analysis. How can I confirm and address this?
A4: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte in the mass spectrometer source, leading to ion suppression or enhancement.[14][15][16] To confirm matrix effects, you can perform a post-extraction spike experiment.[16] This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte to the response in a clean solvent. A significant difference indicates the presence of matrix effects. To address this, you can:
-
Improve Sample Cleanup: Employ a more selective sample preparation technique, such as switching from protein precipitation to SPE or LLE.[17][18]
-
Optimize Chromatography: Adjust your HPLC/UHPLC method to chromatographically separate your analyte from the interfering matrix components.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[19]
In-Depth Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE is a multi-factorial problem. Use the following decision tree and detailed guide to systematically identify and resolve the issue.
Caption: Decision tree for troubleshooting low SPE recovery.
Step-by-Step SPE Troubleshooting Protocol:
-
Fraction Analysis: The first diagnostic step is to collect and analyze every fraction from your SPE procedure: the flow-through from the sample load, each wash fraction, and the final elution fraction. This will pinpoint where the analyte is being lost.[7]
-
Analyte Found in Loading/Wash Fractions (Retention Problem):
-
Verify Sorbent Selection: N-benzyl compounds are basic and can be retained by both reversed-phase (hydrophobic) and ion-exchange mechanisms. For complex matrices, a mixed-mode strong cation exchange (MCX) sorbent is often superior.[8] The ion-exchange functionality provides high selectivity for basic compounds, while the reversed-phase component retains the compound based on its hydrophobicity.
-
Optimize Sample pH for Loading: For retention on a cation exchange sorbent, the N-benzylamine must be positively charged. Ensure your sample is acidified to a pH at least 2 units below the pKa of the amine.[3]
-
Ensure Proper Conditioning and Equilibration: The sorbent must be properly wetted (conditioned) with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample loading conditions.[8] Inadequate execution of these steps is a common source of poor recovery.[8]
-
Control Flow Rate: A sample loading flow rate that is too fast will not allow for sufficient interaction between the analyte and the sorbent, leading to breakthrough.[20][9]
-
-
Analyte Not in Load/Wash, but Low in Elution (Elution Problem):
-
Increase Elution Solvent Strength: Your elution solvent must be strong enough to disrupt both the ionic and hydrophobic interactions between your analyte and the sorbent. For a mixed-mode sorbent, this typically involves a basic, high-organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, breaking the ionic retention, while the organic solvent disrupts the hydrophobic binding.[8][10]
-
Increase Elution Volume: It's possible you are not using a sufficient volume of elution solvent to completely desorb the analyte.[20][10] Try increasing the elution volume in increments.
-
Consider Secondary Interactions: Strong, non-specific binding can sometimes occur. Adding a competing agent to the elution buffer can sometimes help.
-
Guide 2: Optimizing Liquid-Liquid Extraction (LLE) for N-benzyl Compounds
LLE is a classic technique, but its success with N-benzyl compounds hinges on careful control of chemical principles.
Caption: Workflow for optimizing LLE of N-benzyl compounds.
Step-by-Step LLE Optimization Protocol:
-
Determine Physicochemical Properties: Before you begin, find the pKa and LogP of your N-benzyl compound.[4] This information is critical for making informed decisions about pH and solvent selection.[4]
-
pH Adjustment:
-
The goal is to have your N-benzyl compound in its neutral, uncharged form so it will preferentially partition into the organic solvent.[4]
-
Adjust the pH of your aqueous biological sample to be at least 2 pH units above the pKa of the basic nitrogen.[4] This can be achieved by adding a buffer or a small amount of a base like sodium carbonate or ammonium hydroxide.[3][21]
-
-
Solvent Selection:
-
The choice of an immiscible organic solvent is dictated by the polarity of your analyte.
-
For hydrophobic N-benzyl compounds (high LogP): Use non-polar solvents like hexane or methyl tert-butyl ether (MTBE).
-
For more polar N-benzyl compounds (lower LogP): Use more polar solvents like dichloromethane (DCM) or ethyl acetate.[6]
-
-
Extraction Process:
-
Solvent-to-Aqueous Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery. A starting point of 7:1 is often recommended.[4][5]
-
Mixing: Ensure thorough mixing (e.g., vortexing for 1-2 minutes) to allow for efficient partitioning of the analyte into the organic phase.[3]
-
Emulsion Breaking: Biological matrices, especially plasma, can form emulsions at the solvent interface, trapping the analyte.[3] To break emulsions, try centrifugation at higher speeds, adding salt ("salting out"), or filtration.[3][5]
-
-
Consider Back-Extraction for Cleanup: For very dirty samples, a back-extraction can be performed. After the initial extraction into the organic phase, the analyte can be extracted back into a fresh, acidic aqueous phase (pH < pKa - 2). The impurities remain in the organic layer, which is discarded. Then, the clean aqueous phase is basified, and the analyte is re-extracted into a fresh organic solvent.[5]
Addressing Analyte Stability and Non-Specific Binding
Even with an optimized extraction protocol, low recovery can result from analyte degradation or loss to container surfaces.
Analyte Stability: N-benzyl compounds can be susceptible to degradation under certain conditions.[22]
-
pH Stability: Benzylamines can be unstable at extreme pH values. It is advisable to assess the stability of your analyte under the acidic and basic conditions used during extraction.[3][23]
-
Oxidative Stability: The benzylic position can be prone to oxidation.[22] Minimize exposure to air and consider adding antioxidants if oxidative degradation is suspected.
-
Freeze-Thaw Stability: Repeated freezing and thawing of biological samples can lead to analyte degradation. Always validate the freeze-thaw stability of your compound in the relevant biological matrix.
Protocol for Investigating Non-Specific Binding (NSB):
This protocol helps determine if significant analyte loss is occurring due to adsorption to labware.
-
Prepare two sets of low-concentration QC samples in a clean solvent (e.g., 50:50 methanol:water).
-
Set 1 (Control): Analyze these samples directly.
-
Set 2 (Test): Transfer the solution sequentially through all the plasticware used in your sample preparation workflow (e.g., from an Eppendorf tube to a pipette tip, into a 96-well plate, etc.).
-
Analyze the samples from Set 2.
-
Evaluation: A significantly lower response in Set 2 compared to Set 1 indicates a problem with non-specific binding.[12]
-
Mitigation Strategies:
By systematically addressing each potential point of analyte loss—from the fundamental chemistry of the extraction to the physical interactions with your labware—you can successfully troubleshoot and optimize your method to achieve high and reproducible recovery of N-benzyl compounds from any biological matrix.
References
- Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes. (2020). Reaction Chemistry & Engineering.
- Technical Support Center: Solid-Phase Extraction of N-Benzyl Paroxetine-d6. Benchchem.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Applied Pharmaceutical Science.
- Technical Support Center: Verapamil Bioanalytical Method Troubleshooting Guide. Benchchem.
- Challenges with Sample Preparation. (2020).
- Overcoming poor recovery of Benzyl benzo
- Nonspecific Binding: Main Factors of Occurrence and Str
- How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
- SPE Troubleshooting. Thermo Fisher Scientific - US.
- Rapid screening of selective amine extractions in continuous flow. (2021). Reaction Chemistry & Engineering.
- Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). (2013). Analytical and Bioanalytical Chemistry.
- Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002).
- Troubleshooting Sample Preparation. (2016).
- Nonspecific Binding in LC-MS Bioanalysis. (2018). Request PDF.
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
- Resolution of Racemic N‐Benzyl α‐Amino Acids by Liquid‐Liquid Extraction: A Practical Method Using a Lipophilic Chiral Cobalt(III) Salen Complex and Mechanistic Studies. (2008). Chemistry – A European Journal.
- Common challenges in bioanalytical method development. (2023). Simbec-Orion.
- Three Common SPE Problems. (2017).
- Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. (2016).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical Chemistry.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
- An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide. Benchchem.
- Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.
- LC-MS/MS bioanalysis of peptides – How to manage non specific binding?. (2015). Journal of Applied Bioanalysis.
- An overview of matrix effects in liquid chromatography-mass spectrometry. (2011). Mass Spectrometry Reviews.
- Understanding and Controlling Non-Specific Binding in SPR Experiments. (2023). Nicoya.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst.
- Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. (2014). Omics Online.
- An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxyl
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). Journal of the American Society for Mass Spectrometry.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Effect of the pH on the extraction efficiency (n = 3). Experimental conditions.
- For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route?. (2020). Quora.
- Purification technology of benzylamine in fermentation broth. (2018). Journal of Beijing Institute of Technology.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. simbecorion.com [simbecorion.com]
- 20. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH - Beijing Institute of Technology [pure.bit.edu.cn]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. e-b-f.eu [e-b-f.eu]
Minimizing side-product formation in reductive amination reactions
An Application Scientist's Guide to Minimizing Side-Product Formation in Reductive Amination Reactions
Introduction
Reductive amination is a cornerstone of modern synthetic chemistry, prized for its utility in forming carbon-nitrogen bonds. However, the reaction's apparent simplicity can be deceptive. A number of potential side reactions can diminish yield, complicate purification, and compromise the integrity of the final product. This guide provides a troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to side-product formation in reductive amination.
Troubleshooting Guide & FAQs
Issue 1: Over-alkylation - The Formation of Tertiary Amines from Primary Amines
Q: I'm reacting a primary amine with an aldehyde/ketone, but I'm observing a significant amount of the tertiary amine side-product. What's causing this and how can I prevent it?
A: This is a classic issue of over-alkylation. The secondary amine product you are trying to synthesize is often more nucleophilic than the starting primary amine. This makes it competitive in reacting with the remaining aldehyde/ketone, leading to the formation of a new iminium ion, which is then reduced to the undesired tertiary amine.
Root Cause Analysis:
-
Relative Nucleophilicity: The desired secondary amine product can be more reactive than the starting primary amine.
-
Stoichiometry: Using an excess of the carbonyl compound or reducing agent can drive the reaction towards the tertiary amine.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor over-alkylation.
Troubleshooting Steps:
-
Adjust Stoichiometry: The most straightforward solution is to use an excess of the primary amine (typically 1.5 to 2 equivalents). This increases the probability of the aldehyde/ketone reacting with the starting material rather than the product.
-
Control Reagent Addition: Employ a slow addition of the reducing agent to the reaction mixture. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed iminium ion over the subsequent one.
-
Choice of Reducing Agent: Use a less reactive or sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice for this reason. Its bulkiness and milder reactivity can provide greater selectivity for the desired transformation.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This ensures efficient iminium ion formation without significantly protonating the amine, which would render it non-nucleophilic.
Issue 2: Homo-coupling of the Carbonyl Compound
Q: My reaction is producing a significant amount of a dimer resulting from the self-condensation of my aldehyde starting material. How can I mitigate this?
A: This side-product arises from an aldol-type condensation reaction, where one molecule of the aldehyde acts as a nucleophile (after enolization) and another acts as an electrophile. This is particularly common with aldehydes that can readily enolize.
Root Cause Analysis:
-
Basic Conditions: The presence of a base (even the amine starting material) can catalyze the enolization of the aldehyde, initiating the aldol reaction.
-
Concentration: High concentrations of the aldehyde can increase the rate of self-condensation.
Troubleshooting Steps:
-
pH Optimization: Maintain a slightly acidic reaction medium (pH 5-6). This protonates the intermediate enolate as it forms, suppressing the aldol pathway.
-
Order of Addition: Add the aldehyde slowly to a solution containing the amine and the reducing agent. This ensures that the aldehyde is consumed in the desired reductive amination pathway as soon as it is introduced.
-
Use a Scavenger Resin: In some cases, a resin-bound amine can be used to sequester the aldehyde as it is added, preventing it from reacting with itself.
Issue 3: Reduction of the Carbonyl Starting Material
Q: I'm observing a significant amount of the alcohol corresponding to my starting aldehyde/ketone. How can I prevent the reducing agent from acting on my starting material?
A: This indicates that the rate of reduction of the carbonyl group is competitive with or faster than the rate of imine/iminium ion formation.
Root Cause Analysis:
-
Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially at neutral or slightly basic pH.
-
Slow Imine Formation: If imine formation is slow (e.g., due to sterically hindered reactants or non-optimal pH), the reducing agent has more opportunity to react with the starting carbonyl compound.
Troubleshooting Steps:
-
Select a Milder Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are significantly less reactive towards aldehydes and ketones than NaBH₄, particularly at acidic pH. They show a strong preference for reducing the protonated iminium ion.
-
Pre-formation of the Imine: Allow the amine and carbonyl compound to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established, providing the preferred substrate for the reducing agent upon its addition.
-
pH Control: As mentioned, a slightly acidic pH (5-6) is optimal. This accelerates iminium ion formation, favoring its reduction over the reduction of the starting carbonyl.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is optimized to minimize common side-products.
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Add the Carbonyl Compound: Add the aldehyde or ketone (1.0 equivalent) to the solution.
-
pH Adjustment (Optional but Recommended): Add acetic acid (1.1 equivalents) to catalyze iminium ion formation.
-
Stir: Allow the mixture to stir at room temperature for 20-60 minutes to facilitate imine formation.
-
Add Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.
-
Monitor Reaction: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Decision Tree for Troubleshooting Reductive Amination
Caption: Troubleshooting flowchart for common reductive amination side-products.
Data Summary
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Reactivity | Optimal pH | Key Advantages | Common Issues |
| Sodium Borohydride | NaBH₄ | High | 7-10 | Inexpensive, powerful | Can reduce starting carbonyl; over-alkylation |
| Sodium Cyanoborohydride | NaCNBH₃ | Moderate | 3-6 | Selective for iminium ions | Highly toxic (HCN gas at low pH) |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild | 5-7 | Selective for iminium ions, non-toxic, effective for a wide range of substrates | Moisture sensitive, can be slower |
| Borane-Pyridine Complex | BH₃·Py | Mild | Neutral | Good for acid-sensitive substrates | Can be sluggish |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Technical Support Center: Analysis of N-(2-Methoxybenzyl)-2-propanamine Degradation Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of N-(2-Methoxybenzyl)-2-propanamine. This document is designed for researchers, scientists, and drug development professionals who are undertaking stability studies and degradation product analysis of this compound. As there is limited specific literature on this exact molecule, this guide is built upon established principles of organic chemistry, extensive experience with analogous N-benzylamine and benzyl ether compounds, and authoritative guidelines for pharmaceutical stress testing.
Our approach is to anticipate the challenges you may face and provide direct, actionable solutions in a question-and-answer format. We will explain the chemical reasoning behind our recommendations to empower you to make informed decisions during your experiments.
Section 1: Understanding Potential Degradation Pathways
Before beginning any analysis, it is crucial to understand the molecule's inherent chemical liabilities. This allows you to predict likely degradation products, which is the first step in developing a stability-indicating analytical method.
Q1: What are the most chemically susceptible points on the this compound molecule?
Answer: The structure of this compound contains three primary points susceptible to chemical degradation under typical stress conditions:
-
The Secondary Amine: The nitrogen atom is a nucleophilic and basic center. It is highly susceptible to oxidation, which can lead to the formation of an N-oxide or other related impurities.
-
The Benzylic C-N Bond: The bond between the benzyl group and the nitrogen is labile. It can be cleaved through oxidative or reductive pathways, a process known as N-debenzylation.
-
The Methoxybenzyl Group (A Benzyl Ether): The ether linkage and the activated aromatic ring are prone to degradation. The primary pathways are oxidative cleavage of the ether and oxidation of the benzylic carbon (the -CH2- group).
Q2: What specific chemical compounds should I expect to see as degradation products?
Answer: Based on the susceptible sites identified above, you can anticipate several primary degradation products. A well-designed forced degradation study should aim to generate and identify these compounds.
-
From N-Dealkylation/Oxidative Cleavage:
-
2-Propanamine (Isopropylamine): A volatile, small molecule resulting from the cleavage of the C-N bond.
-
2-Methoxybenzaldehyde: Formed from the oxidation of the benzyl moiety after cleavage.
-
2-Methoxybenzoic Acid: Results from the further oxidation of 2-methoxybenzaldehyde.
-
-
From N-Oxidation:
-
This compound N-oxide: A direct product of the oxidation of the secondary amine.
-
The diagram below illustrates these primary degradation pathways.
Section 2: Designing a Robust Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical method.[1][2] The goal is to achieve a target degradation of 10-20%, which is sufficient to produce detectable degradants without causing secondary degradation that can complicate analysis.[3]
Q3: How do I design and execute a forced degradation study for this compound?
Answer: A systematic approach is required. You will expose solutions of this compound to five key stress conditions as mandated by ICH guidelines: acid, base, oxidation, heat, and light.[1][4]
Q4: What specific concentrations and conditions should I start with?
Answer: Start with moderately stressful conditions and adjust based on the initial results. The following table provides recommended starting points. Always include a control sample (unstressed) for each condition.
| Stress Condition | Reagent/Condition | Temperature | Time | Recommended Starting Point |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Prepare a 1 mg/mL solution of the compound in a 50:50 mix of acetonitrile and 0.1 M HCl. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Prepare a 1 mg/mL solution of the compound in a 50:50 mix of acetonitrile and 0.1 M NaOH. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Prepare a 1 mg/mL solution of the compound in a 50:50 mix of acetonitrile and 3% hydrogen peroxide. |
| Thermal | Dry Heat | 80 °C | 48 hours | Store the solid compound in a vial. Also, prepare a 1 mg/mL solution in a neutral solvent (e.g., 50:50 ACN:H₂O) and heat. |
| Photolytic | High-Intensity Light | Room Temp | Per ICH Q1B | Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Section 3: Troubleshooting Guide for HPLC-UV/MS Analysis
High-Performance Liquid Chromatography (HPLC), especially when coupled with Mass Spectrometry (MS), is the premier technique for this analysis.[5][6] However, the basic amine functionality in this compound can present unique challenges.
FAQ 1: My peaks are showing significant tailing and poor shape. What's wrong?
Answer: This is the most common issue when analyzing basic compounds like amines. The cause is secondary ionic interactions between the protonated amine (a positive ion) and residual, deprotonated silanol groups (-Si-O⁻) on the surface of standard silica-based HPLC columns. This interaction slows down a portion of the analyte molecules, causing the peak to tail.
Solutions:
-
Use a Base-Deactivated Column: Modern columns (e.g., those with end-capping or hybrid particle technology) are designed to minimize accessible silanol groups. This is the most effective solution.
-
Mobile Phase pH Control: Ensure the mobile phase pH is low (e.g., 2.5-3.5 using formic or trifluoroacetic acid). At this pH, most silanol groups are protonated (-Si-OH) and neutral, reducing ionic interactions.
-
Use a Competing Base: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Increase Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 50 mM ammonium formate) can help shield the ionic interactions.
FAQ 2: I've completed the stress study, but my chromatogram shows no new peaks. Did it fail?
Answer: Not necessarily. This outcome suggests two possibilities:
-
The compound is highly stable under the initial conditions. This is good news, but for the purpose of the study, you must demonstrate that your method can detect degradation.
-
Solution: Increase the stress level methodically. For example, move from 0.1 M HCl to 1.0 M HCl, increase the temperature from 60 °C to 80 °C, or extend the exposure time. Document each step.
-
-
The degradation products are not being detected. This can happen if the degradants are not retained on your column (e.g., the highly polar 2-propanamine) or lack a UV chromophore.
-
Solution: This is where MS detection is critical.[7] Use the mass spectrometer to look for the predicted molecular ions of expected degradants (e.g., m/z for 2-propanamine, 2-methoxybenzaldehyde) even if no UV peak is visible. You may need to adjust chromatographic conditions to retain very polar compounds.
-
FAQ 3: My main peak has completely disappeared, but I don't see any major degradation peaks. Where did my compound go?
Answer: This indicates that the stress conditions were far too harsh. The compound likely degraded completely, and the initial degradation products have themselves degraded further into small fragments that are not retained or detected. Another possibility is that the degradants have precipitated out of the solution.
Solution:
-
Drastically reduce the stress conditions. Go back to the recommended starting points in the table above, or even milder conditions (e.g., reduce time to 2-4 hours, lower temperature, or use 0.01 M acid/base). The goal is to "dial in" the stress to achieve that 10-20% degradation target.
FAQ 4: I have several new peaks. How do I confidently identify them?
Answer: This is the primary goal of the study and requires a combination of analytical techniques, primarily LC-MS.[8]
-
Determine Molecular Weight (MW): Obtain the mass spectrum for each new peak. The molecular ion (e.g., [M+H]⁺ in positive ion mode) will give you the MW of the degradation product.
-
Propose a Structure: Compare this MW to the predicted degradants from Figure 2. For example, if you see a peak with an [M+H]⁺ corresponding to the MW of 2-methoxybenzaldehyde, that is your top candidate.
-
Use High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the degradant, greatly increasing confidence in your proposed structure.[8][9]
-
Perform Tandem MS (MS/MS): Fragment the molecular ion of the unknown peak and the parent compound. Compare the fragmentation patterns. Degradation products will often share common fragments with the parent drug, providing clear structural evidence. For example, a fragment corresponding to the methoxybenzyl cation should be present in both the parent compound and the N-oxide.
Section 4: Protocol - Generic Stability-Indicating HPLC-UV/MS Method
This protocol provides a robust starting point for your analysis. It should be validated for your specific system.
-
Instrumentation: HPLC or UHPLC system with a Diode-Array Detector (DAD) and coupled to a Mass Spectrometer (ESI source).[6][9]
-
Column: C18, Base-Deactivated, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 220 nm and 275 nm.
-
MS Settings (Example):
-
Ionization Mode: Positive Electrospray (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
References
- Alsante, K. M., et al. (2001). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.
- Yi, L., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
- PharmTech. (2023).
- P, S., & A, B. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis. [Link]
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1561-1576. [Link]
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.
- Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development.
- Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimization of N-Alkylation of Aromatic Amines
Welcome to the technical support center for the N-alkylation of aromatic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices.
Foundational Principles: The N-Alkylation Landscape
The N-alkylation of aromatic amines is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. The reaction involves the formation of a new carbon-nitrogen bond at the amino group of an aromatic ring. While seemingly straightforward, the nucleophilicity of the nitrogen atom, the reactivity of the alkylating agent, and the reaction conditions all play a crucial role in the success of the transformation.
A primary challenge in the N-alkylation of aromatic amines is controlling the extent of alkylation. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to subsequent alkylations and the formation of di- and tri-alkylated byproducts, and in some cases, quaternary ammonium salts.[1][2] This "runaway" reactivity necessitates a careful and nuanced approach to reaction optimization.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low to No Product Formation
Q: My N-alkylation reaction is showing a very low yield or no conversion at all. What are the likely causes and how can I improve it?
A: Low yields in the N-alkylation of aromatic amines can be attributed to several factors, ranging from the inherent reactivity of your starting materials to suboptimal reaction conditions.
-
Poor Reactivity of Starting Materials:
-
Aromatic Amine: The nucleophilicity of the aromatic amine is paramount. Electron-withdrawing groups on the aromatic ring will decrease the electron density on the nitrogen atom, rendering it less nucleophilic and slowing down the reaction.[1] Conversely, electron-donating groups enhance nucleophilicity.[3]
-
Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity order is generally I > Br > Cl > F. If you are using a less reactive alkylating agent like an alkyl chloride, you may need more forcing conditions.
-
-
Inappropriate Reaction Conditions:
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[4] A gradual increase in temperature while monitoring for byproduct formation is a good starting point.[1]
-
Solvent: The choice of solvent can significantly influence the reaction rate. Aprotic solvents are often preferred for N-alkylation reactions.[1] The solvent should be able to dissolve the reactants and be compatible with the reaction conditions.
-
Base: A suitable base is often required to neutralize the acid generated during the reaction, particularly when using alkyl halides. The pKa of the base should be high enough to deprotonate the amine or the resulting ammonium salt. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive amines, stronger bases like sodium hydride (NaH) might be necessary.[5]
-
-
Catalyst Issues (if applicable):
-
If you are employing a catalytic method, such as the borrowing hydrogen strategy, the catalyst's activity is crucial. Ensure the catalyst is not poisoned by impurities in your starting materials or solvent.[6] You may need to screen different catalysts to find one that is effective for your specific substrate.[1]
-
-
Workup and Purification Losses:
-
The desired product may be lost during aqueous workups if it has some water solubility. Careful extraction with an appropriate organic solvent is essential. Distillation under reduced pressure can be an effective purification method if the boiling points of the components are sufficiently different.[1]
-
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to troubleshooting low-yield N-alkylation reactions.
Problem 2: Over-Alkylation and Lack of Selectivity
Q: My reaction is producing a mixture of mono-, di-, and sometimes tri-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?
A: Over-alkylation is arguably the most common challenge in the N-alkylation of aromatic amines.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][2]
-
Stoichiometry Control: The molar ratio of your reactants is a powerful tool to control selectivity.
-
Excess Amine: Using a large excess of the aromatic amine relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting further.[7]
-
-
Reaction Conditions:
-
Alternative Methodologies:
-
Reductive Amination: This is a highly effective method for achieving controlled mono-alkylation. It involves the reaction of the aromatic amine with an aldehyde or ketone to form an imine, which is then reduced in a separate step or in situ.[1][2]
-
Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant, atom-economical method utilizes an alcohol as the alkylating agent. A metal catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.[8][9] This method often shows excellent selectivity for mono-alkylation.[8][10]
-
Troubleshooting Workflow for Over-Alkylation:
Caption: Strategies to mitigate over-alkylation and enhance mono-selectivity.
Problem 3: Formation of Tar and Other Side Products
Q: My reaction mixture is turning dark and I'm observing significant tar formation. What is causing this and how can I prevent it?
A: Tar formation is often a sign of decomposition and unwanted side reactions, which can be exacerbated by harsh reaction conditions.
-
High Reaction Temperature: Elevated temperatures can accelerate decomposition pathways.[7] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without promoting side reactions. Often, a lower temperature for a longer duration is beneficial.[7]
-
C-Alkylation: Besides N-alkylation, alkylation can also occur on the aromatic ring, particularly at the ortho and para positions. This is a common issue in Friedel-Crafts type reactions and can be promoted by certain Lewis acid catalysts like AlCl₃.[7]
-
Catalyst Choice: To favor N-alkylation, consider using catalysts known for this selectivity, such as certain transition metal complexes.[7]
-
-
Oxidation: Aromatic amines can be susceptible to oxidation, especially at high temperatures and in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
-
Impure Starting Materials: Impurities in your starting materials or solvent can act as catalysts for decomposition. Ensure the purity and dryness of all reagents.[1]
Frequently Asked Questions (FAQs)
Q1: What is the "borrowing hydrogen" or "hydrogen autotransfer" strategy for N-alkylation?
A1: The borrowing hydrogen (BH) or hydrogen autotransfer (HA) strategy is a green and atom-economical method for N-alkylation that uses alcohols as alkylating agents.[8] The reaction proceeds via a metal-catalyzed tandem process:
-
Dehydrogenation: The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde or ketone.
-
Condensation: The aromatic amine reacts with the in-situ generated carbonyl compound to form an imine.
-
Hydrogenation: The catalyst then transfers the "borrowed" hydrogen to the imine, reducing it to the corresponding N-alkylated amine. The only byproduct of this process is water.[4] This method often provides high selectivity for mono-alkylation and avoids the use of stoichiometric activating or reducing agents.[8]
Q2: How do I choose the right base for my N-alkylation reaction?
A2: The choice of base depends on the pKa of the aromatic amine and the reactivity of the alkylating agent.
-
For relatively nucleophilic anilines and reactive alkyl halides, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient.
-
For less nucleophilic anilines (e.g., those with electron-withdrawing groups), a stronger base may be required to facilitate the reaction. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. In some cases, very strong bases like sodium hydride (NaH) may be necessary, but these should be used with caution as they can promote side reactions.[5]
-
In catalytic systems like the borrowing hydrogen strategy, a base is often required as a co-catalyst. Potassium tert-butoxide (t-BuOK) is frequently used in these reactions.[9][10]
Q3: Can I use secondary or tertiary alcohols as alkylating agents?
A3: While primary alcohols are most commonly used in borrowing hydrogen strategies, the use of secondary alcohols is also possible, although it can be more challenging.[11] The dehydrogenation of a secondary alcohol to a ketone is often more difficult than the dehydrogenation of a primary alcohol to an aldehyde.[11] Tertiary alcohols are generally not suitable for this type of reaction as they cannot be easily oxidized to a carbonyl compound without C-C bond cleavage.
Q4: How can I effectively purify my N-alkylaniline product?
A4: The purification strategy will depend on the physical properties of your product and the impurities present.
-
Extraction: A standard aqueous workup followed by extraction with an appropriate organic solvent is the first step to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts, especially in cases of over-alkylation.
-
Distillation: If your product is a liquid and has a significantly different boiling point from the impurities, distillation under reduced pressure can be an excellent purification method.[1]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain pure material.
Experimental Protocols
General Procedure for N-Alkylation using the Borrowing Hydrogen Strategy
This protocol is a general guideline and may require optimization for your specific substrates.
-
To an oven-dried reaction vessel, add the aromatic amine (1.0 mmol), the alcohol (1.2 mmol), the catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and the base (e.g., t-BuOK, 1.0 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene, 3 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Solvents for N-Alkylation of Aromatic Amines
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Toluene | Aprotic, Non-polar | 111 | 2.4 | Commonly used, good for dissolving organic reactants. |
| Dioxane | Aprotic, Polar | 101 | 2.2 | A good solvent for many organic reactions. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | 36.7 | High boiling point, good at dissolving salts. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 189 | 46.7 | High boiling point, excellent solvating power. |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | 37.5 | Lower boiling point, easy to remove. |
Table 2: Common Bases for N-Alkylation of Aromatic Amines
| Base | pKa of Conjugate Acid | Type | Common Applications |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | General purpose base for reactive amines and alkyl halides. |
| Triethylamine (Et₃N) | 10.7 | Organic | Common organic base, acts as an acid scavenger. |
| Diisopropylethylamine (DIPEA) | 11.0 | Organic | Sterically hindered, non-nucleophilic base. |
| Potassium tert-Butoxide (t-BuOK) | 17.0 | Alkoxide | Strong base, often used in catalytic systems. |
| Sodium Hydride (NaH) | ~35 | Hydride | Very strong, non-nucleophilic base for deprotonating less reactive amines. |
References
- Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- Google Patents. (n.d.). Catalyzed gas-phase mono N-alkylation of aromatic primary amines.
- ACS Publications. (n.d.). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry.
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Google Patents. (n.d.). N-alkylation of aromatic amines.
- PubMed. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Journal of Organic Chemistry.
- Benchchem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- Semantic Scholar. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- NCERT. (n.d.). Amines.
- RSC Publishing. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- ResearchGate. (n.d.). N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols.
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- YouTube. (2022). Alkylation of Amines.
- ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b....
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- ResearchGate. (2025). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction.
- Reddit. (2023). Problematic N-Alkylation.
- DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
- Wikipedia. (n.d.). Amine alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in N-Alkylation Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic N-alkylation. By understanding the underlying causes of catalyst deactivation, you can enhance the efficiency, reproducibility, and robustness of your synthetic processes.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental observations and provides a systematic approach to identifying and solving problems related to catalyst deactivation.
Q1: My reaction starts well, but the conversion plateaus prematurely or stalls completely. What's happening to my catalyst?
A: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation. Several mechanisms could be at play, often related to interactions between the catalyst and components of the reaction mixture.
Potential Causes & Solutions:
-
Product Inhibition/Poisoning: The tertiary amine product can sometimes coordinate strongly to the metal center of the catalyst, effectively blocking active sites and preventing further reaction.[1] This is a form of reversible or irreversible chemical deactivation.[2][3]
-
Troubleshooting Protocol:
-
Analyze Reaction Kinetics: Monitor the reaction profile over time. A sharp decrease in the reaction rate after initial conversion suggests product inhibition.
-
Ex-situ Catalyst Test: At the point where the reaction stalls, carefully remove a small sample of the catalyst (under an inert atmosphere if necessary). Wash it with a suitable solvent and introduce it to a fresh mixture of starting materials. If the catalyst shows renewed activity, product inhibition is a likely cause.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor product coordination.[1] Additionally, consider using a solvent that can compete with the product for coordination to the catalyst, but without deactivating it.
-
-
-
Impurity-Driven Poisoning: Trace impurities in your starting materials, solvents, or even leached from septa or glassware can act as potent catalyst poisons.[1][4] Common poisons for metal catalysts include sulfur, phosphorus, and halide compounds.[5][6]
-
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure the purity of your amine and alkylating agent. Techniques like distillation, recrystallization, or passing through a plug of activated carbon or alumina can remove harmful impurities.
-
Solvent Purity Check: Use high-purity, anhydrous solvents. Consider sparging solvents with an inert gas to remove dissolved oxygen, which can also contribute to deactivation.
-
Leaching Test: Run a blank reaction with your solvent and any additives (e.g., base) in the presence of the catalyst to check for any deactivation in the absence of reactants.
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, a process known as sintering.[7][8] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[7]
-
Troubleshooting Protocol:
-
Temperature Optimization: Systematically lower the reaction temperature to find the minimum effective temperature that still provides a reasonable reaction rate.
-
Catalyst Characterization: Compare the physical properties (e.g., using BET surface area analysis or TEM) of the fresh and spent catalyst.[2] A significant decrease in surface area or an increase in particle size points to sintering.
-
Choose a More Thermally Stable Support: If using a supported catalyst, the choice of support material can greatly influence thermal stability.
-
-
Visualizing the Troubleshooting Workflow:
Caption: Common mechanisms of catalyst deactivation in N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for N-alkylation, and what are their typical deactivation pathways?
A: A variety of catalysts are employed for N-alkylation, each with its own susceptibility to deactivation.
| Catalyst Type | Common Examples | Primary Deactivation Mechanisms |
| Noble Metal Catalysts | Pd, Pt, Ru, Rh, Ir on supports (e.g., carbon, alumina) [9] | Poisoning by sulfur, phosphorus, and halides; Product inhibition; Sintering at high temperatures; Leaching of the active metal. [5][10] |
| Non-Noble Metal Catalysts | Ni, Cu, Co [11] | More susceptible to oxidation; Poisoning by a wide range of functional groups; Coking. [7] |
| Acid Catalysts | Zeolites, Acidic Clays | Coking and pore blockage by polymeric species; Neutralization of acid sites by basic reactants or products. [12] |
| Homogeneous Catalysts | Metal-ligand complexes (e.g., Ru, Ir) [9] | Ligand degradation; Product inhibition; Formation of inactive metal clusters. [1] |
Q2: How can I prevent catalyst deactivation from the outset?
A: Proactive measures during experimental design can significantly extend the life of your catalyst.
-
Feedstock Purification: As discussed in the troubleshooting guide, rigorously purifying all reactants and solvents is the first line of defense against poisoning. [8]* Catalyst Selection: Choose a catalyst known for its stability under your proposed reaction conditions. For high-temperature reactions, select a catalyst with a thermally stable support. If your substrates contain potential poisons, consider a more poison-resistant catalyst.
-
Reaction Optimization: Operate at the lowest possible temperature that affords a practical reaction rate to minimize thermal degradation and coking. [13]* "Borrowing Hydrogen" Methodology: For N-alkylation with alcohols, the "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant approach that often proceeds under milder conditions, which can reduce thermal stress on the catalyst. [14][15]This method uses the alcohol as the alkylating agent and generates water as the only byproduct. [14] Q3: Are there any general methods for regenerating a deactivated catalyst?
A: Catalyst regeneration is often possible but depends on the deactivation mechanism and the nature of the catalyst.
-
Thermal Treatment: For deactivation by coking, a controlled high-temperature treatment in the presence of a dilute oxidant (like air) can burn off the carbon deposits. [16]* Chemical Washing: In some cases of poisoning, washing the catalyst with a suitable solvent or a mild acidic or basic solution can remove the adsorbed poison. [2]For instance, clay catalysts used in alkylations can sometimes be regenerated by treatment with a mixture of an acid, water, and an organic solvent. [17]* Reduction: For catalysts that have been deactivated by oxidation, treatment with a reducing agent like hydrogen at elevated temperatures can restore the active metallic state.
It is crucial to note that regeneration procedures must be carefully optimized to avoid further damage to the catalyst. Not all deactivation processes are reversible; for example, severe sintering is generally irreversible. [3]
References
- Google Patents. (n.d.). US9744531B2 - Regeneration of clay catalysts for alkylation of aromatic rings.
- ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions.
- ACS Publications. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis.
- ResearchGate. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction.
- ACS Publications. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- AmmoniaKnowHow. (2013). Catalyst deactivation Common causes.
- Unidac. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ResearchGate. (2025). Palladium-catalyzed N-alkylation of amides and amines with alcohols employing the aerobic relay race methodology | Request PDF.
- YouTube. (2021). Catalyst deactivation.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- StudySmarter. (2024). Catalyst Regeneration: Methods & Process.
- Wikipedia. (n.d.). Catalyst poisoning.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- ResearchGate. (n.d.). 18. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
- OUCI. (n.d.). Deactivation Kinetics of the Catalytic Alkylation Reaction.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- MDPI. (n.d.). N-Dealkylation of Amines.
- ACS Publications. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
- ResearchGate. (2025). (PDF) Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions.
- Ingenta Connect. (n.d.). Leaching in Metal Nanoparticle Catalysis.
- YouTube. (2025). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone.
- SilcoTek Corporation. (n.d.). How to Prevent Coking and Fouling in Refinery Applications.
- PubMed. (2014). Leaching in metal nanoparticle catalysis.
- YouTube. (2025). What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone.
- YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- LinkedIn. (2025). Catalyst deactivation challenges in FCC and how to prevent them.
- Britannica. (n.d.). catalyst poison.
- OSTI.GOV. (1981). Catalysts deactivation by coking (Journal Article).
- PubMed Central. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
- ResearchGate. (n.d.). Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst | Request PDF.
- Petroleum Processing and Petrochemicals. (n.d.). EFFECT OF ALKYLATION OF FCC GASOLINE ON COKING INHIBITION IN THE HEAT EXCHANGER OF S Zorb UNIT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. US9744531B2 - Regeneration of clay catalysts for alkylation of aromatic rings - Google Patents [patents.google.com]
Technical Support Center: Synthesis & Handling of Imine Intermediates
Welcome to the technical support center for the synthesis and handling of imine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of imines, particularly their susceptibility to hydrolysis. Here, we will explore the underlying principles of imine chemistry and provide practical, field-proven solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding imine instability.
Question 1: My purified imine is decomposing back to the starting aldehyde/ketone and amine. What is happening?
Answer: This is a classic case of imine hydrolysis. The carbon-nitrogen double bond (C=N) of the imine is susceptible to attack by water, which cleaves the bond and regenerates the parent carbonyl compound and amine.[1][2][3] This reaction is the reverse of imine formation and can be catalyzed by trace amounts of acid or base.[4][5] Even atmospheric moisture can be sufficient to cause hydrolysis, especially for less stable imines.[6]
Question 2: Why is my imine formation reaction not going to completion?
Answer: Imine formation is a reversible equilibrium reaction.[1][7][8] The formation of the imine also produces water as a byproduct.[1][9] According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the starting materials (the aldehyde/ketone and amine), preventing the reaction from reaching completion.[1] To favor the formation of the imine product, this water must be removed from the reaction mixture as it is formed.[1][10]
Question 3: I observe imine formation initially, but the product disappears during workup or purification. How can I prevent this?
Answer: This is a common issue and is again due to hydrolysis. Standard aqueous workups can introduce the water necessary to hydrolyze the imine. Similarly, purification methods like silica gel chromatography can be problematic as silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for imine degradation.
Question 4: Are all imines equally unstable?
Answer: No, the stability of an imine is highly dependent on its structure. Imines with aromatic substituents on either the carbon or the nitrogen of the C=N bond are generally more stable than their aliphatic counterparts.[3] This increased stability is due to conjugation, which delocalizes the electron density of the imine bond. The electronic properties of substituents on these aromatic rings also play a significant role in stability.
Section 2: Troubleshooting Guide - Preventing Imine Hydrolysis
This section provides in-depth troubleshooting strategies and preventative measures to maintain the integrity of your imine intermediates.
Issue 1: Hydrolysis During the Reaction
Root Cause: Presence of water, a byproduct of the condensation reaction, driving the equilibrium in reverse.
Solutions:
-
Azeotropic Removal of Water: For reactions run at elevated temperatures, using a Dean-Stark apparatus is a highly effective method for continuously removing water.[1]
-
Recommended Solvents: Toluene, benzene, or cyclohexane are commonly used as they form azeotropes with water.
-
-
Use of Dehydrating Agents: For reactions conducted at or below room temperature, the addition of a drying agent to the reaction mixture can effectively sequester the water produced.
Experimental Protocol: Imine Synthesis with In-Situ Water Removal using Molecular Sieves
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add activated 4Å molecular sieves (a common rule of thumb is to use a weight of sieves approximately equal to the weight of the limiting reagent).
-
If required, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, acetic acid).[11]
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or another suitable analytical technique.
-
Upon completion, filter off the molecular sieves and wash them with a small amount of the anhydrous solvent.
-
The filtrate, containing the imine, can then be concentrated under reduced pressure.
Issue 2: Hydrolysis During Workup and Purification
Root Cause: Exposure to water and/or acidic conditions during extraction and chromatography.
Solutions:
-
Anhydrous Workup: If an extractive workup is necessary, use anhydrous solvents and perform the extraction quickly. Washing with brine can help to remove bulk water, but subsequent drying of the organic layer with a drying agent like anhydrous sodium sulfate is crucial.
-
Non-Aqueous Purification:
-
Distillation/Crystallization: If the imine is a liquid or a solid, purification by distillation (under reduced pressure for high-boiling compounds) or recrystallization from an anhydrous solvent is ideal.
-
Neutral Alumina Chromatography: If chromatography is unavoidable, consider using neutral or basic alumina instead of silica gel. It is less acidic and can be a better choice for acid-sensitive compounds.
-
Treated Silica Gel: If silica gel must be used, it can be pre-treated by washing with a solution of a non-nucleophilic base, such as triethylamine, in the eluent, followed by flushing with the eluent to remove the excess base. This neutralizes the acidic sites on the silica surface.
-
Data Summary: Common Dehydrating Agents
| Dehydrating Agent | Capacity | Speed | Acidity/Basicity | Notes |
| Anhydrous MgSO₄ | High | Fast | Neutral | Forms a fine powder that can be difficult to filter. |
| Anhydrous Na₂SO₄ | Moderate | Moderate | Neutral | Easy to filter. |
| Molecular Sieves (4Å) | High | Moderate | Neutral | Must be activated (heated under vacuum) before use.[10] Excellent for achieving very dry conditions. |
| Anhydrous CaSO₄ (Drierite) | Low | Fast | Neutral | Often contains a cobalt indicator that turns pink when hydrated. |
Issue 3: Degradation Upon Storage
Root Cause: Exposure to atmospheric moisture and/or light.
Solutions:
-
Inert Atmosphere: Store the purified imine under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Ensure the storage vial is completely dry. Storing over a small amount of a drying agent like anhydrous sodium sulfate can be beneficial.
-
Low Temperature: Storing the imine at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down the rate of hydrolysis.
-
Protection from Light: Some imines may be light-sensitive. Storing them in amber vials or wrapping the vial in aluminum foil is good practice.
Section 3: Mechanistic Insights & Visual Guides
A deeper understanding of the reaction mechanisms can aid in troubleshooting.
Mechanism of Imine Hydrolysis
Imine hydrolysis is the reverse of its formation and is typically acid-catalyzed.[4][12] The process begins with the protonation of the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[5][12] A series of proton transfers and the elimination of the amine lead to the regeneration of the carbonyl compound.
Caption: Acid-catalyzed hydrolysis of an imine.
Workflow for Preventing Imine Hydrolysis
The following diagram illustrates a decision-making workflow for minimizing imine hydrolysis during synthesis and purification.
Caption: Decision workflow for imine synthesis and purification.
References
- Master Organic Chemistry. (2022, March 7).
- Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
- BYJU'S. Imine Hydrolysis. [Link]
- News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link]
- Al-Ameedee, M. Imines are usually unstable and are easily hydrolysed. [Link]
- Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
- JoVE. (2023, April 30).
- Chad's Prep. 19.5 Formation of Imines and Enamines (Addition of Amines). [Link]
- ResearchGate. (2018, February 9). Problem in synthesis of imine?. [Link]
- PubMed. (2022, August 26). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. [Link]
- ResearchGate. (2025, August 6).
- ResearchGate. (2019, April 22).
- OperaChem. (2024, October 21).
- Reddit. (2019, April 22).
- Chemistry Steps.
- ResearchGate. Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence.... [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. news-medical.net [news-medical.net]
- 3. Imines are usually unstable and are easily hydrolysed [ns1.almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 8. Addition of Primary Amines Imine Formation - Chad's Prep® [chadsprep.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Imine formation-Typical procedures - operachem [operachem.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Best Practices for Handling and Storage of Potent N-Benzyl Compounds
Welcome to the Technical Support Center for the safe handling and storage of potent N-benzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for experiments involving this important class of molecules. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure both the integrity of your research and the safety of your laboratory personnel.
Section 1: Foundational Safety Principles for Potent N-Benzyl Compounds
Potent N-benzyl compounds, like many active pharmaceutical ingredients (APIs), can elicit biological effects at very low concentrations.[1] Therefore, a robust safety culture and strict adherence to handling protocols are paramount. The foundation of safe handling is a thorough risk assessment, often categorized using Occupational Exposure Bands (OEBs).
What are Occupational Exposure Bands (OEBs) and why are they critical?
OEBs are a risk management tool used to categorize chemical compounds based on their toxicological potency and the associated occupational exposure limit (OEL). The OEL represents the maximum airborne concentration of a substance to which a worker can be exposed over an 8-hour shift without adverse health effects.[1] Understanding the OEB of your specific N-benzyl compound is the first step in determining the necessary level of containment and personal protective equipment (PPE).[1][2]
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range (µg/m³) | Hazard Potential | General Handling & Containment Strategy |
| OEB 1 | >1000 | Low Hazard | General ventilation, good laboratory practices. |
| OEB 2 | 100 - 1000 | Low to Moderate Hazard | Local exhaust ventilation (LEV), limited containment.[1] |
| OEB 3 | 10 - 100 | Moderate Hazard | Enclosed processes, chemical fume hoods, glove bags.[1] |
| OEB 4 | 1 - 10 | High Hazard | Hard-wall or flexible isolators, closed system transfers. |
| OEB 5 | <1 | Very High Hazard | Full containment in isolators, robotic/automated handling where possible.[3] |
It is crucial to consult your institution's specific guidelines and the compound's Safety Data Sheet (SDS) for the assigned OEB.
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
While engineering controls like fume hoods and isolators are the primary means of protection, PPE is a critical secondary measure.[2] The selection of PPE is directly dictated by the OEB of the N-benzyl compound and the specific task.[1]
Q: What is the appropriate PPE for handling a potent N-benzyl compound (OEB 4)?
A: For an OEB 4 compound, a comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.[1][2]
| PPE Category | Recommended Equipment | Standard/Specification Examples |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), often double-gloved.[4][5] | EN 374.[5] |
| Body Protection | Disposable lab coat or coveralls with long sleeves and closed-toe shoes.[5][6] | EN ISO 20345:2022.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if dust or aerosols may be generated.[5][6] | N95 (US) or P1 (EN 143) for dusts.[5] For higher risk procedures, a Powered Air-Purifying Respirator (PAPR) may be required.[1] |
Section 3: Step-by-Step Experimental Protocols
Weighing Potent N-Benzyl Compounds
Weighing potent solid compounds is a high-risk activity due to the potential for aerosolization.
Q: My potent N-benzyl compound is a fine powder. What is the safest way to weigh it for my experiment?
A: Openly weighing a potent, dusty compound on a benchtop is unacceptable. A ventilated balance enclosure (VBE) or an isolator is necessary.[3][7] For highly potent compounds (OEB 4/5), automated powder dispensing systems within a VBE can significantly enhance safety and accuracy by minimizing manual handling.[3][8]
Protocol for Weighing a Potent N-Benzyl Compound (OEB 4) using a VBE:
-
Preparation: Ensure the VBE is certified and functioning correctly. Decontaminate the interior surfaces.
-
PPE: Don the appropriate PPE, including double gloves and respiratory protection.
-
Tare Container: Place a tared, sealable container on the balance within the VBE.
-
Dispensing: Carefully dispense the N-benzyl compound into the container using a spatula. Minimize movement to reduce air turbulence.
-
Sealing: Securely seal the container before removing it from the VBE.
-
Decontamination: Wipe the exterior of the container with an appropriate solvent (e.g., 70% ethanol, unless reactive with the compound) before removing it from the enclosure.
-
Final Cleanup: Decontaminate all surfaces of the VBE and any equipment used. Dispose of contaminated wipes and PPE as hazardous waste.
Storage and Stability of N-Benzyl Compounds
The chemical stability of N-benzyl compounds is a critical consideration for long-term storage to ensure the integrity of your research materials. The N-benzyl group can be susceptible to several degradation pathways.
Q: I've noticed some degradation in my stock solution of an N-benzyl compound. What are the likely causes and how can I prevent this?
A: The most common degradation pathways for N-benzyl compounds are hydrolysis, oxidation, and photodegradation.[9]
-
Hydrolysis: The amide or ester functionalities often present in N-benzyl-containing molecules can be susceptible to acid or base-catalyzed hydrolysis.[9][10]
-
Oxidation: The benzylic position is prone to oxidation, which can lead to de-benzylation or the formation of benzoyl derivatives.[1][5][11] This can be exacerbated by exposure to air (oxygen) and certain metal ions.
-
Photodegradation: Aromatic compounds, including the benzyl group, can be sensitive to light, particularly UV radiation, which can initiate degradation.[9][12]
Recommended Storage Conditions for Potent N-Benzyl Compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or as specified on the SDS.[9][13] | Reduces the rate of thermal degradation and slows down hydrolytic and oxidative reactions. |
| Atmosphere | Store in a tightly sealed container, consider purging with an inert gas (e.g., argon or nitrogen).[9] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[9] |
| Light | Protect from light by using amber vials or storing in the dark.[9][10] | Prevents photodegradation of the light-sensitive aromatic benzyl group.[9] |
| Form | Store as a dry solid whenever possible. | Solutions, particularly aqueous ones, can accelerate degradation pathways like hydrolysis.[10] If solutions are necessary, prepare them fresh and store them under the recommended conditions for short periods. |
Section 4: Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments.
Q: I've spilled a small amount of a potent N-benzyl compound powder in the fume hood. What is the correct cleanup procedure?
A: For an incidental spill of a known, low-volatility potent compound, you can likely clean it up yourself if you are trained and have the proper spill kit.[11][14]
Incidental Spill Cleanup Workflow
Caption: Workflow for cleaning up an incidental chemical spill.
For a major spill (large quantity, highly toxic, or outside of containment), evacuate the area immediately and follow your institution's emergency procedures. [11][15]
Q: I am purifying my N-benzyl compound using silica gel chromatography and I'm observing significant tailing of my product peak. What could be the cause?
A: The basic nitrogen atom in many N-benzyl compounds can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape and potential product loss on the column.
Troubleshooting Chromatography Tailing
Caption: Troubleshooting logic for peak tailing in chromatography.
By adding a small amount of a competing base like triethylamine to your eluent, you can saturate the acidic sites on the silica, leading to a more symmetrical peak shape.
Q: What are the primary degradation products I should look for if I suspect my N-benzyl compound has decomposed?
A: The most likely degradation products will depend on the specific structure of your molecule and the conditions it has been exposed to. However, based on the known degradation pathways, you should look for evidence of:
-
Hydrolysis: The corresponding benzoic acid and the free N-benzylethylamine (if starting from an N-benzyl-N-ethylbenzamide, for example).[9]
-
Oxidative Debenzylation: The de-benzylated amide and benzaldehyde.[5][11]
Using an analytical technique like LC-MS can help you identify these potential degradation products by their mass.
Section 5: Disposal of Potent N-Benzyl Compound Waste
Proper disposal of waste contaminated with potent N-benzyl compounds is crucial to prevent environmental contamination and accidental exposure.
Q: How should I dispose of waste contaminated with a potent N-benzyl compound?
A: All waste, including contaminated PPE, consumables (pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix potent compound waste with regular laboratory trash. Use a designated, clearly labeled, and sealed container for all hazardous waste.
-
Containerization: Use robust, leak-proof containers for both solid and liquid waste.
-
Disposal Vendor: All potent compound waste should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration to ensure complete destruction of the active molecule.[1]
-
Documentation: Follow all institutional and local regulations for hazardous waste manifest and tracking.
Under no circumstances should potent N-benzyl compound waste be disposed of down the drain or in the regular trash.
This technical support guide provides a framework for the safe handling and storage of potent N-benzyl compounds. Always consult the Safety Data Sheet for your specific compound and adhere to your institution's safety protocols. By understanding the chemical properties of these molecules and implementing these best practices, you can ensure a safe and productive research environment.
References
- High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
- Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology.
- How to Clean A Chemical Spill Correctly and Safely. Chem Klean.
- Guide for Chemical Spill Response. American Chemical Society.
- Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. PubMed.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Chemistry Portal.
- An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar.
- Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC.
- (PDF) Effective and efficient weighing of potent compounds. ResearchGate.
- Automated Weighing of Potent Compounds. Mettler Toledo.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. "Thermal decomposition of the benzyl radical to fulvenallene (C 7H 6) +" by Gabriel Da Silva, John A. Cole et al. [digitalcommons.njit.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Validation for the Analysis of Emerging Psychoactive Substances
Welcome to the technical support center for method validation in the dynamic field of emerging psychoactive substances (NPS) analysis. This guide is designed for researchers, forensic scientists, and drug development professionals who face the unique challenges of developing and validating robust analytical methods for an ever-evolving landscape of novel compounds. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
The core challenge in NPS analysis lies in the constant structural modification of compounds to circumvent legislation, making established analytical methods quickly obsolete.[1][2][3] This necessitates a validation approach that is not only rigorous but also adaptable. This guide provides field-proven insights and troubleshooting strategies grounded in internationally recognized guidelines to ensure your methods are fit-for-purpose, reliable, and defensible.
Part 1: Frequently Asked Questions - The Foundations of NPS Method Validation
This section addresses fundamental questions regarding the principles of method validation as they apply to the specific challenges of NPS analysis.
Q1: What is method validation, and why is it so critical for emerging psychoactive substances (NPS)?
A: Method validation is the process of providing documented, objective evidence that an analytical procedure is suitable for its intended purpose.[4][5] For NPS, this is critical because:
-
Public Health and Safety: Accurate identification and quantification of NPS in biological samples (e.g., blood, urine, oral fluid) or seized materials are vital for clinical toxicology, law enforcement, and public health monitoring.[1][6][7]
-
Legal Scrutiny: Analytical results are often used in legal proceedings, requiring methods that are scientifically sound and whose limitations are well-documented. The Scientific Working Group for Forensic Toxicology (SWGTOX) provides minimum standards for validation in this context.[8][9][10]
-
Chemical Diversity: The NPS market is characterized by a rapid turnover of structurally diverse compounds.[11][12] A validated method ensures that the procedure can reliably detect and differentiate these new analogues from related substances and matrix components.
Q2: Which regulatory guidelines should I follow for validating my NPS analysis method?
A: While no single guideline is dedicated exclusively to NPS, a robust validation plan should be built upon the principles outlined by several key international bodies. Your choice may depend on your specific application (e.g., forensic vs. pharmaceutical).
-
ICH Q2(R2) & Q14: The International Council for Harmonisation (ICH) guidelines are the global standard for the pharmaceutical industry.[13][14][15] The recently updated Q2(R2) provides a framework for validation principles, including for spectroscopic data, while Q14 focuses on analytical procedure development.[15][16]
-
FDA Guidance: The U.S. Food and Drug Administration provides guidance that aligns closely with ICH, outlining expectations for validation data in regulatory submissions.[3][16][17][18]
-
SWGTOX/ASB Standards: For forensic toxicology applications, the standards from the Scientific Working Group for Forensic Toxicology (now maintained by the Academy Standards Board, ASB) are considered the benchmark.[8][9][19][20] They provide specific acceptance criteria tailored to forensic casework.
Q3: What are the essential validation parameters I need to evaluate?
A: The specific parameters depend on whether your method is qualitative (identifies a substance) or quantitative (measures the amount of a substance). The following table summarizes the key parameters based on a synthesis of ICH and SWGTOX guidelines.[4][8][21]
| Validation Parameter | Purpose | Typical Acceptance Criteria (Quantitative Forensic Methods) |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | No significant interference at the retention time of the analyte from endogenous matrix components or commonly encountered drugs. |
| Accuracy (Bias) | To determine the closeness of the test results obtained by the method to the true value. | The mean value should be within ±20% of the nominal value (±25% at the LLOQ).[8][19] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Evaluated at two levels: Repeatability (within-run) and Intermediate Precision (between-run). | Coefficient of Variation (CV) should not exceed 20% (≤25% at the LLOQ).[8][19] |
| Calibration Model / Linearity | To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. | A minimum of 6 non-zero calibrators should be used.[22] The correlation coefficient (r²) should typically be ≥0.99. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio typically ≥3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically ≥10:1; accuracy and precision must meet acceptance criteria. Often the lowest non-zero calibrator.[22] |
| Matrix Effect | To investigate the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components in mass spectrometry-based methods. | The calculated matrix effect should ideally be within ±20-25%. |
| Carryover | To ensure that residue from a high-concentration sample does not affect the analysis of a subsequent blank or low-concentration sample. | No analyte detected above the LOD in a blank sample analyzed immediately after the highest calibrator.[8] |
| Stability | To evaluate the chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±20% of the nominal concentration. |
Q4: When is a full re-validation required versus a partial validation or method verification?
A: The extent of validation depends on the nature of the change to an existing, validated method.[4][23]
-
Full Validation: Required for a completely new analytical method or when major changes are made to an existing one (e.g., changing the analytical technique from GC-MS to LC-MS/MS).
-
Partial Re-validation: Necessary when minor but significant changes are made.[5] Examples include:
-
Adding new NPS analytes to an existing method's scope.
-
Changing the sample matrix (e.g., from urine to blood).
-
Moving the instrument to a new location.
-
Significant changes in the sample preparation procedure.
-
-
Method Verification: When implementing a validated method from another source (e.g., a compendial method or one from another laboratory) without change. Verification involves a subset of validation experiments (e.g., precision, accuracy, LOQ) to demonstrate the method works as intended in your laboratory with your equipment and personnel.[23]
Part 2: Troubleshooting Guides for Common Validation Issues
This section provides practical, cause-and-effect troubleshooting for problems frequently encountered during the validation of chromatographic methods (LC-MS/MS, GC-MS), which are the workhorses of NPS analysis.[1][2][7]
Chromatography & Peak Shape Problems
Q: My chromatographic peaks are splitting, tailing, or fronting. What are the likely causes and solutions?
A: Poor peak shape compromises resolution and integration, directly impacting accuracy and precision. The cause can be chemical or physical.
Troubleshooting Peak Shape Issues
Caption: Decision tree for troubleshooting common peak shape problems.
Q: My retention times are drifting between injections. How do I stabilize my method?
A: Unstable retention times make peak identification unreliable and can indicate system instability.
-
Check for Insufficient Equilibration: Is the column fully equilibrated between gradient runs? Increase the post-run equilibration time by at least 10-15 column volumes.[24]
-
Verify Mobile Phase Composition: Has the mobile phase been prepared accurately? Is there evidence of evaporation or precipitation? Prepare fresh mobile phase.
-
Inspect for Pump Issues: Are there pressure fluctuations?[25] This could indicate air bubbles in the pump or faulty check valves. Purge the system thoroughly.[24]
-
Ensure Stable Column Temperature: Are you using a column oven? Temperature fluctuations can cause significant retention time shifts.
Mass Spectrometry & Sensitivity Issues
Q: I'm observing significant ion suppression or enhancement. How can I diagnose and mitigate this matrix effect?
A: Matrix effects are a major challenge in bioanalysis, especially with complex matrices like blood or oral fluid.[3] They occur when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.
-
Diagnosis: The standard method is the post-extraction addition experiment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent. A ratio <1 indicates suppression; >1 indicates enhancement.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify the gradient to separate the analyte from the interfering matrix components.
-
Optimize Sample Preparation: Use a more selective extraction technique (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).
-
Dilute the Sample: This is a simple but effective way to reduce the concentration of interfering matrix components. You must validate dilution integrity if this is part of the final method.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it co-elutes with the analyte and is affected by matrix effects in the same way, thus correcting for signal variability.
-
Q: My signal intensity is low or inconsistent. What are the common causes?
A: Low sensitivity can prevent you from reaching the required LOQ.
-
MS Source Cleaning: The ion source is prone to contamination. Check and clean the ion transfer capillary, skimmer, and ion optics according to the manufacturer's instructions.[24]
-
Mobile Phase Modifiers: Ensure the correct modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) is used at an optimal concentration (typically 0.1%) to promote ionization.
-
Analyte Stability: Is your analyte degrading in the sample or on the autosampler? Perform stability studies to confirm.[3]
-
Incorrect MS Parameters: Re-optimize source parameters (e.g., gas flows, temperatures, voltages) and compound-specific parameters (e.g., collision energy) by infusing a standard solution.
Quantitation & Calibration Issues
Q: My calibration curve has a poor correlation coefficient (r² < 0.99) or is clearly non-linear. What should I do?
A: A poor calibration curve will lead to inaccurate quantification.
-
Check for Outliers: Was one of the calibrators prepared incorrectly? Re-prepare and re-inject the suspect calibrator.
-
Assess for Saturation: At high concentrations, detector saturation can cause the curve to flatten. If so, narrow the calibration range.
-
Consider a Different Regression Model: While linear regression with 1/x or 1/x² weighting is common, some methods are inherently non-linear. A quadratic fit may be appropriate, but this must be justified and documented in your validation plan.[22]
-
Investigate Carryover: If the blank after the highest calibrator shows a significant peak, carryover may be affecting the upper end of your curve. Improve wash methods.
Part 3: Protocols for Key Validation Experiments
These protocols provide a step-by-step framework for executing critical validation experiments. A validation plan with pre-defined acceptance criteria must be in place before starting.[8][20]
Protocol 1: Assessing Selectivity and Matrix Effects
-
Objective: To demonstrate the method is free from interferences from the biological matrix and to quantify the impact of the matrix on analyte ionization.
-
Procedure:
-
Obtain at least 6-10 different sources of blank matrix (e.g., blood from 10 different drug-free individuals).
-
Process each blank matrix through your sample preparation procedure and analyze it to check for endogenous interferences at the retention time of your analytes and internal standard.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte spiked in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and the analyte is spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction procedure.
-
-
Analyze all samples.
-
-
Calculations & Acceptance Criteria:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Acceptance: Typically 80-120%.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Acceptance: Should be consistent and reproducible, though not necessarily 100%.
-
-
Overall Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Protocol 2: Evaluating Accuracy and Precision
-
Objective: To determine the method's accuracy (bias) and precision (repeatability and intermediate precision).
-
Procedure:
-
Prepare quality control (QC) samples by spiking blank matrix at a minimum of three concentration levels: Low, Medium, and High.
-
Within-Run (Repeatability): On a single day, analyze at least five replicates (n=5) of each QC level.
-
Between-Run (Intermediate Precision): Repeat the analysis on at least three to five different days, preferably with different analysts and/or reagent lots if possible.[8][19]
-
-
Calculations & Acceptance Criteria:
-
Accuracy (% Bias) = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100
-
Acceptance: Within ±20% of the nominal value (±25% at LLOQ).[8]
-
-
Precision (% CV) = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100
-
Acceptance: CV ≤ 20% (≤25% at LLOQ).[8]
-
-
Overall Method Validation Workflow
Caption: A typical workflow for analytical method validation.
References
- A review of emerging substance use and their analytical detection techniques. (2025). Indian Journal of Forensic and Community Medicine.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Hindawi.
- Quality Guidelines. ICH.
- Emerging Novel Psychoactive Substances (2020–2025)
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- ICH and FDA Guidelines for Analytical Method Valid
- Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. (2013). PubMed.
- Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)
- A Review of Advancements in Detecting New Psychoactive Substances. (2024). Spectroscopy Online.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Highlights from FDA's Analytical Test Method Valid
- Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Oxford Academic.
- 3 Key Regulatory Guidelines for Method Valid
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.
- Development and Validation of Methods for Detection of New Psychoactive Substances (NPS) in Athletes. (2025).
- Validation of a GC/MS method for the determination of alkaline drugs in whole blood. (2014). Marshall University.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). NIH.
- Frequently Asked Questions about Method Valid
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.
- Standard Practices for Method Valid
- ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Valid
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
- LCMS Troubleshooting: 14 Best Practices for Labor
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 6. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. researchgate.net [researchgate.net]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. starodub.nl [starodub.nl]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 18. propharmagroup.com [propharmagroup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. aafs.org [aafs.org]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. marshall.edu [marshall.edu]
- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 24. ssi.shimadzu.com [ssi.shimadzu.com]
- 25. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to the Potency of N-benzylphenethylamines vs. N-benzylpropanamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of receptor pharmacology, particularly concerning monoaminergic systems, the structural scaffold of a ligand is a critical determinant of its potency and selectivity. This guide provides an in-depth comparative analysis of two closely related chemical classes: N-benzylphenethylamines and the less-explored N-benzylpropanamines. We will dissect the subtle yet significant structural distinction—the addition of a single carbon to the alkyl chain—and its profound impact on pharmacological activity, supported by experimental data and validated protocols.
Structural Framework: The Ethyl vs. Propyl Bridge
At their core, both classes share a common pharmacophore: a phenyl ring connected to a terminal amine, with a benzyl group substituting the amine nitrogen. The defining difference lies in the alkyl chain connecting the phenyl ring and the nitrogen atom.
-
N-benzylphenethylamines: Feature a two-carbon (ethyl) chain. This scaffold is the foundation for the well-known and highly potent "NBOMe" series of serotonergic agonists.[1]
-
N-benzylpropanamines: Feature a three-carbon (propyl) chain. This seemingly minor extension introduces greater conformational flexibility.
This additional methylene group in the propanamine backbone allows for more rotational freedom, potentially altering the optimal presentation of the key pharmacophoric elements—the aromatic rings and the nitrogen lone pair—to the receptor's binding pocket. This flexibility can be advantageous or detrimental to binding affinity and functional potency, depending on the specific receptor topology.
Comparative Potency Analysis: A Focus on the Serotonin 5-HT₂A Receptor
The serotonin 2A (5-HT₂A) receptor, a G-protein coupled receptor (GPCR), serves as an excellent case study for comparing these two classes, as it is a primary target for many N-benzylphenethylamines.[2][3]
The addition of an N-benzyl group to phenethylamine hallucinogens is known to dramatically increase 5-HT₂A binding affinity and potency.[1] For instance, N-benzyl substitution on phenethylamines from the psychedelic "2C" family confers a significant increase in both binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors.[4][5] Compounds in the N-benzylphenethylamine series, often referred to as NBOMes, exhibit subnanomolar affinity for the 5-HT₂A receptor and are potent agonists.[1][6]
Structure-Activity Relationship (SAR) Insights
For N-benzylphenethylamines, extensive SAR studies have revealed key insights:
-
N-Benzyl Substitution is Crucial: The N-benzyl group itself is a primary driver of high potency, potentially interacting with specific residues like Phenylalanine 339 (Phe339) in the 5-HT₂A receptor binding pocket.[7] This substitution can increase affinity by up to 300-fold compared to simpler N-alkyl versions.[7]
-
Substituents on the Benzyl Ring: A polar substituent at the ortho-position of the N-benzyl ring, such as a methoxy group, often further enhances activity.[8] The compound 25I-NBOMe, which features a 2-methoxybenzyl group, is a canonical example of a highly potent 5-HT₂A agonist.[6]
-
Substituents on the Phenethylamine Ring: Substitutions at the 2,5-positions of the phenethylamine core, particularly with methoxy groups, are common in high-potency compounds.[9]
While direct, side-by-side comparative data with N-benzylpropanamines is less common in the literature, the principles of SAR suggest that the increased flexibility of the propyl chain in N-benzylpropanamines could disrupt the optimal positioning of the N-benzyl group. This may weaken the critical interactions within the 5-HT₂A binding pocket that are responsible for the exceptionally high potency seen in the phenethylamine series.
Quantitative Data Summary
The following table summarizes representative binding affinity (Kᵢ) and functional potency (EC₅₀) data for several N-benzylphenethylamine compounds at the human 5-HT₂A receptor, illustrating their characteristic high potency.
| Compound | Phenethylamine Core | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | Reference |
| 25I-NBOMe | 2,5-dimethoxy-4-iodo | 2-methoxy | 0.044 | 0.47 | [6] |
| Cmpd. 1b | 2,5-dimethoxy-4-bromo | 2-hydroxy | Not Reported | 0.074 | [4][5] |
| Cmpd. 8b | 2,5-dimethoxy-4-propyl | 2-hydroxy | 0.29 | Not Reported | [4][5] |
Note: A lower Kᵢ value indicates higher binding affinity, and a lower EC₅₀ value indicates higher functional potency.
Experimental Protocol: Determination of Receptor Binding Affinity
To provide a framework for empirical comparison, we present a standardized protocol for a competitive radioligand binding assay. This is a robust method to determine the binding affinity (Kᵢ) of a test compound (e.g., an N-benzylpropanamine derivative) for a specific receptor, such as the 5-HT₂A receptor.
Objective: To determine the Kᵢ of a test compound by measuring its ability to displace a known radioligand from the human 5-HT₂A receptor.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.[10]
-
Radioligand: [³H]ketanserin or [¹²⁵I]DOI (a high-affinity 5-HT₂A ligand).[3][11]
-
Test Compounds: N-benzylphenethylamine and N-benzylpropanamine analogs of interest.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a known, non-radiolabeled 5-HT₂A antagonist like ketanserin.[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (presoaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding), liquid scintillation counter.[11][12]
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the frozen cell membrane aliquot on ice and resuspend it in chilled assay buffer to a final protein concentration of 50-120 µg per well.[12] Perform a protein quantification assay (e.g., Pierce BCA assay) to confirm the concentration.[12]
-
Rationale: Using a consistent amount of receptor protein is critical for assay reproducibility.
-
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): 150 µL membrane suspension + 50 µL radioligand + 50 µL assay buffer.[12]
-
Non-Specific Binding (NSB): 150 µL membrane suspension + 50 µL radioligand + 50 µL NSB control.
-
Competition: 150 µL membrane suspension + 50 µL radioligand + 50 µL of test compound (at 8-10 serial dilutions).[12]
-
Self-Validation: The TB and NSB wells are essential controls. Specific binding is calculated as (TB - NSB), representing the binding that is actually displaceable at the target receptor.
-
-
Incubation: Add the radioligand (at a final concentration near its Kₔ value, e.g., 0.5 nM for [³H]ketanserin) to all wells.[3] Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation.[12]
-
Rationale: Incubation allows the binding reaction to reach equilibrium.
-
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Rationale: Rapid washing with ice-cold buffer minimizes the dissociation of the radioligand from the receptor.
-
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
Visualizing Workflows and Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: 5-HT₂A Receptor Activation
The 5-HT₂A receptor primarily couples to the Gq/G₁₁ family of G-proteins.[3] Agonist binding initiates a well-characterized signaling cascade.
Caption: Simplified 5-HT₂A receptor Gq signaling cascade.
Conclusion and Future Directions
The available evidence strongly indicates that N-benzylphenethylamines are a class of exceptionally potent ligands, particularly as agonists at the 5-HT₂A receptor. This high potency is driven by a favorable combination of a rigid ethyl scaffold and specific interactions of the N-benzyl moiety within the receptor's binding site.
In contrast, the N-benzylpropanamine scaffold remains significantly under-explored. The introduction of a propyl chain imparts greater conformational flexibility, which may hinder its ability to adopt the optimal, high-energy binding pose achieved by its phenethylamine counterparts. However, this flexibility could also be leveraged to achieve selectivity for different receptor subtypes or to develop ligands with unique functional profiles (e.g., partial agonism or biased agonism).
Direct, empirical comparison using standardized protocols, such as the radioligand binding assay detailed here, is essential to definitively characterize the potency of N-benzylpropanamines relative to the benchmark set by N-benzylphenethylamines. Such studies will be invaluable for drug development professionals seeking to fine-tune ligand-receptor interactions and design novel therapeutics with tailored pharmacological profiles.
References
- Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–250. [Link]
- Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-250. [Link]
- ResearchGate (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. [Link]
- McCorvy, J. D., et al. (2012). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 82(2), 279-289. [Link]
- Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Reaction Biology (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 280(2), 275-282. [Link]
- Gass, N., et al. (2021). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. International Journal of Molecular Sciences, 22(16), 8943. [Link]
- Eurofins (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
- Managò, F., et al. (2016). Presynaptic G Protein-Coupled Receptors: Gatekeepers of Addiction? Frontiers in Synaptic Neuroscience, 8, 3. [Link]
- Eshleman, A. J., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology, 174(13), 2113-2126. [Link]
- ResearchGate (n.d.). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]
- Braden, M. R., et al. (2016). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 7(9), 1279–1290. [Link]
- Beaulieu, J. M., et al. (2007). Paradoxical striatal cellular signaling responses to psychostimulants in hyperactive mice. Journal of Biological Chemistry, 282(21), 15874-15883. [Link]
- Khan, K., et al. (2022). Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation. Biomedicines, 10(11), 2686. [Link]
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-57. [Link]
- Creative Diagnostics (n.d.).
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines [mdpi.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Differentiating N-(2-Methoxybenzyl)-2-propanamine and Its Positional Isomers: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and development, the unambiguous identification of molecular structures is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a benzene ring, present a significant analytical challenge.[1][2][3] Their subtle structural differences can lead to profound variations in pharmacological activity, metabolic fate, and toxicity. This guide provides a comprehensive comparison of analytical methodologies to reliably differentiate N-(2-Methoxybenzyl)-2-propanamine from its meta (3-methoxy) and para (4-methoxy) positional isomers.
The differentiation of these isomers is critical as their biological activities can vary significantly. For instance, in the realm of psychoactive substances, slight changes in the position of a methoxy group on the benzyl ring of phenethylamine derivatives can drastically alter their affinity for serotonin receptors.[4][5] This underscores the necessity for robust and validated analytical methods to ensure the correct isomer is identified, whether for therapeutic development or forensic analysis.
This document will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques. We will explore the theoretical underpinnings of why each technique can distinguish between these closely related molecules and provide detailed, field-tested experimental protocols.
The Challenge at Hand: Subtle Differences, Significant Consequences
The ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers of N-Methoxybenzyl-2-propanamine are structurally very similar. The only difference lies in the position of the methoxy group on the benzyl ring. This subtle variation, however, influences the electron distribution within the molecule, its overall shape, and its polarity. These differences, though minor, are exploitable by modern analytical techniques.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating molecular structure by probing the chemical environment of hydrogen atoms.[6][7] The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are exquisitely sensitive to the substitution pattern on the benzene ring.[6][8]
Theoretical Basis for Differentiation
The methoxy group (-OCH₃) is an electron-donating group. Its position on the benzyl ring influences the electron density of the neighboring aromatic protons, thereby affecting their chemical shifts.
-
This compound (Ortho-isomer): The methoxy group is in close proximity to the benzylic protons and the aromatic proton at the C6 position. This proximity can lead to through-space interactions (Nuclear Overhauser Effect) and will cause distinct shifts in the aromatic region, often resulting in a more complex and spread-out pattern compared to the more symmetric meta and para isomers.
-
N-(3-Methoxybenzyl)-2-propanamine (Meta-isomer): The methoxy group is meta to the benzylamine substituent. This leads to a different set of symmetries and electronic effects compared to the ortho and para isomers, resulting in a unique splitting pattern for the four aromatic protons.
-
N-(4-Methoxybenzyl)-2-propanamine (Para-isomer): Due to the symmetry of the para-substituted ring, the protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This typically results in two distinct doublets in the aromatic region, a simpler pattern compared to the ortho and meta isomers.[6]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Comparative ¹H NMR Data (Predicted)
| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Key Differentiating Features |
| Ortho (2-methoxy) | Complex multiplet, typically more spread out (e.g., ~6.8-7.3 ppm)[9] | Singlet, ~3.85 ppm | Distinct chemical shifts and complex splitting due to lack of symmetry. |
| Meta (3-methoxy) | Four distinct signals in the aromatic region, complex splitting patterns. | Singlet, ~3.80 ppm | Unique pattern of four aromatic protons. |
| Para (4-methoxy) | Two doublets (AA'BB' system), typically around 6.9 and 7.2 ppm[10] | Singlet, ~3.78 ppm | Symmetrical pattern with two distinct doublets. |
Mass Spectrometry: Unveiling Fragmentation Fingerprints
Mass spectrometry (MS), particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a cornerstone for isomer differentiation.[11][12][13] While the isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can be distinct.[14]
Theoretical Basis for Differentiation
The position of the methoxy group influences the stability of the resulting fragment ions. The "ortho effect" can lead to unique fragmentation pathways for the 2-methoxy isomer that are not observed or are less abundant for the meta and para isomers.[15]
-
Common Fragmentation: All three isomers are expected to show a prominent fragment ion at m/z 121, corresponding to the methoxybenzyl cation (CH₃O-C₆H₄-CH₂⁺). Cleavage of the C-C bond alpha to the nitrogen can also produce a characteristic fragment.
-
Differentiating Fragmentation: The ortho isomer can undergo specific rearrangements involving the methoxy group, leading to unique fragment ions or significantly different relative abundances of common fragments. For instance, the loss of formaldehyde (CH₂O) from the molecular ion or a primary fragment ion might be more favorable for the ortho isomer.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analytical workflow for isomer separation and identification.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a suitable solvent like methanol or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Comparative GC-MS Data
| Isomer | Retention Time (min) | Key Fragment Ions (m/z) and Relative Abundance |
| Ortho (2-methoxy) | Earlier elution | 121 (base peak), 91, 77. Potential for unique low abundance fragments due to ortho effect. |
| Meta (3-methoxy) | Intermediate elution | 121 (base peak), 91, 77. Relative abundances may differ slightly from para. |
| Para (4-methoxy) | Later elution | 121 (base peak), 91, 77. Generally the most stable, leading to a "cleaner" spectrum. |
Note: Retention times will vary based on the specific GC column and conditions. The elution order is predicted based on potential differences in polarity and boiling point, with the ortho isomer often being more volatile.
High-Performance Liquid Chromatography (HPLC): Separation in the Liquid Phase
HPLC provides an excellent alternative or complementary technique to GC, especially for less volatile or thermally labile compounds.[8] Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
Theoretical Basis for Differentiation
The polarity of the isomers differs slightly due to the position of the methoxy group. This difference in polarity will lead to different retention times on a reversed-phase HPLC column.
-
Polarity Ranking (Predicted): Ortho > Meta > Para. The ortho-isomer is often the most polar due to intramolecular interactions and steric effects, which can influence its interaction with the stationary phase.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start at 20% acetonitrile and ramp to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm and 270 nm.
-
Comparative HPLC Data
| Isomer | Predicted Elution Order | Rationale |
| Ortho (2-methoxy) | First | Expected to be the most polar, leading to the weakest interaction with the C18 stationary phase. |
| Meta (3-methoxy) | Second | Intermediate polarity. |
| Para (4-methoxy) | Third | Expected to be the least polar, resulting in the strongest interaction with the stationary phase. |
Conclusion: A Multi-faceted Approach for Confident Identification
Differentiating positional isomers like this compound and its meta and para counterparts requires a careful and often multi-technique approach.
-
¹H NMR provides the most definitive structural information, with the aromatic region serving as a unique fingerprint for each isomer.
-
GC-MS offers excellent separation and characteristic fragmentation patterns, with the potential for unique fragments arising from the "ortho effect."
-
HPLC separates the isomers based on subtle polarity differences, providing a robust and often complementary method to GC.
For unambiguous identification, especially in a regulatory or drug development setting, employing at least two of these techniques is highly recommended. For instance, the combination of chromatographic separation (GC or HPLC) with a structurally informative detector (MS or NMR) provides the highest level of confidence. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently distinguish these challenging yet important molecules.
References
- Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed.
- Christie, W.W. (2009). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Universiti Putra Malaysia Press.
- An, J., et al. (2013). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate.
- Grishin, A.A., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis.
- Ricquebourg, S., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.
- Bialecki, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry.
- Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate.
- Various Authors. (2012). How ortho and para isomers of benzene derivatives differentiated?. ResearchGate.
- Ricquebourg, S., et al. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.
- Bishop, D.P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry.
- Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.
- Shestakova, M.A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis.
- Various Authors. (N.D.). Supporting Information. Angewandte Chemie International Edition.
- Kontogianni, V.G., et al. (2021). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ResearchGate.
- Shestakova, M.A., et al. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate.
- Simon, E.S., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.
- Lee, J.H., et al. (2013). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate.
- Grishin, A.A., et al. (2023). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. PubMed.
- Human Metabolome Database. (N.D.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest.
- Grishin, A.A., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Drug Testing and Analysis.
- Casale, J.F., et al. (N.D.). Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl3. DEA Microgram Journal.
- Zuba, D. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Forensic Science International.
- Kamińska, K., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology.
- Johnson, L.A., et al. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. ResearchGate.
- EMCDDA. (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online.
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
- Waldman, W., et al. (2018). Severe clinical toxicity caused by 25I-NBOMe confirmed analytically using LC-MS-MS method. Frontiers Publishing Partnerships.
- Casale, J.F., et al. (2015). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. ResearchGate.
- Caspar, A.T., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis.
- Miciaccia, M., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. West Virginia University Research Repository.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. europeanreview.org [europeanreview.org]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Guide to the Biological Effects of N-(2-Methoxybenzyl)-2-propanamine and 25I-NBOMe: A Methodological Framework for Pharmacological Characterization
Introduction
In the landscape of neuropharmacological research, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of two structurally distinct molecules: 25I-NBOMe, a well-documented and potent synthetic hallucinogen, and N-(2-Methoxybenzyl)-2-propanamine, a lesser-known compound with no established psychoactive profile.
25I-NBOMe belongs to the N-benzyl-phenethylamine class and is notorious for its high-potency agonism at the serotonin 5-HT₂A receptor, the primary mechanism mediating its profound psychedelic effects[1][2][3]. Conversely, this compound is a simple benzylamine derivative. A significant information asymmetry exists between these two agents. While 25I-NBOMe has been the subject of extensive pharmacological study, this compound remains largely uncharacterized in the scientific literature[4][5].
This guide is structured not as a direct comparison of known effects, but as a methodological framework. We will use the well-defined biological profile of 25I-NBOMe as a reference standard to outline the essential experimental workflows required to systematically characterize a novel agent like this compound. This approach provides researchers with the causal logic and practical protocols necessary for a rigorous comparative investigation.
Part 1: Molecular Profiles and Pharmacological Context
The fundamental difference in the biological activity of these two compounds originates from their distinct chemical structures. 25I-NBOMe is a derivative of the 2C-I phenethylamine, where the addition of an N-(2-methoxybenzyl) group dramatically enhances its affinity for the 5-HT₂A receptor[1][6][7]. This compound lacks the critical 2,5-dimethoxyphenethylamine core essential for this serotonergic activity.
| Compound | 2D Structure | IUPAC Name | Molecular Formula |
| 25I-NBOMe | ![]() | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine[8] | C₁₈H₂₂INO₃ |
| This compound | ![]() | N-[(2-methoxyphenyl)methyl]propan-2-amine[4] | C₁₁H₁₇NO |
The Reference Standard: Known Biological Effects of 25I-NBOMe
25I-NBOMe is a highly potent and full agonist of the human 5-HT₂A receptor[6][9]. This interaction is the primary driver of its hallucinogenic effects. Its activity is not, however, entirely selective, and it displays appreciable affinity for other serotonin receptors, which may contribute to its complex and often dangerous toxicological profile.
Table 1: Receptor Binding Affinity of 25I-NBOMe Binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Binding Affinity (Ki) | Source(s) |
| Serotonin 5-HT₂A | 0.044 - 0.6 nM | [2][6] |
| Serotonin 5-HT₂C | 1.03 - 4.6 nM | [6] |
| Serotonin 5-HT₂B | 1.91 - 130 nM | [6] |
| Serotonin 5-HT₁A | >500 nM (low affinity) | [6][10] |
| Dopamine & Adrenergic Receptors | Micromolar affinity | [11][12] |
Table 2: Functional Potency of 25I-NBOMe Functional potency (EC₅₀) is the concentration that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates greater potency.
| Assay / Receptor | Functional Potency (EC₅₀) | Source(s) |
| 5-HT₂A Activation (Calcium Flux) | 0.76 - 240 nM | [6] |
| 5-HT₂C Activation (Calcium Flux) | 2.38 - 88.9 nM | [6] |
In vivo, the activation of 5-HT₂A receptors by 25I-NBOMe elicits a characteristic head-twitch response (HTR) in rodents. This behavior is a widely accepted animal model used as a proxy for hallucinogenic potential in humans[10][13][14]. Studies have shown 25I-NBOMe to be approximately 14-fold more potent than its precursor, 2C-I, in inducing this response[6][13].
Part 2: Experimental Framework for Comparative Analysis
To characterize this compound and objectively compare it to 25I-NBOMe, a tiered experimental approach is necessary, moving from in vitro binding to in vivo behavioral assays.
A. In Vitro Receptor Binding Profile
Causality: The first and most fundamental question is whether this compound binds to any of the primary CNS targets of 25I-NBOMe. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. This experiment directly validates whether the test compound can physically interact with the receptor of interest.
Caption: Workflow for a competitive radioligand binding assay.
-
Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) engineered to express the human 5-HT₂A receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a selective 5-HT₂A radioligand (e.g., [³H]ketanserin at its K_d_ value), and varying concentrations of the test compound (this compound) or the reference compound (25I-NBOMe), typically from 10⁻¹¹ to 10⁻⁵ M.
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ value, which is then converted to the Ki (affinity) value.
B. In Vitro Functional Activity & Signaling Pathways
Causality: Demonstrating binding is insufficient; we must determine the functional consequence. Does the compound activate the receptor (agonism), block it (antagonism), or have no effect? The 5-HT₂A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺). A calcium flux assay provides a direct measure of this primary signaling pathway.
Caption: The 5-HT₂A receptor Gq-protein signaling cascade.
-
Cell Culture: Plate cells expressing the 5-HT₂A receptor in a clear-bottom, black-walled 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Addition: Utilize a fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
-
Measurement: Measure the baseline fluorescence for 10-20 seconds.
-
Injection: Inject varying concentrations of the test compound or reference compound into the wells.
-
Post-Injection Read: Immediately and continuously measure the fluorescence intensity for 2-3 minutes following injection. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
C. In Vivo Behavioral Assessment
Causality: In vitro assays, while crucial, do not fully predict a compound's effect in a complex biological system. An in vivo assay is required to assess the integrated physiological and behavioral response. The Head-Twitch Response (HTR) in mice is the definitive behavioral assay for screening compounds for potential hallucinogenic activity mediated by 5-HT₂A receptor activation[10][15].
Caption: Experimental timeline for the mouse HTR assay.
-
Animals: Use male C57BL/6J mice, a strain known to exhibit a robust HTR.
-
Acclimation: Place individual mice into clean, empty observation chambers (e.g., standard polycarbonate cages) and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer the test compound (this compound), reference compound (25I-NBOMe), or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested.
-
Observation Period: Immediately after injection, return the mice to their observation chambers. Record behavior using a video camera for 30-60 minutes.
-
Scoring: The recorded videos are scored by a trained observer who is blind to the experimental conditions. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: The total number of head twitches for each mouse is counted. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant difference in HTR frequency between the drug-treated groups and the vehicle control group.
Part 3: Data Interpretation and Comparative Synthesis
The systematic application of these protocols would allow for a definitive, evidence-based comparison between the two compounds. Based on its chemical structure, the scientifically sound hypothesis is that this compound will show no significant activity in these assays. The experimental data serves to formally confirm or reject this hypothesis.
Table 3: Comparative Biological Profile Summary
| Parameter | 25I-NBOMe (Known Data) | This compound (Hypothetical Data) | Interpretation of Hypothetical Result |
| 5-HT₂A Binding (Ki) | < 1 nM (Very High Affinity)[2][6] | > 10,000 nM | No significant binding to the 5-HT₂A receptor. |
| 5-HT₂A Function (EC₅₀) | < 100 nM (Potent Agonist)[6] | No Response | The compound does not activate the 5-HT₂A receptor. |
| Mouse HTR | Induces robust HTR[13][14] | No increase vs. vehicle | The compound does not have 5-HT₂A-mediated hallucinogenic potential in vivo. |
This guide outlines the essential experimental framework for a rigorous pharmacological comparison between a well-characterized reference compound, 25I-NBOMe, and a structurally distinct, uncharacterized molecule, this compound. While 25I-NBOMe is a potent 5-HT₂A receptor agonist with established hallucinogenic-like effects in animal models, the structural analysis of this compound strongly predicts a lack of such activity. The described in vitro and in vivo protocols provide the self-validating system required to experimentally test this hypothesis. By following this logical progression from receptor binding to functional assays and finally to behavioral outcomes, researchers can definitively establish the biological activity profile of any novel compound and make objective, data-driven comparisons to established pharmacological agents.
References
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
- Wikipedia. (2023). 25I-NBOMe. Wikipedia, The Free Encyclopedia. [Link]
- Kuypers, K. P. C., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience. [Link]
- Paparella, A., et al. (2014). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. La Clinica Terapeutica. [Link]
- DEA Diversion Control Division. (2013). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.
- EMCDDA. (2014). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]
- De Luca, M. A., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]
- Kocan, A., et al. (2021). 25X-NBOMe compounds – chemistry, pharmacology and toxicology. A comprehensive review. Taylor & Francis Online. [Link]
- Semantic Scholar. (n.d.). NBOMe: new potent hallucinogens--pharmacology, analytical methods, toxicities, fatalities: a review. Semantic Scholar. [Link]
- Herian, M., et al. (2022). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe.
- Europol. (2013). 25I-NBOMe. Europol. [Link]
- PubChem. (n.d.). 25I-NBOMe.
- EMCDDA–Europol. (2014). Joint Report on a new psychoactive substance: 25I-NBOMe. European Monitoring Centre for Drugs and Drug Addiction. [Link]
- ResearchGate. (2017). The chemical structures of 2C-phenethylamine, 2C-I and 2C-I-NBOMe.
- Herian, M., et al. (2019).
- PubChem. (n.d.). N-(2-Methoxybenzyl)propan-2-amine.
- ResearchGate. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats.
- Pervin, R., et al. (2018). Ingestion of Synthetic Street Drug "25-I" (25I-NBOMe) Causing Type B Lactic Acidosis and Multi-Organ Dysfunction. Journal of Medical Cases. [Link]
- LJMU Research Online. (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)- N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Liverpool John Moores University. [Link]
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. N-(2-Methoxybenzyl)propan-2-amine | C11H17NO | CID 11458027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 10. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. europeanreview.org [europeanreview.org]
- 14. europol.europa.eu [europol.europa.eu]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Analysis of 5-HT2A Receptor Binding of NBOMe Analogs
A Technical Guide for Researchers and Drug Development Professionals
The N-benzylmethoxy-substituted phenethylamines (NBOMes) represent a class of potent serotonergic psychedelics that have garnered significant interest within the scientific community. Their high affinity and agonist activity at the serotonin 2A (5-HT2A) receptor, a key mediator of hallucinogenic effects, make them valuable tools for neuroscience research and potential starting points for novel therapeutic agents.[1][2] This guide provides a comparative analysis of the 5-HT2A receptor binding characteristics of various NBOMe analogs, supported by experimental data and detailed methodologies.
The Serotonin 5-HT2A Receptor and the NBOMe Class
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for classic psychedelic drugs.[1][3] Agonist activation of this receptor, primarily through the Gq/11 signaling pathway, initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol phosphates and an increase in intracellular calcium.[4][5][6] This signaling is believed to be fundamental to the psychoactive effects of these compounds.[7][8]
The NBOMe series are derivatives of the 2C class of phenethylamines, distinguished by the addition of an N-(2-methoxybenzyl) group.[2][9] This structural modification dramatically increases their affinity and potency for the 5-HT2A receptor compared to their 2C counterparts.[1][9][10]
Comparative Binding Affinities and Functional Potencies
The interaction of NBOMe analogs with the 5-HT2A receptor is typically characterized by their binding affinity (Ki) and their functional potency (EC50). The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. The EC50 value in a functional assay indicates the concentration required to elicit a half-maximal response, with lower values signifying greater potency.
Below is a summary of the in vitro 5-HT2A receptor binding and functional data for several prominent NBOMe analogs. It is important to note that values can vary between studies due to different experimental conditions.
| Compound | Ki (nM) | EC50 (nM) | Efficacy |
| 25I-NBOMe | 0.044 - 0.6[11][12] | 0.47 - 240[11][12] | Full Agonist[11][12] |
| 25C-NBOMe | ~0.4[11] | ~2.0[11] | Full Agonist[11] |
| 25B-NBOMe | ~0.5[11][13] | ~40[11] | Full Agonist[13] |
| 25D-NBOMe | Subnanomolar[10] | 0.51 - 1.5[10] | Full Agonist[10] |
| 25E-NBOMe | Subnanomolar[10] | 0.51 - 1.5[10] | Full Agonist[10] |
| 25H-NBOMe | Low nanomolar[10] | ~40[10] | Full Agonist[10] |
| 25N-NBOMe | Subnanomolar[10] | 0.51 - 1.5[10] | Full Agonist[10] |
Structure-Activity Relationships (SAR)
The high affinity of NBOMe compounds for the 5-HT2A receptor is largely attributed to the N-benzyl substitution.[14][15] Variations in the substituents on both the phenethylamine and the N-benzyl portions of the molecule significantly influence binding affinity and functional activity.[15][16]
For instance, the 2,5-dimethoxy substitution pattern on the phenethylamine ring is considered optimal for psychedelic activity and receptor affinity.[3] The nature of the substituent at the 4-position of the phenethylamine ring also plays a crucial role, with halogens like iodine (as in 25I-NBOMe) and bromine (as in 25B-NBOMe) conferring high potency.[1]
Furthermore, substitutions on the N-benzyl ring can modulate affinity and selectivity. While the 2'-methoxy group is common, other substitutions are tolerated and can fine-tune the pharmacological profile of the compound.[14]
Experimental Methodologies
The determination of binding affinities and functional potencies of NBOMe analogs relies on robust in vitro assays.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT2A receptor.[11][17]
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (NBOMe analog).[10][18][19]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[20]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.[20]
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Functional Assay (e.g., Inositol Phosphate Accumulation) for EC50 Determination
This assay measures the ability of a compound to activate the 5-HT2A receptor and trigger a downstream signaling event.
Step-by-Step Protocol:
-
Cell Culture: Cells expressing the 5-HT2A receptor are cultured in appropriate media.
-
Labeling (optional): For inositol phosphate (IP) accumulation assays, cells are often pre-labeled with [³H]myo-inositol.
-
Stimulation: Cells are stimulated with varying concentrations of the NBOMe analog in the presence of LiCl (which inhibits inositol monophosphatase, allowing IPs to accumulate).
-
Lysis and Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted.
-
Quantification: The amount of accumulated inositol phosphates is quantified, often by scintillation counting.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.
5-HT2A Receptor Signaling Pathway
The primary signaling cascade initiated by NBOMe binding to the 5-HT2A receptor is the Gq/11 pathway.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Conclusion
The NBOMe class of compounds are exceptionally potent agonists at the 5-HT2A receptor, with binding affinities often in the subnanomolar range.[1][10] Their high potency is a direct result of the N-benzyl modification to the phenethylamine scaffold.[1] The comparative analysis of different analogs reveals that subtle structural changes can significantly impact receptor affinity and functional potency, providing a rich landscape for structure-activity relationship studies. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel serotonergic compounds, which is crucial for advancing our understanding of 5-HT2A receptor pharmacology and its role in both neuropsychiatric disorders and the mechanisms of consciousness.
References
- Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. NIH Public Access. [Link]
- García-Solaesa, V., et al. (2021). 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study.
- Wikipedia. (n.d.). 25B-NBOMe. Wikipedia. [Link]
- Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
- Zuba, D., et al. (2013). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review.
- Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link]
- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
- Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Figshare. [Link]
- ResearchGate. (n.d.). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands.
- Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
- van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. British Journal of Pharmacology. [Link]
- Cunningham, K. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science. [Link]
- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
- Suzuki, J., et al. (2015). Toxicities associated with NBOMe ingestion-a novel class of potent hallucinogens: a review of the literature.
- Kuśpidryś, S., et al. (2020). NBOMes-Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience. [Link]
- Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Leth-Petersen, S., et al. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience. [Link]
- Marcher-Rorsted, E., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
- Cannaert, A., et al. (2015). NBOMe: new potent hallucinogens--pharmacology, analytical methods, toxicities, fatalities: a review. Semantic Scholar. [Link]
- Knight, A. R., et al. (2004). Saturation analysis of antagonist radioligand binding to 5HT 2A , 5-HT 2B and 5-HT 2C receptors.
- Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience. [Link]
- ResearchGate. (n.d.). Psychedelic potential is correlated with 5-HT2A-Gq signaling A Scatter plot showing the relationship between 5-HT2A receptor Gq-efficacy (EMAX values) and head-twitch response (HTR) magnitude (maximum counts per minute induced by the compound) for 14 members of the 25N series.
- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]
- García-Solaesa, V., et al. (2021). 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts. Neuroscience Letters. [Link]
- Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. [Link]
- ResearchGate. (n.d.). shows the RRA and FRA results of the docking of 25I-NBOMe.
- Pottie, E., et al. (2022). Structure–activity relationships of serotonin 5-HT2A agonists.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]
- ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NBOMes-Highly Potent and Toxic Alternatives of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 13. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 14. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Validation of Quantitative Methods for N-(2-Methoxybenzyl)-2-propanamine: HPLC-UV vs. LC-MS/MS
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. Every result, from early-stage impurity profiling to final product release testing, underpins critical decisions that directly impact product quality, safety, and efficacy.[1][2] Consequently, the validation of analytical procedures is not merely a regulatory formality but a foundational scientific necessity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation in accordance with guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) document.[3][4][5][6] The objective of this process is to provide documented evidence that a method is "fit for its intended purpose."[7][8]
This guide provides an in-depth comparison of the validation process for two distinct quantitative methods for N-(2-Methoxybenzyl)-2-propanamine, a substituted propanamine that may arise as a synthetic intermediate, impurity, or a novel chemical entity. We will explore the validation of a robust, workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method alongside a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Through this comparison, we will not only outline the requisite validation protocols but also delve into the causality behind experimental design choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Methodological Approach: Selecting the Right Tool for the Job
The choice of an analytical technique is dictated by the specific requirements of the measurement, including required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a cornerstone of pharmaceutical quality control. It is robust, cost-effective, and well-suited for quantifying analytes with a UV-absorbing chromophore, such as the methoxybenzyl group in our target compound. Its performance is ideal for assays of the main component or for impurities present at levels typically above 0.05%.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers exceptional sensitivity and specificity, making it the gold standard for trace-level quantification.[2][9] By monitoring specific precursor-to-product ion transitions, it can selectively measure the analyte even in the presence of co-eluting interferences, making it ideal for complex matrices or for quantifying genotoxic impurities at parts-per-million (ppm) levels.
The following sections will detail the validation of these two methods based on the parameters stipulated in ICH Q2(R1).[10]
Specificity and Selectivity: Proving Identity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11]
Causality of Experimental Design
To challenge the method's specificity, we must create a "worst-case" scenario. This involves analyzing not just the analyte, but also a blank matrix (placebo) and subjecting the analyte to stress conditions (forced degradation) to intentionally generate potential interferences. Comparing the chromatograms from these experiments proves that the analyte peak is pure and that no other compound contributes to its signal.
Experimental Protocol: Specificity Assessment
-
Prepare Samples:
-
Blank: A solution containing all components except the analyte (e.g., diluent, placebo formulation).
-
Analyte Standard: A solution of known concentration of this compound.
-
Spiked Sample: A blank sample spiked with the analyte and all known potential impurities.
-
-
Forced Degradation (Stress Studies):
-
Expose the analyte in solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Exposed to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before analysis.
-
-
Analysis:
-
Inject all prepared samples into both the HPLC-UV and LC-MS/MS systems.
-
For HPLC-UV: Assess peak purity using a Diode Array Detector (DAD) to compare spectra across the analyte peak. Ensure no co-elution occurs between the analyte and any degradation products or impurities.
-
For LC-MS/MS: Confirm that the mass transitions for the analyte are not detected in the blank and that no interferences at the same retention time are observed in the stressed samples.
-
Data Comparison: Specificity
| Parameter | HPLC-UV | LC-MS/MS |
| Blank Interference | No peak observed at the analyte retention time. | No signal for the specific MRM transition at the analyte retention time. |
| Peak Purity (DAD) | Purity angle < Purity threshold. | Not Applicable. Specificity is inherent to MRM. |
| Resolution from Impurities | Resolution > 2.0 from nearest degradant peak. | Baseline separation is ideal but not strictly required due to mass-based selectivity. |
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6][10]
Causality of Experimental Design
A minimum of five concentration levels are used to statistically validate the relationship between concentration and response, ensuring the model is not biased by a limited number of points.[6] The range is chosen to encompass the expected working concentration of the analyte. For an impurity method, this range must span from the reporting threshold to at least 120% of the specification limit.[12]
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte.
-
HPLC-UV Range (Assay): Typically 80% to 120% of the nominal concentration.
-
LC-MS/MS Range (Impurity): From the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., 1 ppm to 20 ppm).
-
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean response (peak area) against concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Data Comparison: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Typical Range | 10 - 150 µg/mL | 0.5 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.995 |
| y-intercept (% of response at 100%) | < 2.0% | < 15.0% |
| Regression Model | Linear (y = mx + c) | Linear (y = mx + c), weighted if necessary |
Accuracy: Measuring Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
Causality of Experimental Design
Accuracy is evaluated at a minimum of three concentration levels (low, medium, high) across the specified range, with at least three replicates at each level (for a total of nine determinations). This design ensures the method is accurate not just at the target concentration but also at the boundaries of its intended use.[6][11]
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Spike a blank matrix (placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration for an assay). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve.
-
Data Evaluation: Express the accuracy as the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
Data Comparison: Accuracy
| Concentration Level | HPLC-UV (% Recovery ± RSD) | LC-MS/MS (% Recovery ± RSD) |
| Low (e.g., 80% or LOQ) | 99.5% ± 1.2% | 103.1% ± 4.5% |
| Medium (e.g., 100%) | 100.2% ± 0.8% | 98.9% ± 3.1% |
| High (e.g., 120%) | 100.5% ± 0.9% | 99.8% ± 2.8% |
| Acceptance Criteria | 98.0% - 102.0% | 80.0% - 120.0% (for trace levels) |
Precision: Ensuring Consistency
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Causality of Experimental Design
Repeatability is assessed with multiple measurements on the same day to quantify the method's inherent variability. Intermediate precision is crucial for ensuring the method can be reliably transferred between analysts and used over extended periods without significant changes in performance.
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different instrument.
-
-
Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of data and for the combined data.
Data Comparison: Precision
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) |
| Repeatability (n=6) | ≤ 1.0% | ≤ 5.0% |
| Intermediate Precision (n=12) | ≤ 2.0% | ≤ 10.0% |
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Causality of Experimental Design
These parameters define the lower limits of the method's capability. The signal-to-noise (S/N) ratio is a common and practical way to estimate them. An S/N of 3:1 is generally accepted for detection, while an S/N of 10:1 is required for reliable quantification.
Experimental Protocol: LOD & LOQ
-
Estimation: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ by injecting progressively more dilute solutions.
-
Confirmation (for LOQ): Prepare and inject six independent samples at the estimated LOQ concentration. The method's precision and accuracy at this level must meet pre-defined acceptance criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
Data Comparison: LOD & LOQ
| Parameter | HPLC-UV | LC-MS/MS |
| LOD (based on S/N ≈ 3) | ~1.5 µg/mL | ~0.15 ng/mL |
| LOQ (based on S/N ≈ 10) | ~5.0 µg/mL | ~0.5 ng/mL |
| Precision at LOQ (%RSD) | ≤ 5.0% | ≤ 10.0% |
The vastly superior sensitivity of LC-MS/MS is evident here, making it the only viable choice for trace-level analysis.
Robustness: Resisting Minor Changes
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.
Causality of Experimental design
By intentionally varying critical parameters (like pH, flow rate, or column temperature) within a realistic range, we can identify which parameters must be most carefully controlled. This information is invaluable for writing a clear and effective standard operating procedure (SOP).
Experimental Protocol: Robustness
-
Identify Critical Parameters:
-
HPLC-UV: Mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), mobile phase composition (±2% absolute).
-
LC-MS/MS: Same as HPLC, plus source parameters (e.g., gas flow, temperature).
-
-
Vary Parameters: Analyze a system suitability solution while varying one parameter at a time.
-
Data Evaluation: Assess the impact on key system suitability results (e.g., retention time, peak asymmetry, resolution). The results should remain within acceptance criteria.
Data Comparison: Robustness
| Varied Parameter | HPLC-UV (Impact) | LC-MS/MS (Impact) |
| pH ± 0.2 | Minor shift in retention time (<5%), resolution maintained. | Minor shift in retention time, signal intensity may vary slightly. |
| Flow Rate ± 10% | Proportional change in retention time, resolution maintained. | Proportional change in retention time. |
| Column Temp ± 5 °C | Noticeable shift in retention time, peak shape stable. | Noticeable shift in retention time, peak shape stable. |
Visualizing the Validation Process
Diagrams can clarify complex workflows and logical relationships within the validation process.
Caption: Overall workflow for analytical method validation.
Caption: Logic diagram for specificity assessment.
Summary and Recommendations
This guide has systematically compared the validation of an HPLC-UV and an LC-MS/MS method for the quantification of this compound. Both methods can be successfully validated according to ICH guidelines, but their performance characteristics make them suitable for different applications.
| Feature | HPLC-UV | LC-MS/MS |
| Primary Application | Assay, high-concentration impurities | Trace-level impurities, bioanalysis |
| Specificity | Good (requires chromatographic resolution) | Excellent (mass-based) |
| Sensitivity (LOQ) | ~5 µg/mL | ~0.5 ng/mL |
| Precision (%RSD) | Excellent (<2%) | Very Good (<10%) |
| Cost & Complexity | Lower | Higher |
| Robustness | High | Moderate (source conditions can be sensitive) |
Recommendations:
-
For routine quality control, assay, and quantification of impurities at levels >0.1%: The HPLC-UV method is the superior choice. It is cost-effective, robust, highly precise, and simpler to implement and transfer between laboratories.
-
For the quantification of trace-level or potentially genotoxic impurities (<0.1%), or for analysis in complex biological matrices: The LC-MS/MS method is essential. Its unparalleled sensitivity and specificity ensure accurate measurement at levels far below the capability of UV detection.
Ultimately, a well-validated analytical method is a self-validating system that provides trustworthy data. By understanding the principles and practices outlined in this guide, scientists can confidently develop and validate robust methods that meet both scientific and regulatory standards.
References
- European Medicines Agency (EMA). (2011).
- U.S. Food and Drug Administration (FDA). (2015).
- ProPharma. (2024).
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- International Council for Harmonisation (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.[Link]
- Jordi Labs.ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).[Link]
- LCGC International. (2012).
- Slideshare.
- LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.[Link]
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
- Altabrisa Group. (2025).
- Scribd.Validation of Analytical Methods in Accordance With ICH Guidelines Q2.[Link]
- Chromatography Forum. (2006). Detecting Primary Amines.[Link]
- SciELO. (2015).
- EC-UNDP.Validation Of Analytical Methods For Pharmaceutical Analysis.[Link]
- Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.[Link]
- ResearchGate. (2023). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry.[Link]
- ORBi.
- PubMed. (2023).
- OMCL.Nitrosamines by GC-MS/MS.[Link]
- Waters Corporation.Nitrosamines Analysis with LC-MS/MS.[Link]
Sources
- 1. bre.com [bre.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. scribd.com [scribd.com]
A Researcher's Guide to Bridging the Divide: Comparing In Vitro and In Vivo Data for N-benzylphenethylamines
Introduction
N-benzylphenethylamines, commonly known as NBOMes, are a class of synthetic compounds derived from the 2C series of phenethylamines. Their emergence in the early 21st century has presented a significant area of interest for researchers in pharmacology and neuroscience. These compounds are renowned for their exceptionally high potency as hallucinogens, a characteristic attributed to their strong agonist activity at the serotonin 5-HT2A receptor.[1][2]
This guide provides a comprehensive comparison of the in vitro and in vivo data for N-benzylphenethylamines. The objective is to equip researchers, scientists, and drug development professionals with a deeper understanding of how to interpret and correlate findings from laboratory-based assays and whole-organism studies. Navigating the complexities of this data is crucial for elucidating the full pharmacological profile of these substances, from their molecular interactions to their physiological and behavioral effects. The primary molecular target for the hallucinogenic effects of N-benzylphenethylamines is the serotonin 5-HT2A receptor.[2][3]
In Vitro Characterization of N-benzylphenethylamines
The in vitro assessment of N-benzylphenethylamines forms the foundation of our understanding of their molecular pharmacology. These assays allow for a detailed examination of their interactions with specific molecular targets in a controlled environment.
Receptor Binding Affinity
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radioactively labeled ligand by the unlabeled test compound. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating a higher affinity.
Table 1: Representative Receptor Binding Affinities (Ki, nM) of N-benzylphenethylamines
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| 25I-NBOMe | 0.044 | 2.3 | 1.9 |
| 25C-NBOMe | 0.061 | 3.1 | 2.0 |
| 25B-NBOMe | 0.13 | 4.9 | 2.4 |
Data synthesized from multiple sources.
The N-benzyl moiety is a key structural feature that confers high affinity for the 5-HT2A receptor.[4] Structure-activity relationship (SAR) studies have shown that substitutions on the N-benzyl ring can significantly influence binding affinity.[5]
-
Cell Culture and Membrane Preparation: Stably express the human 5-HT2A receptor in a suitable cell line (e.g., HEK293). Culture the cells and harvest them. Homogenize the cells in a buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.
-
Competition Binding: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the N-benzylphenethylamine test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Activity
While binding assays reveal the affinity of a compound for a receptor, functional assays are essential to determine its efficacy – whether it acts as an agonist, antagonist, or inverse agonist. For N-benzylphenethylamines, which are 5-HT2A receptor agonists, assays that measure downstream signaling events are employed. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca²⁺).
Table 2: Representative Functional Potencies (EC50, nM) of N-benzylphenethylamines
| Compound | 5-HT2A (Ca²⁺ flux) |
| 25I-NBOMe | 0.47 |
| 25C-NBOMe | 0.63 |
| 25B-NBOMe | 1.1 |
Data synthesized from multiple sources.
The EC50 values represent the concentration of the compound that produces 50% of its maximal effect, indicating its potency as an agonist.
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the N-benzylphenethylamine test compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: For each concentration of the test compound, determine the peak fluorescence response. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vitro Metabolism
Understanding the metabolic fate of N-benzylphenethylamines is crucial for predicting their duration of action and potential for drug-drug interactions. In vitro metabolism studies are often conducted using human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for drug metabolism.
Common metabolic pathways for NBOMes include O-demethylation, N-dealkylation, and hydroxylation.[6]
-
Incubation Mixture: Prepare an incubation mixture containing HLMs, a NADPH-generating system (as a cofactor for CYP enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the N-benzylphenethylamine test compound to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points, take aliquots of the incubation mixture and quench the reaction by adding a solvent like acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance. Identify the structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vivo Assessment of N-benzylphenethylamines
In vivo studies are indispensable for understanding the integrated physiological and behavioral effects of N-benzylphenethylamines in a living organism. These studies provide data on pharmacokinetics, pharmacodynamics, and toxicology that cannot be obtained from in vitro assays alone.
Behavioral Pharmacology
The head twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[7] This involuntary head movement is a quantifiable and specific response to the activation of 5-HT2A receptors.
Table 3: Representative In Vivo Potencies (ED50, mg/kg) for the Head Twitch Response
| Compound | HTR ED50 (mice) |
| 25I-NBOMe | 0.08 |
| 25C-NBOMe | 0.15 |
| 25B-NBOMe | 0.25 |
Data synthesized from multiple sources.
The ED50 is the dose of the compound that produces the HTR in 50% of the tested animals. Other behavioral effects observed with N-benzylphenethylamines in rodents include alterations in locomotor activity and reinforcing effects, suggesting a potential for abuse.[8]
-
Animal Model: Use male C57BL/6J mice, as they exhibit a robust HTR.
-
Acclimation: Acclimate the mice to the testing environment.
-
Drug Administration: Administer the N-benzylphenethylamine test compound via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Place the mice individually in observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
HTR Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches.
-
Data Analysis: Plot the number of head twitches against the dose of the compound. Determine the ED50 value using an appropriate statistical method.
Pharmacokinetics and Distribution
Pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of N-benzylphenethylamines. These studies are critical for relating the administered dose to the concentration of the drug at its site of action in the brain. NBOMes are known to have a large first-pass metabolism, leading to rapid plasma clearance.[9]
Toxicology
In vivo toxicity studies are essential for identifying the adverse effects of N-benzylphenethylamines. Acute toxicity can manifest as seizures, hyperthermia, vasoconstriction, and rhabdomyolysis.[1][3] These studies are crucial for understanding the potential risks associated with the use of these compounds.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal for researchers is to establish a meaningful in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[10] A strong IVIVC can streamline drug development and reduce the need for extensive animal testing.[11]
The In Vitro-In Vivo Correlation (IVIVC) Concept
IVIVC can be categorized into different levels, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[12] For centrally acting drugs like N-benzylphenethylamines, correlating in vitro receptor pharmacology with in vivo behavioral effects is a key aspect of IVIVC.
Comparing Receptor Affinity and Functional Potency with Hallucinogenic Activity
A critical analysis involves comparing the in vitro data (Ki and EC50 values) with the in vivo data (HTR ED50 values).
Table 4: Summary Comparison of In Vitro and In Vivo Data
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | HTR ED50 (mg/kg) |
| 25I-NBOMe | 0.044 | 0.47 | 0.08 |
| 25C-NBOMe | 0.061 | 0.63 | 0.15 |
| 25B-NBOMe | 0.13 | 1.1 | 0.25 |
Data synthesized from multiple sources.
For the compounds listed, there appears to be a good rank-order correlation: higher in vitro affinity and potency at the 5-HT2A receptor generally translate to higher in vivo potency in inducing the HTR. However, it is important to note that a direct linear correlation is not always observed due to the influence of pharmacokinetic and metabolic factors.[13]
The Role of Metabolism in In Vitro-In Vivo Discrepancies
In vitro metabolism data can provide crucial insights into potential discrepancies between in vitro and in vivo findings. A compound with high in vitro potency may exhibit lower than expected in vivo activity if it is rapidly metabolized into inactive forms. Conversely, a prodrug may show low in vitro activity but be converted to a more active metabolite in vivo. For NBOMes, their rapid metabolism is a key factor influencing their in vivo effects.[9]
Visualizing the Workflow and Signaling Pathway
Caption: Workflow for comparing in vitro and in vivo data.
Caption: Simplified 5-HT2A receptor signaling pathway.
Conclusion
The comprehensive analysis of N-benzylphenethylamines requires a synergistic approach that integrates both in vitro and in vivo methodologies. While in vitro assays provide invaluable data on the molecular interactions and mechanisms of these compounds, in vivo studies are essential for understanding their complex physiological and behavioral effects in a whole organism.
The correlation between in vitro potency at the 5-HT2A receptor and in vivo hallucinogenic-like activity is a cornerstone in the study of these compounds. However, researchers must remain cognizant of the critical role that pharmacokinetics and metabolism play in shaping the in vivo profile of a drug. A thorough understanding of these factors is paramount for bridging the gap between the laboratory bench and the complexities of a living system.
Future research in this field will likely focus on developing more sophisticated in vitro models that can better predict in vivo outcomes, as well as the use of advanced in vivo techniques, such as neuroimaging, to further elucidate the effects of N-benzylphenethylamines on the brain.
References
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311.
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. SpringerLink.
- Potts, A. J., Thomas, S. H. L., & Hill, S. L. (2022). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens. In Novel Psychoactive Substances (pp. 279-300). Elsevier.
- Andersen, K. A., & Bull, M. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(9), 3977–3988.
- Request PDF. (n.d.). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens.
- ACS Fall 2025. (2022, March 20). Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines.
- ResearchGate. (n.d.). Structures of N-benzylphenethylamines: 2Cs, 2C-I, 2C-B, and 2C-C; NBOMes 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe; NBOHs 25I-NBOH, 25B-NBOH, 25C-NBOH, 25H-NBOH, and 25E-NBOH.
- Hansen, M., Jacobsen, J. P., Plunkett, K. D., Liebscher, G., McCorvy, J. D., Marona-Lewicka, D., ... & Nichols, D. E. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.
- Wikipedia. (n.d.). 25-NB.
- Dias da Silva, D., Silva, J. P., Valente, J., de Pinho, P. G., Carvalho, F., Bastos, M. L., & Guedes de Pinho, P. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(11), 3165.
- ResearchGate. (2020, December 4). Correlation between in vitro and in vivo studies?
- Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models. Drug Testing and Analysis, 9(10), 1547–1556.
- ResearchGate. (n.d.). The N‐benzyl phenethylamines 25B‐NBOMe, 25I‐NBOMe and 25C‐NBOMe.
- ResearchGate. (2025, June 14). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 1(1), 12–21.
- Papoutsis, I., Nikolaou, P., Stefanidou, M., Spiliopoulou, C., & Athanaselis, S. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. International Journal of Medical Toxicology and Forensic Medicine, 5(2), 43-58.
- ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists.
- Wang, Y., Li, J., Li, J., Zhang, Y., & Wang, X. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(3), 390.
- Zhang, Y., Li, Y., Li, X., Wang, Y., & Li, J. (2024). Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes. Forensic Toxicology, 42(1), 10-22.
- Emami, J. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. DARU Journal of Pharmaceutical Sciences, 20(1), 38.
- De Gregorio, D., Posa, L., Ochoa-Sanchez, R., C-S, Gobbi, G., & Comai, S. (2020). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 21(18), 6853.
- World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
- FIP - International Pharmaceutical Federation. (2022, February 3). In Vitro In Vivo (IVIV)
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines - American Chemical Society [acs.digitellinc.com]
- 8. 25-NB - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
The Influence of N-Benzyl Substituents on 5-HT2A Receptor Affinity: A Comparative Analysis
Introduction: The Strategic Importance of the N-Benzyl Moiety in 5-HT2A Ligand Design
The serotonin 2A receptor (5-HT2A) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, implicated in a vast array of physiological and pathological processes, including learning, memory, and mood. Its role as the primary target for classic psychedelic compounds has also made it a focal point for neuropsychopharmacological research and the development of novel therapeutics for psychiatric disorders. A key strategy in the medicinal chemistry of 5-HT2A receptor ligands has been the exploration of structure-activity relationships (SAR) to enhance binding affinity and selectivity. Among the various chemical modifications, the introduction of an N-benzyl group to phenethylamine scaffolds has proven to be a particularly fruitful approach, often leading to a dramatic increase in affinity for the 5-HT2A receptor.[1][2][3]
This guide provides a head-to-head comparison of different N-benzyl substituents on 5-HT2A affinity, drawing upon experimental data from seminal studies in the field. We will delve into the nuances of how electronic and steric properties of these substituents modulate receptor binding, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel serotonergic ligands.
Experimental Methodologies: Quantifying Receptor Affinity
To objectively compare the affinity of different N-benzyl substituted ligands for the 5-HT2A receptor, a robust and standardized experimental approach is paramount. The most common and reliable method is the radioligand binding assay . This competitive binding experiment allows for the determination of the inhibitory constant (Ki) of a test compound, which is a measure of its binding affinity. A lower Ki value signifies a higher affinity.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The final membrane preparation is suspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with the membrane preparation.[4]
-
Increasing concentrations of the unlabeled test compound (the N-benzyl substituted phenethylamine analogue) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Comparative Analysis of N-Benzyl Substituents on 5-HT2A Affinity
The following table summarizes the binding affinities (Ki) of a series of N-benzyl substituted phenethylamines for the human 5-HT2A receptor. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), is included for comparison to highlight the profound effect of N-benzylation.
| Compound | Phenethylamine Core | N-Benzyl Substituent | 5-HT2A Ki (nM) | Reference |
| 2C-B | 4-bromo-2,5-dimethoxy | None | 4.8 | [1] |
| 1 | 4-bromo-2,5-dimethoxy | Unsubstituted | 1.1 | [1] |
| 2 | 4-bromo-2,5-dimethoxy | 2'-Methoxy | 0.16 | [1] |
| 3 | 4-bromo-2,5-dimethoxy | 3'-Methoxy | 0.44 | [1] |
| 4 | 4-bromo-2,5-dimethoxy | 2'-Hydroxy | 0.29 | |
| 5 | 4-bromo-2,5-dimethoxy | 2',3'-Methylenedioxy | 0.53 | |
| 6 | 4-cyano-2,5-dimethoxy | 2'-Hydroxy | 0.43 | |
| 7 | 4-iodo-2,5-dimethoxy | 2'-Methoxy | 0.044 | [5] |
| 8b | 4-ethyl-2,5-dimethoxy | 2'-Hydroxy | 0.29 | [6] |
| 6b | 4-cyano-2,5-dimethoxy | 2'-Hydroxy | 0.43 | [6] |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals several key SAR trends for N-benzyl substituents on 5-HT2A affinity:
-
N-Benzylation Significantly Increases Affinity: The addition of an unsubstituted N-benzyl group to 2C-B (Compound 1) results in a more than four-fold increase in affinity. This foundational observation underscores the importance of the N-benzyl moiety in engaging with the receptor's binding pocket.[1]
-
Positional Isomers of Methoxy Substituents: A methoxy group at the 2'-position of the N-benzyl ring (Compound 2) confers a significantly higher affinity than a methoxy group at the 3'-position (Compound 3). This suggests that the 2'-position is a more favorable location for a hydrogen bond acceptor.[1][6]
-
The Role of a 2'-Hydroxy Group: A 2'-hydroxy substituent (Compound 4) also results in high affinity, comparable to the 2'-methoxy analogue. This further supports the hypothesis that a hydrogen bond acceptor at this position is crucial for potent binding.
-
Bulky Substituents and Conformational Restriction: The 2',3'-methylenedioxy group (Compound 5), which conformationally restrains the benzyl ring, maintains high affinity, indicating that a specific orientation of the N-benzyl moiety is favored for optimal receptor interaction.
-
Influence of the Phenethylamine Core: While this guide focuses on the N-benzyl substituent, it is important to note that modifications to the phenethylamine core also significantly impact affinity. For instance, substituting the 4-bromo group with an iodo group (Compound 7) or a cyano group (Compound 6) modulates the overall affinity of the N-benzylated compound.[5]
-
Electron Density and Steric Bulk: More recent studies have delved into the role of electron density and steric bulk on the N-benzyl ring. For instance, increasing the electron density around the C5' position of the N-benzyl ring has been shown to increase 5-HT2A binding affinity.[7] Conversely, larger, bulkier substituents at the 2'-position, such as bromo or iodo, can increase selectivity for the 5-HT2A receptor over the 5-HT2C receptor by reducing affinity for the latter.[7]
Causality and Mechanistic Insights
The observed SAR trends are rooted in the specific molecular interactions between the ligand and the 5-HT2A receptor's binding pocket. Homology models and mutagenesis studies suggest that the N-benzyl moiety extends into a secondary binding pocket, where it can form favorable interactions with specific amino acid residues.[8] For instance, the N-benzyl group is thought to interact with phenylalanine residues, such as Phe339(6.51), within the receptor.[8] The enhanced affinity conferred by 2'-methoxy and 2'-hydroxy substituents is likely due to the formation of a hydrogen bond with a nearby residue, thereby anchoring the ligand more securely in the binding site. The preference for the 2'-position over the 3'-position suggests a specific spatial arrangement is required for this optimal interaction.
Conclusion
The N-benzyl substitution on phenethylamine-based ligands is a powerful strategy for achieving high affinity at the 5-HT2A receptor. The nature and position of substituents on the N-benzyl ring have a profound impact on binding, with 2'-substituents that can act as hydrogen bond acceptors generally conferring the highest affinities. A nuanced understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the rational design of novel 5-HT2A receptor ligands with tailored pharmacological profiles for research and therapeutic applications.
References
- Hansen, M., Jacobsen, S. E., Plouffe, B., Hanson, R. N., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]
- Kaplan, J. P., Chemel, B. R., Pottie, E., An, D., Wacker, D., & Roth, B. L. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science Advances, 7(8), eabe4212. [Link]
- Hansen, M., Jacobsen, S. E., Plouffe, B., Hanson, R. N., & Kristensen, J. L. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 22(15), 3957–3963. [Link]
- Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804. [Link]
- Hansen, M. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]
- Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]
- Hansen, M., Jacobsen, S. E., Plouffe, B., Hanson, R. N., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Semantic Scholar. [Link]
- Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]
- Hansen, M., Jacobsen, S. E., Plouffe, B., Hanson, R. N., & Kristensen, J. L. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. [Link]
- Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. [Link]
- Kaplan, J. P., Chemel, B. R., Pottie, E., An, D., Wacker, D., & Roth, B. L. (2021). Rational design of a 5-HT2A-selective agonist template.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]
- Juncosa, J. I., Hansen, M., T, M. A., & Nichols, D. E. (2013). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Eckerd College D-Space. [Link]
- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 234–243. [Link]
- Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed Central. [Link]
- Rashid, M., Inoue, T., & Ueda, H. (2001). pKi values of several 5-HT2 antagonists to 5-HT2 receptor in rabbit cerebral cortex membrane.
Sources
- 1. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation
Navigating the Complexities of Analytical Method Transfer to Ensure Data Comparability and Regulatory Compliance
In the landscape of drug development, the successful transfer of an analytical method from one laboratory to another is a critical juncture that underpins the integrity of data across different sites and throughout a product's lifecycle. This process, often called inter-laboratory cross-validation or method transfer, is far more than an administrative checkbox; it is a rigorous scientific endeavor to ensure that a validated method performs equivalently in a receiving laboratory as it did in the originating laboratory.[1] A flawed transfer can lead to inconsistent results, costly project delays, and significant regulatory scrutiny.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and evaluate inter-laboratory cross-validation studies. We will move beyond rote procedural steps to explore the scientific rationale behind each stage, grounded in regulatory expectations and field-proven best practices.
Part I: The Strategic Framework - Designing a Robust Cross-Validation Study
A successful method transfer is built on a foundation of meticulous planning. Before a single sample is prepared, a comprehensive strategy must be established, addressing the scope, methodology, and criteria for success. This proactive approach is mandated by regulatory bodies and is essential for avoiding preventable failures.[2]
The Cornerstone: The Method Transfer Protocol
The entire process is governed by a pre-approved transfer protocol. This document is a detailed blueprint that aligns both the transferring unit (TU) and the receiving unit (RU) on the objectives and execution of the study.[3][4][5]
Key elements of a robust transfer protocol include:
-
Objective and Scope: Clearly define the analytical method being transferred and the purpose of the transfer (e.g., for QC release testing, stability studies).[3]
-
Roles and Responsibilities: Delineate the specific duties of the TU and RU.[3][5] The TU is typically responsible for providing a comprehensive validation report, detailed test procedures, and necessary training, while the RU must ensure they have qualified personnel and calibrated equipment.[5][6]
-
Materials and Instrumentation: List all critical reagents, reference standards, and required instrumentation.[3] To minimize variability, it is a best practice for both labs to use the same lot of critical reagents and standards.[1]
-
Experimental Design: Detail the number of samples, replicates, and concentration levels to be tested.
-
Acceptance Criteria: Predetermine the statistical measures and limits that will be used to declare the transfer a success.[3][7] This is arguably the most critical and debated aspect of the protocol.
Setting Scientifically Sound Acceptance Criteria
There are no universal acceptance criteria that apply to all analytical methods.[3] The criteria must be scientifically justified based on the method's original validation data, its intended purpose, and historical performance.[3][7]
Common approaches for setting acceptance criteria include:
-
Comparison of Means: The difference between the mean results from the TU and RU should be within a specified percentage. For assays, a common starting point is a relative difference of ≤10%.[6]
-
Precision Comparison: The Relative Standard Deviation (RSD) of replicate analyses should be comparable between labs and often should not exceed a predefined limit, such as 10%.[6]
-
Equivalence Testing: A more statistically powerful approach that uses confidence intervals to determine if the results from the two labs are equivalent within a predefined margin. This method provides direct control over the risk of incorrectly concluding that the methods are equivalent.[7]
| Parameter | Transferring Unit (TU) | Receiving Unit (RU) | Acceptance Criteria | Rationale |
| Mean Assay Value (n=6) | 99.8% | 99.1% | Mean difference ≤ 2.0% | Ensures no significant systematic bias between labs. |
| Precision (%RSD, n=6) | 0.7% | 0.9% | %RSD ≤ 1.5% for each lab | Confirms the RU can achieve similar method precision. |
| Impurity Level (n=3) | 0.12% | 0.14% | Absolute difference ≤ 0.05% | Tighter absolute criteria are often needed for low-level impurities. |
| Recovery (spiked sample) | 101% | 98% | Recovery between 95-105% | Verifies accuracy, especially for impurity methods where neat standards are unavailable. |
Table 1: Example Acceptance Criteria for an HPLC Assay Method Transfer. These criteria are illustrative and must be adapted based on the specific method's performance characteristics.
Part II: The Execution Phase - A Step-by-Step Protocol
With a robust protocol in place, the focus shifts to execution. Success in this phase hinges on communication, training, and adherence to the agreed-upon plan.
Workflow for Inter-Laboratory Cross-Validation
The following diagram outlines a typical workflow, emphasizing the critical control points and decision gates in the process.
Caption: Workflow for a typical inter-laboratory cross-validation study.
Key Experimental Steps:
-
Pre-Transfer Familiarization and Training: The TU must provide comprehensive training to the RU analysts.[6][8] This often involves the TU analyst demonstrating the method at the RU site to address unwritten nuances of the procedure.[1]
-
Sample Preparation and Distribution: A single, homogeneous batch of samples is prepared and characterized by the TU.[8] This critical step minimizes sample variability as a source of error. Samples should span the method's range (e.g., low, medium, and high QC samples).[9]
-
Concurrent Analysis: Both laboratories should analyze the samples as concurrently as possible to mitigate any sample stability concerns.[3]
-
Data Reporting: All raw data, including chromatograms, spectra, and system suitability results, must be documented and shared between the laboratories for a transparent review process.[3]
Part III: Statistical Analysis - From Raw Data to Actionable Insights
Statistical analysis provides the objective evidence to determine the success of the transfer. The choice of statistical tools should be specified in the protocol.
Core Statistical Evaluations
-
Descriptive Statistics: Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the results from each laboratory. This provides a high-level overview of performance.
-
t-Test: Used to compare the means of the two laboratories. A p-value > 0.05 typically indicates no statistically significant difference between the means.
-
F-Test: Used to compare the variances (the square of the standard deviation) of the two data sets to check for differences in precision.
Advanced Method Comparison: The Bland-Altman Plot
For a more nuanced assessment of agreement, the Bland-Altman analysis is a highly recommended graphical method.[10][11] Unlike correlation analysis, which can be misleading, a Bland-Altman plot visualizes the bias and agreement between two methods.[10]
How to Interpret a Bland-Altman Plot:
-
The Y-axis shows the difference between the measurements from the two labs (Lab A - Lab B).
-
The X-axis shows the average of the measurements from the two labs.[12]
-
Mean Difference (Bias): The solid line represents the average difference between the two labs. A value close to zero indicates low systematic bias.[10]
-
Limits of Agreement (LoA): These two dashed lines (typically ±1.96 * SD of the differences) define the range within which 95% of the differences between the two labs are expected to fall.[10]
The transfer is considered successful if the mean difference is clinically or analytically insignificant and the Limits of Agreement are within the pre-specified acceptance range.
Caption: Decision tree for investigating a failed method transfer.
Part IV: Common Pitfalls and Troubleshooting
Even with careful planning, challenges can arise. Awareness of common pitfalls can accelerate troubleshooting.
-
Instrumentation Variability: Even identical models can have differences in performance due to maintenance history or internal components.[1][13] A thorough instrument qualification (IQ/OQ/PQ) at the RU is non-negotiable.[1]
-
Ambiguous Method Procedures: Steps that are "obvious" to the originating analyst may not be clear to the receiving analyst. The SOP should be detailed enough for a competent analyst to reproduce the results without prior experience with that specific method.[2]
-
Differences in Analyst Technique: Subtle, unwritten techniques can significantly impact results.[1] This is why on-site, hands-on training is invaluable.
-
Ignoring Systematic Bias: Data may meet acceptance criteria, but a consistent bias (e.g., RU results are always 1% lower than TU) could indicate a systematic issue that may cause out-of-specification results for borderline batches in the future.[2]
If a transfer fails, a formal investigation must be launched to identify the root cause.[7] The investigation should be thoroughly documented, and corrective actions must be implemented before re-executing the transfer protocol.
Conclusion
Cross-validation of analytical results between laboratories is a mandatory, multi-faceted process that safeguards data integrity in drug development. It is governed by regulatory guidelines from bodies like the FDA, USP, and ICH.[4][14][15][16][17][18][19] Success is not a matter of chance but the result of a risk-based strategy, meticulous planning, clear communication, and robust scientific and statistical evaluation. By treating method transfer as a formal validation extension, organizations can ensure the consistency and reliability of their analytical data, forming a solid foundation for regulatory submissions and confident quality control.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Transfer of Analytical Procedures According to the New USP Chapter 1224. Royal Society of Chemistry. [Link]
- Best practices for analytical method transfers. Medfiles. [Link]
- Bland-Altman methods for comparing methods of measurement and response to criticisms. International Anesthesia Research Society. [Link]
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]
- Transfer of Analytical Procedures: Position Paper. APV Mainz. [Link]
- Analytical Method Transfer: Best Practices and Guidelines. Lab Manager Magazine. [Link]
- Importance of acceptance criteria in analytical method transfer. GMP SOP. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Bland-Altman method comparison tutorial. Analyse-it. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Analytical Method Transfer - Acceptance Criteria - Guidelines - SOPs. Pharma Beginners. [Link]
- Bland-Altman Plot and Analysis for Method Comparison. NCSS. [Link]
- Understanding Bland Altman analysis. PMC - NIH. [Link]
- "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview. International Journal of Pharmaceutical Quality Assurance. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. [Link]
- Comparison of different statistical methods for evaluation of proficiency test d
- 1224 Transfer of Analytical Procedures. Scribd. [Link]
- Comparison of multiple methods. MedCalc Software. [Link]
- Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
- Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
- Analytical Method Validation and Transfer According to the New FDA Guidance. Research and Markets. [Link]
- Analytical Method Transfer Best Practices. Contract Pharma. [Link]
- Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods.
- USP 1224 Transfer of Analytical Procedures.
- Transfer of Analytical Methods and Procedures FDA Requirements and Str
- The Hidden Risks in Analytical Method Valid
- Analytical Method Transfer Between Laboratories: Challenges and Solutions. Lab Manager. [Link]
- Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Challenges in Analytical Method Development and Validation.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA. [Link]
Sources
- 1. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scribd.com [scribd.com]
- 6. gmpsop.com [gmpsop.com]
- 7. apv-mainz.de [apv-mainz.de]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 12. ncss.com [ncss.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Transfer of Analytical Procedures According to the New USP Chapter 1224 [rsc.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
A Comparative Neuropharmacological Analysis: Unraveling the Intricacies of NBOMes and their 2C Precursors
This guide provides a comprehensive comparative analysis of the neuropharmacology of N-benzylmethoxy-phenethylamines (NBOMes) and their structural analogues, the 2C-x family of phenethylamines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in receptor engagement, functional activity, and downstream signaling pathways that distinguish these two classes of psychoactive compounds. By synthesizing data from authoritative sources and outlining key experimental methodologies, this guide aims to provide a foundational understanding of their structure-activity relationships and the profound impact of N-benzyl substitution.
Introduction: A Tale of Two Phenethylamines
The 2C-x series of compounds, first synthesized by Alexander Shulgin, are a well-established class of psychedelic phenethylamines characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[1][2] The NBOMes are a more recent class of synthetic psychedelics, emerging in the early 2010s, which are derived from their 2C counterparts by the addition of a 2-methoxybenzyl group to the amine.[2][3] This seemingly minor structural modification dramatically alters the pharmacological profile of these molecules, leading to significant increases in potency and, in some cases, a more severe toxicity profile.[4][5][6] This guide will dissect these differences, providing a clear, data-driven comparison of their neuropharmacological properties.
Receptor Binding Affinity: A Story of Enhanced Potency
The primary molecular target for both 2C-x and NBOMe compounds is the serotonin 2A receptor (5-HT2AR), a G-protein coupled receptor (GPCR) pivotal in mediating the psychedelic experience.[1][5][7] However, the addition of the N-benzyl group in the NBOMe series confers a striking increase in binding affinity for this receptor.
Numerous studies have consistently demonstrated that NBOMe compounds exhibit sub-nanomolar to low nanomolar affinity for the 5-HT2AR, a significant increase compared to their 2C precursors.[4][7][8][9][10] For instance, 25I-NBOMe displays a 16- to 32-fold higher affinity for the 5-HT2AR than its 2C counterpart, 2C-I.[4][8][10] Similarly, 25C-NBOMe shows a 35-fold higher affinity than 2C-C.[1][10] This enhanced affinity is a cornerstone of the NBOMes' heightened potency.
While the 5-HT2AR is the primary target, these compounds also interact with other receptors, albeit with lower affinity. The N-benzyl substitution generally increases affinity for the 5-HT2C receptor as well.[1][11] Interestingly, this substitution tends to reduce affinity for the 5-HT1A receptor.[11][12] The table below summarizes the comparative binding affinities (Ki or IC50 in nM) of representative 2C and NBOMe compounds at key serotonin receptors.
| Compound | 5-HT2A (Ki/IC50, nM) | 5-HT2C (Ki, nM) | 5-HT1A (Ki, nM) |
| 2C-I | ~125-307[8][10] | 4.6[8] | - |
| 25I-NBOMe | 0.044 - 0.6[4][8] | 1.03 - 4.6[4] | 1800[8] |
| 2C-C | ~125-307[8][10] | - | - |
| 25C-NBOMe | 4 - 9[10] | - | - |
Note: Values are compiled from multiple sources and may vary based on experimental conditions.
Functional Activity and Signaling Pathways: Beyond Simple Binding
While binding affinity is a crucial determinant of potency, it does not tell the whole story. Functional assays are necessary to characterize the efficacy of these compounds in activating the receptor and initiating downstream signaling cascades. Both 2C and NBOMe compounds are agonists at the 5-HT2A receptor, meaning they activate the receptor to produce a biological response.[4][8][9]
The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins.[13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) stores, a key second messenger in this signaling cascade.[13]
Interestingly, despite their higher binding affinity, some studies have shown that NBOMe compounds can be less potent in functional assays that measure this Gq-mediated calcium mobilization compared to their 2C counterparts.[1][8][10] For example, 2C-I was found to be 8-fold more potent than 25I-NBOMe in a 5-HT2A-mediated calcium mobilization assay, and 2C-C was 13-fold more potent than 25C-NBOMe.[1][10] All compounds, however, acted as full agonists at the 5-HT2A receptor in these assays.[10]
This discrepancy between high binding affinity and lower functional potency in some assays highlights the complexity of GPCR signaling and may suggest that NBOMes could be biased agonists, preferentially activating certain downstream pathways over others.
Below is a diagram illustrating the canonical 5-HT2A receptor signaling pathway activated by both 2C and NBOMe compounds.
Figure 1: Canonical 5-HT2A Gq signaling pathway.
Experimental Protocols: Quantifying Receptor Interactions
The data presented in this guide are derived from established in vitro pharmacological assays. Understanding the principles behind these methods is crucial for interpreting the results and designing future experiments.
Radioligand Binding Assay
Principle: This assay directly measures the affinity of a compound for a specific receptor. It involves competing a test compound (unlabeled) against a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) that has a known high affinity and specificity for the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Step-by-Step Methodology:
-
Receptor Preparation: A source of the target receptor is required, typically cell membranes from cells engineered to express the receptor or from brain tissue known to have a high density of the receptor (e.g., rat frontal cortex for 5-HT2A).[14]
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated for a specific time to allow the binding to reach equilibrium.[14]
-
Separation: The receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes while allowing the unbound ligand to pass through.[14]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
Principle: This is a cell-based functional assay that measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2AR.[15][16][17] Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of intracellular calcium causes the dye to fluoresce, and the change in fluorescence intensity is measured in real-time.
Step-by-Step Methodology:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells) are cultured in microplates.[15]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13] An inhibitor of anion transport, such as probenecid, may be included to prevent the dye from being extruded from the cells.[15]
-
Compound Addition: The test compound (agonist) is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The reading is initiated just before and continues after the addition of the compound.[13]
-
Data Analysis: The change in fluorescence intensity is plotted against the log concentration of the agonist to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Figure 3: Calcium Mobilization Assay Workflow.
Structure-Activity Relationships (SAR) and Metabolism
The dramatic difference in pharmacology between 2C compounds and NBOMes is a direct consequence of their structural divergence. The N-benzyl group of the NBOMes plays a critical role in enhancing affinity for the 5-HT2A receptor.[7][18] This addition is thought to allow the molecule to adopt a more favorable conformation within the receptor's binding pocket.
Metabolically, there are also key differences. The 2C compounds are primarily metabolized by monoamine oxidase (MAO) enzymes.[4] In contrast, NBOMes are not significantly metabolized by MAO and instead are substrates for cytochrome P450 (CYP450) enzymes in the liver.[4] The primary metabolic route for NBOMes is O-demethylation, followed by glucuronidation.[19] These differences in metabolism can have significant implications for drug-drug interactions and the overall toxicological profile of these compounds. The extensive first-pass metabolism of NBOMes may also contribute to their variable and sometimes severe toxicity.[19]
In Vivo Effects and Toxicity
The in vitro findings translate to significant differences in in vivo effects. NBOMes are considerably more potent than their 2C counterparts in animal models. For example, 25I-NBOMe is approximately 14-fold more potent than 2C-I in inducing the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation.[4]
However, this increased potency is accompanied by a significantly more dangerous toxicity profile. NBOMe use has been associated with numerous cases of severe toxicity and fatalities.[4][5][7] The toxidrome often includes sympathomimetic effects such as hypertension, tachycardia, and vasoconstriction, as well as seizures, hyperthermia, and rhabdomyolysis.[4][7] Some researchers suggest that NBOMe intoxication can present as a serotonin syndrome-like condition.[4] In contrast, while not without risks, the 2C compounds are generally considered to have a wider safety margin.
Conclusion: A Clear Distinction with Critical Implications
The addition of an N-benzyl group to the 2C phenethylamine scaffold creates the NBOMe series, compounds with markedly different neuropharmacological properties. This structural modification leads to a profound increase in binding affinity for the 5-HT2A receptor, resulting in significantly higher in vivo potency. However, this comes at the cost of a more severe and unpredictable toxicity profile. While both classes of compounds act as agonists at the 5-HT2A receptor, the nuances of their functional activity and potential for biased agonism are areas of ongoing research. A thorough understanding of these comparative neuropharmacological principles is essential for researchers working with these compounds and for informing public health and safety initiatives.
References
- 25I-NBOMe - Wikipedia. (n.d.).
- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311.
- Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 5(11), 1017–1027.
- Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553.
- Elmore, J. S., Decker, A. M., & Banks, M. L. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240–250.
- Elmore, J. S., Decker, A. M., & Banks, M. L. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240–250.
- Andrade, R. O., & Guedes, J. R. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology and Applied Pharmacology, 482, 116773.
- Elmore, J. S., Decker, A. M., & Banks, M. L. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240–250.
- van der Zee, L., & Geyer, M. A. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59.
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Andreasen, J. T., Andersen, J., Ozenne, B., & Knudsen, G. M. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology, 28(12), 2321–2325.
- Herian, M., Wojtas, A., Skawski, M., Sobocińska, M., González-Marín, A., Noworyta-Sokołowska, K., ... & Gołembiowska, K. (2022). Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and LSD. Frontiers in Pharmacology, 13, 869032.
- Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553.
- Zawilska, J. B., & Wojcieszak, J. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Neuroscience, 14, 143.
- Soares, J., Silva, J. P., Barbosa, D. J., Cagide, F., Teixeira-Clerc, F., & Ferreira, L. M. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. International Journal of Molecular Sciences, 26(1), 221.
- The Recovery Village. (2025). 25I-NBOMe, 2C-I, 2C-B | Differences in LSD Designer Drugs.
- Andersen, J., & Kristensen, J. L. (2019). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. Drug Testing and Analysis, 11(5), 626–643.
- ResearchGate. (n.d.). Calcium Flux Assay Protocol.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Hansen, M., Jacobsen, A. M., & Kristensen, J. L. (2017). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 8(7), 1599–1607.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile).
- Schifano, F., Orsolini, L., Duccio, P., & Corkery, J. M. (2014). 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug. BioMed Research International, 2014, 734746.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Soares, J., Silva, J. P., Barbosa, D. J., Cagide, F., Teixeira-Clerc, F., & Ferreira, L. M. (2023). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 24(13), 10763.
- van der Heijden, P. G., & van der Kuy, P. H. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 409–415.
- Van Hout, F., Van der Poorten, V., & Maudens, K. E. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
- Suzuki, J., Poklis, J. L., & Poklis, A. (2015). NBOMe Toxicity and Fatalities: A Review of the Literature. Scholar Commons @ Tower Health.
- Satała, G., & Bojarski, A. J. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. International Journal of Molecular Sciences, 25(14), 7623.
- Soares, J., Silva, J. P., Barbosa, D. J., Cagide, F., Teixeira-Clerc, F., & Ferreira, L. M. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. International Journal of Molecular Sciences, 26(1), 221.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
Sources
- 1. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 5. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psilosybiini.info [psilosybiini.info]
- 12. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating the Serotonin Receptor Subtype Selectivity of N-(2-Methoxybenzyl) Derivatives
Introduction
The N-(2-methoxybenzyl) moiety is a powerful potentiating group in psychoactive drug design, particularly for phenethylamines, dramatically increasing affinity and potency at specific serotonin (5-HT) receptor subtypes.[1][2] A thorough understanding of a compound's interaction with the diverse family of 5-HT receptors is critical for predicting its therapeutic potential and identifying potential off-target liabilities. While specific pharmacological data for N-(2-Methoxybenzyl)-2-propanamine is not extensively available in peer-reviewed literature, the principles for its evaluation are well-established.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the serotonin receptor subtype selectivity of novel compounds. We will use the extensively studied and structurally related N-(2-methoxybenzyl)phenethylamine, 25I-NBOMe , as a practical case study to illustrate the necessary experimental workflows, from initial binding affinity determination to functional activity profiling. This document is designed not as a rigid template, but as an in-depth guide to the scientific rationale and technical execution required for generating a robust and reliable selectivity profile.
The Serotonin System: A Complex Target Landscape
The serotonin system modulates a vast array of physiological and cognitive functions, including mood, sleep, and perception.[3][4] This complexity arises from the existence of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[5][6] These receptors, with the exception of the ionotropic 5-HT3 receptor, are G-protein-coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades upon activation.[4][5] A compound's therapeutic efficacy and side-effect profile are dictated by its unique affinity and functional activity at each of these subtypes.
The three primary G-protein signaling pathways initiated by 5-HT receptors are:
-
Gαq/11 Pathway: Activated by the 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C), this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC).[3][7][8]
-
Gαi/o Pathway: Activated by the 5-HT1 and 5-HT5 receptor families, this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[5]
-
Gαs Pathway: Activated by 5-HT4, 5-HT6, and 5-HT7 receptors, this pathway stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[9]
A Validated Workflow for Selectivity Profiling
A robust evaluation of receptor selectivity follows a hierarchical approach, beginning with the determination of binding affinity and progressing to the characterization of functional activity. This two-tiered strategy ensures that resources are focused on compounds with a promising initial interaction at the target receptors.
Tier 1: Determining Binding Affinity (Ki)
The first step is to quantify the binding affinity of the test compound for a comprehensive panel of 5-HT receptor subtypes. The affinity constant (Ki) represents the concentration of the test compound that occupies 50% of the receptors in the absence of a competing radioligand. A lower Ki value signifies a higher binding affinity.
Methodology: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining binding affinity.[10] The principle is straightforward: the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. This competition allows for the calculation of the test compound's inhibitory constant (Ki).
Self-Validating Protocol: Competitive Radioligand Binding Assay
This protocol is designed for a 96-well format and can be adapted for various 5-HT receptor subtypes expressed in cell membranes (e.g., from HEK293 or CHO cells).[11][12]
-
Membrane Preparation:
-
Culture and harvest cells stably expressing the human 5-HT receptor subtype of interest.
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Assay Setup (96-Well Plate):
-
Total Binding Wells: Add 50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), 150 µL of diluted membrane preparation, and 50 µL of the specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]5-CT for 5-HT1A/7) at a concentration near its Kd value.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radiolabeled competitor (e.g., 10 µM mianserin for 5-HT2A) to saturate the receptors, followed by 150 µL of membranes and 50 µL of the radioligand. Causality Note: This step is crucial as it defines the level of radioligand binding to non-receptor components (filters, lipids), which must be subtracted to determine specific binding.
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), followed by 150 µL of membranes and 50 µL of the radioligand.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), as determined by prior association/dissociation experiments.[12] Gentle agitation is recommended.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. Causality Note: Rapid filtration is essential to prevent significant dissociation of the radioligand-receptor complex.
-
Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials or a sealed polyethylene bag with scintillation cocktail.
-
Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Data Presentation: Binding Affinity Profile of 25I-NBOMe
The following table summarizes literature-derived binding affinities for our case-study compound, 25I-NBOMe, compared to the endogenous ligand serotonin.
| Receptor Subtype | 25I-NBOMe Ki (nM) | Serotonin (5-HT) Ki (nM) | Reference |
| 5-HT1A | 1800 | ~3.3 | [14] |
| 5-HT2A | 0.044 - 0.6 | ~6.1 | [14][15] |
| 5-HT2B | 1.91 - 130 | ~4.5 | [15][16] |
| 5-HT2C | 1.03 - 4.6 | ~5.0 | [14][15] |
| Adrenergic α1A | 370 | N/A | [14] |
| Dopamine D2 | 900 | N/A | [14] |
Data compiled from multiple sources and may reflect different experimental conditions.
Interpretation: The data clearly shows that 25I-NBOMe has an exceptionally high affinity for the 5-HT2A receptor, with sub-nanomolar Ki values. Its affinity for 5-HT2C is also high, while its affinity for 5-HT1A and other monoamine receptors is significantly lower, indicating a degree of selectivity for the 5-HT2 family.
Tier 2: Assessing Functional Activity (EC₅₀/IC₅₀ & Emax)
High affinity does not reveal the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). Functional assays are required to elucidate this.
Methodology 1: Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)
For Gq-coupled receptors, the most common high-throughput functional assay measures the downstream mobilization of intracellular calcium.[8][17][18]
Self-Validating Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Seed cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) into black, clear-bottom 96- or 384-well microplates.[19]
-
Culture overnight to allow for adherence.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 5). Often, probenecid is included to prevent the dye from being pumped out of the cells.[19]
-
Incubate the plate according to the dye manufacturer's instructions (e.g., 30 minutes at 37°C followed by 30 minutes at room temperature) to allow the dye to enter the cells and be de-esterified into its active form.[19]
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the instrument.
-
The instrument measures a baseline fluorescence reading from each well.
-
It then automatically adds the test compound from the source plate to the cell plate.
-
Fluorescence is monitored in real-time immediately following compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.[20]
-
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum observed effect).
-
Emax is often expressed as a percentage of the response to a known full agonist, like serotonin. An Emax near 100% indicates a full agonist, while a lower Emax suggests a partial agonist.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Methodology 2: Gs/Gi-Coupled Receptors (e.g., 5-HT1A, 5-HT7)
For Gs- and Gi-coupled receptors, functional activity is determined by measuring changes in intracellular cAMP levels.[21][22]
Self-Validating Protocol: cAMP Accumulation Assay (e.g., HTRF, AlphaScreen)
-
Cell Preparation:
-
Harvest cells expressing the Gs- or Gi-coupled receptor of interest and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Causality Note: PDE inhibitors are essential to prevent the rapid degradation of cAMP, allowing for a measurable signal to accumulate.
-
-
Assay Setup:
-
For Gs-coupled receptors (Agonist Mode): Add cells to wells containing serial dilutions of the test compound.
-
For Gi-coupled receptors (Agonist Mode): Add cells to wells containing serial dilutions of the test compound in the presence of an adenylyl cyclase stimulator like forskolin.[21][23] Causality Note: Forskolin raises the basal cAMP level, allowing for the measurement of its inhibition by a Gi-activating agonist.
-
-
Incubation:
-
Incubate the reaction for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP modulation.
-
-
Detection:
-
Lyse the cells and add the detection reagents according to the kit manufacturer's protocol (e.g., Promega cAMP-Glo™, PerkinElmer AlphaScreen™).[23][24] These kits typically use a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The resulting signal (e.g., luminescence, fluorescence) is inversely proportional to the amount of cAMP produced.
-
For Gs agonists, plot the signal against log concentration to determine the EC₅₀ .
-
For Gi agonists, plot the signal against log concentration to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
Antagonist activity can be determined by measuring the ability of the test compound to block the response of a known agonist.
-
Data Presentation: Functional Profile of 25I-NBOMe
| Receptor Subtype | Functional Response | EC₅₀ (nM) | Emax (% of 5-HT) | Reference |
| 5-HT2A | Full Agonist | 0.47 - 2.4 | ~100% | [13][15][16] |
| 5-HT2B | Agonist | 111 - 130 | N/A | [15] |
| 5-HT2C | Agonist | 2.38 - 88.9 | N/A | [15] |
Data compiled from multiple sources and may reflect different experimental conditions.
Synthesis of Findings: The Selectivity Profile
By integrating the binding and functional data, a comprehensive selectivity profile emerges.
For our case study compound, 25I-NBOMe :
-
Primary Target: It is an exceptionally potent, high-affinity, full agonist at the 5-HT2A receptor.[2][13][15] This potent 5-HT2A agonism is the primary driver of its profound psychedelic effects.[15][25]
-
Secondary Targets: It is also a potent agonist at the 5-HT2C receptor and, to a lesser extent, the 5-HT2B receptor.[15][16]
-
Selectivity: The N-(2-methoxybenzyl) substitution confers remarkable selectivity for the 5-HT2A receptor over the 5-HT1A receptor, with selectivity ratios often exceeding 1000-fold.[1] However, its activity at other receptors, such as adrenergic α1, is notable and may contribute to its overall physiological effects, including stimulant properties.[15][16]
-
Implications: The agonism at 5-HT2B receptors is a potential concern, as chronic activation of this receptor has been linked to cardiac valvulopathy.[2][15] This highlights the critical importance of broad selectivity profiling in early-stage drug development.
Conclusion
This guide outlines a rigorous, field-proven methodology for evaluating the serotonin receptor subtype selectivity of novel compounds such as this compound. By employing a systematic, two-tiered approach of radioligand binding assays followed by mechanism-specific functional assays, researchers can build a comprehensive profile of a compound's pharmacological activity. This detailed characterization is indispensable for understanding structure-activity relationships, predicting in vivo effects, and identifying promising lead candidates with the desired therapeutic action and minimal off-target liabilities. The provided protocols and analytical frameworks serve as a robust foundation for any research program aimed at developing novel modulators of the serotonergic system.
References
- 25I-NBOMe - Wikipedia. Wikipedia. [Link]
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
- cAMP Accumulation Assay.
- Signaling pathways of the serotonin receptor (5-HTR) subtypes...
- Kozłowska, K. A., et al. (2019).
- Ramamoorthy, S., et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Receptors and Signal Transduction. [Link]
- Cingolani, D., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences. [Link]
- Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
- Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•).
- Werry, T. D., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
- Ayme, E., et al. (2021). Novel and atypical pathways for serotonin signaling. Biochemical Pharmacology. [Link]
- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17.
- Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats.
- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
- High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
- Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]
- Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. [Link]
- Gαq GPCR assays. ION Biosciences. [Link]
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Buffalo. [Link]
- Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info. [Link]
- de Vos, C. M. H., et al. (2021). Psychedelics and neuroplasticity: a systematic review unraveling the biological underpinnings of psychedelics.
- Serotonin Receptors. Basic Neurochemistry, 6th edition. [Link]
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
- Bastos, A. M., et al. (2012). Canonical microcircuits for predictive coding. Neuron. [Link]
- Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors.
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Semantic Scholar. [Link]-Rickli-Hoener/a2a91219b10959828469d443206456721516e87f)
- Golembiowska, K., et al. (2020). Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission. Pharmacological Reports. [Link]
- Glennon, R. A. (1991). Serotonin Receptor Subtypes: Implications for Psychopharmacology.
- impact of ketamine assisted psychotherapy in anxiety and depression symptoms: a quasi.
- Moderators of ayahuasca's biological antidepressant action.
- Reduced Precision Underwrites Ego Dissolution and Therapeutic Outcomes Under Psychedelics. Frontiers in Psychology. [Link]
- Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs.
- Schematic of the 25I-NBOMe synthesis process.
- Golembiowska, K., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Neurotoxicity Research. [Link]
Sources
- 1. psilosybiini.info [psilosybiini.info]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin Receptor Subtypes: Implications for Psychopharmacology | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 16. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. cAMP-Glo™ Assay [worldwide.promega.com]
- 25. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Designer Drugs: A Comparative Guide to GC-MS and LC-MS/MS for the Analysis of NBOMe Isomers
The rapid emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic, clinical, and research laboratories. Among the most potent and perilous of these are the N-benzylphenethylamine (NBOMe) compounds. Their high potency and the existence of numerous positional isomers—structurally similar compounds with potentially vast differences in psychoactivity and legality—necessitate robust and reliable analytical methods for their unambiguous identification. This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the critical task of NBOMe isomer differentiation.
The Analytical Challenge: Why Isomer Differentiation is Crucial
Positional isomers of NBOMe compounds, such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, often exhibit nearly identical mass spectra, making their differentiation by mass spectrometry alone a significant hurdle.[1] The position of the substituent on the N-benzyl ring (ortho-, meta-, or para-) can significantly influence the compound's pharmacological effects and legal status. Consequently, definitive identification relies heavily on effective chromatographic separation prior to mass spectrometric analysis. This guide will dissect the capabilities and nuances of both GC-MS and LC-MS/MS in achieving this critical separation and subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a staple in forensic toxicology for its robustness and the availability of extensive spectral libraries. For NBOMe analysis, its primary strength lies in its chromatographic resolving power for these volatile and semi-volatile compounds.
The Power of Chromatographic Separation
The key to successful NBOMe isomer differentiation by GC-MS is achieving baseline separation of the isomers. The choice of the gas chromatography column is paramount. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, have demonstrated successful separation of NBOMe positional isomers.[2] The elution order is a critical piece of identifying information, with studies showing that for 25C-NBOMe and 25I-NBOMe, the ortho-isomer typically elutes first, followed by the meta- and then the para-isomer.[1]
Table 1: GC-MS Retention Indices for NBOMe Isomers
| Compound | Retention Index (± 95% CI) |
| ortho-25C-NBOMe | 2614 ± 15 |
| meta-25C-NBOMe | 2666 ± 13 |
| para-25C-NBOMe | 2692 ± 13 |
| ortho-25I-NBOMe | 2821 ± 16 |
| meta-25I-NBOMe | 2877 ± 15 |
| para-25I-NBOMe | 2904 ± 12 |
| Data from a study utilizing a 5% diphenyl column.[2] |
Mass Spectral Clues: The "Ortho Effect"
While the electron ionization (EI) mass spectra of NBOMe isomers are qualitatively very similar, a subtle clue can aid in the identification of the ortho-isomer. This phenomenon, known as the "ortho effect," results in a higher relative abundance of the tropylium ion at m/z 91 for the ortho-isomer compared to its meta- and para-counterparts.[1] This is attributed to the proximity of the methoxy group on the benzyl ring to the secondary amine, which influences the fragmentation pathway. However, it is crucial to emphasize that this effect is an indicative tool and should not replace definitive chromatographic separation.
Experimental Protocol: GC-MS Analysis of NBOMe Isomers
The following protocol is a representative method for the GC-MS analysis of NBOMe compounds, based on established forensic methodologies.
Sample Preparation:
-
Dissolve reference standards and unknown samples in a suitable organic solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection Volume: 1 µL with a split ratio of 25:1.
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 34-550 amu.
Sources
A Comparative Guide to the Inter-laboratory Quantification of N-benzylphenethylamines
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of N-benzylphenethylamines (NBOMes), a potent class of new psychoactive substances (NPS). In the absence of a formal, large-scale inter-laboratory study on this specific compound class, this document synthesizes and comparatively analyzes data from various independent method validation studies. The aim is to offer researchers, forensic scientists, and drug development professionals a consolidated resource that emulates the findings of a proficiency test, highlighting the strengths and limitations of current analytical approaches.
The reliable quantification of NBOMes is critical for both clinical toxicology and forensic investigations. Due to their high potency, with effects reported at sub-milligram doses, sensitive and accurate analytical methods are paramount.[1] An inter-laboratory study, or proficiency testing, is the gold standard for assessing the comparability and reliability of analytical results across different laboratories.[2][3] Such studies are crucial for establishing consensus on best practices and identifying potential analytical pitfalls. This guide will navigate the complexities of NBOMe analysis, drawing upon established validation parameters to compare different analytical techniques.
The Importance of Method Validation in NPS Analysis
The ever-evolving landscape of NPS presents significant challenges for analytical laboratories.[4][5] Method validation is a critical process to ensure that an analytical procedure is fit for its intended purpose.[6][7] Key validation parameters, as recommended by bodies like the US Food & Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX), include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[6][8][9][10]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements of the same sample.
The following sections will compare published data for the two most prevalent analytical techniques used for the quantification of N-benzylphenethylamines: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is often dictated by the available instrumentation, the required sensitivity, and the nature of the sample matrix (e.g., seized blotters, whole blood, urine).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique in forensic laboratories. It offers excellent chromatographic separation and is well-suited for the analysis of volatile and semi-volatile compounds like NBOMes.
Experimental Protocol: Typical GC-MS Analysis of NBOMes in Seized Blotters
-
Sample Preparation: A single blotter paper is extracted with an organic solvent (e.g., methanol) under ultrasonication for a specified period.
-
Instrumental Analysis:
-
An aliquot of the extract is injected into the GC-MS system.
-
GC Column: A non-polar capillary column, such as one with a 5% diphenyl stationary phase, is commonly used.
-
Oven Temperature Program: A temperature gradient is applied to ensure the separation of the analytes. For example, an initial temperature of 150°C held for 1 minute, then ramped to 280°C at a rate of 15°C/min and held for 3 minutes.[11]
-
Injector: Operated in splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the target compounds.
-
-
Identification and Quantification: Identification is based on the retention time and the resulting mass spectrum compared to a reference standard. Quantification is typically performed using an external calibration curve.
Performance Characteristics of GC-MS Methods
| Parameter | Reported Performance for 25C-NBOMe | Reference |
| Linearity Range | Not explicitly stated, but quantitation was performed using a three-point calibration. | [9] |
| Limit of Detection (LOD) | 0.5–1.0 mg/l (in methanol extract) | [12] |
| Limit of Quantitation (LOQ) | Not explicitly stated | |
| Accuracy | Within acceptable limits as per SWGTOX recommendations | [8][9][10] |
| Precision | Within acceptable limits as per SWGTOX recommendations | [8][9][10] |
One study reported the successful use of GC retention indices to differentiate between positional isomers of 25C-NBOMe and 25I-NBOMe, which is a significant advantage for unambiguous identification.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[4] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.
Experimental Protocol: Typical LC-MS/MS Analysis of NBOMes in Whole Blood
-
Sample Preparation: A protein precipitation extraction is commonly employed. An aliquot of whole blood is mixed with a precipitating agent (e.g., acetonitrile), vortexed, and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Instrumental Analysis:
-
LC Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
MS/MS Detector: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Quantification: Quantification is achieved using a matrix-matched calibration curve with an appropriate deuterated internal standard to correct for matrix effects and extraction losses.
Performance Characteristics of LC-MS/MS Methods
| Parameter | Reported Performance for various NBOMes | Reference |
| Linearity Range | 0.25-25 ng/mL (in whole blood) | [13] |
| Limit of Detection (LOD) | 1.0–5.0 ng/mL (in serum) | [14] |
| Limit of Quantitation (LOQ) | 5 ng/mL (for ENF and BNB in HLM matrix) | [15] |
| Accuracy | Generally within ±15% | [6] |
| Precision | Relative Standard Deviation (RSD) < 15% | [6] |
A significant consideration in LC-MS/MS analysis is the potential for matrix effects, where components of the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects.
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of N-benzylphenethylamines in a forensic or clinical laboratory setting.
Caption: Generalized workflow for NBOMe quantification.
Discussion and Future Perspectives
This comparative guide highlights that both GC-MS and LC-MS/MS are powerful techniques for the quantification of N-benzylphenethylamines. The choice of method depends on the specific application, with LC-MS/MS offering superior sensitivity for analysis in biological matrices. However, GC-MS remains a valuable tool, particularly for the analysis of seized materials, and its ability to differentiate isomers using retention indices is a notable advantage.
A true inter-laboratory study on the quantification of N-benzylphenethylamines would be invaluable to the scientific community. Such a study would involve the distribution of standardized, blind samples to participating laboratories and would provide a more direct comparison of method performance. The results would help to establish consensus on reference methods and identify areas for improvement in analytical protocols.
Furthermore, the continuous emergence of new NBOMe derivatives and other NPS necessitates ongoing method development and validation.[4] Laboratories must remain vigilant and adapt their analytical strategies to keep pace with the dynamic nature of the illicit drug market.[5]
Conclusion
The quantification of N-benzylphenethylamines is a complex analytical task that requires robust and validated methodologies. While this guide provides a comparative overview based on existing literature, it also underscores the need for a formal inter-laboratory study to harmonize analytical approaches and ensure the comparability of results across different laboratories. By adhering to rigorous validation standards and participating in proficiency testing programs, the scientific community can enhance the reliability of analytical data for these potent and dangerous substances.
References
- A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. (n.d.). National Library of Medicine.
- Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. (2023). National Library of Medicine.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Library of Medicine.
- Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). ResearchGate.
- A Rapid Quantitative Method for the Analysis of Synthetic Cannabinoids by Liquid Chromatography–Tandem Mass Spectrometry. (2015). Oxford Academic.
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink.
- The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. (2019). West Virginia University Research Repository.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). ResearchGate.
- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2014). National Library of Medicine.
- Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS. (2016). National Library of Medicine.
- Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS. (n.d.). Semantic Scholar.
- Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. (2020). National Library of Medicine.
- Fatal cases involving new psychoactive substances and trends in analytical techniques. (2022). Frontiers.
- NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. (2015). Mattioli 1885.
- Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. (2020). Frontiers.
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (n.d.). ResearchGate.
- Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. (2015). National Library of Medicine.
- Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022). National Institute of Justice.
- Recommendations for Specimen Collection for NBOMe Analysis in Clinical Toxicology. (2017). National Library of Medicine.
- Drug Analysis. (n.d.). Collaborative Testing Services.
- Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC-MS. (2016). National Library of Medicine.
- Proficiency Testing in Forensic Science. (n.d.). U.S. Department of Justice.
- A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. (2022). MDPI.
- LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem.
- Materials Analysis Seized Drug Training Manual June 2023. (2023). Washington State Patrol.
Sources
- 1. europeanreview.org [europeanreview.org]
- 2. Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. justice.gov [justice.gov]
- 4. Frontiers | Fatal cases involving new psychoactive substances and trends in analytical techniques [frontiersin.org]
- 5. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 6. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurachem.org [eurachem.org]
- 8. Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Analysis of 25 C NBOMe in Seized Blotters by HPTLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Assessing the Off-Target Binding Profile of N-(2-Methoxybenzyl)-2-propanamine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the aphorism "a drug is only as good as its specificity" has never been more salient. Unforeseen off-target interactions are a primary driver of compound attrition in preclinical and clinical development, leading to adverse effects and, ultimately, failure.[1] This guide provides a comprehensive framework for assessing the off-target binding profile of a novel psychoactive compound, N-(2-Methoxybenzyl)-2-propanamine. Given the absence of published pharmacological data for this specific molecule, we will employ a structure-activity relationship (SAR) based approach to predict its likely off-target liabilities and outline a robust experimental strategy for empirical validation. This guide will compare the predicted profile of this compound with its structural relatives, amphetamine and the N-(2-methoxybenzyl)phenethylamine (NBOMe) series, to underscore the importance of comprehensive off-target screening.
Introduction to this compound: A Structural Hybrid with an Unknown Profile
This compound is a synthetic molecule that, to our knowledge, has not been extensively characterized in the scientific literature. Its chemical structure is intriguing, as it represents a hybrid of two well-known pharmacophores: the 2-propanamine backbone, characteristic of amphetamine and its derivatives, and the N-(2-methoxybenzyl) moiety, which is the defining feature of the NBOMe class of potent serotonergic hallucinogens.
The amphetamine core suggests a likely interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] Conversely, the N-(2-methoxybenzyl) group is known to confer high affinity for the 5-HT2A serotonin receptor, a key target for classic psychedelics.[4][5] The combination of these two structural motifs in this compound raises critical questions about its selectivity and potential for a complex polypharmacological profile.
Predicted On-Target and Potential Off-Target Interactions
Based on its structural components, we can formulate a hypothesis regarding the primary targets and likely off-target interactions of this compound.
Primary Target Hypothesis:
-
Monoamine Transporters (DAT, NET, SERT): The 2-propanamine backbone strongly suggests that the compound will interact with one or more of the monoamine transporters. The degree of selectivity between these transporters will be a key determinant of its pharmacological effect.
Predicted Off-Target Liabilities:
-
5-HT2A Receptor: The N-(2-methoxybenzyl) substitution in the NBOMe series dramatically increases affinity for the 5-HT2A receptor. It is highly probable that this moiety will confer significant 5-HT2A affinity to this compound, potentially leading to hallucinogenic or other centrally-mediated effects.[4][6]
-
Other Serotonin Receptors (5-HT1A, 5-HT2C, etc.): The NBOMe series also exhibits affinity for other serotonin receptor subtypes.[3][6] Therefore, a broad serotonin receptor screen is warranted.
-
Adrenergic Receptors (α1, α2): Ring-substituted amphetamine derivatives and NBOMes are known to interact with adrenergic receptors.[3][7]
-
Dopamine Receptors (D1-D5): While less common for amphetamine-like molecules, interactions with dopamine receptors cannot be ruled out, especially given the potential for complex polypharmacology.[3]
-
Histamine Receptors (H1): The N-(2-methoxybenzyl) substitution has been shown to increase histamine H1 receptor binding in the NBOMe series.
Comparative Analysis: Amphetamine, this compound, and 25I-NBOMe
To illustrate the importance of empirical off-target profiling, the following table compares the known binding profile of amphetamine and the potent NBOMe analog, 25I-NBOMe, with the predicted profile of this compound.
| Target | Amphetamine | This compound (Predicted) | 25I-NBOMe | Rationale for Prediction |
| Primary Target(s) | DAT, NET, SERT (release) | DAT, NET, SERT (inhibition/release) | 5-HT2A (agonist) | Structural similarity to amphetamine suggests monoamine transporter activity. |
| Key Off-Targets | ||||
| 5-HT2A | Low Affinity | High Affinity (Agonist) | Very High Affinity (Ki = 0.044 nM) | The N-(2-methoxybenzyl) group is a known high-affinity 5-HT2A binder. |
| 5-HT2C | Low Affinity | Moderate to High Affinity | High Affinity | NBOMe analogs often show high affinity for 5-HT2C. |
| α1-Adrenergic | Low Affinity | Moderate Affinity | Moderate Affinity | Both amphetamine derivatives and NBOMes can interact with adrenergic receptors. |
| µ-Opioid Receptor | Very Low Affinity | Low to Moderate Affinity | Moderate Affinity | Some NBOMes have shown off-target activity at the µ-opioid receptor. |
Experimental Workflow for Off-Target Profile Assessment
A systematic and tiered approach is crucial for efficiently and comprehensively assessing the off-target binding profile of this compound. The following workflow is recommended:
Caption: A tiered experimental workflow for assessing the off-target profile.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
This compound (test compound).
-
Mianserin (non-specific binding control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (final concentration ~1 nM), and 50 µL of a serial dilution of this compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of Mianserin (final concentration ~10 µM).
-
Add 50 µL of cell membrane preparation to each well.
-
Incubate at 25°C for 60 minutes.
-
Harvest the membranes by rapid filtration onto glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify radioactivity using a microplate scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay for 5-HT2A Receptor
This protocol determines whether this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq).
-
Fluo-4 AM calcium indicator dye.
-
This compound (test compound).
-
Serotonin (5-HT) (agonist control).
-
Ketanserin (antagonist control).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate cells in a 96-well, black-walled, clear-bottom microplate and grow to confluence.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
To determine agonist activity, add serial dilutions of this compound to the wells and measure the fluorescence change over time.
-
To determine antagonist activity, pre-incubate the cells with serial dilutions of this compound for 15 minutes, then add a known EC80 concentration of serotonin and measure the fluorescence change.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathway Visualization
The 5-HT2A receptor, a Gq-coupled receptor, is a predicted high-affinity off-target for this compound. Its activation leads to the following signaling cascade:
Caption: The 5-HT2A receptor signaling pathway.
Conclusion and Future Directions
The structural features of this compound suggest a complex pharmacological profile with the potential for significant off-target interactions, most notably at the 5-HT2A receptor. This guide provides a predictive framework and a clear experimental path for the comprehensive assessment of its off-target binding profile. By employing a tiered screening approach, from broad panels to specific functional assays, researchers can build a detailed understanding of the compound's selectivity and potential liabilities. This systematic approach is essential for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics. The principles and methodologies outlined here are broadly applicable to the characterization of any novel compound with a predicted complex pharmacology.
References
- Elmore, J. S., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology, 142, 240-250. [Link]
- Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
- Lyon, R. A., et al. (1989). Pharmacologic Profile of Amphetamine Derivatives at Various Brain Recognition Sites: Selective Effects on Serotonergic Systems. NIDA Research Monograph, 94, 208-222. [Link]
- Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]
- Van der Zee, P., & Wieringa, J. H. (1980). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. Journal of pharmaceutical sciences, 69(5), 497-501. [Link]
- Wikipedia contributors. (2024, January 7). Amphetamine. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, December 29). 25I-NBOMe. In Wikipedia, The Free Encyclopedia.
- Wallach, J., et al. (2023). Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor. European Journal of Pharmacology, 943, 175560. [Link]
Sources
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. Secondary Amines | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic profile of amphetamine derivatives at various brain recognition sites: selective effects on serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acids (AA) | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Reductive Amination: Choosing Your Hydride for N-Benzyl Amine Synthesis
For researchers and professionals in drug development and synthetic chemistry, the N-benzyl group is a ubiquitous structural motif and a valuable protecting group. Its synthesis, most commonly achieved through the reductive amination of benzaldehyde derivatives, is a cornerstone reaction. The choice of reducing agent in this transformation is not merely a matter of convenience; it is a critical decision that dictates reaction efficiency, substrate scope, and overall success. This guide provides an in-depth, comparative analysis of the most common reducing agents for N-benzyl amine synthesis, grounded in experimental evidence and practical insights.
The Central Strategy: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (in this case, benzaldehyde or its derivatives) and an amine, which is then reduced in situ to the desired N-benzyl amine. The efficacy of this one-pot reaction hinges on the careful selection of a reducing agent that selectively reduces the C=N bond of the imine intermediate over the C=O bond of the starting aldehyde.
Caption: General workflow of N-benzyl amine synthesis via reductive amination.
The Hydride Contenders: A Comparative Analysis
The choice of reducing agent is a balancing act between reactivity and selectivity. While highly reactive agents can be effective, they often lack the finesse to spare the starting carbonyl, leading to undesired side products. This has led to the prominence of borohydride-based reagents, each with its own distinct personality in the reaction flask.
Sodium Borohydride (NaBH₄): The Workhorse
Sodium borohydride is a cost-effective and powerful reducing agent. However, its high reactivity means it can readily reduce both the starting aldehyde and the intermediate imine.[1] This lack of selectivity often necessitates a two-step procedure where the imine is pre-formed before the addition of NaBH₄ to avoid the formation of benzyl alcohol as a significant byproduct.[2]
Mechanism Insight: The reduction with NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the imine or iminium ion.
When to Choose NaBH₄:
-
Cost-sensitive projects: It is significantly cheaper than its more selective counterparts.
-
Two-step procedures: When pre-formation of the imine is feasible and desirable.
-
Robust substrates: For simple, unfunctionalized aldehydes and amines where side reactions are less of a concern.
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): The Selective Specialist
Sodium triacetoxyborohydride has emerged as a go-to reagent for one-pot reductive aminations due to its remarkable selectivity.[1] The three electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones but highly effective at reducing the more reactive iminium ion.[3] This allows for the convenient mixing of the aldehyde, amine, and reducing agent in a single pot, leading to cleaner reactions and often higher yields.[4]
Mechanism Insight: The steric bulk and electron-withdrawing nature of the acetoxy groups make STAB a milder and more selective hydride source. The reaction is often catalyzed by small amounts of acetic acid, which facilitates the formation of the iminium ion.
When to Choose STAB:
-
One-pot synthesis: For streamlined and efficient workflows.
-
Sensitive substrates: When dealing with molecules containing other reducible functional groups.
-
Broad substrate scope: It is effective for a wide range of aldehydes and amines, including those that are sterically hindered.[5]
Sodium Cyanoborohydride (NaBH₃CN): The pH-Dependent Performer
Similar to STAB, sodium cyanoborohydride offers excellent selectivity for the iminium ion over carbonyls, making it suitable for one-pot reactions.[6] Its reactivity is pH-dependent; it is a poor reducing agent at neutral pH but becomes more reactive under mildly acidic conditions (pH 4-6), which are also ideal for imine formation.[2]
Mechanism Insight: The electron-withdrawing cyanide group moderates the reducing power of NaBH₃CN. At optimal pH, the imine is protonated to the more electrophilic iminium ion, which is readily reduced.
When to Choose NaBH₃CN:
-
Controlled pH reactions: When precise pH control is feasible.
-
Alternative to STAB: It offers similar selectivity to STAB.
A Critical Caveat: The primary drawback of NaBH₃CN is its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas upon acidification.[6] For this reason, STAB is often preferred as a safer alternative.[2]
Catalytic Hydrogenation: The Green Alternative
Catalytic hydrogenation, particularly catalytic transfer hydrogenation, presents a greener and often highly efficient alternative to hydride-based reductions. This method avoids the use of stoichiometric metal hydrides and the generation of borate waste products.
Catalytic Transfer Hydrogenation
In this approach, a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, is used in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C) or a nickel-based catalyst.[7] The catalyst facilitates the transfer of hydrogen from the donor to the in situ formed imine.
Mechanism Insight: The catalyst provides a surface for the reaction to occur. The hydrogen donor transfers hydrogen to the catalyst, which then delivers it to the imine, leading to the formation of the amine.
When to Choose Catalytic Transfer Hydrogenation:
-
Green chemistry initiatives: To minimize waste and avoid toxic reagents.
-
Scalability: Often more amenable to large-scale synthesis.
-
High selectivity: Can be highly selective, avoiding the reduction of other functional groups.
Caption: Decision matrix for selecting a reducing agent in N-benzyl amine synthesis.
Comparative Performance: A Data-Driven Overview
While direct, side-by-side comparisons under identical conditions are limited in the literature, a synthesis of available data provides a clear picture of the relative performance of these reducing agents. The synthesis of N-benzylaniline from benzaldehyde and aniline serves as an excellent model reaction.
| Reducing Agent | Procedure | Typical Yield | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Two-step (imine formation then reduction) | ~85-95% | Low cost | Requires two steps, potential for side reactions |
| Sodium Triacetoxyborohydride (STAB) | One-pot | ~90-98% | High selectivity, one-pot, broad scope, safer | Higher cost |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | ~90-95% | High selectivity, one-pot | Toxic, potential HCN generation |
| Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) | One-pot | >95% | Green, high yielding, scalable | Catalyst cost, potential for catalyst poisoning |
Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of N-benzylaniline using sodium borohydride and sodium triacetoxyborohydride are presented below.
Protocol 1: Synthesis of N-Benzylaniline via a Two-Step Reductive Amination with Sodium Borohydride
This protocol is adapted from established procedures for imine formation followed by reduction.
Step 1: Imine Formation (N-Benzylideneaniline)
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 eq) and aniline (1.0 eq).
-
Stir the mixture at room temperature. An exothermic reaction should occur with the formation of water.
-
Allow the mixture to stand for 15-20 minutes to ensure complete imine formation. The product, N-benzylideneaniline, may solidify upon standing.
Step 2: Reduction to N-Benzylaniline
-
Dissolve the crude N-benzylideneaniline from Step 1 in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the imine.
-
Work-up: Carefully quench the reaction by the slow addition of water. Make the solution basic with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylaniline. Purify by column chromatography or distillation as needed.
Protocol 2: One-Pot Synthesis of N-Benzylaniline with Sodium Triacetoxyborohydride (STAB)
This protocol is a general procedure for direct reductive amination using STAB.
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and aniline (1.0-1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution.
-
If the reaction is sluggish, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3] Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylaniline. Purify by column chromatography if necessary.
Conclusion and Future Outlook
The synthesis of N-benzyl amines via reductive amination offers a range of options to the modern chemist. For routine, cost-effective syntheses where a two-step process is acceptable, sodium borohydride remains a viable choice. For one-pot efficiency, broad substrate compatibility, and enhanced safety, sodium triacetoxyborohydride is often the superior reagent. While highly effective, the toxicity of sodium cyanoborohydride warrants caution and often makes STAB a more attractive alternative.
Looking forward, catalytic transfer hydrogenation stands out as a particularly promising green and sustainable method. As catalyst technology continues to advance, offering higher activities and selectivities under milder conditions, these methods are poised to become increasingly prevalent in both academic and industrial settings. The ultimate choice of reducing agent will always depend on a careful consideration of the specific synthetic challenge, balancing factors of cost, efficiency, safety, and environmental impact.
References
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61 (11), 3849–3862.
- Alonso, F.; Riente, P.; Yus, M. Synlett2008, 1289-1292.
- BenchChem.
- Reductive amination of carbohydrates using NaBH(OAc)3. Carbohydr. Res.2006, 341 (10), 1699-708.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules2015, 20 (11), 20796-807.
- Fast reductive amination by transfer hydrogenation "on w
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- James, M. Reductive Amination, and How It Works. Master Organic Chemistry. (2017).
- One of the reductants for reductive amination: sodium cyanoborohydride. ChemicalBook. (2024).
- Reductive amination of carbohydrates using NaBH(OAc)3.
- Reductive aminations of aldehydes with benzylamine or cyclohexylamine...
- The two most general amine syntheses are the reductive amin
- Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angew. Chem. Int. Ed.2003, 42, 5455-5457.
- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes2020, 8 (12), 1629.
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry2013, 29 (2).
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. J. Chem. Sci.2018, 130 (8).
- Reductive amin
- Reductive Amin
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters2009, 50 (47), 6658-6660.
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Methoxybenzyl)-2-propanamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-Methoxybenzyl)-2-propanamine (CAS No. 756474-36-9). As a research chemical with incompletely characterized toxicological properties, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is a substituted amine whose toxicological profile has not been fully elucidated[1]. However, based on available Safety Data Sheets (SDS) and data from structurally related compounds, a conservative approach to handling and disposal is warranted.
The primary known hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
H302: Harmful if swallowed[2].
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Given these hazards, all handling and disposal operations must be conducted with the assumption that the compound may have other, as-yet-unidentified toxic properties. The causality behind these classifications lies in the chemical nature of amines, which can be corrosive and irritating to biological tissues.
Table 1: Summary of Key Safety Information for this compound
| Property | Value | Source(s) |
| CAS Number | 756474-36-9 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2] |
| GHS Signal Word | Warning | [2] |
| GHS Pictogram | Exclamation Mark | [2] |
Pre-Disposal Safety Protocols: Engineering Controls and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to establish a safe working environment. The following engineering controls and PPE are mandatory to minimize exposure risks.
Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[1].
-
A safety shower and eyewash station must be readily accessible in the immediate work area[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[1].
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contaminated[1].
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact[1]. For larger quantities or in the event of a spill, chemical-resistant boots and additional protective clothing may be necessary[1].
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the chemical fume hood is operating correctly to contain any vapors.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect the Waste: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Label and Segregate: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Proper Disposal Procedures for this compound
Disposal of this compound must comply with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The recommended disposal method is incineration by a licensed hazardous waste disposal facility[1][3][4].
-
Waste Stream Identification: this compound waste should be classified as a hazardous organic chemical waste.
-
Segregation: It is critical to segregate this waste stream. Do not mix it with non-hazardous waste. Collect it in a designated container for non-halogenated organic waste.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases[3].
-
Container Selection: Use a chemically compatible and properly sealed container for waste collection. The container should be in good condition, with no leaks or residues on the outside.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "756474-36-9"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")[1].
-
The date of accumulation.
-
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office will have established procedures and contracts with licensed hazardous waste disposal companies. Contact them to arrange for the pickup and disposal of the waste.
-
Incineration: The preferred method of disposal is incineration in a permitted hazardous waste incinerator[1][3][4]. This high-temperature process ensures the complete destruction of the organic compound, breaking it down into less harmful components like carbon oxides and nitrogen oxides[5]. The incinerator's exhaust gases are typically treated in a scrubber system to remove any acidic byproducts.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- N-(2-Methoxybenzyl)
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 2-(2-methoxyphenyl)
- 2-(4-chloro-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)
- 25I-NBOMe Inform
- 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe Information. DEA Diversion Control Division. [Link]
- 25I-NBOMe. Wikipedia. [Link]
- N-(2-methoxybenzyl)ethanamine (25I-NBOMe) Risk Assessment. LJMU Research Online. [Link]
- Postmortem detection of 25I-NBOMe... PMC - PubMed Central. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-Methoxybenzyl)-2-propanamine
As drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for the handling of N-(2-Methoxybenzyl)-2-propanamine, a compound structurally related to potent psychoactive substances where detailed public safety data is limited. In the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach based on analogous compounds is warranted to ensure the highest level of safety.
Understanding the Risks: A Causality-Driven Approach
This compound belongs to a class of substituted phenethylamines. Related compounds, such as those in the NBOMe series, are known for their potent biological activity and associated toxicities.[1][2][3] Handling such compounds necessitates a comprehensive understanding of potential hazards, which may include:
-
Dermal and Eye Irritation: Similar to many amine-containing compounds and precursors used in clandestine laboratories, there is a high potential for skin and eye irritation or burns upon contact.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of aerosols or fine powders can lead to irritation of the mucous membranes and respiratory system.[4][5]
-
Systemic Toxicity: Due to its psychoactive structural analogues, absorption through the skin, inhalation, or accidental ingestion could lead to systemic effects.[1][2] These may include sympathomimetic effects such as tachycardia (rapid heart rate), hypertension (high blood pressure), agitation, and in severe cases, seizures.[2][3][7]
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties are not well-established. Therefore, minimizing exposure is critical.
Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is essential.
Core Protective Measures: A Detailed Protocol
The following PPE recommendations are based on a synthesis of best practices for handling hazardous chemicals and potent pharmacological agents.
Eye and Face Protection: The First Line of Defense
Direct contact with chemical splashes can cause severe eye damage.[8] Therefore, robust eye and face protection is mandatory.
-
Safety Goggles: Tightly fitting chemical splash goggles are required at all times when handling the compound.
-
Face Shield: A full-face shield should be worn over safety goggles, especially when there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[9]
Skin and Body Protection: An Impermeable Barrier
Preventing dermal absorption is a critical control measure.
-
Gloves: Double gloving is recommended.[10]
-
Inner Glove: A nitrile examination glove provides a base layer of protection.
-
Outer Glove: A chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the inner glove. It is crucial to consult glove manufacturer compatibility charts for specific breakthrough times, though for many novel compounds this data may not be available. In such cases, frequent changes of the outer glove (e.g., every 30-60 minutes) are advised, and gloves should be changed immediately upon known or suspected contact.[10]
-
-
Laboratory Coat: A dedicated, non-porous, and disposable or launderable laboratory coat with long sleeves and tight-fitting cuffs is required. This should be removed before leaving the laboratory area.
-
Apron: For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection: Safeguarding Against Inhalation
Work with solid this compound or its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If this is not feasible, or as a supplementary measure during high-risk procedures like spill cleanup, respiratory protection is necessary.
-
NIOSH-Approved Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[9] For operations that may generate fine powders, a P100 particulate filter should be added. Fit-testing of the respirator is mandatory to ensure a proper seal.[11]
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if not in a fume hood) |
| Weighing/Handling Solids | Safety Goggles & Face Shield | Double-gloved (Nitrile inner, chemical-resistant outer) | Lab Coat | NIOSH-approved respirator with organic vapor cartridge and P100 filter |
| Preparing Solutions | Safety Goggles & Face Shield | Double-gloved (Nitrile inner, chemical-resistant outer) | Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with organic vapor cartridge |
| Routine Analysis | Safety Goggles | Double-gloved (Nitrile inner, chemical-resistant outer) | Lab Coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Double-gloved (Heavy-duty chemical-resistant) | Disposable Coveralls | NIOSH-approved respirator with organic vapor cartridge and P100 filter |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for all work with this compound.
-
Ensure a safety shower and eyewash station are accessible and have been recently tested.
-
Have a chemical spill kit appropriate for organic amines readily available.
-
Review this guide and any available safety information before beginning work.
-
-
Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid, use a balance inside a fume hood or a vented balance safety enclosure.
-
Handle the compound with non-sparking tools.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse like ethanol, with all cleaning materials treated as hazardous waste).
-
Remove outer gloves before touching any personal items or leaving the designated work area.
-
Remove all PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation:
-
All solid waste, including contaminated gloves, wipes, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste, including unused solutions and solvent rinses, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Step-by-Step Disposal Protocol:
-
Solid Waste: Place all contaminated solid materials into a designated, sealed, and labeled hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate waste container. Keep the container closed when not in use.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Open-air burning or disposal in the sewer system is not a permissible disposal method.[12]
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE selection and operational workflow for handling this compound.
References
- N-(2-Methoxybenzyl)propan-2-amine | C11H17NO | CID 11458027 - PubChem.
- Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - NIH.
- Methamphetamine Laboratory Identification and Hazards Fast Facts - Department of Justice.
- 3 - SAFETY DATA SHEET - (Material Safety Data Sheet for a related amine). Available at: (A specific URL cannot be provided as this is a generic example from the search results, but it represents the type of information found in an MSDS for a similar chemical class).
- Clandestine Methamphetamine Laboratories Information & Safety Sheet - NC Epidemiology.
- Personal Protective Equipment (PPE) - CHEMM.
- Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed.
- Hazardous Chemicals in Illicit Methamphetamine and Amphetamine Laboratories - (Source not specified in search result, but provides relevant hazard inform
- Personal Protective Equipment for Use in Handling Hazardous Drugs - (Source not specified in search result, but provides relevant PPE guidelines).
- 25I-NBOMe - Wikipedia.
- N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - (Source not specified in search result, but provides relevant disposal inform
- 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem.
- Chemical Properties of 2-Propanamine, N-methyl-N-(1-methylethyl)- (CAS 10342-97-9) - Cheméo.
- Toxicological Profile of 25I-NBOMe: Brain Distribution, DNA Damage, Apoptotic Signal and Glial Abnormalities - ResearchGate.
- Personal protective equipment for preparing toxic drugs - GERPAC.
- 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem.
- Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PubMed.
Sources
- 1. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 4. Methamphetamine Laboratory Identification and Hazards Fast Facts [justice.gov]
- 5. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 6. env.nm.gov [env.nm.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. gerpac.eu [gerpac.eu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


